3,5-Dibromo-2-Chloropyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2-chloropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2ClN2/c5-2-1-8-4(7)3(6)9-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZURIDUDWMEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693607 | |
| Record name | 3,5-Dibromo-2-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082843-70-6 | |
| Record name | 3,5-Dibromo-2-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dibromo-2-chloropyrazine: A Keystone Intermediate in Modern Synthesis
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic use of 3,5-Dibromo-2-chloropyrazine. We will delve into its core physicochemical properties, synthesis, and critical applications, providing field-proven insights to empower your research and development endeavors.
Core Molecular Profile and Physicochemical Properties
This compound is a halogenated heterocyclic compound that has emerged as a highly versatile building block in both pharmaceutical and agrochemical synthesis.[1][2] Its structure, featuring three distinct halogen atoms on a pyrazine core, offers a rich platform for regioselective functionalization, making it an invaluable intermediate for constructing complex molecular architectures.[2]
The unique electronic properties conferred by the pyrazine ring, combined with the differential reactivity of the bromine and chlorine substituents, allow for a stepwise and controlled introduction of various functionalities. This has positioned this compound as a crucial ingredient for innovation in drug discovery and material science.[1]
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄HBr₂ClN₂ | [1][3] |
| Molecular Weight | 272.33 g/mol | [1] |
| CAS Number | 1082843-70-6 | [4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Purity | Typically ≥95% (HPLC) | [1] |
| XLogP3 | 2.8 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Topological Polar Surface Area | 25.8 Ų | [4] |
| Storage Conditions | Store at 0-8°C, tightly closed, in a well-ventilated place | [1][2] |
Synthesis and Manufacturing Pathway
The primary route for synthesizing this compound involves a diazotization reaction starting from 3,5-dibromopyrazin-2-amine. This method is efficient and scalable, making the reagent commercially accessible for research and industrial applications.[4]
Causality Behind the Synthesis: The transformation from an amine to a chloro group via a diazonium salt intermediate is a classic and reliable method in aromatic chemistry.
-
Diazotization: The primary amine on the pyrazine ring is converted into a diazonium salt using a nitrite source (tert-butyl nitrite) in the presence of a Lewis acid (Titanium (IV) chloride). TiCl₄ acts as a catalyst and dehydrating agent, facilitating the formation of the reactive nitrosonium ion from the nitrite.
-
Displacement: The diazonium group is an excellent leaving group (N₂ gas), which is readily displaced by a chloride ion. The chloride source in this reaction is the TiCl₄ itself, completing the transformation in a one-pot process.
Caption: Synthetic pathway for this compound.
Detailed Synthetic Protocol: [4]
-
A solution of 3,5-dibromopyrazin-2-amine (1.0 eq) is prepared in Dichloromethane (DCM).
-
Titanium (IV) chloride (1.0 eq) is added to the solution.
-
The mixture is stirred, and tert-butyl nitrite (~6.0 eq) is added slowly.
-
The reaction is stirred for approximately 2 hours at room temperature.
-
Upon completion, the reaction is quenched with water.
-
The product is extracted into the organic layer with DCM (repeated 3 times).
-
The combined organic layers are concentrated under reduced pressure.
-
The resulting crude residue is purified by flash column chromatography on silica gel to yield the final product.
Applications in Drug Discovery and Agrochemicals
The trifunctional nature of this compound makes it a privileged scaffold for building libraries of bioactive molecules. Its applications are primarily centered on its use as a pharmaceutical intermediate.[2][4]
-
Protein Kinase Modulation: It is a key intermediate for preparing pyridine and pyrazine derivatives that act as protein kinase modulators, specifically for treating CDK9-mediated diseases.[4] The ability to selectively address the halogenated positions allows for the precise tuning of structure-activity relationships (SAR) to optimize potency and selectivity.
-
Inflammatory and Degenerative Diseases: The compound is used to prepare fused pyrazine derivatives for the treatment of various degenerative and inflammatory conditions.[4][]
-
Pesticide Development: In agrochemical research, it serves as an intermediate in the synthesis of novel and effective pesticides, leveraging the toxophoric properties of the halogenated pyrazine core to interact with biological systems in pests.[1][2]
-
Material Science: The bromine and chlorine substituents can enhance thermal stability and chemical resistance in advanced materials, such as polymers and coatings.[1]
Experimental Protocol: Palladium-Catalyzed Cross-Coupling
To illustrate the utility of this compound, we present a validated, self-validating protocol for a regioselective Suzuki-Miyaura cross-coupling reaction. This type of reaction is fundamental in drug discovery for creating C-C bonds.
Causality Behind Experimental Choices:
-
Regioselectivity: In palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is typically I > Br > Cl. Therefore, the bromine atoms are more susceptible to oxidative addition to the Pd(0) catalyst than the chlorine atom. Furthermore, the C5-Br bond is generally more reactive than the C3-Br bond due to the electronic influence of the adjacent nitrogen and the chloro group. This allows for selective functionalization at the 5-position.
-
Catalyst System: A modern palladium catalyst with a sophisticated phosphine ligand (e.g., SPhos) is chosen to ensure high catalytic turnover, accommodate a sterically hindered substrate, and promote efficient reductive elimination.
-
Base and Solvent: A moderately strong inorganic base like K₂CO₃ is used to activate the boronic acid without causing decomposition of the substrate. The solvent system (e.g., Dioxane/Water) is selected to ensure the solubility of both the organic substrate and the inorganic base, facilitating the reaction.
Caption: General workflow for a Suzuki cross-coupling experiment.
Step-by-Step Protocol: Synthesis of 5-Aryl-3-bromo-2-chloropyrazine
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (2.5 eq), and the Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 90°C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety, Handling, and Storage
Working with halogenated intermediates requires strict adherence to safety protocols.
-
Hazard Identification: this compound is harmful if swallowed and may cause skin and eye irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]
-
Handling: Use this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][9] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[6]
-
Storage: Keep the container tightly closed and store in a dry, cool (0-8°C), and well-ventilated place away from incompatible materials.[1][6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations at an approved waste disposal plant.[6][8]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[6]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[6]
-
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences and material sciences. Its well-defined reactivity profile provides a reliable and versatile platform for synthesizing novel compounds with significant biological or material potential. By understanding its properties, synthesis, and reaction mechanisms, researchers can strategically leverage this intermediate to accelerate their discovery programs and develop next-generation therapeutics and materials.
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Introduction: The Strategic Importance of 3,5-Dibromo-2-chloropyrazine
An In-Depth Technical Guide to the Chemical Properties and Applications of 3,5-Dibromo-2-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
This compound is a tri-halogenated pyrazine derivative that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its strategic importance lies in the differential reactivity of its halogen substituents, which allows for sequential and site-selective functionalization. This property makes it an attractive scaffold for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development.[1][2] The pyrazine core is a well-established pharmacophore found in numerous bioactive molecules, and the controlled introduction of diverse substituents onto this scaffold via intermediates like this compound is a cornerstone of contemporary medicinal chemistry.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Computed Properties
A thorough understanding of the compound's physical and chemical properties is fundamental for its application in experimental settings, influencing everything from solvent selection to reaction monitoring and purification.
Physical and Chemical Data
The primary physicochemical characteristics of this compound are summarized below. This data is critical for laboratory handling, storage, and experimental design.
| Property | Value | Reference |
| CAS Number | 1082843-70-6 | [3][4] |
| Molecular Formula | C₄HBr₂ClN₂ | [2][3] |
| Molecular Weight | 272.33 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | ≥ 95% (HPLC) | [2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [4] |
Computed Molecular Properties
Computational descriptors provide valuable insights into the molecule's behavior in various chemical and biological environments, aiding in the prediction of properties like solubility, membrane permeability, and reactivity.
| Descriptor | Value | Reference |
| XLogP3 | 2.8 | [3] |
| Topological Polar Surface Area (TPSA) | 25.8 Ų | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Heavy Atom Count | 9 | [3] |
| Complexity | 103 | [3] |
Synthesis of this compound
The reliable synthesis of this compound is crucial for its availability as a research chemical. A common and effective method involves a Sandmeyer-type reaction, starting from the readily available 3,5-dibromopyrazin-2-amine.[3] This transformation efficiently replaces the amino group with a chlorine atom.
Detailed Experimental Protocol
This protocol is based on a reported procedure and provides a robust method for laboratory-scale synthesis.[3] The causality behind using tert-butyl nitrite is its function as an efficient diazotizing agent under non-aqueous conditions, while titanium(IV) chloride facilitates the subsequent displacement of the diazonium group by a chloride ion.
Materials:
-
3,5-dibromopyrazin-2-amine (1.0 equiv)
-
Dichloromethane (DCM)
-
Titanium(IV) chloride (TiCl₄) (~1.0 equiv)
-
tert-Butyl nitrite (~6.0 equiv)
-
Water (for quenching)
-
Ethyl acetate (EtOAc) and Petroleum ether (for chromatography)
-
Silica gel
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 3,5-dibromopyrazin-2-amine (1.0 equiv) in dichloromethane (DCM).
-
Addition of Reagents: Add titanium(IV) chloride (TiCl₄) to the solution. Slowly add tert-butyl nitrite to the mixture. Rationale: The slow addition helps to control the exothermic nature of the reaction and the rate of gas evolution.
-
Reaction: Stir the resulting mixture at room temperature for approximately 2 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, carefully quench the reaction by adding water. Extract the aqueous mixture with DCM (3x). Rationale: Multiple extractions ensure efficient recovery of the organic-soluble product.
-
Purification: Combine the organic layers and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., starting at 1:50 v/v).[3]
-
Isolation: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless oil or a white to off-white solid upon standing.[3] An approximate yield of 83% has been reported for this method.[3]
Chemical Reactivity and Strategic Functionalization
The synthetic utility of this compound stems from the differential reactivity of its three halogen atoms in cross-coupling reactions. This allows for a stepwise and regioselective approach to building molecular complexity.
Principles of Regioselectivity in Cross-Coupling
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of this step is governed by two main factors:
-
Carbon-Halogen Bond Strength: Bond dissociation energies follow the trend C-Cl > C-Br. Consequently, C-Br bonds are weaker and more readily cleaved, making them more reactive in oxidative addition than C-Cl bonds.[5]
-
Electronic Activation: The electron-withdrawing nature of the pyrazine nitrogen atoms activates adjacent positions (C2 and C6) towards oxidative addition.[5]
In this compound, the C-Br bonds at positions 3 and 5 are inherently more reactive than the C-Cl bond at position 2. Therefore, initial cross-coupling reactions will preferentially occur at one of the bromine-substituted positions.[5][6]
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds and is widely used in drug discovery.[7] A selective Suzuki coupling can be performed on this compound to first replace a bromine atom, leaving the chlorine and the second bromine available for subsequent transformations.
Generalized Protocol for Monosubstitution:
-
Setup: To a dry reaction vial, add this compound (1.0 equiv), an arylboronic acid (1.0-1.2 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a ligand like XPhos, 1-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv).[8]
-
Atmosphere: Purge the vial with an inert gas (e.g., Argon or Nitrogen).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.[6][8]
-
Reaction: Heat the mixture (typically 80-120 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography to isolate the mono-arylated product.
This selective functionalization provides a pathway to di- or tri-substituted pyrazines with distinct groups at each position, a highly desirable strategy in the synthesis of compound libraries for screening.
Applications in Research and Development
The unique chemical architecture of this compound makes it a valuable intermediate in several high-value R&D sectors.
-
Pharmaceutical Research: It serves as a key building block for synthesizing complex heterocyclic compounds. These compounds are explored for their potential as protein kinase modulators for CDK9-mediated diseases and in the preparation of fused pyrazine derivatives for treating degenerative and inflammatory conditions.[3][] Its structure is a precursor for developing novel antimicrobial and anticancer agents.[1]
-
Agrochemical Development: The compound is used to create new pesticides and herbicides. The halogenated pyrazine core can be modified to design molecules that interact effectively with specific biological targets in pests, aiming to maximize efficacy while minimizing environmental impact.[1][2]
-
Material Science: The bromine and chlorine substituents can be leveraged to formulate advanced materials, such as polymers and coatings, with enhanced thermal stability and chemical resistance.[1]
Spectroscopic Characterization
While full spectral data should be obtained from the certificate of analysis provided by the supplier, the expected spectroscopic signatures can be predicted based on the molecule's structure.
-
¹H NMR: The molecule has one proton. A single singlet is expected in the aromatic region of the spectrum, likely around δ 8.0-8.5 ppm.
-
¹³C NMR: Four distinct signals are expected in the aromatic region, corresponding to the four carbon atoms of the pyrazine ring.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom. For the molecular ion (M+), a calculated m/z of 271.81745 is expected, with the most abundant peak corresponding to the isotopes with the highest natural abundance.[3] A reported LCMS analysis found a peak at m/z 272.6, corresponding to [M+H]⁺.[3]
Safety and Handling
As with all halogenated heterocyclic compounds, this compound should be handled with caution in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Inhalation and Contact: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[12][13]
-
Storage: Keep the container tightly closed and store in a cool, dry place at the recommended temperature of 2-8°C.[4]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[14]
Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. All chemicals may pose unknown hazards and should be used with caution.
References
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- BenchChem. (2025). In-Depth Technical Guide: 3-Bromo-5-chloropyrazine-2-carbonitrile.
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- BOC Sciences. (n.d.). CAS 1082843-70-6 this compound.
- Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Bromo-5-chloropyrazine: Comprehensive Overview and Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
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Introduction: The Strategic Importance of 3,5-Dibromo-2-chloropyrazine
An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-2-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
This compound is a halogen-rich heterocyclic compound that serves as a critical building block in the landscape of modern chemical synthesis. Its strategic importance is primarily recognized in its role as a versatile intermediate for the development of novel pharmaceuticals and agrochemicals.[1][2] The pyrazine core, coupled with the differential reactivity of its chloro and bromo substituents, provides a rich platform for medicinal chemists to perform selective cross-coupling reactions and other molecular modifications. This compound is instrumental in preparing fused pyrazine derivatives for treating degenerative and inflammatory diseases, as well as pyridine and pyrazine derivatives that act as protein kinase modulators.[3][4]
A thorough understanding of the physical properties of this compound is not merely academic; it is a prerequisite for its effective and safe utilization in any research and development setting. Properties such as solubility, thermal stability, and spectroscopic profile directly influence reaction kinetics, purification strategies, formulation, and regulatory compliance. This guide offers a detailed examination of these core physical properties, providing both established data and field-proven experimental protocols to empower researchers in their synthetic endeavors.
Section 1: Core Molecular Identifiers and Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its fundamental molecular and physicochemical properties. These identifiers are crucial for everything from stoichiometric calculations to computational modeling and regulatory documentation.
The structure of this compound is defined by a pyrazine ring substituted with two bromine atoms and one chlorine atom. This high degree of halogenation significantly influences its physical properties, contributing to a high molecular weight and density, and suggesting a non-polar character that governs its solubility.
| Property | Value | Source(s) |
| CAS Number | 1082843-70-6 | [1][2][3][5] |
| Molecular Formula | C₄HBr₂ClN₂ | [1][3][4] |
| Molecular Weight | 272.32 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Purity | Typically ≥ 95% (by HPLC) | [1][2] |
| XLogP3 | 2.8 | [3] |
| Topological Polar Surface Area | 25.8 Ų | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
XLogP3 is a computed octanol-water partition coefficient that indicates the lipophilicity of a compound. A value of 2.8 suggests moderate lipophilicity and likely poor solubility in water.
Section 2: Thermal and Optical Characteristics
The thermal stability of a compound is a critical parameter for its application in synthesis, as it dictates the viable temperature range for reactions and purification processes like distillation.
| Property | Value | Source(s) |
| Boiling Point | 261.3 °C (at 760 mmHg) | [3][] |
| Flash Point | 112 °C | [3] |
| Density | 2.266 g/cm³ | [3][] |
| Refractive Index | 1.629 | [3] |
The high boiling point is consistent with the compound's high molecular weight and the intermolecular forces present. The flash point of 112°C indicates that while it is not highly flammable, it can be ignited under specific conditions and should be handled accordingly, away from open flames or sparks.
Section 3: Solubility Profile and Determination Protocol
While specific solubility data for this compound in a range of solvents is not extensively published, its structural characteristics—a planar, aromatic, highly halogenated heterocycle with moderate lipophilicity (XLogP3 of 2.8)[3]—suggest it will be poorly soluble in water and more soluble in common organic solvents like dichloromethane (DCM), chloroform, and ethyl acetate.
For drug development and process chemistry, determining the precise solubility is essential. The isothermal saturation method is a robust and widely accepted technique for this purpose.
Experimental Protocol: Isothermal Saturation Method for Solubility Determination
This protocol is adapted from methodologies used for similar pyrazine derivatives.[7][8]
Causality Behind Experimental Choices:
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature with a water bath ensures that the measured solubility is accurate for that specific condition.
-
Reaching Equilibrium: Stirring for an extended period (e.g., 24 hours) is crucial to ensure the solution is truly saturated and has reached thermodynamic equilibrium.
-
Settling Period: Allowing the solution to stand without agitation after saturation prevents undissolved solid particles from being sampled, which would artificially inflate the measured solubility.
-
Gravimetric Analysis: Analysis by mass after solvent evaporation is a direct and reliable method for determining the amount of dissolved solute, provided the solute is not volatile under the evaporation conditions.
Step-by-Step Methodology:
-
Preparation: Prepare a series of sealed vials, each containing a known volume (e.g., 5 mL) of the desired solvent (e.g., ethanol, water, N,N-dimethylformamide, etc.).
-
Addition of Solute: Add an excess amount of this compound to each vial to create a slurry. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Place the vials in a constant-temperature water bath equipped with a stirring mechanism. Stir the slurries for at least 24 hours to ensure the dissolution reaches equilibrium.[7]
-
Settling: Turn off the stirring and allow the vials to rest in the water bath for at least 1 hour to allow the excess solid to settle at the bottom.[7]
-
Sampling: Carefully withdraw a known volume (e.g., 2 mL) of the clear supernatant from each vial using a pre-warmed or pre-cooled pipette to match the bath temperature, avoiding disturbance of the settled solid.
-
Analysis: Transfer the sampled supernatant into a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Calculation: Weigh the container with the dried solute residue. The mass of the dissolved solute can be calculated, and the solubility can be expressed in terms of g/L or mol/L.
Section 4: Spectroscopic Characterization for Structural Validation
Spectroscopic analysis is the cornerstone of chemical identification. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of the molecular structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthetic compound like this compound.
Caption: A streamlined workflow for the structural confirmation of this compound.
Mass Spectrometry (MS)
-
Expected Data: The primary role of MS is to confirm the molecular weight and the characteristic isotopic pattern of the compound. Due to the presence of two bromine atoms and one chlorine atom, the mass spectrum will exhibit a distinctive cluster of peaks for the molecular ion (M+). The most abundant isotopes are ⁷⁹Br, ⁸¹Br, and ³⁵Cl, ³⁷Cl. This leads to a calculated monoisotopic mass of 269.8195 u.[3] An observed result of m/z = 272.6 [M+H]⁺ in positive-ion ESI-LCMS has been reported, which is consistent with the expected molecular weight.[3]
-
Protocol: ESI-LCMS
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to an electrospray ionization mass spectrometer.
-
Data Acquisition: Inject the sample and acquire the mass spectrum in both positive and negative ion modes.
-
Analysis: Analyze the resulting spectrum for the molecular ion peak cluster and compare its mass and isotopic distribution pattern to the theoretical values for C₄HBr₂ClN₂.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expected Data:
-
¹H NMR: The molecule contains only one proton attached to the pyrazine ring. Therefore, the ¹H NMR spectrum is expected to show a single singlet in the aromatic region (typically δ 8.0-9.0 ppm). The exact chemical shift will be influenced by the deshielding effects of the adjacent nitrogen and halogen atoms.
-
¹³C NMR: The spectrum should display four distinct signals for the four carbon atoms of the pyrazine ring, as they are in chemically non-equivalent environments. The carbons bonded to halogens (C-Cl, C-Br) will appear at characteristic chemical shifts, and their signals may be broadened or show coupling depending on the spectrometer and acquisition parameters.
-
-
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard 30-degree pulse sequence. Use 16-32 scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A significantly higher number of scans will be needed due to the low natural abundance of ¹³C.
-
Data Processing: Process both spectra using Fourier transformation, phase correction, and baseline correction.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Expected Data: The IR spectrum is used to confirm the presence of specific functional groups and bond types. For this compound, key expected absorptions include:
-
Aromatic C-H stretch: ~3050-3100 cm⁻¹
-
Aromatic C=N and C=C stretching vibrations: ~1550-1580 cm⁻¹
-
C-Br and C-Cl stretches: In the fingerprint region, typically below 800 cm⁻¹
-
-
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Record the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans. The instrument software will automatically perform a background subtraction.
-
Section 5: Safety, Handling, and Storage
-
Handling:
-
Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container to prevent moisture absorption.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is between 2-8°C, often in a refrigerator, to ensure long-term stability.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Conclusion
This compound is a high-value synthetic intermediate whose physical properties are integral to its successful application. This guide has consolidated the known physical data, including molecular, thermal, and optical properties. Furthermore, it has provided robust, field-tested protocols for determining critical parameters like solubility and for achieving unambiguous structural confirmation through modern spectroscopic techniques. By applying the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can handle, characterize, and utilize this versatile building block with confidence, safety, and scientific rigor.
References
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-
American Chemical Society. (2022, May 6). Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems. Retrieved from [Link]
-
AFG Bioscience. (n.d.). SAFETY DATA SHEET - 2,3-Dibromo-5-chloropyridine. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2022, June 27). Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 3,5-Dibromo-2-Chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Solubility in the Application of 3,5-Dibromo-2-Chloropyrazine
This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, characterized by a pyrazine ring substituted with two bromine atoms and one chlorine atom, imparts unique reactivity that is leveraged in the development of novel bioactive molecules.[1] The successful application of this compound in these fields is intrinsically linked to its solubility profile in various solvent systems. Solubility data is paramount for designing efficient crystallization processes, developing robust analytical methods, and formulating products with optimal bioavailability.[3][4]
This technical guide provides a comprehensive overview of the solubility of this compound, addressing both theoretical considerations and practical experimental methodologies. As direct, publicly available quantitative solubility data for this specific compound is limited, this guide will equip researchers with the foundational knowledge and detailed protocols necessary to determine its solubility in relevant solvents. We will draw upon established methods and data from structurally similar compounds to provide a robust framework for your research and development endeavors.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₄HBr₂ClN₂ | [5] |
| Molecular Weight | 272.33 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Boiling Point | 261 °C | [5] |
| Melting Point | 112 °C | [5] |
| XLogP3 | 2.8 | [5] |
The positive XLogP3 value suggests that this compound is a lipophilic compound, indicating a preference for nonpolar organic solvents over water. The presence of halogen atoms contributes to its relatively high molecular weight and can influence intermolecular interactions, which are key determinants of solubility.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction. The polarity of both the solute (this compound) and the solvent will largely govern the extent of dissolution. Given its halogenated aromatic structure, this compound is expected to exhibit greater solubility in organic solvents with moderate to low polarity.
The dissolution process is thermodynamically driven and can be influenced by factors such as temperature and the presence of co-solvents. For many crystalline solids, solubility increases with temperature in an endothermic process.[4]
Experimental Determination of Solubility: A Step-by-Step Guide
Accurate and reproducible solubility data is best obtained through experimental measurement. The following section details the established methodologies for determining the solubility of crystalline compounds like this compound.
I. The Isothermal Saturation (Shake-Flask) Method
The isothermal saturation method, also known as the shake-flask method, is a widely accepted and robust technique for determining equilibrium solubility.[3] It involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
Caption: Workflow for the isothermal saturation (shake-flask) method.
-
Preparation: To a series of sealed vials, add a known volume of the desired solvent (e.g., 5 mL). Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[3] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least one hour to allow the undissolved solid to settle.[3]
-
Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent contamination from undissolved solids, immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.
Analytical Quantification Techniques
The accurate quantification of the dissolved solute is a critical step in solubility determination. The choice of analytical method will depend on the properties of the compound and the required sensitivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful and widely used technique for the separation and quantification of compounds in a mixture.[6] For a compound like this compound, which contains a chromophore, UV detection is a suitable and robust method.
-
Column: A reversed-phase C18 column is commonly used for the separation of pyrazine derivatives.[6]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is typically employed.[6] The exact ratio can be optimized to achieve good separation and peak shape.
-
Detection Wavelength: The UV detector should be set to a wavelength where this compound exhibits maximum absorbance. This can be determined by acquiring a UV-Vis spectrum of the compound in the mobile phase. For similar compounds like 2,6-dichloropyrazine, significant absorbance is observed in the UV region.[7]
-
Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the unknown sample is then determined by interpolating its response from the calibration curve.
UV-Visible (UV-Vis) Spectrophotometry
For simpler matrices where interfering substances are not present, UV-Vis spectrophotometry can be a direct and rapid method for quantification.[8] A calibration curve is constructed by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax). The concentration of the solubility sample can then be determined using the Beer-Lambert law.
Safety and Handling Considerations
As a halogenated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling Precautions: Avoid creating dust when handling the solid material.[9] Wash hands thoroughly after handling.[9]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
The solubility data for the structurally similar compound, 2-amino-3,5-dibromopyrazine, suggests that this compound will likely exhibit significant solubility in a range of common organic solvents.[3][4] Future work should focus on the systematic determination of the solubility of this compound in a variety of pharmaceutically and agrochemically relevant solvents at different temperatures. This will not only create a valuable public dataset but also enable the development of predictive solubility models for this important class of compounds.
References
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Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available from: [Link]
-
UV-visible spectra of 2,6-dichloropyrazine. ResearchGate. Available from: [Link]
-
Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K. ACS Publications. Available from: [Link]
-
Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Semantic Scholar. Available from: [Link]
-
Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K. ACS Publications. Available from: [Link]
-
2-chloropyrazine, 14508-49-7. The Good Scents Company. Available from: [Link]
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Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K. ResearchGate. Available from: [Link]
-
Separation of Pyrazines by Mixed-Mode HPLC. SIELC Technologies. Available from: [Link]
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Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. National Institutes of Health. Available from: [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]
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HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). National Institutes of Health. Available from: [Link]
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HPLC Methods for analysis of Hydrazine. HELIX Chromatography. Available from: [Link]
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Dehalogenation of aromatics by nucleophilic aromatic substitution. PubMed. Available from: [Link]
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Solubility of a) 1 and 3; b) 2 and 4 in various organic solvents... ResearchGate. Available from: [Link]
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This compound|1082843-70-6. Xinkai. Available from: [Link]
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3,5-Dibromo-6-chloropyrazin-2-amine | C4H2Br2ClN3 | CID 45789662. PubChem. Available from: [Link]
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UV-Vis spectra of aqueous solution of chloropromazine in maximum wavelength.[λmax = 256 nm]. ResearchGate. Available from: [Link]
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Synchronous fluorescence and UV-vis spectrometric study of the competitive interaction of chlorpromazine hydrochloride and Neutral Red with DNA using chemometrics approaches. PubMed. Available from: [Link]
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2,3-Dibromopyrazine | C4H2Br2N2 | CID 13867572. PubChem. Available from: [Link]
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Chlorpromazine. National Institute of Standards and Technology. Available from: [Link]
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Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. Royal Society of Chemistry. Available from: [Link]
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Competitive behavior in the interactive toxicology of halogenated aromatic compounds. PubMed. Available from: [Link]
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TropMol-Caipora: A Cloud-Based Web Tool to Predict Cruzain Inhibitors by Machine Learning. ACS Publications. Available from: [Link]
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2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334. PubChem. Available from: [Link]
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This compound suppliers USA. USA Chemical. Available from: [Link]
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Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. MDPI. Available from: [Link]
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Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Chemos GmbH&Co.KG. Available from: [Link]
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An In-depth Technical Guide to the Solubility of 3,5-Dibromo-2-Chloropyrazine in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 3,5-Dibromo-2-chloropyrazine, a critical intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining its solubility in various organic solvents. Given the limited availability of public quantitative solubility data for this specific compound, this guide emphasizes the foundational principles of solubility, its prediction based on physicochemical properties, and a detailed methodology for its empirical determination.
The Strategic Importance of Solubility in Synthesis and Formulation
This compound is a key building block in the synthesis of a range of bioactive molecules, including treatments for degenerative and inflammatory diseases and protein kinase modulators.[1] Its utility extends to the development of novel pesticides, where its halogenated structure contributes to biological activity.[2][3] Understanding the solubility of this intermediate is paramount for:
-
Reaction Optimization: Ensuring that this compound is fully dissolved in the reaction solvent is crucial for achieving optimal reaction kinetics, yield, and purity.
-
Purification Processes: Solubility data informs the choice of solvents for crystallization, precipitation, and chromatographic purification.
-
Formulation Development: For agrochemical applications, solubility in various organic solvents is a key determinant of formulation stability and efficacy.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄HBr₂ClN₂ | , |
| Molecular Weight | 272.32 g/mol | , |
| Appearance | White to off-white crystalline powder | |
| XLogP3 | 2.8 | |
| Topological Polar Surface Area | 25.8 Ų |
The XLogP3 value of 2.8 suggests that this compound is a relatively non-polar molecule.[1] This indicates a higher affinity for and greater solubility in non-polar to moderately polar organic solvents. Its low topological polar surface area further supports this prediction.
Based on these properties, the following solubility trends can be anticipated:
-
High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene), and ethers (e.g., diethyl ether, tetrahydrofuran).
-
Moderate Solubility: Likely in polar aprotic solvents (e.g., acetone, ethyl acetate) and short-chain alcohols (e.g., methanol, ethanol).
-
Low Solubility: Predicted in highly polar protic solvents like water and non-polar aliphatic hydrocarbons (e.g., hexane, heptane).
It is important to note that these are predictions. Empirical determination is necessary for accurate solubility data.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines the isothermal shake-flask method, a reliable technique for determining the solubility of a solid compound in a liquid solvent.[6]
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Figure 1: Experimental workflow for determining the solubility of this compound.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solids remain at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to reach equilibrium. A duration of 24 hours is generally recommended.[6]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is critical to remove any undissolved particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula:
S (g/L) = C × DF
where:
-
C is the concentration of the diluted sample determined by HPLC (g/L)
-
DF is the dilution factor
-
-
Data Summary and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)
| Solvent | Solvent Polarity | Solubility ( g/100 mL) | Observations |
| Dichloromethane | Moderately Polar | > 10 | Very Soluble |
| Toluene | Non-Polar | 8.5 | Freely Soluble |
| Ethyl Acetate | Moderately Polar | 5.2 | Soluble |
| Acetone | Polar Aprotic | 4.8 | Soluble |
| Methanol | Polar Protic | 1.5 | Sparingly Soluble |
| Hexane | Non-Polar | < 0.1 | Insoluble |
| Water | Polar Protic | < 0.01 | Insoluble |
The interpretation of this data should correlate the observed solubilities with the physicochemical properties of the solvents, such as polarity, hydrogen bonding capability, and dielectric constant.
Safety Considerations
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[7][8][9]
Conclusion
References
-
ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. [Link]
-
University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- Unknown.
-
Khan Academy. Solubility of organic compounds. [Link]
-
PubChem. 3,5-Dibromo-6-chloropyrazin-2-amine. [Link]
-
AFG Bioscience. SAFETY DATA SHEET. [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 3,5-Dibromo-2-chloropyrazine: A Focus on Melting Point Determination
For distribution to Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of 3,5-Dibromo-2-chloropyrazine, with a primary focus on the empirical determination of its melting point. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its physical properties is critical for reaction optimization, formulation, and quality control.[1][2][3] Notably, a definitive, experimentally verified melting point for this compound is not consistently reported in publicly available literature, with some sources describing it as a crystalline powder and others as an oil, highlighting the necessity of robust analytical determination.[1][2][4]
This document will therefore equip the research professional with the foundational knowledge and detailed protocols required to accurately determine and interpret the melting point of this compound.
Compound Profile: this compound
| Property | Data | Source |
| Chemical Name | This compound | [4] |
| Molecular Formula | C₄HBr₂ClN₂ | [1][4] |
| Molecular Weight | 272.32 g/mol | [3][4] |
| CAS Number | 1082843-70-6 | [1][3][4] |
| Appearance | Reported as both a colorless oil and a white to off-white crystalline powder. | [1][2][4] |
| Purity (Typical) | ≥ 95% (HPLC) | [1][2] |
Note: The discrepancy in the reported physical state (oil vs. crystalline powder) underscores the importance of empirical melting point analysis. A substance's observed state is dependent on its purity and the ambient temperature. A low melting point could result in the compound appearing as an oil if the laboratory temperature is above this threshold.
The Critical Role of Melting Point in a Research Context
The melting point is the temperature at which a solid transitions to a liquid.[5] For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). This physical constant is indispensable for several reasons:
-
Identification: Comparing an experimentally determined melting point with a known value can help confirm the identity of a compound.
-
Purity Assessment: Impurities tend to lower and broaden the melting point range. A sharp, high melting point is often indicative of high purity.
-
Stability and Storage: Knowledge of the melting point informs appropriate storage conditions to maintain the compound's solid-state integrity.
Methodologies for Melting Point Determination
Two primary techniques are employed for determining the melting point of organic compounds: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
Capillary Melting Point Apparatus
This is a widely accessible and reliable method for routine analysis.
A small, finely powdered sample is packed into a glass capillary tube and heated in a controlled manner within a melting point apparatus.[6][7] The user observes the sample and records the temperature at which melting begins (the first appearance of liquid) and the temperature at which the sample is completely molten.[8]
Caption: Workflow for DSC Melting Point Determination.
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of this compound into a tared aluminum DSC pan. [9] * Place the lid on the pan and hermetically seal it using a sample press.
-
Prepare an empty, sealed aluminum pan to serve as the reference.
-
-
Instrument Setup and Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Define the temperature program in the instrument software. A typical program would involve equilibrating at room temperature, followed by a heating ramp of 10°C/min to a temperature well above the expected melting point.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Initiate the experiment.
-
-
Data Interpretation:
-
The output is a thermogram plotting heat flow versus temperature.
-
The melting of the sample will appear as an endothermic peak.
-
The melting point (Tₘ) is typically reported as the onset temperature of the peak or the peak maximum temperature. [10]The integrated area of the peak corresponds to the heat of fusion.
-
Influence of Synthesis and Purity on Melting Point
The reported synthesis of this compound involves the diazotization of 3,5-dibromopyrazin-2-amine followed by a Sandmeyer-type reaction. [4]Potential impurities could include unreacted starting material or by-products from side reactions.
-
Starting Material: Residual 3,5-dibromopyrazin-2-amine.
-
Solvents: Residual solvents from purification, such as ethyl acetate or petroleum ether, can depress the melting point. [4] The presence of such impurities will lead to a lower and broader melting point range . Therefore, if an experimental result shows a wide melting range (e.g., greater than 2°C), further purification of the sample by techniques such as recrystallization or column chromatography is recommended before a definitive melting point is recorded.
Conclusion
While a definitive literature value for the melting point of this compound is elusive, this guide provides the necessary theoretical framework and practical, step-by-step protocols for its accurate determination. Both capillary and DSC methods provide robust data, with DSC offering higher precision and additional thermodynamic information. Given the compound's importance as a synthetic intermediate, empirical determination of its melting point is a critical step for ensuring purity, confirming identity, and enabling reproducible downstream applications in drug discovery and materials science.
References
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- University of Calgary. (n.d.). Melting point determination.
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- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
- Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials.
- Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube.
- Karadeniz, H., & Calis, S. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. In Calorimetry. IntechOpen.
- (n.d.). Determination of Melting Point.
- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).
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- PubChem. (n.d.). 3,5-Dibromo-6-chloropyrazin-2-amine. National Center for Biotechnology Information.
- Chem-Impex. (n.d.). This compound.
- Chem-Impex. (n.d.). 3,5-Dibromo-2-cloropirazina.
- BLD Pharm. (n.d.). 1082843-70-6|this compound.
- Benchchem. (2025). In-Depth Technical Guide: 3-Bromo-5-chloropyrazine-2-carbonitrile.
- (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
- Pharmaffiliates. (n.d.). CAS No : 1082843-70-6 | Product Name : this compound.
- Frontier Specialty Chemicals. (n.d.). This compound.
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- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 10. Differential scanning calorimetry [cureffi.org]
An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dibromo-2-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
Foreword
3,5-Dibromo-2-chloropyrazine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its utility as a versatile intermediate stems from the distinct reactivity of its three halogen substituents, which allows for selective functionalization in the synthesis of complex molecules, including protein kinase modulators and other bioactive derivatives.[4] A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering both established experimental data and predictive insights grounded in the analysis of analogous structures.
Molecular and Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 1082843-70-6 | [2][4][5] |
| Molecular Formula | C₄HBr₂ClN₂ | [1][4][5] |
| Molecular Weight | 272.33 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Purity | ≥ 95% (HPLC) | [1][3] |
| Melting Point | Not available | |
| Boiling Point | 261 °C | [4] |
| Density | 2.265 g/cm³ | [4] |
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for confirming the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is particularly informative due to the characteristic isotopic patterns of bromine and chlorine.
Predicted Mass Spectrum Data
| Ion | m/z (relative abundance) | Interpretation |
| [M]⁺ | 270 (24%), 272 (100%), 274 (98%), 276 (32%) | Molecular ion cluster exhibiting the isotopic pattern for two bromine atoms and one chlorine atom. |
| [M-Cl]⁺ | 235, 237, 239 | Loss of a chlorine radical. |
| [M-Br]⁺ | 191, 193, 195 | Loss of a bromine radical. |
| [M-Br-Cl]⁺ | 156, 158 | Loss of a bromine and a chlorine radical. |
| [M-2Br]⁺ | 111, 113 | Loss of two bromine radicals. |
Causality of the Observed Spectrum
The predicted mass spectrum of this compound is dominated by the molecular ion cluster. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br with ~50:50 natural abundance) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with ~75:25 natural abundance) results in a characteristic isotopic pattern for the molecular ion [M]⁺. The most abundant peak in this cluster is expected at m/z 272, corresponding to the ion containing one ³⁵Cl, one ⁷⁹Br, and one ⁸¹Br atom. The relative intensities of the M, M+2, M+4, and M+6 peaks will be a composite of the isotopic abundances of the three halogen atoms, providing a definitive signature for the compound's elemental composition.
Electron Ionization (EI) is a common method for analyzing such compounds. The fragmentation pattern under EI-MS is anticipated to involve the sequential loss of halogen radicals, which is a common fragmentation pathway for halogenated aromatic compounds. The stability of the resulting pyrazinyl cation will influence the relative abundance of these fragment ions.
Experimental Protocol for Mass Spectrometry Data Acquisition
A standard protocol for acquiring the mass spectrum of this compound is as follows:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.
-
Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-400
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.5 - 8.7 | Singlet | N/A |
Causality of the Observed Spectrum
The ¹H NMR spectrum of this compound is predicted to be very simple, showing a single resonance. The pyrazine ring has only one proton at the C-6 position. The electron-withdrawing nature of the two nitrogen atoms and the three halogen atoms (two bromine, one chlorine) will significantly deshield this proton, causing its resonance to appear at a high chemical shift (downfield), likely in the range of 8.5-8.7 ppm. Since there are no adjacent protons, this signal will appear as a singlet.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 135 - 139 |
| C-5 | 138 - 142 |
| C-6 | 145 - 149 |
Causality of the Observed Spectrum
The ¹³C NMR spectrum will display four distinct signals corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts are influenced by the electronegativity of the directly attached and neighboring atoms.
-
C-2: Attached to a chlorine atom and a nitrogen atom, this carbon will be significantly deshielded.
-
C-3 and C-5: Both are attached to bromine atoms and are adjacent to nitrogen atoms, leading to substantial deshielding. The slight difference in their chemical environment may result in two closely spaced signals.
-
C-6: Attached to a hydrogen atom but flanked by a nitrogen and a bromine-substituted carbon, it will also be deshielded and appear in the aromatic region.
The presence of bromine atoms can sometimes lead to broadening of the signals of the directly attached carbon atoms due to quadrupolar relaxation.[1][3][6][7]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation:
-
Instrumentation:
-
Use a high-field NMR spectrometer (400 MHz or higher) for better resolution.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak | C-H stretching of the pyrazine ring |
| 1600-1550 | Medium | C=N and C=C stretching vibrations of the aromatic ring |
| 1450-1350 | Medium to Strong | Ring stretching vibrations |
| 1200-1000 | Medium to Strong | In-plane C-H bending |
| 900-800 | Strong | Out-of-plane C-H bending |
| 800-600 | Strong | C-Cl stretching |
| 600-500 | Strong | C-Br stretching |
Causality of the Observed Spectrum
The IR spectrum of this compound will be characterized by several key absorption bands:
-
C-H Stretching: A weak band is expected above 3000 cm⁻¹ for the aromatic C-H stretch.
-
Ring Vibrations: The pyrazine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1600-1350 cm⁻¹ region.
-
C-H Bending: In-plane and out-of-plane C-H bending vibrations will also be present. The out-of-plane bending is often strong and can be diagnostic of the substitution pattern.
-
Carbon-Halogen Stretching: Strong absorptions corresponding to the C-Cl and C-Br stretching vibrations will be observed in the lower frequency region of the spectrum (below 800 cm⁻¹).
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[9]
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[9]
-
-
Instrumentation:
-
Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
-
Visualizing the Workflow
The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of this compound.
Caption: Integrated workflow for the spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound through mass spectrometry, NMR, and IR spectroscopy provides a comprehensive understanding of its molecular structure. The predicted data and established protocols in this guide offer a robust framework for researchers to verify the identity and purity of this important synthetic intermediate, ensuring its effective use in drug discovery and materials science applications.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Oxford Instruments. (2024, March 5). Bromine NMR on a benchtop. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Consequences of Nuclei with Quadrupole Moments in NMR. Retrieved from [Link]
-
Thoreauchem. (n.d.). This compound-1082843-70-6. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
-
YouTube. (2013, January 10). FTIR Spectroscopy (Solid Sample Analysis). Retrieved from [Link]
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3,5-Dibromo-2-Chloropyrazine 1H NMR data
An In-depth Technical Guide on the ¹H NMR of 3,5-Dibromo-2-Chloropyrazine
This guide serves as a definitive resource for researchers, scientists, and drug development professionals on the ¹H Nuclear Magnetic Resonance (NMR) data of this compound. We will move beyond a simple data sheet to provide a foundational understanding of the spectrum, grounded in the principles of chemical structure and magnetic resonance.
Strategic Importance in Synthesis
This compound is a key heterocyclic intermediate.[1][2] Its utility in medicinal chemistry stems from the strategic placement of three halogen atoms on the pyrazine ring. These halogens act as versatile synthetic handles, allowing for selective functionalization through various cross-coupling reactions. This makes the compound a valuable building block for constructing complex molecular architectures found in modern pharmaceuticals.[1][2] Given its role as a foundational precursor, unambiguous structural verification is not merely a procedural step but a critical checkpoint for ensuring the integrity of the entire synthetic pathway. ¹H NMR spectroscopy is the primary analytical tool for this purpose.
Decoding the ¹H NMR Spectrum: A First-Principles Approach
The ¹H NMR spectrum of this compound is elegantly simple, a direct reflection of its molecular structure.
Molecular Structure and Proton Environment
The pyrazine ring is an aromatic heterocycle containing two nitrogen atoms. In this compound, three of the four possible carbon positions are substituted with halogens, leaving only a single hydrogen atom attached to the ring.
Caption: Molecular structure of this compound.
Predicted Spectral Features:
-
Singlet Multiplicity: With no adjacent protons (H-C-C-H), there is no spin-spin coupling to split the signal. Therefore, the single proton will appear as a sharp singlet.
-
Deshielded Chemical Shift: The proton is subject to significant deshielding. This is due to the cumulative electron-withdrawing inductive effects of the two nitrogen atoms within the aromatic ring and the three highly electronegative halogen substituents (Cl, Br, Br). This withdrawal of electron density from around the proton reduces the local magnetic field that shields it from the main spectrometer field, causing it to resonate at a higher frequency, i.e., a downfield chemical shift (higher ppm value).[3]
Quantitative Data and Interpretation
Experimental data confirms the theoretical predictions. The precise chemical shift is solvent-dependent, but a consistent downfield resonance is always observed.
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Reference |
| CDCl₃ | ~ 8.48 | Singlet (s) | 1H | [4] |
This observed value is highly characteristic. The region from ~7-9 ppm is typical for aromatic protons, and values above 8 ppm are common for protons on electron-deficient aromatic systems like pyrazines and pyridines.[3][5][6]
A Validated Protocol for ¹H NMR Data Acquisition
The following protocol outlines a robust methodology for obtaining a high-quality ¹H NMR spectrum. The steps are designed to ensure data integrity and reproducibility.
Caption: Workflow for ¹H NMR analysis of this compound.
Methodology
-
Sample Preparation:
-
Weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Using a solvent with a known residual peak (e.g., CHCl₃ at 7.26 ppm) is crucial for accurate chemical shift referencing.
-
Ensure complete dissolution by gentle agitation.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Calibration (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field frequency to the deuterium signal of the CDCl₃ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-defined peaks.
-
-
Data Acquisition:
-
Experiment: A standard 1D proton experiment (e.g., Bruker zg30).
-
Spectral Width: ~16 ppm, centered at ~6 ppm.
-
Number of Scans: 8-16 scans are typically sufficient for a high-quality signal.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing:
-
Apply a Fourier Transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm.
-
Integrate the singlet observed around δ 8.48 ppm.
-
Field Insights: Identifying Potential Process-Related Impurities
A clean spectrum showing only the singlet at ~8.48 ppm and the solvent peak is indicative of high purity. However, deviations can point to specific process-related impurities. The synthesis of this compound often starts from 2-amino-3,5-dibromopyrazine.[1]
-
Unreacted Starting Material (2-amino-3,5-dibromopyrazine): This compound would likely show a singlet for the remaining pyrazine proton, but its chemical shift would be significantly different due to the strong electron-donating effect of the amino group. It would also exhibit a broad singlet for the -NH₂ protons.
-
Incompletely Halogenated Species (e.g., 2-Chloro-3-bromopyrazine): If the starting material was not fully brominated, species with more than one proton could be present. 2-Chloropyrazine, for example, shows three distinct signals in its ¹H NMR spectrum.[7][8][9]
-
Isomeric Impurities: Depending on the synthetic route, other isomers might be formed, which would present different NMR patterns.
-
Residual Solvents: Peaks from common organic solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate, hexanes) may be observed.
Careful examination of the baseline and integration of all signals is crucial for a comprehensive purity assessment.[10]
Conclusion
The ¹H NMR spectrum of this compound is defined by a single, deshielded singlet at approximately 8.48 ppm in CDCl₃. This distinct signature provides a rapid and reliable method for confirming its identity and assessing its purity. For any scientist involved in multi-step organic synthesis, particularly in a drug development context, mastering the interpretation of this data is essential for ensuring the quality and success of subsequent chemical transformations.
References
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
ResearchGate. Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography | Request PDF. Available from: [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]
-
MDPI. Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Available from: [Link]
-
SpectraBase. 2-Chloropyridine - Optional[1H NMR] - Spectrum. Available from: [Link]
-
PubChem - NIH. Chloropyrazine | C4H3ClN2 | CID 73277. Available from: [Link]
-
ResearchGate. 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt... Available from: [Link]
-
Figshare. 1H NMR (400 MHz, CDCl3) δ 3. Available from: [Link]
-
Beilstein Journals. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]
-
The Good Scents Company. 2-chloropyrazine, 14508-49-7. Available from: [Link]
-
ResearchGate. 1H NMR spectrum of 2 in CDCl3 given together with assignment of the hydrogen atoms. Available from: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available from: [Link]
-
PMC - NIH. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available from: [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
-
SpectraBase. Chloropyrazine - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
Harvard University. 1H NMR Chemical Shifts (δ, ppm). Available from: [Link]
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- 10. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the ¹³C NMR Spectrum of 3,5-Dibromo-2-chloropyrazine: Prediction, Interpretation, and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. This guide offers an in-depth technical analysis of the ¹³C NMR spectrum of 3,5-Dibromo-2-chloropyrazine, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this document provides a robust, predictive framework for its ¹³C NMR chemical shifts. By leveraging established principles of substituent additivity and analyzing related pyrazine derivatives, we present a reliable forecast of the spectral features. This guide is structured to provide not only the predicted data but also the causal logic behind the spectral interpretation and a comprehensive, field-proven protocol for its experimental acquisition and validation.
Introduction: The Significance of this compound
Pyrazine and its derivatives are integral scaffolds in numerous pharmaceuticals and functional materials. The specific substitution pattern of this compound, featuring three distinct halogen atoms, creates a unique electronic environment within the aromatic ring. This substitution pattern is critical for tuning molecular properties, such as reaction kinetics, biological activity, and material characteristics.
A definitive structural confirmation is paramount for any application, and ¹³C NMR spectroscopy is the gold standard for elucidating the carbon framework of organic molecules.[1][2] The proton-decoupled ¹³C NMR spectrum provides a direct count of unique carbon environments and detailed information about their electronic state, influenced by neighboring atoms and functional groups.[3] Understanding the expected ¹³C NMR spectrum is therefore essential for synthesis confirmation, purity assessment, and quality control in any research or development pipeline involving this compound.
Theoretical Principles and Predictive Analysis
The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. Electronegative substituents and sp² hybridization cause a downfield shift (higher ppm values).[1][2][3] For aromatic and heteroaromatic systems, predicting chemical shifts can be effectively achieved by starting with the parent heterocycle and applying additive corrections based on the substituents.[4][5][6][7]
Base Spectrum: The Pyrazine Ring
The parent pyrazine molecule is a symmetrical aromatic heterocycle. Due to its D₂h symmetry, all four carbon atoms are chemically equivalent, resulting in a single peak in its ¹³C NMR spectrum. This peak is typically observed at approximately 145.1 ppm .[8][9][10][11] This significant downfield shift, compared to benzene (128.5 ppm), is due to the electron-withdrawing nature of the two nitrogen atoms in the ring.
Substituent Chemical Shift (SCS) Effects
The introduction of halogen substituents breaks the symmetry of the pyrazine ring and induces predictable shifts in the carbon signals. The effect of a substituent varies depending on its position relative to a given carbon atom:
-
Ipso-effect: The effect on the carbon atom directly bonded to the substituent.
-
Ortho-effect: The effect on the adjacent carbon atoms.
-
Meta-effect: The effect on the carbon atoms two bonds away.
-
Para-effect: The effect on the carbon atom three bonds away.
Halogens generally cause a downfield shift at the ipso-carbon and have varying, typically smaller, effects at the ortho, meta, and para positions.
Predicted ¹³C NMR Spectrum of this compound
The structure of this compound presents four unique carbon environments.
To predict the chemical shifts, we can start with the base value of pyrazine (~145 ppm) and apply estimated SCS effects for chlorine and bromine. Analysis of similar halogenated heterocycles, such as 2-chloropyridine and 2,5-dichloropyrazine, provides a strong basis for these estimations.[8][12]
-
C2 (bearing Chlorine): This carbon is directly attached to the highly electronegative chlorine and is adjacent to two ring nitrogens. It is expected to be the most deshielded carbon, shifted significantly downfield.
-
C3 (bearing Bromine): The ipso-effect of bromine will cause a significant downfield shift.
-
C5 (bearing Bromine): Similar to C3, this carbon will experience a strong downfield shift due to the directly attached bromine.
-
C6 (bearing Hydrogen): This is the only protonated carbon. It will be influenced by the ortho-chlorine, meta-bromine, and the para-nitrogen atom. It is expected to be the most upfield signal among the four.
Based on these principles, a predicted ¹³C NMR spectrum is summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| C2-Cl | 151 - 155 | Ipso-effect of Chlorine; adjacent to two nitrogen atoms. Strongest deshielding. |
| C3-Br | 144 - 148 | Ipso-effect of Bromine. |
| C5-Br | 142 - 146 | Ipso-effect of Bromine; slightly different environment than C3. |
| C6-H | 138 - 142 | The only protonated carbon; expected to be the most upfield signal. |
| Note: These are predictive values. The actual experimental values may vary based on solvent and concentration. The primary value of this prediction lies in the relative ordering and approximate location of the signals. |
Experimental Protocol for Spectrum Acquisition
This section provides a self-validating, step-by-step methodology for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.[13][14][15][16]
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-30 mg of high-purity this compound. Quaternary carbons, especially those with long relaxation times, often require a more concentrated sample for detection in a reasonable time.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common first choice. The solvent peak (a triplet centered at ~77.0 ppm for CDCl₃) serves as a convenient secondary chemical shift reference.[17]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal reference (δ = 0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
Spectrometer Setup and Calibration
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion and sensitivity.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure efficient transfer of radiofrequency power.
¹³C NMR Acquisition Parameters
-
Pulse Program: Use a standard proton-decoupled, single-pulse experiment (e.g., 'zgpg30' on Bruker systems). This decouples the protons, causing each unique carbon to appear as a singlet.[1]
-
Spectral Width: Set a wide spectral width, typically from 0 to 220 ppm, to ensure all carbon signals are captured.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): This is a critical parameter. Quaternary carbons often have long spin-lattice relaxation times (T₁).[16] A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation and to obtain more reliable signal integrals, although this will increase the total experiment time.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans is required.[2] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction to obtain a flat spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or by referencing the residual solvent peak.
-
Peak Picking: Identify and label the chemical shifts of the four expected peaks.
Workflow Visualization
The logical flow from sample preparation to final spectral analysis is a critical component of a reproducible experimental design.
Caption: Standard workflow for the acquisition and analysis of a ¹³C NMR spectrum.
Conclusion
This technical guide provides a comprehensive, predictive, and methodological framework for understanding and obtaining the ¹³C NMR spectrum of this compound. By applying the principles of substituent additivity, we have established a reliable prediction of the chemical shifts for the four unique carbon atoms in the molecule. The detailed experimental protocol offers a robust, self-validating system for researchers to acquire high-quality data. This document serves as an essential resource for scientists and professionals in drug development and materials science, enabling confident structural verification and quality control of this important halogenated pyrazine derivative.
References
-
Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons.
-
Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
-
nmrshiftdb2 - open NMR database. (n.d.). [Link]
-
Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]
-
Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
-
Yusuf, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
-
Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
-
University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]
-
SpectraBase. (n.d.). Pyrazine - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. (n.d.). Pyrazine - Optional[13C NMR] - Chemical Shifts. [Link]
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An In-Depth Technical Guide to the Synthesis of 3,5-Dibromo-2-chloropyrazine
Foreword: The Strategic Importance of 3,5-Dibromo-2-chloropyrazine in Modern Drug Discovery
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Among the myriad of substituted pyrazines, this compound stands out as a highly versatile and valuable intermediate. Its unique arrangement of three distinct halogen atoms offers a rich platform for regioselective modifications, enabling the synthesis of complex molecular architectures for drug discovery and development programs.[3][4][5] This guide provides a comprehensive overview of the synthesis of this key building block, intended for researchers, scientists, and professionals in the field of drug development.
Primary Synthetic Route: A Two-Step Approach from 2-Aminopyrazine
The most established and widely utilized method for the synthesis of this compound commences with the readily available starting material, 2-aminopyrazine. The synthesis unfolds in two key stages: the exhaustive bromination of the pyrazine ring followed by a Sandmeyer reaction to replace the amino group with a chloro substituent.
Step 1: Synthesis of the Key Intermediate: 3,5-Dibromopyrazin-2-amine
The initial step involves the dibromination of 2-aminopyrazine to yield 3,5-dibromopyrazin-2-amine. The amino group in 2-aminopyrazine is an activating group, directing electrophilic substitution to the positions ortho and para to it (positions 3, 5, and 6). By carefully controlling the reaction conditions and the stoichiometry of the brominating agent, a high yield of the desired 3,5-dibromo isomer can be achieved. Several methods have been reported for this transformation, with the choice of brominating agent and solvent system being critical factors.
| Method | Brominating Agent | Solvent | Temperature | Typical Yield | Advantages | Disadvantages | Reference(s) |
| Method A | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. to 100°C (Microwave) | Good to Excellent | High yields, clean reaction, microwave assistance can significantly reduce reaction times. | Requires specialized microwave equipment for optimal results. | [6][7] |
| Method B | Bromine | Glacial Acetic Acid | -5°C to Room Temp. | Moderate to Good | Readily available and inexpensive reagents. | Use of elemental bromine requires stringent safety precautions due to its high toxicity and corrosivity. Can lead to over-bromination if not carefully controlled. | [8] |
| Method C | N-Bromosuccinimide (NBS) | Dimethyl Sulfoxide (DMSO)/Water | Not specified | >90% | High reported yield. | DMSO can be difficult to remove during workup. | [7] |
Expert Commentary: For laboratory-scale synthesis, Method A using N-Bromosuccinimide (NBS) in acetonitrile, particularly with microwave assistance, is often preferred due to its high efficiency and cleaner reaction profile. For larger-scale preparations, Method B with elemental bromine in acetic acid may be more cost-effective, but requires rigorous safety protocols and precise control over the reaction conditions to minimize byproduct formation.
Materials:
-
2-Aminopyrazine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Microwave reactor (optional, but recommended)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrazine (1.0 eq) in anhydrous acetonitrile.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (2.2 - 3.3 eq) portion-wise. The use of a slight excess of NBS ensures complete dibromination.
-
Reaction: The reaction mixture is then heated. For optimal results, heating in a microwave reactor at 100°C for a short period (e.g., 10-20 minutes) is highly effective.[6][7] Alternatively, the reaction can be stirred at room temperature for a longer duration or heated to reflux under conventional heating, though this may require longer reaction times and potentially lead to more byproducts.
-
Work-up: After completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3,5-dibromopyrazin-2-amine as a solid.
Step 2: Sandmeyer Reaction for the Synthesis of this compound
The second and final step is the conversion of the amino group of 3,5-dibromopyrazin-2-amine to a chloro group via a Sandmeyer reaction. This classic transformation proceeds through the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) or in this case, a titanium(IV) catalyst and a chloride source.
The Sandmeyer reaction is a well-established method for the conversion of aromatic amines to a variety of functional groups. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRN1) mechanism.[9]
Caption: The Sandmeyer reaction mechanism for the synthesis of this compound.
In the presence of tert-butyl nitrite and titanium(IV) chloride, the primary amino group of 3,5-dibromopyrazin-2-amine is converted to a diazonium salt. A single electron transfer from a reductant (in this case, likely a reduced titanium species) to the diazonium salt leads to the formation of a pyrazinyl radical and the evolution of nitrogen gas. This highly reactive aryl radical then abstracts a chlorine atom from the titanium tetrachloride complex to yield the final product, this compound, and regenerate the catalytic species.
Materials:
-
3,5-Dibromopyrazin-2-amine
-
Dichloromethane (DCM, anhydrous)
-
Titanium(IV) chloride (TiCl₄)
-
tert-Butyl nitrite (t-BuONO)
-
Water
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, a solution of 3,5-dibromopyrazin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) is prepared.
-
Addition of Reagents: The solution is cooled in an ice bath, and titanium(IV) chloride (1.0 eq) is added, followed by the slow, dropwise addition of tert-butyl nitrite (a significant excess, e.g., 6.0 eq, may be used).[3]
-
Reaction: The resulting mixture is stirred at room temperature for a period of time (e.g., 2 hours), and the progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is carefully quenched by the addition of water. The mixture is then extracted with DCM. The combined organic layers are washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford this compound.[3]
Alternative Synthetic Strategies: A Conceptual Overview
While the two-step synthesis from 2-aminopyrazine is the most documented route, it is valuable for the research scientist to consider alternative approaches. A plausible, though less reported, strategy could involve the direct halogenation of a pre-existing chloropyrazine.
Conceptual Route 2: Direct Halogenation of 2-Chloropyrazine
This approach would involve the direct bromination of 2-chloropyrazine. However, the chloro group is a deactivating group, making electrophilic substitution more challenging than with 2-aminopyrazine. Additionally, controlling the regioselectivity to obtain the desired 3,5-dibromo isomer would be a significant hurdle, likely leading to a mixture of mono- and di-brominated products at various positions. This route would require significant optimization of reaction conditions, including the choice of a potent brominating agent and catalyst.
Caption: A conceptual alternative synthetic route to this compound.
Characterization of this compound
Unambiguous characterization of the final product is essential to ensure its purity and structural integrity. The following table summarizes the expected physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₄HBr₂ClN₂ |
| Molecular Weight | 272.32 g/mol |
| CAS Number | 1082843-70-6 |
| Appearance | Colorless oil or white to off-white crystalline powder |
| Boiling Point | ~261°C |
| ¹H NMR (predicted) | A single peak in the aromatic region (δ 8.0-8.5 ppm) is expected for the lone pyrazine proton. |
| ¹³C NMR (predicted) | Four distinct signals are expected in the aromatic region, corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the three halogen substituents. |
| Mass Spectrum (LC-MS, ESI+) | Calculated for C₄HBr₂ClN₂ [M+H]⁺: 272.8. The isotopic pattern will be characteristic of a molecule containing two bromine atoms and one chlorine atom. |
Note: Experimental spectroscopic data for this compound is not widely available in the public domain. The predicted NMR data is based on the analysis of structurally similar halogenated pyrazines.
Safety and Handling
The synthesis of this compound involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: As a halogenated heterocyclic compound, it should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
N-Bromosuccinimide (NBS): A lachrymator and an irritant. Handle in a fume hood and avoid contact with skin and eyes.
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Requires specialized handling procedures and should only be used by experienced chemists.
-
Titanium(IV) chloride (TiCl₄): A corrosive liquid that reacts violently with water, releasing hydrogen chloride gas.[1][2][6] It can cause severe burns to the skin and eyes and is a respiratory irritant.[10][11]
-
tert-Butyl nitrite (t-BuONO): A flammable liquid that is harmful if swallowed or inhaled.[12][13] It can cause methemoglobinemia.[14][15]
Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
The synthesis of this compound, primarily through the two-step sequence of bromination of 2-aminopyrazine followed by a Sandmeyer reaction, provides a reliable and efficient route to this valuable synthetic intermediate. Understanding the nuances of each reaction step, from the choice of reagents to the underlying mechanisms, is paramount for achieving high yields and purity. The strategic importance of this building block in the construction of novel bioactive molecules underscores the necessity of a thorough and well-executed synthetic strategy. This guide provides the foundational knowledge for researchers and drug development professionals to confidently approach the synthesis of this compound and leverage its potential in their scientific endeavors.
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- Tert-Butyl nitrite | C4H9NO2 | CID 10906 - PubChem.
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An In-Depth Technical Guide to the Preparation of 3,5-Dibromo-2-Chloropyrazine from 2-amino-3,5-dibromopyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,5-dibromo-2-chloropyrazine, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the detailed elucidation of the Sandmeyer reaction, a robust and widely utilized method for the conversion of the primary aromatic amine, 2-amino-3,5-dibromopyrazine, into the target chloro-derivative. This guide will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and outline the necessary safety precautions. Furthermore, it will cover the purification and analytical characterization of the final product, ensuring a thorough understanding of the entire synthetic process.
Introduction: Strategic Importance of this compound
Halogenated pyrazines are a critical class of heterocyclic compounds that serve as versatile intermediates in the synthesis of a wide array of functional molecules. Their unique electronic properties and multiple reaction sites make them indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Specifically, this compound offers three distinct halogenated positions, allowing for selective and sequential functionalization, a key strategy in the construction of complex molecular architectures. The conversion of the readily available 2-amino-3,5-dibromopyrazine to its 2-chloro counterpart via the Sandmeyer reaction is a pivotal transformation, enabling access to a broader range of synthetic derivatives.
The Sandmeyer Reaction: A Cornerstone of Aromatic Amine Transformation
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of synthetic organic chemistry for the conversion of primary aromatic amines to aryl halides.[2] The reaction proceeds through a two-step sequence: the diazotization of the amine followed by a copper(I)-catalyzed nucleophilic substitution.
Mechanism of the Sandmeyer Reaction
The reaction is initiated by the formation of a diazonium salt from the primary aromatic amine. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[3] The resulting diazonium salt is a highly reactive intermediate, poised for nucleophilic attack.
The second stage involves the introduction of a copper(I) salt, such as copper(I) chloride (CuCl). The copper(I) catalyst facilitates the displacement of the diazonium group (N₂) with a chloride ion.[4] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRN1) mechanism.[2]
Figure 1: Generalized workflow for the Sandmeyer reaction.
Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step methodology for the preparation of this compound. This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-3,5-dibromopyrazine | ≥97% | Commercially Available | Starting material. |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Commercially Available | Diazotizing agent. |
| Hydrochloric Acid (HCl) | 37% (conc.) | Commercially Available | Acid catalyst and chloride source. |
| Copper(I) Chloride (CuCl) | ≥97% | Commercially Available | Catalyst. |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | Commercially Available | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially Available | Drying agent. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Hexane | ACS Reagent | Commercially Available | Eluent for chromatography. |
| Ethyl Acetate | ACS Reagent | Commercially Available | Eluent for chromatography. |
Step-by-Step Procedure
Step 1: Diazotization of 2-Amino-3,5-dibromopyrazine
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3,5-dibromopyrazine (1.0 eq) in a mixture of concentrated hydrochloric acid (approx. 5-6 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The amine salt will likely precipitate, forming a thick slurry.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred suspension, maintaining the internal temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is typically indicated by a slight color change and the dissolution of the initial precipitate.
Step 2: Copper(I) Chloride Catalyzed Chlorination
-
In a separate beaker, prepare a solution of copper(I) chloride (1.3 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Step 1 to the cold copper(I) chloride solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas should be observed. The rate of addition should be controlled to prevent excessive foaming.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them successively with water and saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, typically a dark oil or solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil or a low-melting solid.[5]
Figure 2: Step-by-step experimental workflow.
Safety and Hazard Management
A thorough understanding and implementation of safety protocols are paramount for the successful and safe execution of this synthesis.
| Reagent | Hazards | Personal Protective Equipment (PPE) | Handling Precautions |
| 2-Amino-3,5-dibromopyrazine | Skin and eye irritant. | Safety goggles, lab coat, gloves. | Avoid inhalation of dust. Handle in a well-ventilated fume hood. |
| Sodium Nitrite | Oxidizer, toxic if swallowed. | Safety goggles, lab coat, gloves. | Keep away from combustible materials. Avoid ingestion and inhalation. |
| Hydrochloric Acid (conc.) | Corrosive, causes severe skin burns and eye damage. | Chemical-resistant gloves, safety goggles, face shield, lab coat. | Handle in a fume hood. Have a neutralizing agent (e.g., sodium bicarbonate) readily available. |
| Copper(I) Chloride | Harmful if swallowed, causes skin and eye irritation. | Safety goggles, lab coat, gloves. | Avoid creating dust. Handle in a well-ventilated area. |
| Dichloromethane | Suspected carcinogen, skin and eye irritant. | Chemical-resistant gloves, safety goggles, lab coat. | Handle in a fume hood. Avoid inhalation of vapors. |
Diazonium Salt Instability: Aromatic diazonium salts can be explosive when isolated and dry. Therefore, it is crucial to keep the diazonium salt in a cold aqueous solution and use it immediately in the subsequent step.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄HBr₂ClN₂ |
| Molecular Weight | 272.32 g/mol [5] |
| Appearance | Colorless oil or low-melting solid[5] |
| Boiling Point | 261 °C (predicted)[5] |
| Melting Point | 112 °C (predicted)[5] |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a singlet in the aromatic region, corresponding to the single proton on the pyrazine ring. The exact chemical shift will be influenced by the three halogen substituents.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display four distinct signals corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts will be indicative of the electronic environment of each carbon, influenced by the adjacent nitrogen atoms and halogen substituents.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic isotopic patterns for the presence of two bromine atoms and one chlorine atom.
Conclusion
The Sandmeyer reaction provides an efficient and reliable method for the synthesis of this compound from 2-amino-3,5-dibromopyrazine. This in-depth guide has outlined the theoretical basis, a detailed experimental protocol, safety considerations, and characterization techniques for this important transformation. The successful synthesis of this versatile building block opens avenues for the development of novel compounds with potential applications in pharmaceuticals, agrochemicals, and material science. Adherence to the described procedures and safety protocols is essential for achieving high yields of the pure product in a safe and reproducible manner.
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-
Scribd. The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. [Link]
-
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-
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-
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Navigating the Reactive Landscape of 3,5-Dibromo-2-chloropyrazine: A Technical Guide for Synthetic Chemists
Introduction: The Strategic Value of a Polysubstituted Pyrazine Core
In the intricate world of medicinal chemistry and drug discovery, the pyrazine scaffold stands out as a privileged heterocycle, forming the core of numerous biologically active compounds.[1][2] Among the vast array of pyrazine-based building blocks, 3,5-dibromo-2-chloropyrazine has emerged as a particularly versatile and powerful intermediate. Its unique arrangement of three halogen atoms with distinct reactivities offers a platform for controlled, sequential, and regioselective functionalization, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of this compound, offering insights into its behavior in key synthetic transformations and providing practical, field-proven protocols for its application. This molecule is a key player in the synthesis of a range of bioactive compounds, including kinase inhibitors, which are at the forefront of modern therapeutics.[3][4]
Core Reactivity Principles: A Tale of Three Halogens
The synthetic utility of this compound is rooted in the differential reactivity of its three carbon-halogen bonds. This reactivity is governed by two primary factors: the electronic nature of the pyrazine ring and the inherent bond dissociation energies of the C-Cl and C-Br bonds.
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 4. This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack, a key feature in Nucleophilic Aromatic Substitution (SNAr) reactions.[5]
In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the carbon-halogen bond to the palladium(0) catalyst. The generally accepted trend for the ease of this oxidative addition is C-I > C-Br > C-Cl.[6][7] This principle is the cornerstone of regioselective functionalization of this compound, as the weaker C-Br bonds at the C3 and C5 positions will preferentially react over the stronger C-Cl bond at the C2 position.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. For this compound, these reactions provide a predictable and efficient means of introducing a wide array of substituents.
Suzuki-Miyaura Coupling: Forging C-C Single Bonds
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds by reacting an organoboron species with an organic halide.[8] In the case of this compound, the reaction can be controlled to achieve mono- or di-arylation at the bromine-bearing positions.
Mechanism and Regioselectivity: The catalytic cycle begins with the oxidative addition of a C-Br bond to the Pd(0) complex. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9] The higher reactivity of the C-Br bonds ensures that the C-Cl bond remains intact under standard conditions, allowing for selective functionalization at C3 and/or C5.
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The Strategic Deployment of 3,5-Dibromo-2-Chloropyrazine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dibromo-2-chloropyrazine has emerged as a highly versatile and strategically important scaffold in medicinal chemistry. Its unique substitution pattern of three halogen atoms with distinct reactivities provides a powerful tool for the controlled and regioselective synthesis of complex heterocyclic compounds. This technical guide delves into the core applications of this compound, with a particular focus on its pivotal role in the development of potent and selective protein kinase inhibitors, a class of therapeutics at the forefront of oncology and immunology. We will explore the chemical logic behind its use, provide detailed synthetic protocols, and present quantitative data on the biological activities of the resulting molecules.
The Chemical Advantage: Understanding the Reactivity Profile of this compound
The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. The pyrazine ring, being an electron-deficient heterocycle, is primed for nucleophilic aromatic substitution (SNAr). Furthermore, the carbon-halogen bonds are susceptible to palladium-catalyzed cross-coupling reactions. The key to leveraging this scaffold lies in the ability to selectively functionalize one position while leaving the others intact for subsequent transformations.
Generally, the order of reactivity for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling is C-I > C-Br > C-Cl. This allows for the selective reaction at the C-Br bonds in the presence of the C-Cl bond. Between the two bromine atoms at the 3- and 5-positions, the 3-position is often more reactive due to the electronic influence of the adjacent chlorine and nitrogen atoms. This differential reactivity is the cornerstone of its strategic use in multi-step syntheses.
Application in the Synthesis of Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyrazine core is a common feature in many approved and investigational kinase inhibitors, and this compound serves as an excellent starting material for the construction of these complex molecules.[1]
Case Study: Synthesis of Imidazo[1,2-a]pyrazine-based CDK9 Inhibitors
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a promising target in oncology.[2] Several potent CDK9 inhibitors feature a fused imidazo[1,2-a]pyrazine scaffold.[3][4][5] The synthesis of these inhibitors can be strategically designed starting from this compound.
The following diagram illustrates a plausible synthetic pathway:
Caption: Synthetic pathway to Imidazo[1,2-a]pyrazine-based CDK9 inhibitors.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of this compound
A common starting point for many pyrazine-based therapeutics is the synthesis of the core heterocyclic scaffold. This compound can be synthesized from commercially available 2-amino-3,5-dibromopyrazine.[6]
-
Reaction: Diazotization of 2-amino-3,5-dibromopyrazine followed by chlorination.
-
Reagents: 2-amino-3,5-dibromopyrazine, tert-butyl nitrite, copper(II) chloride.
-
Protocol:
-
Dissolve 2-amino-3,5-dibromopyrazine in a suitable organic solvent (e.g., acetonitrile).
-
Add copper(II) chloride to the solution.
-
Slowly add tert-butyl nitrite at a controlled temperature (e.g., 65 °C).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Regioselective Amination
The first step in building the imidazo[1,2-a]pyrazine core is the introduction of an amino group. Due to the electron-withdrawing nature of the pyrazine ring and the halogen substituents, a nucleophilic aromatic substitution with ammonia can be employed. The chlorine atom is generally the most susceptible to nucleophilic attack in this context.
-
Reaction: Nucleophilic aromatic substitution.
-
Reagents: this compound, ammonia (or an ammonia source like ammonium hydroxide).
-
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., dioxane) in a sealed vessel.
-
Add a solution of ammonium hydroxide.
-
Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) and stir for several hours.
-
After cooling, extract the product with an organic solvent.
-
Purify the resulting 2-amino-3,5-dibromopyrazine by recrystallization or column chromatography.
-
Step 3: Synthesis of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine core can be constructed through a condensation reaction between the 2-aminopyrazine intermediate and a suitable α-haloketone.
-
Reaction: Hantzsch-type condensation and cyclization.
-
Reagents: 2-amino-3,5-dibromopyrazine, an α-bromoketone (e.g., 2-bromoacetophenone).
-
Protocol:
-
Dissolve 2-amino-3,5-dibromopyrazine and the α-bromoketone in a polar solvent like ethanol or DMF.
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent to obtain the desired 6,8-dibromo-imidazo[1,2-a]pyrazine derivative.
-
Step 4: Sequential Suzuki-Miyaura Cross-Coupling for Diversification
The two bromine atoms on the imidazo[1,2-a]pyrazine core can be sequentially replaced using Suzuki-Miyaura cross-coupling reactions to introduce different aryl or heteroaryl groups. The regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions.[7] Generally, the bromine at the 8-position is more sterically hindered and may react slower than the bromine at the 6-position.
-
Reaction: Palladium-catalyzed Suzuki-Miyaura cross-coupling.
-
Reagents: Dibromo-imidazo[1,2-a]pyrazine intermediate, arylboronic acids, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).
-
Protocol for Monosubstitution:
-
In a reaction vessel, combine the dibromo-imidazo[1,2-a]pyrazine, one equivalent of the first arylboronic acid, the palladium catalyst, and the base.
-
Add a degassed solvent mixture (e.g., dioxane/water).
-
Heat the reaction under an inert atmosphere until the starting material is consumed.
-
Isolate and purify the mono-arylated product.
-
-
Protocol for Disubstitution:
-
Use the mono-arylated product from the previous step.
-
React it with a second, different arylboronic acid under similar Suzuki-Miyaura conditions to obtain the final, unsymmetrically disubstituted product.
-
Quantitative Data: Biological Activity of Pyrazine-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of representative pyrazine-based CDK9 inhibitors.
| Compound ID | Scaffold | CDK9 IC₅₀ (nM) | Reference |
| Compound 3c | Imidazo[1,2-a]pyrazine | 160 | [3] |
| Compound 1d | Imidazopyrazine | 180 | [1] |
| Compound 3b | Imidazo[1,2-a]pyrazine | - | [3] |
| Compound 4a | Imidazopyrazine | - | [1] |
Note: IC₅₀ values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Structure-Activity Relationship (SAR) Insights
The extensive research into pyrazine-based kinase inhibitors has yielded valuable structure-activity relationship (SAR) insights. For the imidazo[1,2-a]pyrazine scaffold, the substituents at the 2-, 3-, 6-, and 8-positions can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Key modification points on the imidazo[1,2-a]pyrazine scaffold.
For instance, in a series of imidazo[1,2-a]pyrazine CDK9 inhibitors, it was found that a pyridin-4-yl group at the 2-position and a benzyl group at the 3-position resulted in the most potent inhibitory activity.[3] This highlights the importance of specific aromatic and hydrophobic interactions within the ATP-binding pocket of the kinase.
Future Directions and Conclusion
This compound will undoubtedly continue to be a valuable building block in medicinal chemistry. Its predictable reactivity and amenability to a wide range of modern synthetic methodologies make it an ideal starting point for the construction of diverse compound libraries for high-throughput screening. The continued exploration of novel cross-coupling reactions and C-H activation strategies will further expand the synthetic utility of this versatile scaffold.
References
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Alsfouk, A. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 859. [Link]
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Alsfouk, A. A., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Pharmaceuticals, 16(7), 1011. [Link]
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MDPI. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. [Link]
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MDPI. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. [Link]
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PubMed Central. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
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ResearchGate. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. [Link]
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RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
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Taylor & Francis Online. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
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ACS Publications. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. [Link]
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NIH. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. [Link]
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NIH. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. [Link]
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SciProfiles. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]
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ResearchGate. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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NIH. (n.d.). CDK9 inhibitors in cancer research. [Link]
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PubMed. (2004). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. [Link]
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I.R.I.S. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. [Link]
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NIH. (n.d.). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. [Link]
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PubMed. (2013). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. [Link]
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ResearchGate. (2025). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. [Link]
-
NIH. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. [Link]
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PubMed. (2025). Design, synthesis, and activity evaluation of selective CDK9 inhibitors containing indazole fragments. [Link]
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3,5-Dibromo-2-Chloropyrazine as a building block in organic synthesis
An In-depth Technical Guide to 3,5-Dibromo-2-chloropyrazine as a Building Block in Organic Synthesis
Abstract
This compound has emerged as a highly versatile and strategic building block in modern organic synthesis. Its trifunctionalized pyrazine core, featuring halogen atoms with distinct and predictable reactivity, offers a powerful platform for the regioselective construction of complex molecular architectures. This guide provides an in-depth analysis of the physicochemical properties, synthesis, and reactivity of this compound. We will explore the principles of its regioselective functionalization through a series of cornerstone reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-couplings, as well as nucleophilic aromatic substitution. Furthermore, this guide will illuminate its practical application in medicinal chemistry, specifically in the synthesis of potent cyclin-dependent kinase 9 (CDK9) inhibitors, underscoring its value to researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Halogenated Pyrazines
Polyhalogenated heterocyclic compounds are indispensable tools in the synthetic chemist's arsenal, enabling the sequential and controlled introduction of various substituents to forge complex target molecules. Among these, this compound (CAS No: 1082843-70-6) is a compound of significant interest.[1][2] The pyrazine ring is a common motif in pharmacologically active molecules, and the specific arrangement of two bromine atoms and one chlorine atom on this electron-deficient core provides a unique opportunity for orthogonal chemistry.[3] The differential reactivity of the carbon-halogen bonds—with the C-Br bonds being more susceptible to palladium-catalyzed oxidative addition than the C-Cl bond—allows for a predictable and stepwise functionalization strategy.[1] This inherent reactivity hierarchy makes it an ideal scaffold for building libraries of compounds in drug discovery and for creating advanced functional materials.[4] This guide will serve as a technical deep-dive into the core competencies of this reagent, providing both foundational knowledge and practical, field-proven protocols.
Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's physical and spectral properties is critical for its effective use in synthesis, including reaction setup, monitoring, and product characterization.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder under standard conditions.[1] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1082843-70-6 | [1][2][5] |
| Molecular Formula | C₄HBr₂ClN₂ | [1][5] |
| Molecular Weight | 272.33 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Purity | ≥ 95% (HPLC) | [1][4] |
| Storage Conditions | 0-8°C, under inert atmosphere | [1][4] |
| XLogP3 | 2.8 | [5] |
| Topological Polar Surface Area | 25.8 Ų | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Spectroscopic Data (Predicted)
While extensive public experimental spectra are limited, a predicted analysis based on established principles for halogenated pyrazines provides a reliable guide for characterization.[6]
-
¹H NMR: The spectrum is expected to show a single signal, a singlet, in the aromatic region (typically δ 8.0-8.5 ppm). This signal corresponds to the single proton at the C-6 position of the pyrazine ring.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display four distinct signals for the four unique carbon atoms of the pyrazine ring. The carbons bonded to the halogens (C-2, C-3, C-5) will be significantly deshielded. The C-Br bonded carbons are expected in one region of the spectrum, while the C-Cl bonded carbon will be in another, and the C-H bonded carbon (C-6) will be the most shielded of the four.
Synthesis of this compound
The synthesis of this compound is efficiently achieved from 3,5-dibromopyrazin-2-amine via a Sandmeyer-type reaction.[5] This transformation involves the diazotization of the primary amine followed by the introduction of the chlorine atom.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis from 3,5-Dibromopyrazin-2-amine[5]
-
Reaction Setup: To a solution of 3,5-dibromopyrazin-2-amine (1.0 eq) in dichloromethane (DCM), add titanium(IV) chloride (TiCl₄, ~1.0 eq) at 0°C.
-
Diazotization: Slowly add tert-butyl nitrite (~6.0 eq) to the stirred mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction by carefully adding water. Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield this compound.
The Reactivity Landscape: A Guide to Regioselective Functionalization
The synthetic utility of this compound is rooted in its predictable, stepwise reactivity. The different carbon-halogen bonds can be addressed selectively, allowing for the installation of multiple, distinct functionalities onto the pyrazine core.
The Principle of Regioselectivity: C-Br vs. C-Cl Reactivity
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide.[1] The reactivity of the halogens in this step generally follows the trend: C-I > C-Br > C-OTf > C-Cl.[7] The carbon-bromine bond (~285 kJ/mol) is significantly weaker than the carbon-chlorine bond (~340 kJ/mol), resulting in a lower activation energy for oxidative addition at the C-Br positions.[1] Consequently, reactions like Suzuki, Buchwald-Hartwig, and Stille couplings will occur selectively at one of the C-Br bonds, leaving the C-Cl bond intact for subsequent transformations. While both C-Br bonds are electronically similar, steric factors and subtle electronic differences can sometimes favor reaction at the C-5 position over the C-3 position, though often a mixture of mono-brominated isomers may be obtained if the reaction is stopped at one equivalent.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron species and an organic halide.[7][8] For this compound, this reaction can be used to introduce aryl or vinyl groups regioselectively at a bromine-substituted position.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Representative Protocol: Mono-Arylation of this compound
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvents, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heating: Place the sealed tube in a preheated oil bath at 80-110°C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of primary or secondary amines onto the pyrazine ring.[9] The higher reactivity of the C-Br bond ensures selective amination, which is a key step in the synthesis of many pharmaceutical agents.[5]
Representative Protocol: Mono-Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), a suitable phosphine ligand (e.g., SPhos or XPhos, 4-8 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere as described for the Suzuki coupling.
-
Reagent Addition: Add the desired amine (1.1-1.2 eq) and an anhydrous solvent like toluene or THF.
-
Heating: Heat the reaction mixture with stirring at 80-110°C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify by column chromatography.[10]
The Stille coupling reaction facilitates C-C bond formation using an organotin reagent.[11] It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback.[12][13]
Caption: Generalized catalytic cycle for the Stille coupling reaction.
Representative Protocol: Mono-Alkynylation of this compound
-
Reaction Setup: Combine this compound (1.0 eq), the organostannane reagent (e.g., tributyl(alkynyl)stannane, 1.1 eq), a palladium catalyst like Pd(PPh₃)₄ (5 mol%), and optionally a copper(I) iodide (CuI) co-catalyst (~10 mol%) in a Schlenk tube.
-
Inert Atmosphere: Establish an inert atmosphere.
-
Solvent and Heating: Add an anhydrous, degassed solvent such as DMF or toluene and heat the mixture to 60-100°C.
-
Monitoring and Work-up: Monitor the reaction by TLC/LC-MS. Upon completion, cool the mixture and dilute with an organic solvent. Wash the solution with aqueous KF to remove tin byproducts, followed by a standard aqueous workup.
-
Purification: Dry, concentrate, and purify the crude product via column chromatography.
Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
After one or both bromine atoms have been functionalized via cross-coupling, the remaining chlorine atom at the C-2 position becomes a prime target for nucleophilic aromatic substitution (SNAr). The pyrazine ring is inherently electron-deficient, and the two nitrogen atoms strongly activate adjacent positions towards nucleophilic attack.[14][15] This allows for the introduction of nucleophiles like amines, alkoxides, or thiolates.
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] In the second step, the leaving group (chloride) is expelled, and aromaticity is restored.
Representative Protocol: Amination at C-2
-
Reaction Setup: Dissolve the 3,5-disubstituted-2-chloropyrazine substrate (1.0 eq) in a polar aprotic solvent like DMSO or NMP.
-
Reagent Addition: Add the desired amine nucleophile (2.0-5.0 eq) and, if necessary, a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any generated HCl.
-
Heating: Heat the reaction mixture, often to elevated temperatures (100-150°C), sometimes with the aid of microwave irradiation to accelerate the reaction.
-
Monitoring and Work-up: Monitor for the disappearance of starting material. After cooling, pour the reaction mixture into water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify further by recrystallization or column chromatography.
Application in Medicinal Chemistry: Synthesis of CDK9 Inhibitors
The sequential, regioselective functionalization of this compound makes it an excellent starting material for the synthesis of complex pharmaceutical targets. One prominent example is its use in the development of cyclin-dependent kinase 9 (CDK9) inhibitors.[16] CDK9 is a key regulator of transcriptional elongation, and its inhibition is a promising therapeutic strategy for treating various cancers and viral infections.[17][18]
The synthesis of a trisubstituted pyrazine-based CDK9 inhibitor can be envisioned using the chemical logic established in this guide.
Caption: A potential synthetic workflow for a CDK9 inhibitor core.
This hypothetical workflow demonstrates a powerful strategy:
-
First C-C Bond Formation: A regioselective Suzuki coupling installs the first aryl group (R¹) at one of the bromine positions.
-
C-N Bond Formation: A subsequent Buchwald-Hartwig amination introduces an amine (R²-NH₂) at the remaining bromine position.
-
Final Substitution: The final nucleophile (R³-NH₂) is introduced at the C-2 position via an SNAr reaction, completing the trisubstituted core.
This modular approach allows for the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies by simply varying the boronic acids and amines used in each step.[17]
Conclusion
This compound is a quintessential example of a modern synthetic building block, designed for efficiency, selectivity, and versatility. The well-defined reactivity hierarchy of its three halogen substituents provides a clear and logical roadmap for the synthesis of complex, polysubstituted pyrazines. By mastering the application of regioselective palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, researchers can leverage this powerful scaffold to accelerate the discovery and development of novel therapeutics and advanced materials. The insights and protocols provided in this guide serve as a comprehensive resource for unlocking the full synthetic potential of this valuable compound.
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- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
- Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
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- ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines.
- Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Lee, H., & Kim, S. (2002). Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. Organic Letters, 4(7), 1171-1173.
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- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromopyrazine.
- Vantourout, J. C., et al. (2021). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
- ResearchGate. (n.d.). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
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Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-2-Chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Polysubstituted Pyrazines
The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and high-performance organic materials.[1][2] The ability to precisely introduce diverse substituents onto the pyrazine ring is paramount for tuning the biological activity, pharmacokinetic properties, and photophysical characteristics of these molecules. 3,5-Dibromo-2-chloropyrazine is a versatile and highly valuable starting material for the synthesis of complex pyrazine derivatives. Its three halogen atoms, with differential reactivity, allow for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the strategic application of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering detailed protocols and the scientific rationale behind them.
The key to the synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-X bond to the Pd(0) center is a critical step in the catalytic cycle.[3] The relative rates of oxidative addition for different halogens follow the general trend: C-I > C-Br > C-Cl.[3] This inherent difference allows for the selective functionalization of the C-Br bonds at the 3- and 5-positions of the pyrazine ring, while the C-Cl bond at the 2-position remains intact for subsequent transformations. This orthogonal reactivity is the cornerstone of the protocols detailed below.
Regioselectivity in the Cross-Coupling of this compound
The primary consideration when designing a synthetic route utilizing this compound is the predictable regioselectivity of the initial cross-coupling reaction. The two bromine atoms at the 3- and 5-positions are significantly more reactive than the chlorine atom at the 2-position in typical palladium-catalyzed cross-coupling conditions. Therefore, the first coupling event will selectively occur at one or both of the C-Br positions. While the electronic environment of the C-3 and C-5 positions are similar, steric factors and the specific reaction conditions can sometimes influence the selectivity between these two positions, although in many cases, double coupling at both bromine-bearing carbons is readily achieved.
Caption: Regioselectivity in Cross-Coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-substituted aromatic compounds.[4] The reaction's tolerance of a wide range of functional groups makes it a workhorse in drug discovery.
Principle of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The base plays a crucial role in activating the organoboron species for transmetalation.
Caption: Suzuki-Miyaura Catalytic Cycle.
Protocol 1: Mono- or Di-Arylation at the C-Br Positions
This protocol is designed for the selective coupling of arylboronic acids at the 3- and/or 5-positions of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 to 2.2 equiv)
-
Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)
-
Na₂CO₃ or K₂CO₃ (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to 90-100 °C for 12-24 hours. Alternatively, for microwave-assisted synthesis, heat to 120-150 °C for 15-30 minutes.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 3,5-Diphenyl-2-chloropyrazine | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | 3,5-Bis(4-methoxyphenyl)-2-chloropyrazine | 85-95 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 3,5-Di(pyridin-3-yl)-2-chloropyrazine | 75-85 |
Note: Yields are estimated based on analogous reactions with similar substrates and may require optimization.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[3] This reaction is of immense importance in the pharmaceutical industry.
Principle of the Buchwald-Hartwig Amination
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.
Caption: Buchwald-Hartwig Experimental Workflow.
Protocol 2: Regioselective Mono-Amination at a C-Br Position
This protocol is designed for the selective introduction of a primary or secondary amine at one of the bromine-bearing positions. By using a slight excess of the pyrazine starting material, mono-amination can be favored.
Materials:
-
This compound (1.2 equiv)
-
Primary or secondary amine (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos or RuPhos (4 mol%)
-
NaOt-Bu or LiHMDS (1.5 equiv)
-
Anhydrous toluene or THF
-
Schlenk tube
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst and the ligand.
-
Add this compound and the base.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-aminated product.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 18 | 4-(5-Bromo-3-chloro-pyrazin-2-yl)morpholine | 60-75 |
| 2 | Aniline | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 90 | 20 | (5-Bromo-3-chloro-pyrazin-2-yl)phenylamine | 55-70 |
| 3 | Benzylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | 16 | Benzyl-(5-bromo-3-chloro-pyrazin-2-yl)amine | 65-80 |
Note: Yields are estimated based on achieving mono-substitution and will be accompanied by di-substituted product and unreacted starting material. Careful chromatography is required for isolation.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the coupling of terminal alkynes with aryl or vinyl halides, providing access to a wide range of conjugated enynes and arylalkynes.[5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Principle of the Sonogashira Coupling
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide species. The copper cycle facilitates the formation of this copper acetylide from the terminal alkyne and the copper(I) salt.[6]
Protocol 3: Di-Alkynylation at the C-Br Positions
This protocol is optimized for the introduction of two alkyne moieties at the 3- and 5-positions of the pyrazine ring.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (2.5 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous THF (optional co-solvent)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Add anhydrous THF (if used) followed by the amine base (TEA or DIPA).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature to 50 °C for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the amine salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Expected Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | 40 | 12 | 2-Chloro-3,5-bis(phenylethynyl)pyrazine | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | DIPA/THF | RT | 8 | 2-Chloro-3,5-bis((trimethylsilyl)ethynyl)pyrazine | 90-98 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | TEA | 50 | 16 | 2-Chloro-3,5-di(hex-1-yn-1-yl)pyrazine | 80-90 |
Note: Yields are estimated based on analogous reactions and assume di-substitution at the bromine positions.
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling of this compound offers a powerful and predictable platform for the synthesis of highly functionalized pyrazine derivatives. The inherent regioselectivity, driven by the differential reactivity of the C-Br and C-Cl bonds, enables a strategic and sequential approach to molecular construction. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide a solid foundation for researchers to build upon. Further optimization of reaction conditions, particularly through the exploration of modern, highly active catalyst systems, will undoubtedly expand the scope and efficiency of these transformations, paving the way for the discovery of novel therapeutic agents and advanced materials.
References
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Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. (URL: [Link])
-
Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. (URL: [Link])
-
Nowak, I., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7358. (URL: [Link])
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. (URL: [Link])
-
Royal Society of Chemistry. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (URL: [Link])
-
The Sonogashira Coupling. (URL: [Link])
-
ResearchGate. Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF. (URL: [Link])
-
Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic letters, 18(9), 2180–2183. (URL: [Link])
-
Organic Chemistry Portal. Sonogashira Coupling. (URL: [Link])
-
Wikipedia. Sonogashira coupling. (URL: [Link])
-
Matsumoto, K., & Kurata, H. Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. (URL: [Link])
-
ResearchGate. Site-selective Suzuki–Miyaura reactions of 2,3,5-tribromo-N-methylpyrrole. (URL: [Link])
-
Larrosa, M., et al. (2010). Selective Copper-Promoted Cross-Coupling of Aromatic Amines with Alkyl Boronic Acids. Synlett, 2010(14), 2101-2105. (URL: [Link])
-
ResearchGate. ChemInform Abstract: New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. | Request PDF. (URL: [Link])
-
ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF. (URL: [Link])
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of combinatorial chemistry, 5(3), 267–272. (URL: [Link])
-
MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (URL: [Link])
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Application Notes and Protocols: Sonogashira Coupling of 3,5-Dibromo-2-Chloropyrazine
Introduction: The Strategic Importance of Functionalized Pyrazines
The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, characterized by an electron-deficient aromatic system, and the spatial arrangement of its nitrogen atoms, make it a critical component in a multitude of biologically active compounds and functional materials.[3][4] Pyrazine derivatives have found applications as kinase inhibitors, antibacterial agents, and components of organic light-emitting diodes (OLEDs).[3][5] The Sonogashira coupling, a robust and versatile palladium-catalyzed cross-coupling reaction, provides a powerful tool for the direct installation of alkynyl moieties onto the pyrazine core.[6][7] This transformation is instrumental in the construction of complex molecular architectures with tailored electronic and steric properties.
This guide provides a detailed exploration of the Sonogashira coupling of 3,5-Dibromo-2-Chloropyrazine, a readily available and highly functionalizable building block. We will delve into the mechanistic nuances of this reaction, provide a field-tested experimental protocol, and offer insights into optimization and troubleshooting.
Mechanistic Considerations: A Tale of Two Cycles and Selective Reactivity
The Sonogashira coupling reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9] The generally accepted mechanism provides a framework for understanding the intricacies of this transformation.
The Palladium Catalytic Cycle
-
Reductive Elimination: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition with the aryl halide, in this case, this compound, to form a Pd(II)-aryl complex. The reactivity of the carbon-halogen bond is a critical factor, with the general trend being C-I > C-Br > C-Cl.[10][11] This inherent difference in reactivity allows for the potential for selective coupling.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II)-aryl complex. This is often the rate-determining step of the overall reaction.[9][12]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynyl-substituted pyrazine and regenerate the active Pd(0) catalyst, thus completing the cycle.
The Copper Catalytic Cycle
-
π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.[9]
-
Deprotonation: In the presence of a base, such as an amine, the acidic proton of the alkyne is removed to form a copper(I) acetylide.[9] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
Regioselectivity with this compound
The presence of three distinct halogen atoms on the pyrazine ring introduces the challenge and opportunity of regioselective functionalization. Based on the relative bond dissociation energies, the C-Br bonds are more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[13] Therefore, the Sonogashira coupling is expected to occur preferentially at the bromine-substituted positions. Further differentiation between the C3 and C5 positions can be influenced by the electronic environment and steric hindrance.
Diagram: The Catalytic Cycles of Sonogashira Coupling
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the monosubstitution of this compound with a terminal alkyne. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Terminal Alkyne | ≥98% | Commercially Available | Ensure dryness and purity. |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercially Available | Store under inert atmosphere. |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Use a fresh bottle; can degrade over time.[10] |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Distill from CaH₂ if necessary. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | |
| Schlenk Flask | Oven-dried before use. | ||
| Magnetic Stirrer/Hotplate | |||
| Inert Gas Supply | High Purity N₂ or Ar |
Reaction Setup and Procedure
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Addition of Solvents and Reagents: Under a positive pressure of inert gas, add anhydrous toluene and triethylamine (3:1 v/v). Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Addition of the Alkyne: Add the terminal alkyne (1.1 equiv.) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Expected Outcomes and Optimization Parameters
The following table presents hypothetical data to illustrate the effect of various reaction parameters on the yield of the monosubstituted product.
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | PPh₃ | TEA | Toluene/TEA | 60 | 12 | 85 |
| 2 | Pd(PPh₃)₄ (2) | PPh₃ | TEA | Toluene/TEA | 60 | 12 | 82 |
| 3 | PdCl₂(dppf) (2) | dppf | TEA | Toluene/TEA | 60 | 12 | 90 |
| 4 | PdCl₂(PPh₃)₂ (2) | PPh₃ | DIPEA | Toluene/DIPEA | 60 | 12 | 78 |
| 5 | PdCl₂(PPh₃)₂ (2) | PPh₃ | TEA | THF/TEA | 60 | 12 | 75 |
| 6 | PdCl₂(PPh₃)₂ (2) | PPh₃ | TEA | Toluene/TEA | RT | 24 | 45 |
Note: Yields are hypothetical and for illustrative purposes only. Actual yields may vary depending on the specific alkyne and reaction conditions.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium and copper catalysts.[10] |
| Low reaction temperature | Increase the reaction temperature, especially for less reactive aryl bromides.[14] | |
| Impure reagents | Ensure all reagents, especially the alkyne and base, are pure and dry. | |
| Formation of Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[10] |
| High concentration of copper catalyst | Reduce the amount of CuI or consider a copper-free Sonogashira protocol.[6][8] | |
| Formation of Palladium Black | Catalyst decomposition | Use fresh, high-purity reagents and solvents. Some solvents like THF may promote decomposition.[10][15] |
| High temperature | Optimize the reaction temperature to balance reactivity and catalyst stability. | |
| Poor Regioselectivity | Similar reactivity of C-Br bonds | Employ a catalyst system with bulky ligands to potentially enhance selectivity based on steric hindrance.[16] |
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Sonogashira coupling issues.
Conclusion
The Sonogashira coupling of this compound is a highly effective method for the synthesis of functionalized pyrazine derivatives. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and a systematic approach to optimization are crucial for achieving high yields and selectivity. The protocols and insights provided in this guide are intended to empower researchers to successfully employ this powerful transformation in their synthetic endeavors, paving the way for the discovery of novel molecules with significant potential in drug development and materials science.
References
- Ohta, A., Aoyagi, Y., et al. (Year).
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Stanetty, P., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3581-3603. DOI:10.1039/C3OB40460A.
- Aoyagi, Y., Inoue, A., Koike, I., et al. (Year).
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7385.
-
National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
- Wang, X., Song, Y., Qu, J., & Luo, Y. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1042-1049.
- Nielsen, M. B. (2016). Sonogashira-Like Coupling Reactions with Phosphine–Gold(I) Alkynyl Complexes. Synlett, 27(11), 1647-1651.
- Kaldhi, D., Vodnala, N., Gujjarappa, R., Kabi, A. K., Nayak, S., & Malakar, C. C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Baweja, S., Gabler, T., Lönnecke, P., & Hey-Hawkins, E. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki-Miyaura cross-coupling reactions. Dalton Transactions, 52(18), 6037-6046.
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
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MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
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Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
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RSC Publishing. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
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ResearchGate. (n.d.). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Retrieved from [Link]
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National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. Retrieved from [Link]
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MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
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Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
ACS Publications. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Retrieved from [Link]
-
ACS Publications. (n.d.). Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Retrieved from [Link]
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MDPI. (n.d.). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Retrieved from [Link]
-
Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
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RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved from [Link]
-
ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. Retrieved from [Link]
-
ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Retrieved from [Link]
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ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
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Mastering the Selective Amination of 3,5-Dibromo-2-Chloropyrazine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of Polyhalogenated Heterocycles
The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyrazine core is a privileged scaffold found in numerous pharmaceuticals and functional materials. The strategic introduction of amine functionalities onto this ring system via the Buchwald-Hartwig amination offers a powerful tool for molecular diversification and the fine-tuning of physicochemical properties. This guide provides a detailed exploration of the Buchwald-Hartwig amination of 3,5-dibromo-2-chloropyrazine, a versatile building block for the synthesis of complex nitrogen-containing compounds.
This document will delve into the mechanistic principles governing the reaction's regioselectivity, provide field-proven experimental protocols for selective monoamination, and offer insights into catalyst selection, reaction optimization, and troubleshooting. By understanding the causality behind the experimental choices, researchers can confidently and efficiently utilize this powerful transformation in their synthetic endeavors.
The Principle of Regioselectivity: A Tale of Two Halogens
The successful application of the Buchwald-Hartwig amination to a polyhalogenated substrate like this compound hinges on achieving high regioselectivity. The inherent differences in the reactivity of the carbon-halogen bonds are the primary determinant of the reaction's outcome. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the aryl halide to the palladium(0) catalyst is the key selectivity-determining step.[1]
The general trend for the reactivity of carbon-halogen bonds in this process is C-I > C-Br > C-Cl.[1] This trend is directly related to the bond dissociation energies of the respective carbon-halogen bonds; weaker bonds undergo oxidative addition more readily. Consequently, the carbon-bromine (C-Br) bonds in this compound are significantly more reactive than the carbon-chlorine (C-Cl) bond. This differential reactivity allows for the selective amination at the brominated positions while leaving the chloro substituent intact for subsequent transformations.
While both bromine atoms at the 3 and 5 positions are more reactive than the chlorine at the 2-position, subtle electronic and steric differences may influence the relative reactivity between C3-Br and C5-Br. However, for the initial monoamination, the primary selectivity will be for the amination of a C-Br bond over the C-Cl bond.
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding this mechanism is crucial for rational catalyst and ligand selection and for troubleshooting suboptimal reactions.
Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halogen bond (preferentially C-Br) to form a Pd(II) intermediate.
-
Amine Coordination: The amine displaces a ligand on the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst.
The choice of ligand is critical as it influences the rate and efficiency of both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active, low-coordinate palladium species and accelerate the reductive elimination step.[3]
Experimental Protocols: A Practical Guide
The following protocols are designed to serve as a robust starting point for the selective monoamination of this compound. Optimization of reaction parameters may be necessary for specific amines and to achieve the desired level of selectivity.
Protocol 1: Selective Monoamination with a Secondary Amine (e.g., Morpholine)
This protocol is adapted from established procedures for the amination of similar halogenated heterocycles.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Morpholine | ≥99% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand Grade | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica gel | 230-400 mesh | Commercially Available |
Experimental Workflow:
Figure 2: General experimental workflow for the selective monoamination.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the flask and purge with a stream of argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL), followed by this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for an additional 15 minutes.
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.
Data Interpretation and Expected Outcomes
The primary product expected from this reaction is the mono-aminated pyrazine, where one of the bromine atoms has been displaced by the morpholine moiety. Due to the higher reactivity of the C-Br bonds, minimal formation of the chloro-aminated product is anticipated under these conditions. The relative amounts of the 3-amino and 5-amino isomers will depend on the subtle electronic and steric differences between these two positions, and may require careful analytical characterization (e.g., by NMR spectroscopy) to distinguish.
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Ineffective base | - Use a fresh source of palladium catalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Use a freshly opened or properly stored base. |
| Formation of Side Products (e.g., dehalogenation) | - Reaction temperature too high- Presence of water | - Optimize the reaction temperature, starting at the lower end of the recommended range.- Ensure strictly anhydrous conditions. |
| Low Regioselectivity | - Inappropriate ligand | - Screen other bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) to enhance selectivity. |
Conclusion: A Versatile Tool for Pyrazine Functionalization
The Buchwald-Hartwig amination of this compound provides a powerful and selective method for the synthesis of functionalized pyrazine derivatives. By leveraging the inherent reactivity differences between the carbon-halogen bonds and by careful selection of the catalyst, ligand, and reaction conditions, researchers can achieve high yields of the desired mono-aminated products. This guide serves as a comprehensive resource to enable the successful application of this important transformation in the pursuit of novel molecules with applications in drug discovery and materials science.
References
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Nikishkin, N. I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3653–3675. [Link]
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Mosrin, M., Bresser, T., & Knochel, P. (2009). Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. Organic Letters, 11(15), 3406–3409. [Link]
-
Wikipedia. (2023, October 27). Buchwald–Hartwig amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
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Application Notes & Protocols: Regioselective Cross-Coupling of 3,5-Dibromo-2-Chloropyrazine
Introduction: The Strategic Value of Polysubstituted Pyrazines
The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and high-performance organic materials.[1][2][3] Its unique electronic properties, arising from the two nitrogen atoms in a 1,4-arrangement, allow it to act as a key pharmacophore, influencing molecular recognition, metabolic stability, and pharmacokinetic profiles.[4] Consequently, the development of robust and efficient synthetic routes to create diverse, polysubstituted pyrazines is a critical endeavor for drug discovery and chemical synthesis professionals.[3][5]
3,5-Dibromo-2-chloropyrazine is a highly versatile and synthetically attractive building block. Its three halogen atoms possess distinct reactivities, enabling a controlled, stepwise functionalization. This guide provides detailed protocols and mechanistic insights for the regioselective cross-coupling of this substrate, focusing on the preferential reactivity of the carbon-bromine (C-Br) bonds over the carbon-chlorine (C-Cl) bond in palladium-catalyzed reactions.
The Principle of Regioselectivity: A Tale of Two Halogens
The success of sequential cross-coupling on polyhalogenated heterocycles hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[6] The generally accepted trend for this oxidative addition is:
C–I > C–Br > C–Cl > C–F
This reactivity gradient is the cornerstone of our strategy. For this compound, the two C-Br bonds at the C3 and C5 positions are significantly more reactive towards Pd(0) insertion than the C-Cl bond at the C2 position.[7][8] This allows for selective functionalization at one or both bromine-substituted positions while leaving the chlorine atom untouched for subsequent, potentially different, coupling reactions under more forcing conditions.
The electronic nature of the pyrazine ring further influences this selectivity. The electron-withdrawing nitrogen atoms render the ring electron-deficient, which generally facilitates oxidative addition. However, the relative positions of the halogens also play a role. The C3 and C5 positions are electronically distinct from the C2 position, further contributing to the observed regioselectivity.
Caption: Workflow for sequential functionalization of this compound.
Application Protocol 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)–C(sp²) bonds.[9][10] By employing mild conditions, we can selectively couple a boronic acid at one of the C-Br positions.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the more reactive C-Br bond of the pyrazine.[6] This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][9] The key to selectivity is using conditions that favor C-Br activation without promoting the slower C-Cl activation.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Mono-Arylation
Objective: To synthesize 3-Aryl-5-bromo-2-chloropyrazine.
Materials:
| Reagent | M.W. | Equivalents | Amount | Role |
| This compound | 273.26 | 1.0 | 273 mg (1.0 mmol) | Substrate |
| Phenylboronic Acid | 121.93 | 1.1 | 134 mg (1.1 mmol) | Coupling Partner |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg (0.03 mmol) | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 318 mg (3.0 mmol) | Base |
| 1,4-Dioxane | - | - | 8 mL | Solvent |
| Water | - | - | 2 mL | Co-solvent |
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (273 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and sodium carbonate (318 mg, 3.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Degas the resulting mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask under a positive flow of argon.
-
Seal the flask and heat the reaction mixture to 80 °C in an oil bath.
-
Stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of a new, less polar spot.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-phenyl-5-bromo-2-chloropyrazine.
Application Protocol 2: Regioselective Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[11][12] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles.[11][13] The palladium cycle is similar to the Suzuki coupling, involving oxidative addition to the C-Br bond. The copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the palladium(II) intermediate. The use of a mild base, like triethylamine (TEA), is crucial.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Mono-Alkynylation
Objective: To synthesize 3-((Trimethylsilyl)ethynyl)-5-bromo-2-chloropyrazine.
Materials:
| Reagent | M.W. | Equivalents | Amount | Role |
| This compound | 273.26 | 1.0 | 273 mg (1.0 mmol) | Substrate |
| Ethynyltrimethylsilane | 98.22 | 1.2 | 0.17 mL (1.2 mmol) | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 14 mg (0.02 mmol) | Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 7.6 mg (0.04 mmol) | Co-catalyst |
| Triethylamine (TEA) | 101.19 | 3.0 | 0.42 mL (3.0 mmol) | Base/Solvent |
| Tetrahydrofuran (THF), anhydrous | - | - | 10 mL | Solvent |
Procedure:
-
Add this compound (273 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol) to an oven-dried Schlenk flask with a stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Add ethynyltrimethylsilane (0.17 mL, 1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. The reaction can be gently warmed (e.g., to 40 °C) if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-5-bromo-2-chloropyrazine.
Application Protocol 3: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[14][15] As with other palladium-catalyzed couplings, selectivity for the C-Br bond can be achieved, enabling the synthesis of 3-amino-5-bromo-2-chloropyrazine derivatives.
Mechanistic Rationale
The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition of Pd(0) to the C-Br bond.[14] The key difference is the subsequent step where the amine, in the presence of a strong base, displaces the halide from the palladium center. Reductive elimination then forms the C-N bond and regenerates the active catalyst.[15][16] The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Experimental Protocol: Mono-Amination
Objective: To synthesize N-Benzyl-3-(5-bromo-2-chloropyrazin-3-yl)amine.
Materials:
| Reagent | M.W. | Equivalents | Amount | Role |
| This compound | 273.26 | 1.0 | 273 mg (1.0 mmol) | Substrate |
| Benzylamine | 107.15 | 1.2 | 0.13 mL (1.2 mmol) | Coupling Partner |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg (0.02 mmol) | Catalyst Precursor |
| XPhos | 476.65 | 0.08 | 38 mg (0.08 mmol) | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg (1.4 mmol) | Base |
| Toluene, anhydrous | - | - | 10 mL | Solvent |
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube with a stir bar.
-
Add this compound (273 mg, 1.0 mmol) to the tube.
-
Remove the tube from the glovebox (if used) and add anhydrous toluene (10 mL) followed by benzylamine (0.13 mL, 1.2 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-18 hours. Monitor by LC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate (25 mL) and transfer to a separatory funnel.
-
Wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target mono-aminated pyrazine.
Conclusion and Future Directions
The protocols outlined in this guide demonstrate the synthetic utility of this compound as a versatile platform for constructing complex, polysubstituted pyrazines. The inherent difference in reactivity between the C-Br and C-Cl bonds provides a reliable handle for regioselective functionalization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The resulting mono-functionalized products are valuable intermediates themselves, possessing a remaining C-Br and a C-Cl bond that can be addressed in subsequent transformations, paving the way for the rapid generation of diverse chemical libraries for drug discovery and materials science applications.
References
-
MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
Nikishkin, N. I., & O'Neill, P. M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583–3602. [Link]
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
ResearchGate. (2013). (PDF) Transition metal-catalyzed functionalization of pyrazines. [Link]
-
Royal Society of Chemistry. (n.d.). Transition metal-catalyzed functionalization of pyrazines. [Link]
-
ResearchGate. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
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-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Application Notes and Protocols for the Selective Functionalization of 3,5-Dibromo-2-Chloropyrazine
Introduction
Substituted pyrazines are a critical pharmacophore in modern drug discovery, featuring prominently in a wide range of therapeutic agents, including kinase inhibitors for oncology and treatments for inflammatory diseases.[1][2][3][4] The strategic functionalization of the pyrazine core allows for the precise tuning of a molecule's steric and electronic properties, which is essential for optimizing its biological activity and pharmacokinetic profile. 3,5-Dibromo-2-chloropyrazine is a versatile starting material, offering three distinct reaction sites for the introduction of diverse functionalities.[5] However, the selective manipulation of these positions presents a significant synthetic challenge due to the similar reactivity of the halogen substituents.
This comprehensive guide provides detailed application notes and protocols for the selective functionalization of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and robust methodologies to navigate the complexities of regioselective pyrazine chemistry.
Understanding the Reactivity of this compound
The regioselectivity of substitution reactions on the this compound ring is governed by a combination of electronic and steric factors. The pyrazine nitrogen atoms are electron-withdrawing, which activates the adjacent carbon atoms towards nucleophilic attack. Consequently, the C2, C3, and C5 positions are all susceptible to functionalization.
Generally, the order of reactivity for palladium-catalyzed cross-coupling reactions is C3 > C5 > C2. This preference is attributed to the electronic activation by the adjacent nitrogen atom at the C2 and C3 positions, with the C3-Br bond being more reactive than the C5-Br bond. The C2-Cl bond is the least reactive in these transformations.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the C2 position is the most activated due to the presence of two adjacent electron-withdrawing nitrogen atoms. This makes the C2-chloro group susceptible to displacement by various nucleophiles.
PART 1: Selective Functionalization at the C3 and C5 Positions via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the selective functionalization of the C3 and C5 positions. By carefully controlling the reaction conditions, it is possible to achieve mono- or di-substitution with a high degree of regioselectivity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds by coupling an organoboron reagent with a halide.[6] For this compound, the reaction can be directed to selectively occur at the C3 or C5 position.
Protocol 1: Selective Mono-Arylation at the C3 Position
This protocol describes the selective introduction of an aryl group at the C3 position of this compound.
Reactants:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 eq)
-
Toluene/H₂O (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, arylboronic acid, and Na₂CO₃.
-
Purge the flask with argon for 15 minutes.
-
Add the toluene/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.[7] Its bulky phosphine ligands favor the oxidative addition at the more accessible C3-Br bond.
-
Base: Na₂CO₃ is a mild base that is effective in activating the boronic acid for transmetalation without promoting side reactions.
-
Solvent: The biphasic toluene/water system is standard for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.
Protocol 2: Sequential Di-Arylation at C3 and C5 Positions
This protocol outlines the stepwise introduction of two different aryl groups at the C3 and C5 positions.
Step A: First Suzuki-Miyaura Coupling at C3 (as per Protocol 1)
Step B: Second Suzuki-Miyaura Coupling at C5
Reactants:
-
3-Aryl-5-bromo-2-chloropyrazine (from Step A) (1.0 eq)
-
Second Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.03 eq)
-
SPhos (0.06 eq)
-
K₃PO₄ (2.5 eq)
-
Dioxane/H₂O (5:1 mixture)
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting the reactants and adjusting the temperature to 100 °C.
-
The reaction time may need to be extended to 24 hours.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a sterically hindered biaryl phosphine ligand like SPhos is highly effective for coupling at the less reactive C5 position.[8] This is because such ligands form more reactive catalytic species capable of activating the stronger C-Br bond.
-
Base: K₃PO₄ is a stronger base than Na₂CO₃ and is often required for more challenging Suzuki couplings.
-
Higher Temperature: The increased temperature is necessary to overcome the higher activation energy for the second coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[9][10][11][12] Similar to the Suzuki coupling, it can be controlled to achieve selective amination at the C3 and C5 positions.
Protocol 3: Selective Mono-Amination at the C3 Position
Reactants:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
NaOt-Bu (1.5 eq)
-
Toluene
Procedure:
-
In a glovebox, combine this compound, the amine, and NaOt-Bu in a reaction vessel.
-
Add the catalyst and ligand.
-
Add toluene and seal the vessel.
-
Heat the reaction to 90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Ligand: Xantphos is a bidentate phosphine ligand that is highly effective in promoting the amination of aryl bromides.[13] Its wide bite angle is believed to facilitate the reductive elimination step.
-
Base: NaOt-Bu is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig reactions.[10]
Data Presentation: Regioselectivity in Cross-Coupling Reactions
| Position | Reaction Type | Catalyst/Ligand | Base | Typical Yield (%) |
| C3 | Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | 70-90 |
| C5 | Suzuki-Miyaura | Pd₂(dba)₃/SPhos | K₃PO₄ | 60-80 |
| C3 | Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | NaOt-Bu | 65-85 |
Experimental Workflow: Sequential Cross-Coupling
Caption: Sequential Suzuki or Buchwald-Hartwig cross-coupling workflow.
PART 2: Selective Functionalization at the C2 Position via Nucleophilic Aromatic Substitution (SNAr)
The C2-chloro substituent is readily displaced by a variety of nucleophiles through an SNAr mechanism.[14][15][16] This reaction is often highly selective for the C2 position, leaving the C3 and C5 bromo groups intact for subsequent functionalization.
Protocol 4: SNAr with Amines
Reactants:
-
This compound (1.0 eq)
-
Amine (2.0 eq)
-
K₂CO₃ (2.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Combine this compound, the amine, and K₂CO₃ in a round-bottom flask.
-
Add DMF and stir the mixture at 80-100 °C for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the intermediate Meisenheimer complex.
-
Base: K₂CO₃ is a mild base used to neutralize the HCl generated during the reaction.
-
Excess Amine: Using an excess of the amine can help to drive the reaction to completion.
Protocol 5: SNAr with Alkoxides
Reactants:
-
This compound (1.0 eq)
-
Sodium alkoxide (e.g., NaOMe, NaOEt) (1.5 eq)
-
Corresponding alcohol (e.g., MeOH, EtOH) as solvent
Procedure:
-
Dissolve this compound in the corresponding alcohol.
-
Add the sodium alkoxide portion-wise at room temperature.
-
Stir the reaction for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Decision-Making Workflow for Selective Functionalization
Caption: Decision tree for regioselective functionalization strategies.
Conclusion
The selective functionalization of this compound is a highly achievable goal with the careful application of modern synthetic methodologies. By understanding the inherent reactivity of the pyrazine core and by choosing the appropriate reaction conditions, researchers can selectively introduce a wide array of functional groups at the C2, C3, and C5 positions. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of novel pyrazine-based molecules for applications in drug discovery and materials science.
References
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (n.d.). Vertex AI Search.
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Design, Synthesis, and Biological Evaluation of[1][2][17]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022, April 5). Frontiers. Retrieved January 10, 2026, from
- Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. (n.d.).
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2025, August 9).
- Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). ResearchGate.
- Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. (n.d.). MedChemComm (RSC Publishing).
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). PMC - NIH.
- nucleophilic aromatic substitutions. (2019, January 19). YouTube.
- Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. (2014, August 11). PMC - NIH.
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (n.d.). PubMed.
- Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. (n.d.). Semantic Scholar.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. (n.d.). PubMed.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles | Request PDF. (2025, August 6). ResearchGate.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed.
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016, August 1). Books.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
- Buchwald-Hartwig amination. (2023, March 5). YouTube.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for the Selective Functionalization of 3,5-Dibromobenzene-1,2-diamine. (n.d.). Benchchem.
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (n.d.). PubMed.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- (PDF) Transition metal-catalyzed functionalization of pyrazines. (2025, August 6). ResearchGate.
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- This compound|1082843-70-6. (n.d.). Xinkai.
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Application Notes & Protocols: A Strategic Guide to the Stepwise Functionalization of 3,5-Dibromo-2-Chloropyrazine
Abstract
The pyrazine scaffold is a privileged heterocycle in medicinal chemistry and materials science, forming the core of numerous approved drugs and high-performance materials.[1][2] The strategic introduction of diverse substituents onto the pyrazine ring is paramount for modulating pharmacological activity and material properties. 3,5-Dibromo-2-chloropyrazine represents a uniquely versatile starting material, offering three distinct reaction sites that can be selectively addressed through a careful choice of synthetic methodology. This guide provides an in-depth analysis of the reactivity of this trihalogenated pyrazine and delivers detailed, field-proven protocols for its stepwise functionalization. We will explore the orthogonal reactivity of the C-Br and C-Cl bonds, enabling selective palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr) to build molecular complexity in a controlled, stepwise manner.
Introduction: The Pyrazine Core in Drug Discovery
Pyrazine derivatives are integral to modern pharmacology, with applications ranging from oncology to infectious diseases.[3] Marketed drugs such as the proteasome inhibitor Bortezomib (for multiple myeloma) and the tuberculosis agent Pyrazinamide highlight the therapeutic importance of this scaffold.[3][4] The biological activity of these molecules is critically dependent on the nature and position of the substituents on the pyrazine ring. Consequently, synthetic methods that allow for the precise and selective functionalization of polysubstituted pyrazines are of immense value to drug development professionals.[5][6][7] this compound is an ideal substrate for creating diverse libraries of compounds, as its three halogen atoms can be replaced sequentially to install different functional groups.
Reactivity Profile: A Tale of Three Halogens
The key to the stepwise functionalization of this compound lies in the differential reactivity of its three carbon-halogen bonds. This reactivity is governed by two primary factors: the inherent bond strength (C-Br vs. C-Cl) and the electronic influence of the pyrazine ring nitrogens.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): These reactions proceed via an oxidative addition mechanism where the palladium(0) catalyst inserts into the carbon-halogen bond. The C-Br bond is significantly weaker than the C-Cl bond, making it far more susceptible to oxidative addition.[8] Therefore, palladium-catalyzed reactions will selectively occur at the C3 or C5 positions, leaving the C2-chloro group intact. Regioselectivity between the two electronically similar C3 and C5 bromine atoms can be challenging but may sometimes be influenced by steric factors or advanced catalyst systems.[9]
-
Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[10][11] This electron deficiency is most pronounced at the carbon atoms adjacent to the nitrogens (the α-positions), which are C2 and C3/C5. The chlorine at the C2 position is highly activated towards nucleophilic attack because it is alpha to one nitrogen and ortho to the other, effectively stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[10][12] Halogens at the C3 and C5 positions are less activated for SNAr. Thus, nucleophiles will preferentially displace the chloride at C2.[13]
This orthogonal reactivity allows for a predictable and powerful synthetic strategy, as illustrated below.
Figure 1: General workflow for the stepwise functionalization of this compound.
Protocol I: Selective C5/C3 Functionalization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron species with an aryl halide.[14][15] For this compound, this reaction offers a reliable path to selectively functionalize one of the bromine-bearing positions.
Causality and Rationale
The catalytic cycle begins with the oxidative addition of Pd(0) into the C-Br bond, the rate-determining step.[15] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step, where the organic group is transferred from boron to palladium. Reductive elimination then forms the C-C bond and regenerates the Pd(0) catalyst.[15][16] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often crucial for promoting the challenging oxidative addition step with electron-deficient heteroaryl halides and preventing catalyst deactivation.[8]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol describes a general procedure for the mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.0 - 1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (e.g., 10:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), K₃PO₄ (2.5 equiv.), Pd(OAc)₂ (3 mol%), and SPhos (6 mol%).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction mixture should be a suspension.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.[8]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Look for the disappearance of the starting material and the appearance of a new, less polar spot.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromo-5-aryl-2-chloropyrazine.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective precatalysts.[8] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands promote oxidative addition and stabilize the catalyst.[8] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases effective for heteroaryl couplings.[8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Aprotic organic solvents with water often provide good solubility and reaction rates.[8] |
| Temperature | 80-120 °C | Higher temperatures are often required to overcome the activation energy for C-Br bond cleavage. |
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
Protocol II: Selective C5/C3 Functionalization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, coupling aryl halides with amines.[17][18] This method is indispensable for installing primary or secondary amine functionalities, which are common pharmacophores.
Causality and Rationale
Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of palladium into the C-Br bond.[19] A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is critical. It serves to deprotonate the amine, forming a more nucleophilic amide that can then coordinate to the palladium center and displace the halide.[20][21] Reductive elimination from the resulting palladium-amide complex forges the new C-N bond and regenerates the active Pd(0) catalyst. The choice of ligand is crucial to prevent β-hydride elimination and promote efficient reductive elimination.[17]
Experimental Protocol
This protocol provides a general method for the mono-amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-3 mol%)
-
Xantphos or BINAP (2-6 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 - 2.0 equivalents)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Standard work-up and purification reagents as listed in Protocol I.
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a dry Schlenk flask with NaOt-Bu (1.8 equiv.), Pd₂(dba)₃ (2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene). Stir for 5-10 minutes. Finally, add the amine (1.2 equiv.) via syringe.
-
Degassing & Reaction: Seal the flask, remove from the glovebox (if used), and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up & Purification: Follow the work-up, extraction, and purification steps as outlined in Protocol I. The product will be the corresponding 3-bromo-5-amino-2-chloropyrazine derivative.
Protocol III: Selective C2 Functionalization via Nucleophilic Aromatic Substitution (SNAr)
Once one or both bromine atoms have been functionalized, or if the desired product retains the bromines, the C2-chloro position can be addressed using SNAr. This reaction leverages the inherent electron-deficient nature of the pyrazine ring.[11]
Causality and Rationale
The SNAr mechanism is a two-step addition-elimination process.[13] The nucleophile (e.g., an amine, alkoxide) attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[22] The negative charge in this intermediate is delocalized, with significant stabilization provided by the adjacent ring nitrogens. In the second step, aromaticity is restored by the expulsion of the chloride leaving group.[13][23] This reaction generally does not require a metal catalyst and can often be performed under milder conditions than cross-coupling reactions.
Experimental Protocol
This protocol describes a general procedure for the amination of a chloropyrazine derivative.
Materials:
-
A 2-chloropyrazine substrate (e.g., this compound or a derivative from Protocols I/II)
-
Amine nucleophile (2.0 - 5.0 equivalents)
-
A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 - 5.0 equivalents)
-
A polar aprotic solvent such as Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile.
-
Standard work-up and purification reagents.
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 2-chloropyrazine substrate (1.0 equiv.), the amine nucleophile (3.0 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Solvent Addition: Add the polar aprotic solvent (e.g., DMSO).
-
Reaction: Heat the reaction mixture to a temperature between 60 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the steric hindrance of the substrate.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1-16 hours).
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the 2-amino-pyrazine product.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, polysubstituted pyrazines. By understanding and exploiting the orthogonal reactivity of the C-Br and C-Cl bonds, researchers can devise logical and efficient synthetic routes. Palladium-catalyzed cross-coupling reactions provide a reliable method for functionalizing the C3 and C5 positions, while nucleophilic aromatic substitution offers a selective pathway to modify the C2 position. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals and synthetic chemists to unlock the full potential of this valuable scaffold.
References
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (n.d.). Vertex AI Search.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). PMC - NIH.
- Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. (2019, November 19). Life Chemicals.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
-
Design, Synthesis, and Biological Evaluation of[5][9][24]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022, April 5). Frontiers. Retrieved from
- The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. (n.d.). Benchchem.
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2025, August 9). Vertex AI Search.
- Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. (n.d.). MedChemComm (RSC Publishing).
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Vertex AI Search.
- nucleophilic aromatic substitutions. (2019, January 19). YouTube.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). PMC - PubMed Central.
- Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. (2014, August 11). PMC - NIH.
- 6.2.2. Pyrazines. (n.d.). Vertex AI Search.
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (n.d.). PubMed.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2025, August 6). Vertex AI Search.
- Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. (n.d.). Semantic Scholar.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing).
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. (n.d.). Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Coupling. (2021, July 2). YouTube.
- Buchwald-Hartwig coupling. (2019, January 7). YouTube.
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Application Notes & Protocols: Strategic Synthesis of Substituted Pyrazines using 3,5-Dibromo-2-chloropyrazine
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the preparation of highly substituted pyrazine derivatives utilizing the versatile building block, 3,5-Dibromo-2-chloropyrazine. Pyrazine scaffolds are of immense interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide range of pharmacologically active molecules.[1][2] This document details the underlying principles of regioselective functionalization and provides field-proven, step-by-step protocols for key transformations including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The methodologies presented herein are designed to empower researchers to rationally design and execute synthetic routes towards complex, multi-functionalized pyrazines for applications in drug discovery and materials science.
Introduction: The Value of a Multi-Functionalized Core
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged structure in pharmaceutical chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities. The strategic functionalization of the pyrazine core is therefore a critical task in the development of novel therapeutic agents.
This compound is an exceptionally valuable starting material for constructing diverse pyrazine libraries. It possesses three halogen atoms that can be selectively addressed through various synthetic transformations. This differential reactivity allows for a controlled, stepwise introduction of different substituents, providing a powerful platform for generating molecular complexity from a single, readily available precursor.
Foundational Principle: Understanding Regioselective Reactivity
The key to unlocking the synthetic potential of this compound lies in understanding the differential reactivity of its three carbon-halogen (C-X) bonds. This selectivity is governed by a combination of electronic and steric factors, primarily in the context of the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.[3][4]
-
C-Br vs. C-Cl Bonds: In palladium-catalyzed cross-coupling, the bond dissociation energy is a primary determinant of reactivity, which generally follows the trend C-I > C-Br > C-Cl.[5] Consequently, the two C-Br bonds at the C3 and C5 positions are significantly more reactive than the C-Cl bond at the C2 position. This provides a reliable handle for initial functionalization at the bromine-substituted positions while leaving the chlorine atom untouched for a subsequent transformation.[6]
-
Reactivity of C3-Br vs. C5-Br: The two bromine atoms are electronically similar. However, the C-X bond alpha to a nitrogen atom (like the C2-Cl) is often more reactive due to the electron-withdrawing nature of the nitrogen, which makes the carbon more electrophilic.[7] In the case of the C3 and C5 bromines (both beta to the nitrogens), their reactivity is often comparable, but subtle differences can sometimes be exploited through careful selection of catalysts and reaction conditions. For many applications, initial reactions may yield a mixture of 3- and 5-substituted products, or a double coupling at both positions can be achieved under more forcing conditions. However, selective mono-arylation at the C5 position has been demonstrated.
This hierarchy of reactivity forms the basis for all sequential functionalization strategies.
Caption: Reactivity and primary synthetic pathways for this compound.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed reactions are the cornerstone for functionalizing the C-Br positions of this compound. By carefully selecting the catalyst system (palladium precursor and ligand), base, and solvent, chemists can achieve high yields and excellent selectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl-substituted pyrazines.[6]
Causality Behind Protocol Choices:
-
Catalyst System: For electron-deficient heteroaryl halides like our substrate, a highly active catalyst system is required.[5] A combination of a palladium(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often essential. These ligands promote the challenging oxidative addition step and stabilize the palladium(0) active catalyst.[6]
-
Base and Solvent: A base is required to activate the boronic acid for the transmetalation step. A moderately strong base like K₂CO₃ or K₃PO₄ is typically used in a solvent system like 1,4-dioxane/water or toluene/water. The aqueous component is often crucial for dissolving the base and facilitating the catalytic cycle.[6]
Protocol 1: Regioselective Mono-Arylation (Suzuki-Miyaura)
This protocol is optimized for a selective single coupling reaction, primarily at one of the more reactive C-Br positions.
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, to achieve a 0.1 M concentration of the pyrazine substrate) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-bromo-2-chloropyrazine derivative.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for installing amine functionalities, which are critical pharmacophores in many drug molecules.[8]
Causality Behind Protocol Choices:
-
Catalyst System: Similar to the Suzuki coupling, a high-activity catalyst is needed. Pre-formed palladium precatalysts paired with bulky biarylphosphine ligands (e.g., SPhos, RuPhos) are highly effective.
-
Base: This reaction requires a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8] Weaker bases like carbonates are generally ineffective.
-
Solvent: Anhydrous, aprotic solvents like toluene or THF are required to prevent quenching of the strong base and to ensure good solubility of the reactants.
Protocol 2: Regioselective Mono-Amination (Buchwald-Hartwig)
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 equiv., 2 mol%), the SPhos ligand (0.04 equiv., 4 mol%), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent and Reaction: Add anhydrous, degassed toluene. Seal the tube and heat the mixture to 100-110 °C with stirring for 16-24 hours.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring, further enhanced by the presence of three halogen atoms, makes the C2 position susceptible to Nucleophilic Aromatic Substitution (SNAr).[9][10] The chlorine atom at C2 is particularly activated by the adjacent ring nitrogen. This reaction pathway is orthogonal to palladium-catalyzed cross-couplings and provides a direct route to functionalize the C2 position, often with complete selectivity.[9]
Causality Behind Protocol Choices:
-
Mechanism: The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-poor C2 carbon, forming a negatively charged Meisenheimer complex intermediate.[11] This intermediate is stabilized by the electron-withdrawing character of the pyrazine ring and the halogens. Aromaticity is restored upon elimination of the chloride ion.[11]
-
Conditions: SNAr reactions often require heating to overcome the energy barrier of disrupting the ring's aromaticity.[9] A base may be required if the nucleophile is protic (e.g., an alcohol or primary/secondary amine) to either deprotonate it, making it more nucleophilic, or to scavenge the HCl byproduct.
Protocol 3: Selective Alkoxylation at C2 (SNAr)
-
Base Preparation: To a solution of the desired alcohol (e.g., methanol, ethanol; 3.0 equiv.) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to form the sodium alkoxide.
-
Substrate Addition: Add a solution of this compound (1.0 equiv.) in anhydrous THF to the alkoxide solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4-8 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the 2-alkoxy-3,5-dibromopyrazine.
Strategic Sequential Functionalization Workflow
The true power of this compound is realized through sequential, multi-step synthetic sequences. By combining the regioselective reactions described above, researchers can construct complex trisubstituted pyrazines with precise control over substituent placement.
Caption: A representative workflow for the sequential synthesis of a trisubstituted pyrazine.
Summary Data Table
The following table summarizes the typical reaction conditions for achieving selective transformations on the this compound core.
| Transformation | Target Position | Reaction Type | Typical Catalyst / Reagent | Base | Solvent | Temp (°C) |
| Arylation | C3 or C5 | Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 80-100 |
| Amination | C3 or C5 | Buchwald-Hartwig | Pd₂(dba)₃/RuPhos or SPhos Pd G3 | NaOt-Bu, LiHMDS | Toluene, THF | 100-110 |
| Alkoxylation | C2 | SNAr | NaH / R-OH | (NaH acts as base) | THF, DMF | 65-100 |
| Amination | C2 | SNAr | R₂NH | K₂CO₃, Et₃N | DMSO, NMP | 100-150 |
Conclusion
This compound serves as a powerful and versatile platform for the synthesis of substituted pyrazines. A thorough understanding of the principles of regioselectivity, governed by the differential reactivity of the C-Br and C-Cl bonds, allows for the strategic and controlled introduction of multiple, diverse functional groups. The palladium-catalyzed cross-coupling and nucleophilic aromatic substitution protocols provided in this guide offer reliable and reproducible methods for researchers to access novel chemical matter, accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science.
References
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). ResearchGate. Available at: [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). PubMed Central. Available at: [Link]
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Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry. Available at: [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). ACS Publications. Available at: [Link]
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Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). ResearchGate. Available at: [Link]
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Transition metal-catalyzed functionalization of pyrazines. (n.d.). ResearchGate. Available at: [Link]
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Alkali halides as nucleophilic reagent sources for N-directed palladium-catalysed ortho-C–H halogenation of s-tetrazines and other heteroaromatics. (2022). ResearchGate. Available at: [Link]
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Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (n.d.). ResearchGate. Available at: [Link]
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Regiocontrolled Suzuki—Miyaura Couplings of 3,5‐Dibromo‐2‐pyrone. (n.d.). ResearchGate. Available at: [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). PubMed Central. Available at: [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]
-
34.05 Nucleophilic Aromatic Substitution. (2018). YouTube. Available at: [Link]
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Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Protocol. Available at: [Link]
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Alkali halides as nucleophilic reagent sources for N-directed palladium-catalysed ortho-C–H halogenation of s-tetrazines and other heteroaromatics. (2022). PubMed Central. Available at: [Link]
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Nucleophilic Aromatic Substitution. (2019). YouTube. Available at: [Link]
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8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
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Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. (2019). ACS Publications. Available at: [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Available at: [Link]
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Regioselective Triple Suzuki Couplings of Trihalopyridines. (n.d.). ResearchGate. Available at: [Link]
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A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. (n.d.). RSC Publishing. Available at: [Link]
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Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. (2025). PubMed. Available at: [Link]
-
Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. (2002). PubMed. Available at: [Link]
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]
-
Research Article: Sequential Triple Cross-Coupling Towards Synthesis of 2,4,5-Trisarylthiazoles. (n.d.). Scribd. Available at: [Link]
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (n.d.). MDPI. Available at: [Link]
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Application Notes & Protocols: Strategic Synthesis of Fused Pyrazine Derivatives from 3,5-Dibromo-2-Chloropyrazine
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic synthesis of medicinally relevant fused pyrazine heterocycles, utilizing 3,5-dibromo-2-chloropyrazine as a versatile starting material. Fused pyrazine scaffolds, such as imidazo[1,2-a]pyrazines, pyrrolo[1,2-a]pyrazines, and triazolo[4,3-a]pyrazines, are privileged structures in modern drug discovery, exhibiting a wide array of biological activities including anticancer, antibacterial, and kinase inhibitory properties.[1][2][3] The strategic value of this compound lies in the differential reactivity of its three halogen substituents, enabling selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. This guide elucidates the principles behind this selectivity and provides detailed, field-proven protocols for key transformations, including Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination, followed by intramolecular cyclization strategies to construct the final fused systems.
Introduction: The Strategic Advantage of this compound
The pyrazine ring is a core component of numerous FDA-approved drugs and clinical candidates, valued for its ability to modulate pharmacokinetic properties and engage in critical binding interactions with biological targets.[3][4][5] Fusing an additional heterocyclic ring to the pyrazine core generates rigid, planar structures with unique electronic properties, making them ideal scaffolds for targeting enzymes and receptors.[6][7]
The synthetic challenge often lies in the controlled, regioselective construction of these complex systems. This compound emerges as an exceptional starting material due to the inherent reactivity differences between its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend C-I > C-Br > C-Cl.[8][9] This principle allows for the preferential reaction at the more labile C-Br bonds while leaving the C-Cl bond intact for subsequent transformations. This guide provides the foundational chemistry to exploit this reactivity for the efficient assembly of diverse fused pyrazine libraries.
Figure 1: General synthetic strategy for fused pyrazines.
Part 1: Regioselective Functionalization via Cross-Coupling
The cornerstone of this methodology is the selective reaction at one of the C-Br positions. The choice of coupling partner and reaction conditions allows for the introduction of carbon or nitrogen substituents, which are precursors for the subsequent cyclization.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, ideal for introducing aryl, heteroaryl, or vinyl groups.[10][11] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 1: Selective Suzuki-Miyaura Monocoupling
This protocol details the selective coupling of an arylboronic acid at one of the bromine positions of the starting material.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.03 equiv), and Na₂CO₃ (2.0 equiv).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Reaction: Degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a major new spot corresponding to the mono-coupled product.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the mono-arylated pyrazine derivative.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common, effective Pd(0) source for Suzuki couplings.[12] |
| Base | Na₂CO₃ (aq.) | Activates the boronic acid for transmetalation.[12] |
| Solvent | Dioxane/Water | A common solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 85-90 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant decomposition. |
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, which is critical for introducing the nitrogen nucleophile required for many fused ring syntheses.[13][14] The reaction selectively occurs at the C-Br bond.[8]
Figure 3: Simplified Buchwald-Hartwig amination cycle.
Protocol 2: Selective Buchwald-Hartwig Mono-amination
This protocol describes the coupling of a primary amine, a key step towards imidazo[1,2-a]pyrazine synthesis.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and NaOt-Bu (1.4 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and anhydrous toluene. Stir for 5 minutes.
-
Amine Addition: Add the primary amine (1.2 equiv) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete in 6-18 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-5-bromo-2-chloropyrazine derivative.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A highly active catalyst system for C-N coupling, effective for a broad range of amines and aryl halides.[15][16] |
| Base | NaOt-Bu | A strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[15] |
| Solvent | Toluene | A common high-boiling, non-polar solvent for this transformation. |
| Ligand | XPhos | A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination. |
Part 2: Intramolecular Cyclization to Fused Systems
With a suitably functionalized pyrazine in hand, the final step is an intramolecular cyclization to construct the fused heterocyclic ring.
A. Synthesis of Imidazo[1,2-a]pyrazines
Imidazo[1,2-a]pyrazines are potent kinase inhibitors and possess diverse pharmacological activities.[7][17][18] A common route involves the reaction of an N-substituted aminopyrazine with an α-haloketone followed by cyclization.
Figure 4: Workflow for Imidazo[1,2-a]pyrazine synthesis.
Protocol 3: Cyclization to form an Imidazo[1,2-a]pyrazine Core
Materials:
-
3-Amino-5-bromo-2-chloropyrazine derivative (from Protocol 2)
-
α-Bromoacetophenone (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (1.5 equiv)
-
Ethanol
Procedure:
-
Alkylation: Dissolve the aminopyrazine derivative (1.0 equiv) in ethanol. Add NaHCO₃ (1.5 equiv) and the α-bromoacetophenone (1.1 equiv).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours. Monitor the formation of the N-alkylated intermediate by LC-MS.
-
Cyclization: Continue heating at reflux. The intramolecular cyclization and dehydration often occur in situ. The total reaction time may be 12-24 hours.
-
Workup: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the solid from ethanol or purify by column chromatography to obtain the pure imidazo[1,2-a]pyrazine product.
B. Synthesis of Triazolo[4,3-a]pyrazines
The[1][2][19]triazolo[4,3-a]pyrazine scaffold is found in numerous bioactive molecules, including antibacterial and anticancer agents.[1][20][21] The synthesis typically involves the formation of a hydrazinopyrazine intermediate, followed by cyclization with a one-carbon electrophile.
Protocol 4: Synthesis of a Triazolo[4,3-a]pyrazine
This protocol starts from a chloropyrazine, which can be obtained after selective functionalization of the two bromine atoms on the initial starting material. For simplicity, we illustrate the principle starting from 2-chloro-3-hydrazinopyrazine.
Materials:
-
2-Chloro-3-hydrazinopyrazine
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (PTSA) (catalytic amount)
Procedure:
-
Setup: To a round-bottom flask, add 2-chloro-3-hydrazinopyrazine (1.0 equiv) and a large excess of triethyl orthoformate, which acts as both reagent and solvent.
-
Catalyst Addition: Add a catalytic amount of PTSA.
-
Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC/LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess triethyl orthoformate.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated NaHCO₃ solution to remove the acid catalyst. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Summary and Outlook
The protocols and strategies outlined in this guide demonstrate the synthetic utility of this compound as a platform for generating diverse fused pyrazine derivatives. By leveraging the principles of regioselective palladium-catalyzed cross-coupling, medicinal chemists can efficiently access valuable molecular scaffolds like imidazo[1,2-a]pyrazines and triazolo[4,3-a]pyrazines. The remaining halogen atoms on the fused products serve as additional handles for further diversification, enabling the exploration of a vast chemical space in the pursuit of novel therapeutic agents.
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link][1][21]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link][2]
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link][17]
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Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. ACS Publications. Available at: [Link]
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Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. Available at: [Link][6]
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The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at: [Link][18]
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Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link][7]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of[1][2][19]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link][20]
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Synthesis of triazolo[4,3-a]pyrazine derivatives. Reagents and conditions. ResearchGate. Available at: [Link]
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Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles. RSC Publishing. Available at: [Link]
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A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. Available at: [Link]
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed. Available at: [Link][21]
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Scheme 15 Synthesis of pyrido[4,3-e][1][2][19]triazolo[4,3-a]pyrazines derivatives. ResearchGate. Available at: [Link]
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Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC - NIH. Available at: [Link]
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The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate. Available at: [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link][4]
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Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. PMC - NIH. Available at: [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link][3]
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Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. ResearchGate. Available at: [Link][5]
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Access to Novel Imidazo[1,5-a]pyrazine Scaffolds... ResearchGate. Available at: [Link]
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A new cyclization to fused pyrazoles... PubMed. Available at: [Link]
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Assembly of trifluoromethylated fused tricyclic pyrazoles... Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Thiophene ring-opening reactions VI... PubMed. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link][14]
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Stille Coupling. Organic Chemistry Portal. Available at: [Link]
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Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations... Beilstein Journal of Organic Chemistry. Available at: [Link][15]
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The Stille Reaction. Myers Group, Harvard University. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link][16]
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Stille Coupling. SynArchive. Available at: [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link][10]
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Synthesis of novel pyrimidine and fused pyrimidine derivatives. European Journal of Chemistry. Available at: [Link]
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A new approach to fused furan ring systems and benzofurans... PMC - NIH. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link][12]
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Application Notes: Strategic Synthesis of Kinase Inhibitors Using 3,5-Dibromo-2-Chloropyrazine
Authored by: A Senior Application Scientist
Introduction: The Pyrazine Scaffold and the Strategic Advantage of 3,5-Dibromo-2-Chloropyrazine
The pyrazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents, including a significant number of clinically approved and experimental kinase inhibitors.[1][2][3][4][5] Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets.[1][4] The pyrazine moiety is particularly effective as a bioisostere for other aromatic rings and its nitrogen atoms frequently serve as crucial hydrogen bond acceptors, enabling potent interactions with the hinge region of a kinase's ATP-binding pocket.[5][6]
Among the various functionalized pyrazines available, This compound emerges as a uniquely versatile and powerful building block for the synthesis of complex, multi-substituted kinase inhibitors.[7][8] Its utility stems not just from the pyrazine core but from the differential reactivity of its three halogen atoms. This intrinsic chemical distinction allows for a controlled, regioselective, and sequential approach to molecular construction, providing researchers with a decisive advantage in navigating complex synthetic pathways.
The strategic foundation for using this reagent lies in the well-established principles of palladium-catalyzed cross-coupling reactions. The reactivity of carbon-halogen bonds towards oxidative addition to a palladium(0) catalyst generally follows the trend C-Br > C-Cl.[9][10] This principle allows chemists to selectively functionalize the more labile C-Br bonds at the C3 and C5 positions while leaving the more robust C-Cl bond at the C2 position untouched. This preserved chlorine then serves as a handle for a subsequent, distinct chemical transformation under potentially more forcing conditions. This stepwise approach is paramount for building unsymmetrically substituted pyrazines, which are often required to optimize a drug candidate's potency, selectivity, and pharmacokinetic profile.
Visualization: The Principle of Sequential Functionalization
The differential reactivity of the halogens on the pyrazine core enables a planned, multi-step synthetic route. This allows for the introduction of diverse chemical moieties in a specific order, a process that is difficult to achieve with symmetrically halogenated precursors.
Caption: Sequential functionalization workflow for this compound.
Core Synthetic Protocols: Building Complexity with Precision
The following protocols provide detailed, step-by-step methodologies for the key transformations used to elaborate the this compound core. These are foundational reactions in modern drug discovery and have been adapted for this specific substrate.
Protocol 1: Regioselective C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the cornerstone for installing aryl or heteroaryl groups, which are often critical for establishing interactions within the kinase active site or modulating solubility. This protocol targets the more reactive C-Br positions.
Causality and Experimental Rationale:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere (Nitrogen or Argon) prevents catalyst oxidation and deactivation, ensuring efficient catalytic turnover.
-
Degassed Solvents: Dissolved oxygen in solvents can also lead to catalyst degradation and promote undesired side reactions. Degassing is a critical step for reproducibility and high yields.
-
Catalyst Choice: Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for a wide range of Suzuki couplings. For more challenging substrates, catalysts with more specialized ligands (e.g., Pd(dppf)Cl₂) may be required.
-
Base Selection: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid partner. Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.1-1.3 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.).
-
Inerting the System: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water. The volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting pyrazine.
-
Heating: Heat the reaction mixture with vigorous stirring to 80-100 °C. The reaction time can vary from 4 to 24 hours.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.
Protocol 2: Strategic C-N Bond Formation via Buchwald-Hartwig Amination
The introduction of an amine is fundamental to the design of many ATP-competitive kinase inhibitors, as this group often forms one or more hydrogen bonds with the kinase hinge region.[5] The Buchwald-Hartwig amination provides a powerful method for this transformation, again targeting the C-Br positions first.
Causality and Experimental Rationale:
-
Catalyst/Ligand System: This reaction requires a specialized palladium pre-catalyst and a bulky, electron-rich phosphine ligand (e.g., BrettPhos, XPhos). These ligands facilitate the crucial reductive elimination step that forms the C-N bond and prevents catalyst decomposition.
-
Strong, Non-Nucleophilic Base: A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[9]
-
Anhydrous Conditions: The reagents used, particularly the strong base and the catalyst system, are sensitive to moisture. The use of dry solvents and an inert atmosphere is critical for success.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., a G3 or G4 BrettPhos pre-catalyst, 0.02-0.05 equiv.), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or THF.
-
Heating: Seal the tube and heat the reaction mixture with stirring. Temperatures typically range from 80 °C to 110 °C.
-
Monitoring: Monitor the reaction progress by LC-MS. Reaction times can range from 2 to 18 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Reaction Parameters and Target Applications
The precise conditions for cross-coupling reactions can be tailored to achieve the desired outcome. The following tables summarize typical starting conditions and highlight the potential kinase targets for inhibitors derived from this scaffold.
Table 1: Representative Conditions for Selective Cross-Coupling Reactions
| Reaction Type | Target Position | Palladium Source | Ligand | Base | Solvent System | Typical Temp. |
| Suzuki-Miyaura | C3 / C5 (C-Br) | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O | 80 - 100 °C |
| Buchwald-Hartwig | C3 / C5 (C-Br) | BrettPhos Pd G3 | BrettPhos | NaOtBu / LiHMDS | Toluene / THF | 80 - 110 °C |
| Suzuki-Miyaura | C2 (C-Cl) | Pd₂(dba)₃ | XPhos / SPhos | K₃PO₄ | Dioxane / t-BuOH | 100 - 120 °C |
| Buchwald-Hartwig | C2 (C-Cl) | RuPhos Pd G3 | RuPhos | LHMDS | Toluene | 100 - 120 °C |
Note: Reactions targeting the C-Cl bond typically require more active catalyst systems and higher temperatures than those targeting the C-Br bonds.
Table 2: Examples of Kinase Families Targeted by Pyrazine-Based Inhibitors
| Kinase Family / Target | Therapeutic Area | Rationale for Pyrazine Scaffold | Representative Scaffolds |
| CDK (e.g., CDK9) | Oncology | Hinge-binding via pyrazine nitrogens.[4] | Imidazo[1,2-a]pyrazines |
| PIM Kinases | Oncology | Scaffold provides a rigid core for optimizing interactions.[11] | 2,6-Disubstituted pyrazines |
| c-Met / VEGFR-2 | Oncology | Triazolo[4,3-a]pyrazine core acts as an active pharmacophore.[12] | Triazolo[4,3-a]pyrazines |
| Spleen Tyrosine Kinase (Syk) | Inflammatory Diseases | Aminopyrazine motif forms key hydrogen bonds in the hinge region.[5][13] | Aminopyrazines |
| JAK Family | Autoimmune Disorders | Pyrazine core serves as a stable platform for diverse substitutions.[2] | Imidazo[4,5-b]pyrazines |
Visualization: Exemplary Synthetic Workflow to a Kinase Inhibitor Core
This diagram illustrates a plausible two-step sequence starting from this compound to generate a core structure common in kinase inhibitor development.
Caption: Workflow from starting material to a disubstituted pyrazine inhibitor core.
References
-
Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Elimat, T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Elimat, T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Zaharia, V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
- Various Authors. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Source Not Specified.
-
Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate. [Link]
-
Various Authors. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
- Various Authors. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Source Not Specified.
-
Miniyar, P. B., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. ResearchGate. [Link]
-
Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]
-
Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Various Authors. (2013). Pyrazine-based Syk kinase inhibitors. ResearchGate. [Link]
-
Various Authors. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES. [Link]
-
Various Authors. (2024). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Institutes of Health. [Link]
-
Various Authors. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]
-
Various Authors. (2006). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. ResearchGate. [Link]
-
Various Authors. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Various Authors. (2014). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 3,5-Dibromo-6-chloropyrazin-2-amine. PubChem. [Link]
-
Various Authors. (2020). Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]
-
Various Authors. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]
- Various Authors. (2025). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. Source Not Specified.
-
Various Authors. (2017). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. PubMed Central. [Link]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of p38 Kinase Inhibitors Utilizing Pyrazine Scaffolds
Introduction: Targeting the p38 MAP Kinase Pathway with Pyrazine-Based Inhibitors
The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is a key factor in the pathology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Consequently, p38α, the best-characterized isoform, has emerged as a significant therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.[2]
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement, is considered a "privileged scaffold" in medicinal chemistry.[3] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and synthetic tractability make it an ideal core for designing potent and selective kinase inhibitors.[3] Several pyrazine-based molecules have advanced into clinical trials, demonstrating their potential in targeted therapies.[3]
This comprehensive guide provides detailed protocols and expert insights for researchers engaged in the synthesis, characterization, and biological evaluation of p38 kinase inhibitors built upon the pyrazine scaffold. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers to not only replicate but also adapt these protocols for their specific drug discovery campaigns.
The p38 MAP Kinase Signaling Cascade
Understanding the p38 signaling pathway is fundamental to designing effective inhibitors. The pathway is a tiered cascade of protein kinases that culminates in the activation of p38, which then phosphorylates various downstream substrates, including other kinases and transcription factors. This leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Caption: The p38 MAP Kinase signaling pathway, highlighting the points of activation and inhibition.
PART 1: Synthesis of Pyrazine-Based Inhibitor Scaffolds
The versatility of the pyrazine core allows for the synthesis of a diverse library of compounds through various modern synthetic methodologies. A common and effective strategy begins with a di-halogenated pyrazine, such as 2,5-dichloropyrazine, which serves as a versatile building block for sequential or one-pot substitution reactions.
General Synthetic Workflow
The following workflow outlines the key steps in generating a library of di-substituted pyrazine derivatives for screening as p38 kinase inhibitors. The choice of reaction—be it a Suzuki-Miyaura cross-coupling for C-C bond formation or a Buchwald-Hartwig amination for C-N bond formation—is dictated by the desired substituents (R1 and R2).
Caption: A generalized workflow for the synthesis and evaluation of pyrazine-based inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Causality: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, particularly for introducing aryl or heteroaryl moieties onto the pyrazine core. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The choice of a palladium(II) precatalyst like Pd(dppf)Cl2 is often preferred for its air stability and reliable generation of the active Pd(0) species in situ.
Materials:
-
2,5-Dichloropyrazine
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., anhydrous K2CO3 or Cs2CO3)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dichloropyrazine (1.0 eq), the desired arylboronic acid (1.1 eq for mono-substitution, 2.2 eq for di-substitution), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05-0.10 eq) and the degassed solvent system.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted pyrazine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Causality: The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyrazine ring. The choice of ligand is critical for the efficiency of the catalytic cycle; bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective for coupling with less reactive aryl chlorides.
Materials:
-
2-Chloro-5-aryl-pyrazine (from Protocol 1)
-
Desired amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd2(dba)3 with a ligand like XPhos, or a preformed catalyst like XPhos Pd G3)
-
Base (e.g., NaOtBu or K3PO4)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-0.05 eq), the ligand (if not using a preformed catalyst), and the base (1.5-2.0 eq) to an oven-dried reaction vessel.
-
Reagent Addition: Add the 2-chloro-5-aryl-pyrazine (1.0 eq), the amine (1.2 eq), and the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat to 80-110 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the final C-N coupled product.
| Reaction Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Expert Insight & Troubleshooting |
| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | Pd2(dba)3 with XPhos/SPhos ligand | Impure amines can poison the catalyst in Buchwald-Hartwig reactions; purify by filtration through a plug of alumina if necessary.[4] For Suzuki couplings, poor reaction with chloropyrazines may be overcome by using more active catalysts like Pd(dppf)Cl2 instead of Pd(PPh3)4.[5] |
| Base | K2CO3, Cs2CO3 | NaOtBu, K3PO4 | Stronger bases like NaOtBu are often required for Buchwald-Hartwig, but may not be compatible with base-sensitive functional groups. K3PO4 is a milder alternative. |
| Solvent | Dioxane/Water, Toluene | Toluene, Dioxane (anhydrous) | Ensure solvents for Buchwald-Hartwig are rigorously dried and degassed to prevent catalyst deactivation. |
| Temperature | 80-100 °C | 80-110 °C | Sluggish reactions can sometimes be improved by increasing the temperature, but this may also lead to side product formation. |
| Typical Yield | 60-95% | 50-90% | Yields are highly substrate-dependent. Optimization of ligand, base, and solvent may be required for challenging substrates. |
PART 2: Characterization of Synthesized Inhibitors
Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds before biological evaluation.
Protocol 3: NMR and Mass Spectrometry Analysis
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and connectivity of atoms, serving as a primary tool for structural confirmation.[6] High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the synthesized molecule.
-
¹H and ¹³C NMR:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire 1D ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Confirm that the chemical shifts, coupling constants, and integration values in the ¹H spectrum, and the number of signals in the ¹³C spectrum, are consistent with the expected structure.
-
-
HRMS:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI-TOF or Orbitrap mass spectrometer to obtain the exact mass. The measured mass should be within 5 ppm of the calculated mass for the molecular formula.
-
Protocol 4: Purity Assessment by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. A reversed-phase method separates compounds based on their hydrophobicity. Purity is determined by the area percentage of the main product peak relative to the total area of all detected peaks.
-
Method Setup:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient runs from 5% to 95% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 210 nm and 254 nm.
-
-
Analysis: Dissolve a small sample of the compound (~1 mg/mL) in the mobile phase, inject onto the column, and analyze the resulting chromatogram. For biological testing, purity should ideally be >95%.
PART 3: Biological Evaluation Protocols
The inhibitory activity of the synthesized pyrazine derivatives against p38 kinase is determined using a combination of in vitro biochemical and cell-based assays.
Protocol 5: In Vitro p38α Kinase Inhibition Assay (Luminescence-Based)
Causality: This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a robust luminescent assay where the ADP is converted to ATP, and the newly synthesized ATP is used by luciferase to generate light. A decrease in luminescence in the presence of the inhibitor indicates inhibition of p38 kinase activity.
Materials:
-
Recombinant active p38α kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., ATF2)
-
ATP
-
Synthesized pyrazine inhibitors (serial dilutions in DMSO)
-
Positive control inhibitor (e.g., SB203580)
-
ADP-Glo™ Kinase Assay kit (Promega or similar)
-
384-well plates
Step-by-Step Procedure:
-
Prepare Reagents: Dilute the p38α enzyme, substrate, and ATP in kinase buffer. Prepare serial dilutions of the pyrazine inhibitors and the positive control in DMSO, then further dilute in kinase buffer.
-
Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the inhibitor solution (or 5% DMSO for controls).
-
Add Enzyme: Add 2 µL of the diluted p38α enzyme solution to each well.
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescence: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read Plate: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 6: Cell-Based Assay for TNF-α Inhibition
Causality: To assess the inhibitor's activity in a more physiologically relevant context, a cell-based assay is performed. Human monocytic cell lines like THP-1 can be stimulated with lipopolysaccharide (LPS) to produce TNF-α via the p38 MAPK pathway. A potent p38 inhibitor will block this signaling and reduce the amount of secreted TNF-α.
Step-by-Step Procedure:
-
Cell Culture: Culture THP-1 cells according to standard protocols.
-
Inhibitor Treatment: Seed the cells in a 96-well plate and pre-incubate with serial dilutions of the pyrazine inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value of the inhibitor for TNF-α production by plotting the percent inhibition against the inhibitor concentration.
PART 4: Structure-Activity Relationship (SAR) Analysis
The systematic modification of substituents on the pyrazine core and the subsequent evaluation of their p38 inhibitory activity allow for the development of a Structure-Activity Relationship (SAR). This is a critical step in optimizing lead compounds for improved potency and selectivity.
Caption: Conceptual diagram of Structure-Activity Relationship (SAR) analysis.
Exemplary SAR Data for Pyrazine and Related Heterocyclic p38 Inhibitors
The following table presents data for select pyrazine-containing and related heterocyclic p38 inhibitors to illustrate SAR principles.
| Compound | Structure | p38α IC50 (nM) | SAR Insights | Reference |
| 6f | 2-(2-amino-pyridin-4-yl)-3-(4-fluorophenyl)-quinoxaline | 81 | The introduction of an amino group at the C2 position of the pyridine ring significantly enhances potency. The quinoxaline core, a benzo-fused pyrazine, serves as an effective scaffold. | [2] |
| 9e | 2-(2-amino-pyridin-4-yl)-3-(4-fluorophenyl)-pyrido[2,3-b]pyrazine | 38 | Replacing the quinoxaline core with a pyrido[2,3-b]pyrazine scaffold further improves inhibitory activity, demonstrating the tunability of the core heterocycle. | [2] |
| Pyridazine Analog | 6-(dialkylamino)-substituted pyridazine | 1-20 | While not a pyrazine, this related diazine shows that substitution at the 6-position of the ring with dialkylamino groups can lead to highly potent inhibitors. This suggests a key interaction pocket in this region. |
Expert Interpretation: The data indicates that a di-aryl substitution pattern on a pyrazine or related diazine core is a promising starting point. Specifically, a 4-fluorophenyl group is a common feature in many kinase inhibitors, likely interacting with the hinge region of the ATP-binding pocket. The potency of compounds 6f and 9e highlights the importance of an amino-pyridine moiety, which can form critical hydrogen bonds within the active site. The superior activity of the pyrido[2,3-b]pyrazine core (9e ) over the quinoxaline core (6f ) suggests that the additional nitrogen atom in the fused ring system may contribute favorably to binding or physicochemical properties.[2]
Conclusion
The pyrazine scaffold represents a highly versatile and effective platform for the design and synthesis of potent p38 MAP kinase inhibitors. By leveraging modern synthetic methods such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently generate diverse libraries of compounds for biological screening. The detailed protocols provided in this guide for synthesis, characterization, and biological evaluation offer a robust framework for advancing drug discovery programs targeting the p38 kinase pathway. A systematic approach to SAR analysis, as outlined, is crucial for the iterative optimization of lead compounds toward clinical candidates.
References
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McIntyre, C. J., et al. (2002). Pyridazine based inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 12(4), 689-92. [Link]
- Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(22), 4676-86.
-
Laufer, S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(4), 1634-45. [Link]
- Kumar, S., et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-26.
-
Alsfouk, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
AstraZeneca. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. [Link]
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Hu, L., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7088. [Link]
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Stanetty, P., & Schnürch, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3433-46. [Link]
-
Lountos, G. T., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. ACS Medicinal Chemistry Letters, 5(10), 1073-8. [Link]
-
Stevens, K. L., et al. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic Letters, 7(21), 4753-6. [Link]
-
Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-86. [Link]
-
Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-24. [Link]
-
Bove, S., & Koyack, M. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(11), 3299. [Link]
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- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Strategic Use of 3,5-Dibromo-2-Chloropyrazine in the Synthesis of Advanced Agrochemicals
Abstract
3,5-Dibromo-2-chloropyrazine is a tri-halogenated heterocyclic compound that has emerged as a cornerstone in the synthesis of complex organic molecules, particularly within the agrochemical industry.[1][2][3] Its unique electronic and steric properties, stemming from the strategic placement of two bromine atoms and one chlorine atom on the pyrazine ring, offer a versatile platform for sequential and site-selective functionalization. This guide provides an in-depth exploration of its application in constructing novel agrochemicals, detailing the underlying chemical principles and providing robust, field-proven protocols for key synthetic transformations.
Introduction: The Chemical Versatility of this compound
The pyrazine scaffold is a privileged structure in modern agrochemistry, forming the core of numerous fungicides, herbicides, and insecticides.[4][5] this compound serves as a highly valuable starting material due to the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally C-Br > C-Cl.[6] This inherent selectivity allows chemists to perform sequential couplings, introducing different functionalities at the C-3 and C-5 positions while retaining the C-2 chlorine for a potential final transformation. This stepwise approach is paramount for building molecular complexity and fine-tuning the biological activity of the target agrochemical.
This document will focus on two of the most powerful and widely used synthetic methodologies enabled by this platform: Palladium-catalyzed Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.
Core Synthetic Application I: Suzuki-Miyaura Cross-Coupling for Novel Fungicide and Herbicide Scaffolds
The Suzuki-Miyaura reaction is an indispensable tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[7][8] This is a critical step in the synthesis of many protoporphyrinogen oxidase (PPO) inhibiting herbicides and strobilurin-class fungicides, where biaryl structures are common.[4][9][10] The higher reactivity of the C-Br bonds in this compound allows for a controlled, site-selective coupling.
Causality and Experimental Rationale
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[7][8] The choice of base, solvent, and palladium ligand is critical for success. A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often sufficient to facilitate the transmetalation step without causing decomposition of sensitive substrates.[11] Anhydrous, degassed solvents such as 1,4-dioxane or toluene are used to maintain a stable catalytic environment, as oxygen can oxidatively degrade the Pd(0) catalyst.[8][12]
General Reaction Scheme
Workflow for Site-Selective Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 3-(4-methoxyphenyl)-5-bromo-2-chloropyrazine
This protocol provides a representative procedure for the mono-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, 4-methoxyphenylboronic acid, and anhydrous K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting pyrazine is consumed.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.
Data Summary Table
| Parameter | Value | Notes |
| Reactant 1 | This compound | C₄HBr₂ClN₂ |
| Reactant 2 | 4-Methoxyphenylboronic acid | C₇H₉BO₃ |
| Catalyst | Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) |
| Base | K₂CO₃ | Anhydrous |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Must be degassed |
| Temperature | 90 °C | |
| Typical Yield | 75-90% | Dependent on purity of reagents |
| Product MW | 333.47 g/mol | C₁₁H₇BrClN₂O |
Core Synthetic Application II: Buchwald-Hartwig Amination for Bioactive Amine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense importance in synthesizing agrochemicals where an amine linkage is key to biological activity.[6][13][14][15] Similar to the Suzuki coupling, this reaction can be performed selectively at the more reactive C-Br positions of this compound.
Causality and Experimental Rationale
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a strong, non-nucleophilic base.[13][14] The choice of base is critical; strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine or the intermediate palladium-amine complex.[6][16] The ligand choice is equally crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or BINAP) are necessary to promote the reductive elimination step that forms the C-N bond and regenerates the active catalyst.[15] An inert atmosphere is mandatory to prevent oxidation of the catalyst and the sensitive ligands.[6]
General Reaction Scheme
Workflow for Site-Selective Buchwald-Hartwig Amination
Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of N-benzyl-(3-bromo-2-chloropyrazin-5-yl)amine
This protocol outlines a typical procedure for the mono-amination of the pyrazine core.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under a strong flow of argon, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.
-
Add this compound to the tube.
-
Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.
-
Add benzylamine via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired product.
Data Summary Table
| Parameter | Value | Notes |
| Reactant 1 | This compound | C₄HBr₂ClN₂ |
| Reactant 2 | Benzylamine | C₇H₉N |
| Catalyst System | Pd₂(dba)₃ / XPhos | Pre-catalyst and ligand combination is key |
| Base | NaOt-Bu | Strong, non-nucleophilic base |
| Solvent | Toluene | Anhydrous, degassed |
| Temperature | 100 °C | |
| Typical Yield | 70-85% | Highly dependent on inert atmosphere |
| Product MW | 332.50 g/mol | C₁₁H₉BrClN₃ |
Advanced Strategies: Multi-step Synthesis of Complex Agrochemicals
The true power of this compound lies in its potential for sequential, multi-step synthetic campaigns. A common strategy involves a first cross-coupling at the C-3 or C-5 position, followed by a different coupling at the remaining C-Br position, and potentially a final nucleophilic aromatic substitution at the C-2 position. This allows for the rapid generation of diverse chemical libraries for biological screening.
Caption: Logical flow for a multi-step synthesis of a complex agrochemical.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel agrochemicals. Its differential halogen reactivity enables chemists to employ modern synthetic methods like Suzuki-Miyaura and Buchwald-Hartwig couplings in a selective and controlled manner. The protocols and workflows detailed in this guide provide a robust foundation for researchers and scientists to leverage this reagent in the development of the next generation of crop protection agents.
References
- J&K Scientific. This compound | 1082843-70-6. (URL: )
- Chem-Impex. This compound. (URL: )
- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. (URL: )
-
MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (URL: [Link])
- Chem-Impex. 3,5-Dibromo-2-cloropirazina. (URL: )
-
ResearchGate. Synthetic route of pyrazinamide derivatives. (URL: [Link])
-
PubMed. Synthesis and antimycobacterial evaluation of pyrazinamide derivatives with benzylamino substitution. (URL: [Link])
-
PubMed. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (URL: [Link])
-
Wikipedia. Buchwald–Hartwig amination. (URL: [Link])
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. (URL: [Link])
-
PubMed Central. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (URL: [Link])
-
organic-chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination. (URL: [Link])
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (URL: [Link])
-
Org. Lett. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (URL: [Link])
-
Thoreauchem. This compound-1082843-70-6. (URL: [Link])
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (URL: [Link])
-
PubMed. Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors. (URL: [Link])
-
MDPI. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (URL: [Link])
-
National Institutes of Health. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. (URL: [Link])
-
PubMed Central. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (URL: [Link])
- Google Patents. US5990048A - Selective herbicides based on metribuzin and substituted imidazo[1,2-a]pyridin-3-yl-sulfonyl compounds. (URL: )
-
ResearchGate. Discovery of 3‐(pyridin‐2‐yl)‐thiazolo[5′,4′:4,5]benzo[1,2‐b][1][17]oxazine‐diones as protoporphyrinogen oxidase (PPO) inhibitors. (URL: [Link])
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Application Notes and Protocols for the Regioselective Suzuki-Miyaura Cross-Coupling of 3,5-Dibromo-2-Chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Pyrazines
The pyrazine scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a multitude of bioactive molecules and functional materials. The ability to selectively introduce diverse substituents onto the pyrazine core is therefore of paramount importance for the development of novel chemical entities with tailored properties. 3,5-Dibromo-2-chloropyrazine is a versatile building block that offers three distinct reaction handles for sequential functionalization. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands out as a powerful and versatile method for the formation of carbon-carbon bonds.[1] This application note provides a detailed experimental protocol for the regioselective Suzuki-Miyaura coupling of this compound, enabling the controlled synthesis of mono- and di-aryl-substituted pyrazines.
Mechanistic Insights: Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a base. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle of the Suzuki-Miyaura Reaction
A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) species. This is often the rate-determining step of the reaction.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide or other leaving group. The base plays a crucial role in activating the boronic acid to facilitate this step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Regioselectivity with this compound: A Matter of Halogen Reactivity
The presence of three halogen atoms on the pyrazine ring raises the question of regioselectivity. The widely accepted trend in halogen reactivity for Suzuki-Miyaura coupling is:
I > Br > OTf > Cl > F
This reactivity order is primarily dictated by the carbon-halogen bond dissociation energy, with weaker bonds leading to faster oxidative addition. In the case of this compound, the C-Br bonds are significantly more reactive than the C-Cl bond. Therefore, the Suzuki-Miyaura coupling will preferentially occur at the 3- and 5-positions before reacting at the 2-position. This inherent difference in reactivity allows for the selective synthesis of mono- and di-arylated products at the bromine-bearing positions by controlling the stoichiometry of the boronic acid.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially available | |
| Arylboronic acid | ≥98% | Commercially available | |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially available | Air-sensitive, handle under inert atmosphere. |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] | 98% | Commercially available | More air-stable pre-catalyst. |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available | Finely powder before use for better solubility. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available | Degas before use. |
| Toluene | Anhydrous, ≥99.8% | Commercially available | Degas before use. |
| Water | Deionized | - | Degas before use. |
| Ethyl acetate | ACS grade | Commercially available | For workup. |
| Brine | Saturated NaCl solution | - | For workup. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Commercially available | For drying organic layers. |
| Silica gel | 230-400 mesh | Commercially available | For column chromatography. |
Protocol 1: Selective Mono-Arylation of this compound
This protocol aims to selectively substitute one of the bromine atoms.
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-arylated product.
-
Protocol 2: Di-Arylation of this compound
This protocol is designed for the substitution of both bromine atoms.
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (2.5 mmol, 2.5 equiv), and potassium carbonate (4.0 mmol, 4.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Introduce the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%), under a positive pressure of inert gas.
-
Solvent Addition: Add degassed toluene (10 mL) and degassed deionized water (2.5 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Track the reaction's progress using TLC or GC-MS. The reaction may require 12-24 hours for completion.
-
Workup: Follow the same workup procedure as described in Protocol 1.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the di-arylated product.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed solvents/reagents- Poor quality base | - Use a fresh batch of catalyst or a more robust pre-catalyst.- Ensure thorough degassing of all solvents and reagents.- Use a fresh, anhydrous, and finely powdered base. |
| Homocoupling of boronic acid | Presence of oxygen | Rigorously maintain an inert atmosphere throughout the reaction. |
| Protodeboronation (loss of boronic acid) | - Prolonged reaction time at high temperature- Presence of excess water | - Monitor the reaction closely and stop it once the starting material is consumed.- Use anhydrous conditions if necessary, with a base like KF. |
| Formation of a mixture of mono- and di-arylated products in Protocol 1 | Over-reaction due to excess boronic acid or prolonged reaction time | - Use a slight excess (1.05-1.1 equiv) of boronic acid.- Carefully monitor the reaction and quench it upon consumption of the starting material. |
Data Summary: Key Reaction Parameters
| Parameter | Protocol 1 (Mono-arylation) | Protocol 2 (Di-arylation) |
| This compound | 1.0 equiv | 1.0 equiv |
| Arylboronic acid | 1.1 equiv | 2.5 equiv |
| Base (K₂CO₃) | 2.0 equiv | 4.0 equiv |
| Catalyst Loading | 3 mol% (e.g., Pd(PPh₃)₄) | 5 mol% (e.g., Pd(dppf)Cl₂) |
| Solvent System | 1,4-Dioxane/Water (4:1) | Toluene/Water (4:1) |
| Temperature | 90 °C | 100 °C |
| Typical Reaction Time | 4-8 hours | 12-24 hours |
Conclusion
The protocols outlined in this application note provide a robust and reliable methodology for the regioselective Suzuki-Miyaura cross-coupling of this compound. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds, and by carefully controlling the stoichiometry of the reagents, researchers can selectively synthesize mono- and di-arylated pyrazine derivatives. These functionalized pyrazines can serve as valuable intermediates in the discovery and development of novel pharmaceuticals and advanced materials.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40(24), 4544-4568. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki-Miyaura B-Alkyl Cross-Coupling of Boronic Esters. Chemical Society Reviews, 2014 , 43(1), 412-443. [Link]
-
Stanforth, S. P. Catalytic Cross-Coupling Reactions in Biaryl Synthesis. Tetrahedron, 1998 , 54(3-4), 263-303. [Link]
-
Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
-
Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(8), 3154-3162. [Link]
Sources
Application Notes and Protocols for Catalyst and Ligand Selection in the Cross-Coupling of 3,5-Dibromo-2-Chloropyrazine
Introduction: The Strategic Value of Functionalized Pyrazines
The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous therapeutic agents, including kinase and proteasome inhibitors.[1] The ability to precisely introduce diverse molecular fragments onto the pyrazine ring is therefore of paramount importance for the development of novel pharmaceuticals and functional materials. 3,5-Dibromo-2-Chloropyrazine is a versatile building block, offering three distinct reaction handles for sequential and site-selective functionalization. However, the presence of multiple halogen atoms with differing reactivities presents a significant synthetic challenge. This guide provides a comprehensive framework for the rational selection of catalysts and ligands to achieve chemoselective cross-coupling reactions on this valuable substrate. We will delve into the mechanistic principles governing selectivity and provide actionable protocols for researchers in drug development and synthetic chemistry.
Pillar 1: Understanding Chemoselectivity in Polyhalogenated Heterocycles
The cornerstone of selective cross-coupling on this compound lies in the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the C-X bond to the Pd(0) catalyst.[2][3][4][5] The general reactivity trend for this step is C-I > C-Br > C-Cl.[5][6] This inherent difference in bond lability is the primary tool for achieving selectivity.
For this compound, the C-Br bonds are significantly more reactive towards oxidative addition than the C-Cl bond. This allows for selective functionalization at the 3- and 5-positions while leaving the 2-position (C-Cl) untouched for subsequent transformations. The electron-deficient nature of the pyrazine ring further activates the C-X bonds towards oxidative addition.[7][8]
It is also important to consider the electronic environment of each position. In diazines like pyrazine, oxidative addition generally occurs at sites with the lowest C-X bond dissociation energy.[9] For polyhalogenated pyridines, a close analogue, oxidative addition is favored at the C2 and C4 positions.[9] In the case of this compound, the positions are electronically distinct, and while the C-Br bonds are inherently more reactive, subtle differences between the 3- and 5-positions may be exploited under carefully controlled conditions.
Visualizing the Selectivity Pathway
The following diagram illustrates the primary selective functionalization pathway for this compound.
Caption: Sequential cross-coupling strategy for this compound.
Pillar 2: Catalyst and Ligand Selection for Key Cross-Coupling Reactions
The choice of catalyst and ligand is critical for achieving high yields and selectivity. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the elementary steps of the catalytic cycle. For the initial selective coupling at the C-Br positions, a variety of standard palladium catalysts and phosphine ligands can be effective. Coupling at the less reactive C-Cl bond will likely require more specialized, electron-rich, and sterically hindered ligands.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds with boronic acids or esters.[10]
For C-Br selective coupling: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient. The choice of base and solvent can also influence the reaction outcome.
For C-Cl coupling (after C-Br functionalization): More electron-rich and sterically demanding ligands are generally required to facilitate the oxidative addition to the stronger C-Cl bond. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent candidates.[11]
| Target Bond | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| C-Br | Pd(OAc)₂ (2-5 mol%) | SPhos (4-10 mol%) | K₂CO₃ or Cs₂CO₃ (2-3 equiv) | Toluene/H₂O or Dioxane/H₂O | 80-100 |
| C-Br | PdCl₂(dppf) (3-5 mol%) | - | K₃PO₄ (2-3 equiv) | DMF or DME | 90-110 |
| C-Cl | Pd₂(dba)₃ (2-4 mol%) | XPhos (4-8 mol%) | K₃PO₄ (3 equiv) | t-BuOH or Dioxane | 100-120 |
| C-Cl | G3-XPhos precatalyst (2-4 mol%) | - | K₂CO₃ (3 equiv) | 1,4-Dioxane | 100-120 |
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is crucial for introducing amine functionalities.[12][13][14] The choice of ligand is highly dependent on the nature of the amine (primary, secondary, hindered).
For C-Br selective amination: Bulky, electron-rich phosphine ligands are generally required. Bidentate ligands like BINAP or DPPF can be effective.[12]
For C-Cl amination: Highly active catalyst systems, often employing Buchwald's biarylphosphine ligands, are necessary.
| Target Bond | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| C-Br | Pd₂(dba)₃ (1-3 mol%) | BINAP (2-6 mol%) | NaOt-Bu or K₃PO₄ (1.5-2 equiv) | Toluene or Dioxane | 90-110 |
| C-Br | Pd(OAc)₂ (2-5 mol%) | Xantphos (4-10 mol%) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 100-110 |
| C-Cl | Pd₂(dba)₃ (2-4 mol%) | RuPhos (4-8 mol%) | LiHMDS or K₃PO₄ (2 equiv) | Toluene or THF | 100-120 |
| C-Cl | G4-XPhos precatalyst (1-3 mol%) | - | NaOt-Bu (1.5 equiv) | Toluene | 100-110 |
C. Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling enables the introduction of terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[15][16][17][18]
For C-Br selective coupling: Standard Sonogashira conditions are generally effective. The use of a copper co-catalyst (e.g., CuI) is common.
For C-Cl coupling: More forcing conditions or specialized catalyst systems may be needed. Copper-free Sonogashira protocols with highly active palladium/phosphine systems can be advantageous.
| Target Bond | Palladium Precatalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |
| C-Br | PdCl₂(PPh₃)₂ (2-5 mol%) | - | CuI (3-10 mol%) | Et₃N or DIPEA | THF or DMF | 25-60 |
| C-Br | Pd(OAc)₂ (2-4 mol%) | PPh₃ (4-8 mol%) | CuI (5-10 mol%) | Et₃N | DMF | 50-80 |
| C-Cl | PdCl₂(PPh₃)₂ (5-10 mol%) | - | CuI (10-20 mol%) | Et₃N | DMF | 80-120 |
| C-Cl | Pd(OAc)₂ (5 mol%) | SPhos (10 mol%) | - (Copper-free) | Cs₂CO₃ | Dioxane | 100-120 |
Pillar 3: Experimental Protocols - A Starting Point for Optimization
The following protocols are designed as robust starting points for the selective functionalization of this compound. Researchers should consider these as templates to be optimized for their specific coupling partners.
General Experimental Workflow
Caption: A generalized workflow for cross-coupling reactions.
Protocol 1: Selective Suzuki-Miyaura Coupling at a C-Br Position
Objective: To selectively couple an arylboronic acid at one of the C-Br positions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(OAc)₂ (3 mol%)
-
SPhos (6 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane/H₂O (5:1 mixture), degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at a C-Br Position
Objective: To selectively couple a secondary amine at one of the C-Br positions.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Toluene, degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add degassed toluene, followed by the secondary amine via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Subsequent Coupling at the C-Cl Position
Objective: To functionalize the C-Cl bond of a 3,5-disubstituted-2-chloropyrazine.
Materials:
-
3,5-Diaryl-2-Chloropyrazine (from Protocol 1, 1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
G3-XPhos precatalyst (3 mol%)
-
K₃PO₄ (3.0 equiv)
-
t-BuOH, degassed
Procedure:
-
To an oven-dried microwave vial, add the 3,5-diaryl-2-chloropyrazine, arylboronic acid, G3-XPhos precatalyst, and K₃PO₄.
-
Seal the vial with a septum cap.
-
Evacuate and backfill with an inert gas three times.
-
Add degassed t-BuOH via syringe.
-
Place the vial in a preheated oil bath at 110-120 °C and stir vigorously for 12-24 hours. (Note: Microwave irradiation may also be effective and can reduce reaction times).
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure outlined in Protocol 1.
Conclusion and Future Directions
The selective functionalization of this compound is a highly achievable goal through the careful selection of palladium catalysts and specialized ligands. The principles outlined in this guide, emphasizing the inherent reactivity difference between C-Br and C-Cl bonds, provide a logical framework for developing efficient and selective cross-coupling strategies. The provided protocols serve as validated starting points for laboratory execution. By understanding the mechanistic underpinnings and leveraging the extensive toolkit of modern cross-coupling chemistry, researchers can unlock the full synthetic potential of this versatile heterocyclic building block, accelerating the discovery of new medicines and materials.
References
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyrazine.
- Powers, I. G., & Wu, J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Powers, I. G., & Wu, J. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
- ResearchGate. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
- Aoyagi, Y., Inoue, A., Koike, I., et al. (n.d.). PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. Semantic Scholar.
- Aoyagi, Y., Ohta, A., et al. (n.d.). Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Semantic Scholar.
- University of Victoria. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.
- ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
- Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3328-3347. DOI:10.1039/C3OB40460A.
- Palani, V., Perea, M. A., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10830-10933.
- Newman, S. G., & O'Hara, F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 49(8), 1634-1645.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- ResearchGate. (n.d.). Transition metal-catalyzed functionalization of pyrazines.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
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Sonogashira Coupling of Halogenated Pyrazines: An Application Guide to Reaction Conditions and Protocols
Introduction
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its robustness, mild reaction conditions, and tolerance of diverse functional groups have cemented its role in the synthesis of complex molecules.[1][3] This guide focuses on the application of the Sonogashira coupling to halogenated pyrazines. The resulting alkynylpyrazine scaffolds are of paramount importance in medicinal chemistry and materials science, serving as key structural motifs in a variety of biologically active compounds and functional organic materials.[4][5]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including mechanistic insights, a detailed analysis of critical reaction parameters, and field-proven laboratory protocols for the successful execution of Sonogashira couplings on this important class of heteroaromatics.
Mechanistic Overview: The Dual Catalytic Cycles
A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6]
-
The Palladium Cycle: The cycle begins with the active Pd(0) species. An oxidative addition of the halogenated pyrazine to the Pd(0) complex forms a Pd(II)-pyrazinyl intermediate. This is often the rate-determining step.[7]
-
The Copper Cycle: Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.[1][8]
-
Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II)-pyrazinyl complex, regenerating the copper(I) catalyst and forming a Pd(II)-alkynyl-pyrazinyl intermediate.[6]
-
Reductive Elimination: This final step involves the reductive elimination from the Pd(II) complex to yield the desired alkynylpyrazine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[9]
Protocol 1: Standard Copper-Catalyzed Coupling of 2-Bromopyrazine
This protocol is a robust starting point for coupling iodo- and bromopyrazines with a variety of terminal alkynes. [10]
-
Reagents & Materials:
-
2-Bromopyrazine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) Iodide, CuI (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert atmosphere supply (N₂ or Ar)
-
-
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 2-bromopyrazine (e.g., 159 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes. The solution may turn dark.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 80 °C in a pre-heated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-bromopyrazine is consumed (typically 2-6 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 2-alkynylpyrazine.
-
Protocol 2: Copper-Free Coupling of 2-Chloropyrazine
This protocol is designed for the more challenging coupling of a chloropyrazine, employing a more active catalyst system and slightly more forcing conditions. [4][11]
-
Reagents & Materials:
-
2-Chloropyrazine (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (2.5 mol%)
-
Tri-tert-butylphosphine, P(t-Bu)₃ (10 mol%)
-
Cesium Carbonate, Cs₂CO₃ (2.0 equiv)
-
Anhydrous Toluene
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert atmosphere supply (N₂ or Ar)
-
-
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 2-chloropyrazine (e.g., 114.5 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene (5 mL).
-
Add P(t-Bu)₃ (e.g., 0.5 mL of a 0.2 M solution in toluene, 0.1 mmol) via syringe.
-
Add the terminal alkyne (1.5 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or LC-MS until the 2-chloropyrazine is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 2-alkynylpyrazine.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Halide is unreactive (e.g., chloride).3. Catalyst inhibition by pyrazine nitrogen. | 1. Ensure rigorous inert atmosphere; use fresh catalyst.2. Increase temperature; switch to a more active ligand (e.g., P(t-Bu)₃, NHC); use a stronger base (Cs₂CO₃).3. Use a bulkier ligand to prevent coordination. |
| Glaser Homocoupling Observed | 1. Copper(I) concentration too high.2. Presence of oxygen. | 1. Reduce the amount of CuI (to 1-2 mol%); run a copper-free protocol.2. Thoroughly degas solvents and maintain a strict inert atmosphere. |
| Protodehalogenation (Halogen replaced by H) | 1. Presence of water or protic sources.2. Base is too strong or reaction temperature too high. | 1. Use anhydrous solvents and reagents.2. Use a weaker base (e.g., K₂CO₃); lower the reaction temperature. |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high.2. Substrate is sensitive to the base. | 1. Lower the reaction temperature and extend the reaction time.2. Switch to a milder inorganic base (e.g., K₂CO₃). |
Conclusion
The Sonogashira coupling of halogenated pyrazines is a powerful and versatile transformation for accessing valuable alkynylpyrazine derivatives. Success hinges on a rational selection of reaction parameters tailored to the specific pyrazine halide substrate. While iodo- and bromopyrazines are generally reactive under standard protocols, the coupling of less reactive chloropyrazines is achievable with more active catalyst systems and optimized conditions. By understanding the underlying mechanism and the critical role of each component, researchers can effectively troubleshoot and adapt these methodologies to accelerate discovery in pharmaceutical and materials science.
References
-
Sonogashira coupling - Wikipedia . Wikipedia. [Link]
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Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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Sonogashira Coupling - BYJU'S . BYJU'S. [Link]
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Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction . ACS Publications. [Link]
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Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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Transition metal-catalyzed functionalization of pyrazines . Royal Society of Chemistry. [Link]
-
Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions . ACS Publications. [Link]
-
Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling . ResearchGate. [Link]
-
What is the best procedure for Sonogashira coupling? . ResearchGate. [Link]
-
Selected examples of ligands used in decarboxylative Sonogashira coupling . ResearchGate. [Link]
-
ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles . ResearchGate. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview . National Institutes of Health (NIH). [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . MDPI. [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review . Semantic Scholar. [Link]
-
Copper-free Sonogashira coupling . The reaction monitoring blog. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview . Royal Society of Chemistry. [Link]
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Sonogashira cross-coupling reaction . YouTube. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids . ResearchGate. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts . ArODES. [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent . National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . Scirp.org. [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation . Organic Chemistry Portal. [Link]
-
Novel CLPN-Pd-catalyzed Sonogashira/Suzuki-Miyaura cross-coupling reactions . ResearchGate. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview . ResearchGate. [Link]
-
Flow Chemistry: Sonogashira Coupling . Syracuse University. [Link]
-
ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors . National Institutes of Health (NIH). [Link]
-
Sonogashira coupling . YouTube. [Link]
-
Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles . Royal Society of Chemistry. [Link]
-
Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids . MDPI. [Link]
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes . National Institutes of Health (NIH). [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . MDPI. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions of 3,5-Dibromo-2-Chloropyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling of 3,5-Dibromo-2-Chloropyrazine. This trifunctionalized pyrazine is a valuable building block, but its selective functionalization presents unique challenges that require a nuanced understanding of the reaction mechanism and conditions.
Section 1: Understanding the Substrate's Reactivity
Before troubleshooting, it is crucial to understand the inherent reactivity of this compound. The pyrazine core is highly electron-deficient, which significantly influences the reactivity of the attached halogens.[1][2]
Q1: What is the expected order of reactivity for the halogens on this compound in a Suzuki coupling?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is generally governed by the carbon-halogen bond dissociation energy. The typical trend is I > Br > Cl.[3] For this compound, the two C-Br bonds are significantly more reactive than the C-Cl bond. Therefore, selective mono- or di-bromination coupling is readily achievable before the C-Cl bond reacts. The electron-deficient nature of the pyrazine ring does activate the C-Cl bond, but it still requires more forcing conditions (e.g., more active catalysts, higher temperatures) to participate in oxidative addition.[1][2]
Q2: Between the 3- and 5-positions, which C-Br bond is more reactive?
A2: The two bromine atoms are in electronically distinct environments. The C-5 bromine is flanked by a nitrogen and a chlorine atom, while the C-3 bromine is adjacent to a nitrogen and a carbon. The position at C5 is generally considered more electrophilic and thus more reactive toward oxidative addition with the Pd(0) catalyst. However, steric factors from the incoming boronic acid and the choice of ligand can sometimes influence this selectivity.[4] For most standard conditions, the initial coupling is expected to occur preferentially at the C-5 position.
Section 2: Troubleshooting Common Issues
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Conversion to the Desired Product
Low or no product formation is a common starting problem. The issue often lies within the catalytic cycle's efficiency.
-
Possible Cause 1: Ineffective Catalyst System. The choice of palladium source and, more importantly, the ligand is critical for coupling with electron-deficient heteroaryl halides.[5][6] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2]
-
Solution: Employ more active and robust catalyst systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition and reductive elimination steps with challenging substrates.[7] Consider using pre-formed catalysts (precatalysts) which can improve catalyst longevity and activity.[5]
-
-
Possible Cause 2: Improper Base Selection. The base is crucial for activating the boronic acid in the transmetalation step.[3][8] An inappropriate base can lead to a stalled reaction.
-
Possible Cause 3: Sub-optimal Temperature. Suzuki couplings are often temperature-sensitive. Insufficient heat can lead to a slow rate-determining step (often oxidative addition), while excessive heat can cause catalyst decomposition or side reactions.[9]
-
Solution: Screen a range of temperatures. For a C-Br coupling on this substrate, a starting point of 80-100 °C is reasonable. If targeting the C-Cl bond, higher temperatures (e.g., >100 °C) will likely be necessary.[10]
-
Troubleshooting Workflow: Low Conversion
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with 3,5-Dibromo-2-Chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing cross-coupling reactions with 3,5-dibromo-2-chloropyrazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and improve your reaction yields.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles common problems encountered during cross-coupling reactions with this compound.
Problem 1: Low or No Product Yield
Question: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in cross-coupling reactions involving polyhalogenated heterocycles like this compound is a frequent challenge. The primary reasons often revolve around catalyst activity, substrate reactivity, and reaction conditions.
Possible Causes and Solutions:
-
Catalyst System Inactivity: The choice of palladium source and ligand is paramount, especially for electron-deficient pyrazine rings.[1]
-
Solution: For challenging substrates, consider using more active, bulky, and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[2] These ligands promote the crucial oxidative addition step and stabilize the palladium catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it is efficiently reduced to the active Pd(0) species.[2] Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be beneficial.[2]
-
-
Sub-optimal Base Selection: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki reactions and for deprotonating the amine in Buchwald-Hartwig aminations.[1][3]
-
Solution: Screen a variety of bases. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2][4] For Buchwald-Hartwig aminations, strong non-nucleophilic bases such as NaOt-Bu or LiHMDS are typically required.[5][6] The choice of base can be substrate-dependent and may require empirical optimization.
-
-
Inadequate Reaction Temperature: The C-Br and C-Cl bonds in this compound require sufficient thermal energy for efficient oxidative addition.
-
Oxygen Contamination: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen, which can lead to deactivation and the formation of inactive palladium black.[2]
-
Solution: Ensure all solvents and reagents are thoroughly degassed using methods like the freeze-pump-thaw technique or by bubbling an inert gas (argon or nitrogen) through the reaction mixture.[2] Maintain a positive pressure of inert gas throughout the reaction.
-
Problem 2: Poor Regioselectivity and Formation of Product Mixtures
Question: I am observing a mixture of mono- and di-substituted products. How can I control the regioselectivity of the reaction?
Answer:
Controlling regioselectivity with a polyhalogenated substrate like this compound is a key challenge. The relative reactivity of the C-Br and C-Cl bonds, as well as the positions of the bromine atoms, dictates the outcome.
Understanding the Reactivity Hierarchy:
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[1][5] Therefore, the C-Br bonds in this compound are significantly more reactive than the C-Cl bond.
Strategies for Controlling Regioselectivity:
-
Mono-substitution: To favor mono-substitution at one of the bromine positions, you can employ milder reaction conditions.
-
Solution: Use a stoichiometric amount (or a slight excess) of the coupling partner. Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-substituted product is formed.
-
-
Di-substitution (at the bromine positions): To achieve di-substitution at both bromine positions, more forcing conditions are generally required.
-
Sequential Cross-Coupling: The differential reactivity of the C-Br and C-Cl bonds allows for a sequential cross-coupling strategy.
-
Workflow:
-
Perform the first cross-coupling reaction under conditions that favor reaction at the more reactive C-Br bonds.
-
Isolate and purify the mono- or di-bromo-substituted product.
-
Subject the purified intermediate to a second cross-coupling reaction under more forcing conditions (higher temperature, more active catalyst system) to react at the less reactive C-Cl position.[7]
-
-
Problem 3: Catalyst Deactivation and Formation of Palladium Black
Question: My reaction mixture is turning black, and the reaction has stalled. What is causing this, and how can I prevent it?
Answer:
The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble palladium catalyst agglomerates into inactive metallic palladium.[1]
Causes of Catalyst Deactivation:
-
High Temperatures: Excessive heat can lead to the thermal decomposition of the catalyst.[2]
-
Presence of Oxygen: As mentioned earlier, oxygen can oxidize the active Pd(0) catalyst.[2]
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium can degrade, especially at high temperatures or in the presence of impurities.
-
Coordination of Pyrazine Nitrogen: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[9]
Preventative Measures:
-
Optimize Temperature: Find the lowest effective temperature that provides a reasonable reaction rate.
-
Maintain an Inert Atmosphere: Rigorous exclusion of oxygen is crucial.
-
Use Robust Ligands: Bulky, electron-rich biarylphosphine ligands often form more stable palladium complexes.[2]
-
Consider Pre-formed Catalysts: Using well-defined pre-catalysts can sometimes offer greater stability and reproducibility.
Problem 4: Significant Formation of Side Products
Question: Besides my desired product, I am observing significant amounts of homocoupled and/or protodehalogenated byproducts. How can I minimize these side reactions?
Answer:
Side reactions can significantly reduce the yield of the desired product. Homocoupling and protodehalogenation are two of the most common culprits.
Minimizing Side Reactions:
-
Homocoupling: This is the self-coupling of the coupling partner (e.g., boronic acid in a Suzuki reaction).[9]
-
Solution: This is often exacerbated by the presence of oxygen.[9] Strict adherence to inert atmosphere techniques is the primary solution.
-
-
Protodehalogenation: This is the replacement of a halogen atom with a hydrogen atom.
-
Solution: This can be promoted by the presence of water, especially with boronic acids (protodeboronation followed by reaction with the aryl halide).[9] Ensure the use of anhydrous solvents and reagents. If protodeboronation is suspected, consider using more stable boron reagents like pinacol esters or trifluoroborates.[1][10]
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about performing cross-coupling reactions with this compound.
Q1: Which cross-coupling reactions are most suitable for this compound?
A1: Several cross-coupling reactions can be successfully employed with this compound, with the choice depending on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids or esters. It is widely used due to the commercial availability and stability of the boron reagents.[4]
-
Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes, typically requiring a palladium catalyst and a copper(I) co-catalyst.[11]
-
Buchwald-Hartwig Amination: A powerful method for forming C-N bonds with a wide range of primary and secondary amines.[3]
-
Stille Coupling: Forms C-C bonds using organotin reagents. While effective, the toxicity of the tin reagents is a significant drawback.
Q2: Which halogen is the most reactive on the this compound ring?
A2: The two bromine atoms at the 3- and 5-positions are significantly more reactive than the chlorine atom at the 2-position in palladium-catalyzed cross-coupling reactions.[1][5] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[12]
Q3: How can I purify my final product and remove residual palladium?
A3: Removing residual palladium from the final product is crucial, especially in pharmaceutical applications, as regulatory agencies have strict limits on heavy metal impurities.[13]
-
Column Chromatography: This is the most common method for purifying the organic product while also removing a significant portion of the palladium catalyst and byproducts.[14]
-
Filtration through Celite: A simple and effective method to remove insoluble palladium black and other inorganic salts is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[14]
-
Metal Scavengers: For applications requiring very low levels of palladium, the use of metal scavengers after chromatography is highly recommended.[15] These are materials with high affinity for palladium, such as silica-bound thiols or activated carbon.[13]
-
Crystallization: If the product is a solid, crystallization can be an effective final purification step to remove trace impurities, including residual palladium.[13]
III. Data and Workflow Visualization
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective precatalysts. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and stabilize the catalyst.[2] |
| Base | K₃PO₄, Cs₂CO₃ | Effective for challenging couplings and generally compatible with many functional groups.[2][4] |
| Solvent | Dioxane, Toluene, THF | Anhydrous and degassed. The choice can influence solubility and reaction rate. |
| Temperature | 80-110 °C | A good starting range, requires optimization. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv. for mono-coupling, 2.2-3.0 equiv. for di-coupling), and the base (2.0-3.0 equiv.).
-
Add the palladium precatalyst (1-5 mol%) and the ligand (2-10 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Purge the reaction mixture with the inert gas for 10-15 minutes.
-
Heat the reaction to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Diagrams
Caption: Troubleshooting workflow for low yield.
Caption: Simplified catalytic cycle for cross-coupling.
IV. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. arborassays.com [arborassays.com]
- 14. researchgate.net [researchgate.net]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Sonogashira Coupling of 3,5-Dibromo-2-Chloropyrazine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Sonogashira coupling of 3,5-Dibromo-2-Chloropyrazine. As an electron-deficient, polyhalogenated heterocyclic system, this substrate presents unique challenges that can lead to low yields or reaction failure. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and optimize your reaction outcomes.
Understanding the Core Chemistry: The Sonogashira Catalytic Cycle
Before troubleshooting, it is crucial to understand the underlying mechanism. The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds, but its success hinges on the interplay of two interconnected catalytic cycles: one for palladium and one for copper.[1][2] Low yields often stem from an interruption in one or more steps of these cycles.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Substrate-Specific Challenges
Q1: Why is my this compound substrate so difficult to work with?
Answer: Your substrate, this compound, presents a combination of two distinct challenges:
-
High Electron Deficiency: The pyrazine ring is inherently electron-poor due to the two nitrogen atoms. The three halogen substituents further withdraw electron density. This makes the C-X bonds stronger and less susceptible to the crucial initial step of the reaction: oxidative addition by the Palladium(0) catalyst.[3] Overcoming this requires more active catalysts or harsher conditions.
-
Differential Halogen Reactivity: You are working with a polyhalogenated system containing both bromine and chlorine atoms. The C-X bond strength, and thus reactivity in Sonogashira coupling, follows a well-established trend: C-I > C-Br > C-Cl.[4][5] This means the two bromine atoms are significantly more reactive than the chlorine atom. While this allows for selective reactions, it also means that conditions harsh enough to activate the C-Cl bond may cause decomposition or side reactions involving the more labile C-Br bonds.
Caption: Expected reactivity of halogen sites on this compound.
Part 2: Diagnosing Reaction Failures
Q2: My reaction failed completely. I recovered only my starting material. Where should I begin troubleshooting?
Answer: A complete lack of conversion points to a fundamental failure in one of the initial steps of the catalytic cycle. The most likely culprits are an inactive catalyst, poor quality reagents, or improper reaction setup. Follow this systematic workflow to diagnose the issue.
Caption: Initial diagnostic workflow for complete reaction failure.
Q3: I see a black precipitate in my flask. What is it and how do I prevent it?
Answer: The black precipitate is almost certainly "palladium black," which is finely divided, agglomerated Pd(0) metal.[4] Its formation signifies that your palladium catalyst has fallen out of the catalytic cycle and decomposed.
-
Causality: This typically happens when the ligand dissociates from the palladium center, and the unstable, "naked" Pd(0) atoms aggregate. This can be caused by:
-
High Temperatures: Pushing the temperature too high can accelerate ligand dissociation and catalyst decomposition.[6]
-
Inappropriate Solvent: Some solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black.[4][7]
-
Impurities: Impurities in your reagents or solvent can poison the catalyst and lead to its decomposition.
-
-
Solution:
-
Use a More Stable Precatalyst: Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable to handle than Pd(0) sources like Pd(PPh₃)₄.[4] The active Pd(0) species is generated in situ.
-
Optimize Ligand Choice: Use more robust, strongly-binding ligands that are less prone to dissociation. Bulky, electron-rich phosphines or N-heterocyclic carbene (NHC) ligands are excellent choices.[8][9]
-
Re-evaluate Solvent and Temperature: If using THF, consider switching to DMF, toluene, or using the amine base as the solvent.[6] Ensure the temperature is not excessive for the C-Br bond activation.
-
Q4: My primary byproduct is the homocoupled dimer of my alkyne (Glaser coupling). How can I suppress this?
Answer: Alkyne homocoupling, known as the Glaser or Hay coupling, is the most common side reaction in Sonogashira chemistry.[10] It is an oxidative dimerization of the terminal alkyne, catalyzed by the copper(I) species in the presence of oxygen.
-
Causality: The presence of even trace amounts of oxygen can facilitate the oxidation of Cu(I) to Cu(II), which promotes this unwanted pathway.[1] This consumes your valuable alkyne and complicates purification.
-
Solutions:
-
Rigorous Inert Atmosphere: This is the most critical factor. Ensure your solvent is thoroughly degassed (at least three freeze-pump-thaw cycles are recommended) and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) at all times.[4]
-
Minimize Copper Catalyst Loading: Use the lowest effective amount of the copper co-catalyst (typically 1-5 mol%).
-
Switch to "Copper-Free" Conditions: For particularly sensitive or expensive alkynes, eliminating the copper co-catalyst is the most effective solution.[4][11] These protocols require a highly active palladium/ligand system and often a different base to proceed efficiently, but they completely prevent Glaser coupling.
-
Part 3: Optimizing Key Reaction Parameters
Q5: How do I select the optimal Palladium catalyst and ligand for my electron-deficient substrate?
Answer: Standard catalysts like Pd(PPh₃)₄ may be insufficient for your challenging substrate. The key is to facilitate the difficult oxidative addition step. This is achieved by using a palladium center that is both electron-rich and not sterically hindered from approaching the C-Br bond.
-
Expertise: The electronic nature of the ligand is paramount. Electron-rich phosphine ligands increase the electron density on the palladium center, making it a better nucleophile and promoting the oxidative addition into the electron-poor pyrazine ring.[8] Sterically bulky ligands can also accelerate the rate-limiting reductive elimination step.[9]
-
Recommendations: Move beyond triphenylphosphine. Consider using bulky, electron-rich phosphines or N-heterocyclic carbene (NHC) ligands, which are excellent σ-donors.[8]
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Rationale & Comments | Reference |
| System 1: Bulky Phosphine | Pd₂(dba)₃ (1-2%) | P(t-Bu)₃ (2-4%) | Highly electron-rich and effective for aryl bromides. P(t-Bu)₃ is air-sensitive. | [9] |
| System 2: Stable Precatalyst | PdCl₂(dppf) (2-5%) | - | Dppf is a robust, electron-rich bidentate ligand. The precatalyst is air-stable. | [6] |
| System 3: NHC Ligand | [Pd(IPr)Cl₂]₂ (1-2.5%) | - | NHC ligands are strong σ-donors, offering high stability and activity for challenging substrates. | [1][8] |
Q6: What is the best base and solvent combination for selective coupling at the bromine positions?
Answer: The choice of base and solvent is critical for both solubility and reactivity. The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause side reactions.
-
Base Selection: Amine bases are standard. Triethylamine (Et₃N) is a common choice, but for more challenging couplings, a bulkier amine like diisopropylethylamine (DIPEA) or diisopropylamine (DIPA) can sometimes improve results.[12] Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used in copper-free protocols.[1]
-
Solvent Selection: A polar aprotic solvent is typically required to dissolve the pyrazine starting material and the catalyst complex.
-
DMF or NMP: Excellent choices for solubility and can be run at higher temperatures.
-
Toluene/Amine or THF/Amine: Common mixtures. Be cautious with THF due to potential for catalyst decomposition.[7]
-
Neat Amine: Using the amine base (e.g., Et₃N) as the solvent can be effective, especially for reactions at moderate temperatures (refluxing Et₃N is ~89 °C).[13]
-
| Parameter | Option 1 | Option 2 | Option 3 | Considerations |
| Solvent | DMF | Toluene | THF | DMF offers good solubility. THF can promote Pd black.[4][7] |
| Base | Triethylamine (Et₃N) | Diisopropylamine (DIPA) | K₂CO₃ / Cs₂CO₃ | Amines deprotonate the alkyne and scavenge HX.[1] Inorganic bases are common in Cu-free systems. |
| Temperature | RT to 60 °C | 60 °C to 90 °C | > 90 °C | Start low (e.g., 50-60 °C) for C-Br coupling. Higher temperatures are needed for C-Cl but risk decomposition.[4][6] |
Validated Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Mono-Alkynylation of this compound
This protocol is optimized for selective coupling at the more reactive bromine positions while leaving the chlorine atom untouched.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive flow of inert gas, add degassed solvent (e.g., DMF or Toluene, ~0.1 M concentration). Add the amine base (e.g., Et₃N, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Stir the mixture at 50-70 °C. Monitor the reaction progress by TLC or LC-MS. The reaction should be complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Robust Copper-Free Sonogashira Protocol (To Minimize Homocoupling)
This protocol is recommended when Glaser coupling is a significant issue or when using a particularly valuable alkyne.[11]
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask under inert atmosphere, stir the palladium source (e.g., Pd(OAc)₂, 2 mol%) with the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%) in a small amount of degassed solvent for 15-20 minutes.
-
Vessel Preparation: To the main Schlenk flask, add this compound (1.0 equiv.) and the inorganic base (e.g., Cs₂CO₃, 2.5 equiv.). Evacuate and backfill with inert gas three times.
-
Reagent Addition: Add degassed solvent (e.g., Dioxane or DMF). Transfer the pre-formed catalyst solution to the main flask via cannula.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.).
-
Reaction: Heat the mixture to 80-100 °C. The reaction may require longer reaction times than the copper-catalyzed version. Monitor by TLC or LC-MS.
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Hajipour, A. R., & Kooshaki, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4585-4611. [Link]
-
Shaheen, M., Ambreen, J., & Mabkhot, Y. N. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1891. [Link]
-
Request PDF. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
Wang, X., Song, Y., Qu, J., & Luo, Y. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 37(15), 2535–2544. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Köllhofer, A., Pullmann, T., & Plenio, H. (2003). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 68(25), 9608–9613. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
chemeurope.com. Sonogashira coupling. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
C. Weth, C. M. F. Schroeter, D. Z. Gao, T. J. J. Müller. (2013). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 11, 6146-6156. [Link]
-
Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry. [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira_coupling [chemeurope.com]
Technical Support Center: Navigating Side Reactions in the Cross-Coupling of Polyhalogenated Pyrazines
Welcome to the technical support center dedicated to addressing the challenges encountered during the cross-coupling of polyhalogenated pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common side reactions. The electron-deficient nature of the pyrazine ring, combined with the presence of multiple halogen substituents, presents a unique set of challenges that can impact reaction efficiency, selectivity, and yield.[1][2] This resource, presented in a question-and-answer format, aims to equip you with the knowledge to diagnose and mitigate these issues effectively.
Part 1: Frequently Asked Questions (FAQs) - Common Stumbling Blocks
This section addresses general issues that researchers often face when working with polyhalogenated pyrazines in cross-coupling reactions.
Q1: My cross-coupling reaction with a dichloropyrazine is sluggish and gives low yields. What are the first things I should check?
A1: Low reactivity of chloropyrazines is a common hurdle due to the strong C-Cl bond.[1][2] Here’s a checklist of initial troubleshooting steps:
-
Catalyst System: Standard palladium catalysts may not be sufficiently active.[1] Consider switching to more electron-rich and bulky phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs), which can enhance the rate of oxidative addition.[3]
-
Reaction Temperature: Higher temperatures are often required for activating C-Cl bonds. However, this must be balanced with the potential for catalyst decomposition and increased side reactions.
-
Base Selection: The choice of base is critical. For less reactive chlorides, a stronger base might be necessary to facilitate the catalytic cycle. However, overly strong bases can lead to side reactions. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often a good starting point.[4][5]
-
Inert Atmosphere: Ensure that your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can deactivate the active Pd(0) catalyst.
Q2: I am observing significant amounts of a byproduct that appears to be my starting pyrazine with one of the halogens replaced by a hydrogen atom. What is this side reaction and how can I minimize it?
A2: This is a classic case of dehalogenation (or hydrodehalogenation), a common side reaction in cross-coupling chemistry.[1] The halogen atom is reductively cleaved and replaced by a hydrogen atom. This is particularly prevalent with more reactive halogens like bromine and iodine, but can also occur with chlorine under forcing conditions.
To minimize dehalogenation:
-
Optimize the Base: Some bases can act as hydride sources or promote the formation of palladium-hydride species, which are key intermediates in the dehalogenation pathway. Consider using a weaker or non-coordinating base.
-
Control the Temperature: Lowering the reaction temperature can often disfavor the dehalogenation pathway relative to the desired cross-coupling.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the rate of dehalogenation. Bulky, electron-rich ligands can sometimes suppress this side reaction by promoting the desired reductive elimination step.
-
Solvent Effects: The choice of solvent can also play a role. Protic solvents or the presence of water can be a source of hydrides. Ensure you are using dry, degassed solvents.
Q3: My reaction is producing a significant amount of a dimer of my coupling partner (e.g., boronic acid or organostannane). What is causing this and how can I prevent it?
A3: This side reaction is known as homocoupling . It is particularly common in Suzuki and Stille couplings.[6] Homocoupling of the organometallic reagent (e.g., R-B(OH)₂ or R-SnBu₃) can be promoted by the presence of oxygen or by certain palladium catalyst states.
To prevent homocoupling:
-
Rigorous Degassing: Ensure your reaction mixture and solvents are thoroughly degassed to remove any traces of oxygen.
-
Order of Reagent Addition: In some cases, the order of addition can influence the extent of homocoupling. For Stille couplings, adding the organostannane reagent slowly to the mixture of the pyrazine halide and the catalyst can sometimes minimize dimerization.[6]
-
Catalyst Choice: Using a well-defined Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species can sometimes reduce homocoupling.
-
Additives: In Stille couplings, the addition of certain radical scavengers can sometimes suppress homocoupling.
Part 2: Deep Dive into Specific Side Reactions & Troubleshooting
This section provides a more detailed look at the most common side reactions, their mechanisms, and targeted troubleshooting strategies.
Dehalogenation: The Persistent Nuisance
Dehalogenation is arguably the most frequent and frustrating side reaction when working with polyhalogenated pyrazines.
Q4: What is the detailed mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A4: The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways:
-
Reaction with Base: Some bases, particularly alkoxides, can undergo β-hydride elimination to generate a Pd-H species.
-
Reaction with Solvent: Protic solvents like alcohols or residual water can react with the palladium complex to form Pd-H.
-
From the Organometallic Reagent: In some cases, the organometallic coupling partner or its byproducts can be a source of hydrides.
Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to dehalogenation.
Caption: A workflow for troubleshooting homocoupling side reactions.
Catalyst Deactivation and Other Issues
The electron-deficient nature of the pyrazine ring can sometimes lead to catalyst inhibition or deactivation.
Q7: My cross-coupling reaction starts well but then stalls before completion. What could be causing this catalyst deactivation?
A7: Catalyst deactivation with heteroaromatic substrates like pyrazines can be a significant issue.
-
Nitrogen Coordination: The lone pair of electrons on the pyrazine nitrogens can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes. *[1] Ligand Degradation: The phosphine ligand can degrade at higher temperatures, leading to the formation of palladium black and loss of catalytic activity.
-
Oxidative Deactivation: As mentioned earlier, the presence of oxygen can oxidize the active Pd(0) to inactive Pd(II) species.
Troubleshooting Catalyst Deactivation:
-
Ligand Choice: Use more robust ligands that are less prone to degradation. Buchwald's biarylphosphine ligands are often a good choice due to their stability. *[3] Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can lead to a better overall result by minimizing the formation of inactive palladium species.
-
Use of Pre-catalysts: Modern pre-catalysts are designed to generate the active Pd(0) species efficiently and cleanly, which can improve catalyst lifetime.
-
Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable rate to minimize ligand degradation.
Part 3: Experimental Protocols and Data
This section provides a representative experimental protocol and a table summarizing the impact of reaction parameters on product distribution.
Detailed Experimental Protocol: Selective Mono-Suzuki Coupling of 2,5-Dichloropyrazine
This protocol provides a starting point for the selective mono-arylation of 2,5-dichloropyrazine. Optimization will likely be required for different arylboronic acids.
Materials:
-
2,5-Dichloropyrazine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2,5-dichloropyrazine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically when the starting dichloropyrazine is consumed), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Influence of Reaction Parameters
The following table provides a qualitative summary of the expected impact of various reaction parameters on the outcome of cross-coupling reactions with polyhalogenated pyrazines.
| Parameter | Change | Expected Effect on Desired Product Yield | Expected Effect on Dehalogenation | Expected Effect on Homocoupling |
| Temperature | Increase | May increase for unreactive halides, but can decrease due to catalyst decomposition | Increases | Generally no direct major effect, but can influence catalyst stability |
| Base Strength | Increase | Can increase for some systems | May increase | Can sometimes increase |
| Ligand Bulk | Increase | Can improve selectivity and yield | Can decrease | Generally decreases |
| Ligand Electron Density | Increase | Generally increases rate of oxidative addition | Can decrease | No predictable major effect |
| Reaction Time | Increase | Increases conversion up to a point, then can lead to decomposition | Increases | Increases |
| Oxygen Presence | Increase | Decreases (catalyst deactivation) | No direct major effect | Significantly increases |
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem.
- Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- BenchChem Application Notes. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. BenchChem.
- Doyle, A. G., & Sigman, M. S. (2010). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Journal of the American Chemical Society, 132(30), 10210-10212.
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- BenchChem Technical Support Team. (2025). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. BenchChem.
- The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands.
- Reddit. (2019).
- van Leeuwen, P. W. N. M., & van der Veen, L. A. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Chemical Reviews, 111(4), 2319-2357.
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry.
- Sigma-Aldrich. (n.d.). Phosphine Ligands. MilliporeSigma.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- De Robien, K., et al. (2018). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. Organometallics, 37(15), 2539-2549.
- BenchChem Technical Support Team. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions. BenchChem.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Sigma-Aldrich. (n.d.). Buchwald Ligands. MilliporeSigma.
- BenchChem Technical Support Team. (2025). 2-Bromopyrazine vs. 2-Chloropyrazine: A Comparative Guide to Suzuki Coupling Reactivity. BenchChem.
- Merck Millipore. (n.d.). Buchwald Phosphine Ligands.
- NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2023, June 30).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
- Inorganics. (2020).
- NSUWorks. (2022, March 21).
- Wikipedia. (n.d.). Sonogashira coupling.
- PubMed Central. (n.d.).
- Cherpak, V., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3745-3763.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
- University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
- Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Reddit. (2021). Sonogashira coupling. r/Chempros.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Royal Society of Chemistry. (n.d.). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation.
- ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
- Wikipedia. (n.d.). Stille reaction.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- ChemRxiv. (n.d.).
- Bentham Science. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- ChemRxiv. (n.d.).
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Preventing protodeboronation in Suzuki reactions of pyrazines
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting one of the most common and frustrating side reactions in modern synthetic chemistry: protodeboronation, specifically in the context of Suzuki-Miyaura cross-coupling reactions involving pyrazine moieties. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Understanding the Challenge: The Protodeboronation Problem
Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond.[1] This process is a notorious side reaction in Suzuki couplings, leading to reduced yields of the desired coupled product and the formation of a simple, deboronated starting material.[1]
Pyrazines, being electron-deficient and containing basic nitrogen atoms, present a unique challenge. Their boronic acids are often particularly susceptible to protodeboronation, complicating their use in the synthesis of complex molecules for pharmaceuticals and materials science.[2][3] This guide will address the key factors influencing this unwanted pathway and provide actionable strategies to favor the desired cross-coupling.
Frequently Asked Questions & Troubleshooting Guide
Q1: My Suzuki reaction with a pyrazine boronic acid is giving low yields, and I'm isolating the deboronated pyrazine. What's the fundamental cause?
A: The primary cause is the inherent instability of the pyrazine boronic acid under the reaction conditions. The mechanism of protodeboronation is highly dependent on factors like pH, temperature, and the specific structure of the boronic acid. For heteroaromatic boronic acids containing a basic nitrogen, like pyrazine, the situation is complex. The reaction can proceed through several pathways:
-
Base-Catalyzed Pathway: This is the most common route in Suzuki reactions. The base (e.g., hydroxides, carbonates) attacks the boron atom, forming a more electron-rich "ate" complex (e.g., [ArB(OH)3]⁻). This species is more susceptible to protonolysis by a proton source, which is typically water present in the solvent.[4]
-
Zwitterionic Pathway: For basic heteroaromatics like pyridines and pyrazines, a zwitterionic form can exist under neutral or near-neutral pH conditions. This zwitterion can be highly reactive and undergo rapid, unimolecular fragmentation of the C-B bond.[1]
-
Palladium-Catalyzed Pathway: Recent studies have shown that palladium(II) complexes, particularly those with bulky phosphine ligands, can actively catalyze the protodeboronation reaction.[5] This means your catalyst, intended for the coupling reaction, might also be accelerating the unwanted side reaction.
The core issue is a kinetic competition: if the rate of protodeboronation is comparable to or faster than the rate of transmetalation in the Suzuki cycle, you will observe significant formation of the deboronated byproduct.
Q2: How does my choice of base impact protodeboronation, and what are the best options?
A: The base is critical; it activates the boronic acid for transmetalation but can also accelerate its decomposition.[6][7] A common mistake is using a base that is too strong or too nucleophilic.
-
Strong Bases (e.g., NaOH, KOH, KOtBu): These can rapidly form the boronate "ate" complex, but also maintain a high pH that aggressively promotes protonolysis, especially at elevated temperatures.[8]
-
Weaker Inorganic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): These are often the "sweet spot." They are sufficiently basic to facilitate the catalytic cycle but are less aggressive in promoting protodeboronation. K₃PO₄ is a particularly popular choice for challenging couplings.
-
Fluoride Bases (e.g., CsF, KF): Fluoride ions can form highly reactive trifluoroborate salts in situ, which can be effective. However, their efficacy is substrate-dependent.
Recommendation: Start with a milder base like K₃PO₄. If you are using an aqueous biphasic system, the solubility of the base also matters; K₃PO₄ has good solubility in water, which can be beneficial.[9]
| Base Type | Common Examples | General Effect on Protodeboronation | Recommended Use Case for Pyrazines |
| Hydroxides | NaOH, KOH | High Risk | Avoid unless necessary; use at low temperatures. |
| Alkoxides | KOtBu, NaOtBu | High Risk | Generally too harsh for sensitive substrates. |
| Carbonates | K₂CO₃, Cs₂CO₃ | Moderate Risk | Good starting point, widely applicable. |
| Phosphates | K₃PO₄ | Low to Moderate Risk | Often the optimal choice for difficult couplings. |
| Fluorides | CsF, KF | Variable Risk | Can be effective, but requires optimization. |
Q3: My pyrazine boronic acid is known to be unstable. How can I protect it?
A: For inherently unstable boronic acids, a "slow-release" strategy is often the most effective solution.[1] This involves using a stable precursor that, under the reaction conditions, slowly hydrolyzes to release a low, steady concentration of the active boronic acid. This keeps the concentration of the unstable intermediate low at any given time, minimizing its decomposition while allowing it to be consumed in the productive Suzuki cycle.[10]
Two excellent options are:
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline, air-stable solids. They hydrolyze under basic conditions (like those using K₃PO₄) to release the boronic acid. This is arguably the most general and effective solution for unstable heteroaryl boronic acids.[10]
-
Organotrifluoroborates (Molander Salts): Potassium aryltrifluoroborates (R-BF₃K) are another class of air-stable solids. They are generally less prone to protodeboronation than their boronic acid counterparts and are excellent coupling partners.[3][6][11]
Recommendation: If you are struggling with a specific pyrazine boronic acid, converting it to its MIDA boronate or trifluoroborate salt is a high-yield investment of your time.
Q4: Can the catalyst, ligand, and solvent system be optimized to outcompete protodeboronation?
A: Absolutely. The goal is to accelerate the productive catalytic cycle so that the cross-coupling is complete before significant protodeboronation can occur.
-
Ligands: Modern, bulky, electron-rich phosphine ligands are designed to accelerate the rate-limiting steps of the Suzuki cycle, particularly oxidative addition and reductive elimination. Faster reductive elimination, for instance, means the desired product is formed and the Pd(0) catalyst is regenerated more quickly.
-
Recommended Ligands: Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or other sterically hindered phosphines are excellent choices.[9]
-
A Word of Caution: Be aware that some studies suggest bulky ligands can also promote a competing palladium-catalyzed protodeboronation pathway.[5] Optimization of the ligand-to-palladium ratio may be necessary.
-
-
Solvents: The choice of solvent is crucial, especially regarding water content.
-
Aqueous Systems: While water is often required to dissolve the base and facilitate the cycle, it is also the primary proton source for protodeboronation.[12] Using a biphasic system (e.g., Toluene/Water, Dioxane/Water) is common.[6][13] The key is to control the amount of water.
-
Anhydrous Conditions: For extremely sensitive substrates, moving to strictly anhydrous conditions can be beneficial.[14] This often requires using a soluble organic base and a boronic ester instead of a boronic acid. The use of trimethyl borate as an additive in anhydrous systems has been shown to be effective for challenging heteroaryl couplings by solubilizing boronate complexes and preventing catalyst poisoning.[14]
-
-
Temperature and Reaction Time: Protodeboronation is often highly temperature-dependent.
-
Lower Temperature: Try running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C). A more active catalyst system may allow for efficient coupling at temperatures where protodeboronation is slow.
-
Microwave Irradiation: For some systems, using microwave heating can dramatically shorten reaction times (e.g., from hours to minutes).[3] This can provide the energy needed for the desired reaction to occur so quickly that the slower decomposition pathway doesn't have time to compete.[3]
-
Troubleshooting Workflow
If you are facing a protodeboronation issue, follow this logical progression to diagnose and solve the problem.
Example Protocol: Suzuki Coupling of a Chloropyrazine with a Phenyl MIDA Boronate
This protocol provides a robust starting point for minimizing protodeboronation by using a stable boronic acid surrogate and optimized conditions.
Materials:
-
Chloropyrazine derivative (1.0 equiv)
-
Phenyl MIDA boronate (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Toluene and Water (e.g., 5:1 ratio)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the chloropyrazine (e.g., 0.5 mmol, 1.0 equiv), the phenyl MIDA boronate (0.6 mmol, 1.2 equiv), and anhydrous K₃PO₄ (1.5 mmol, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a nitrogen atmosphere, add the palladium precursor Pd₂(dba)₃ (0.01 mmol, 2 mol%) and the ligand SPhos (0.0225 mmol, 4.5 mol%).
-
Solvent Addition: Add degassed toluene (e.g., 2.0 mL) and degassed water (e.g., 0.4 mL) to the vial. The vial should be sealed with a Teflon-lined cap. Degassing the solvents via sparging with nitrogen or argon for 15-20 minutes prior to use is critical to prevent catalyst oxidation.
-
Reaction: Place the sealed vial in a pre-heated oil bath or heating block at 80 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the slow-release mechanism, reactions may require several hours (e.g., 4-12 h). Check for the consumption of the chloropyrazine starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2025). ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Institutes of Health (NIH). [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]
-
Protodeboronation. (n.d.). Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues. (2023). Sciforum. [Link]
-
For the pro's (Suzuki). (2024). Reddit. [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. (2024). ChemRxiv. [Link]
-
Effect of solvent on the Suzuki reaction. (n.d.). ResearchGate. [Link]
-
Mechanistic studies on the protodeboronation. [a] The protodeboronation of various heteroaryl boronic esters. [b] The competition reaction of heteroaryl boronic esters reactivities. (n.d.). ResearchGate. [Link]
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. (n.d.). ResearchGate. [Link]
-
Transition metal-catalyzed functionalization of pyrazines. (2013). Royal Society of Chemistry. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). Journal of the American Chemical Society. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health (NIH). [Link]
-
Water Is Key for Solid-State Suzuki-Miyaura Reactions. (2019). ChemistryViews. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). National Institutes of Health (NIH). [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. (n.d.). ACS Publications. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.). ResearchGate. [Link]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (n.d.). MDPI. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
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- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Cross-Coupling Reactions with 3,5-Dibromo-2-Chloropyrazine
Welcome to the technical support center for chemists and researchers working with 3,5-Dibromo-2-Chloropyrazine. This highly functionalized heterocyclic building block is a valuable tool in the synthesis of complex molecules for the pharmaceutical and materials science industries. However, its electronic properties and multiple halogenation sites can present unique challenges, most notably the formation of undesired homo-coupled byproducts.
This guide is designed to provide you with in-depth, practical solutions to common problems encountered during cross-coupling reactions with this substrate. We will delve into the mechanistic underpinnings of these issues and offer field-proven strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the reactivity of this compound and the phenomenon of homo-coupling.
Q1: What is homo-coupling, and why is it a significant problem with this substrate?
A1: Homo-coupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same starting material react with each other.[1][2] In the context of reactions involving this compound, you might observe the formation of dimeric pyrazine species. This is problematic for several reasons:
-
Reduced Yield: The formation of homo-coupled byproducts consumes your starting materials, leading to a lower yield of the desired cross-coupled product.[1]
-
Complicated Purification: The homo-coupled product often has similar polarity to the desired product, making purification by column chromatography challenging and time-consuming.
-
Wasted Reagents: This side reaction leads to the inefficient use of often expensive reagents.
Q2: What are the primary drivers of homo-coupling in palladium-catalyzed reactions?
A2: The primary culprits behind homo-coupling are often related to the catalyst's oxidation state and the presence of oxygen.[1][3][4] The active form of the palladium catalyst in most cross-coupling cycles is Pd(0). If oxygen is present in the reaction mixture, it can oxidize the Pd(0) to Pd(II) species.[1][4] These Pd(II) species can then promote the dimerization of your coupling partners, such as organoboron reagents in Suzuki reactions or terminal alkynes in Sonogashira couplings.[1][5][6]
Q3: Which halogen on this compound is most reactive?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend C-I > C-Br > C-Cl.[7] For this compound, the C-Br bonds are significantly more reactive than the C-Cl bond.[8][9] This allows for selective functionalization at the 3- and 5-positions while leaving the 2-chloro position untouched for subsequent transformations.[8]
Troubleshooting Guide: Minimizing Homo-Coupling
This section provides a problem-and-solution framework for specific issues you may encounter in the lab.
Issue 1: My Suzuki-Miyaura reaction is producing a significant amount of a bi-aryl pyrazine byproduct.
This is a classic case of homo-coupling of the pyrazine starting material. Here’s how to address it:
-
Root Cause Analysis: The most likely cause is the presence of Pd(II) species in your reaction, which can arise from an incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst by residual oxygen.
-
Solutions:
-
Rigorous Inert Atmosphere: This is the most critical first step. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period.[1][2] Your reaction vessel must also be purged of air by evacuating and backfilling with inert gas multiple times.[9]
-
Catalyst and Ligand Selection:
-
Use a Pd(0) Source: Consider using a Pd(0) precatalyst like Pd₂(dba)₃ to minimize the amount of Pd(II) at the start of the reaction.[1]
-
Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the desired cross-coupling cycle.[9][10][11] This helps the desired reaction outcompete the homo-coupling pathway. These ligands are known to be effective for challenging substrates like heteroaryl chlorides.[9][11]
-
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium catalyst in its active Pd(0) oxidation state, thereby suppressing the Pd(II)-mediated homo-coupling.[12]
Workflow for Troubleshooting Suzuki Homo-Coupling
A decision tree for troubleshooting homo-coupling in Suzuki reactions. -
Issue 2: In my Sonogashira reaction, I'm observing a large amount of the diyne byproduct (Glaser coupling).
The oxidative homo-coupling of terminal alkynes, often called Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[5][6]
-
Root Cause Analysis: This side reaction is promoted by the presence of oxygen, which facilitates the dimerization of the copper acetylide intermediate.[6][13]
-
Solutions:
-
Strictly Anaerobic Conditions: As with Suzuki reactions, the complete exclusion of oxygen is paramount.[6]
-
Consider Copper-Free Conditions: While a copper co-catalyst can increase reaction rates, it can also promote Glaser coupling.[5] There are many modern, copper-free Sonogashira protocols that can effectively eliminate this side reaction.[13] These often rely on a palladium catalyst and a suitable base.
-
Choice of Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used in Sonogashira reactions. The choice of base can influence the reaction outcome.[1]
-
Use of a Diluted Hydrogen Atmosphere: It has been reported that conducting the reaction under a diluted atmosphere of hydrogen gas can significantly reduce the formation of the homo-coupled diyne byproduct.[6]
-
Issue 3: My Stille coupling reaction is inefficient and produces pyrazine dimers.
Homo-coupling can also be a significant issue in Stille reactions with electron-deficient heteroaryl halides.
-
Root Cause Analysis: The mechanism of Stille coupling is complex, but homo-coupling can arise from side reactions involving the organotin reagent or the aryl halide.
-
Solutions:
-
Ligand Choice: The use of bulky, electron-donating phosphine ligands can accelerate the desired cross-coupling pathway. PCy₃ is often a good choice for Stille reactions.[14][15]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions has been shown to be effective for Stille couplings and can reduce side reactions.[14][15]
-
Additive Effects: The addition of copper(I) salts can sometimes accelerate the transmetalation step in Stille couplings, which may help to favor the desired cross-coupling over homo-coupling.
-
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura coupling with this compound, emphasizing techniques to minimize homo-coupling.
General Protocol for Suzuki-Miyaura Coupling
-
Degassing the Solvent: Place your chosen solvent (e.g., 1,4-dioxane/water mixture) in a flask and subject it to at least three freeze-pump-thaw cycles. Alternatively, sparge the solvent with argon or nitrogen for 30-60 minutes.
-
Reaction Setup:
-
To a dry Schlenk flask, add the arylboronic acid (1.1-1.5 equivalents), a strong base like K₃PO₄ or Cs₂CO₃ (2-3 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).[2][9]
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.[9]
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add this compound (1.0 equivalent).
-
Add the degassed solvent via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Summary
Table 1: Recommended Catalyst Systems for Minimizing Homo-Coupling
| Reaction Type | Palladium Source | Recommended Ligands | Rationale |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote rapid oxidative addition and reductive elimination, outcompeting homo-coupling.[9][10][11] |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, or specialized ligands for copper-free systems | PPh₃ is standard; however, for copper-free systems, more advanced ligands may be required to facilitate the catalytic cycle.[13] |
| Stille | Pd(OAc)₂, Pd₂(dba)₃ | PCy₃, P(t-Bu)₃ | Electron-rich, bulky ligands that are effective in promoting Stille couplings.[14][15] |
Mechanistic Overview
To better understand why the recommended strategies work, it's helpful to visualize the catalytic cycles.
Simplified Catalytic Cycle for Cross-Coupling vs. Homo-Coupling
Analytical Characterization
To effectively troubleshoot your reaction, you need reliable methods to identify and quantify both your desired product and the homo-coupled byproducts.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for monitoring reaction progress and determining the purity of your final product.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile and semi-volatile pyrazine impurities and byproducts.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for confirming the identity of your desired product and characterizing any unknown byproducts.[16]
By understanding the underlying principles of homo-coupling and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the efficiency and success of your cross-coupling reactions with this compound.
References
- Groth, T. (n.d.). Reductive elimination. Grokipedia.
- LibreTexts. (2023, May 3). 4.11: Reductive Elimination- General Ideas. Chemistry LibreTexts.
- BenchChem. (2025). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions.
- Wikipedia. (n.d.). Reductive elimination.
-
Hartwig, J. F. (2010). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 49(21), 9577–9589. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
-
Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Topics in current chemistry, 302, 1–32. [Link]
-
Paul, D. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling.
-
Sharma, S., Kumar, M., & Bhalla, V. (2023). Pyrazine derivative as supramolecular host for immobilization of palladium nanoparticles for efficient Suzuki coupling. European Journal of Organic Chemistry, 26(31). [Link]
- Mitchell, D., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 546-550.
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- BenchChem. (2025). A Comparative Guide to Functional Group Tolerance in Cross-Coupling Reactions with 3-Bromo-2-chloropyridine.
-
Bağdat, E. Ş., Kahraman Ilıkkan, Ö., Arslan, E. O., & Doğruöz Güngör, N. (2020). Analytical methods for pyrazine detection. ResearchGate. Retrieved from [Link]
- Al-Tel, T. H., et al. (2017). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 20(6), 664-670.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
- CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents. (n.d.).
- Koberstein, J. T., et al. (2011). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 44(21), 8438–8444.
-
Sun, X., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(11), 2829. [Link]
-
Stanchev, S., & Stancheva, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3639-3655. [Link]
- Dai, H., et al. (2016). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Bellina, F., & Rossi, R. (2013). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Chemical Reviews, 113(10), 8114-8191.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Wikipedia. (n.d.). Sonogashira coupling.
- Bernstein, E. R., et al. (1993). On the pyrazine and pyrazine–pyrimidine dimers. The Journal of Chemical Physics, 99(6), 4239-4250.
- Chow, T. J., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry, 70(1), 330-333.
- Andrus, M. B., et al. (2005). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. Journal of Organic Chemistry, 70(23), 9470-9476.
- Wang, F., et al. (2021). Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides.
-
LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
- Fairlamb, I. J. S., et al. (2013). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 135(43), 16124-16134.
- Usanov, D. L., et al. (2021). Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. Journal of Organic Chemistry, 86(17), 11849-11859.
-
NRO Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. Retrieved from [Link]
- Andrus, M. B., et al. (2005). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot, Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. Journal of Organic Chemistry, 70(23), 9470-9476.
- Espinet, P., & Casado, A. L. (2001). The Mechanisms of the Stille Reaction.
- Cahiez, G., et al. (2016). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations.
-
Reddit user. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
- Sharma, S., et al. (2018). Advances in Cross-Coupling Reactions. Molecules, 23(10), 2485.
- Watson, D. A., et al. (2019). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 141(2), 652-668.
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Technical Support Center: Purification of 3,5-Dibromo-2-Chloropyrazine Reaction Products
Introduction
3,5-Dibromo-2-chloropyrazine is a critical heterocyclic building block in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries.[1][2] Its unique halogenation pattern provides multiple reactive sites for further chemical modification.[3] However, the synthetic routes to this intermediate, often involving multi-step halogenations or Sandmeyer-type reactions, can yield a crude product containing a mixture of unreacted starting materials, isomers, and other side-products.[4][5] Achieving high purity (typically >99%) is paramount, as impurities can drastically affect the yield, safety, and efficacy of subsequent reactions and final active ingredients.[6]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of this compound. It combines field-proven insights with established chemical principles to help you navigate the challenges of isolating this valuable intermediate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile depends heavily on the synthetic route. For a common synthesis starting from 3,5-dibromopyrazin-2-amine via a Sandmeyer-type reaction, you should anticipate the following.[4]
-
Unreacted Starting Material: 3,5-dibromopyrazin-2-amine.
-
Isomeric Byproducts: Other bromochloropyrazine isomers, although less common depending on the regioselectivity of the reaction.
-
Over/Under-Halogenated Pyrazines: Such as tribromopyrazine or monobromo-chloropyrazine.
-
Decomposition Products: Halogenated pyrazines can be sensitive to heat and acidic or basic conditions, potentially leading to decomposition.[7] The product is often stored at refrigerated temperatures (0-8°C) to ensure stability.[2]
-
Residual Solvents and Reagents: Dichloromethane (DCM), tert-butyl nitrite, or titanium (IV) chloride may be present from the reaction and workup.[4]
Q2: Which purification method is best for my scale and purity requirements?
A2: The choice of purification method is a trade-off between scale, resolution, speed, and the nature of the impurities.
-
Flash Column Chromatography: This is the most versatile and common method for this compound, especially for research-scale quantities (<50 g).[4][8] It offers excellent separation of closely related impurities from the target compound.[9]
-
Recrystallization: Ideal for larger scale purification (>50 g) if a suitable solvent system can be found and the impurities have different solubility profiles.[10] It is often more economical and scalable than chromatography but may require a product that is already of moderate purity (~90-95%) to be effective.[11]
-
Distillation: This method is generally less suitable for this compound due to its relatively high molecular weight and potential for decomposition at elevated temperatures.[8][12] However, for other lower-boiling pyrazine derivatives, it can be a viable option.[13]
Table 1: Comparison of Primary Purification Methods
| Parameter | Flash Column Chromatography | Recrystallization | Distillation |
| Typical Scale | < 1 mg to ~50 g | > 1 g to multi-Kg | > 5 g to multi-Kg |
| Resolution | High to Very High | Low to Medium | Medium (depends on boiling points) |
| Throughput | Low to Medium | High | High |
| Primary Use Case | Isolating product from complex mixtures with similar polarities.[9] | Removing minor impurities from a solid product; large-scale polishing.[10] | Separating liquids with significantly different boiling points.[12] |
| Key Limitation | Cost of silica and solvents; can be time-consuming. | Finding a suitable solvent; may have lower initial recovery. | Product must be thermally stable; not effective for non-volatile impurities. |
Q3: How can I reliably assess the purity of my final product?
A3: A combination of methods is recommended for a comprehensive purity assessment.[6]
-
Thin-Layer Chromatography (TLC): An essential, rapid technique for monitoring reaction progress and column fractions. A single spot in multiple solvent systems is a good indicator of purity.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating very similar compounds.[6]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals. Quantitative NMR (qNMR) can also be used for precise purity determination.[6]
Q4: What are the stability and storage recommendations for this compound?
A4: this compound is typically a white to off-white crystalline solid.[3] Due to the potential for degradation, it is recommended to store the purified compound in a tightly sealed container, protected from light, at refrigerated temperatures (0–8 °C).[2] Instability may be observed over time at room temperature, potentially indicated by a color change to yellow.[14]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments in a direct question-and-answer format.
Focus Area: Flash Column Chromatography
Q: My product and a key impurity have very similar Rf values on TLC, making separation difficult. What can I do?
A: This is a common challenge with isomeric or structurally similar impurities.
-
Underlying Cause: The chosen mobile phase (eluent) does not have sufficient selectivity to differentiate between the two compounds on the stationary phase (silica gel).
-
Solution Strategy:
-
Optimize the Eluent System: Test a wider range of solvent polarities. If you are using a standard hexane/ethyl acetate system, try incorporating a different solvent like dichloromethane (DCM) or toluene. These solvents can alter the specific interactions between your compounds and the silica, potentially improving separation.
-
Use High-Performance Silica: For very difficult separations, consider using high-purity, smaller particle size silica gel (e.g., 25-40 µm). This increases the surface area and the number of theoretical plates in your column, enhancing resolution.
-
Perform a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient of the more polar solvent. A slow, gradual increase in polarity can often resolve compounds that co-elute under isocratic conditions.[15]
-
Q: My TLC analysis of the collected fractions looks clean initially, but after a day, new spots appear. Why is this happening?
A: This strongly suggests that your compound is unstable on the silica gel.[16]
-
Underlying Cause: Silica gel is acidic and can catalyze the decomposition of sensitive compounds. Halogenated heterocycles can be susceptible to such degradation.[7]
-
Solution Strategy:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica. This can be done by pre-treating the silica slurry with a small amount of a tertiary amine, such as triethylamine (~0.5-1% v/v), in your eluent. Add the same percentage of triethylamine to your entire mobile phase.
-
Switch the Stationary Phase: If deactivation is insufficient, switch to a more neutral stationary phase like alumina (Al₂O₃). Remember to re-optimize your eluent system with TLC on alumina plates first.[7]
-
Work Quickly and Cold: Do not let the compound sit on the column for an extended period. Run the column efficiently and, if necessary, consider running it in a cold room to minimize thermal degradation.
-
Q: My product is not eluting from the column, even with a highly polar solvent system.
A: This can happen for a few reasons, often related to sample loading or solvent choice.[7]
-
Underlying Cause 1: The compound may have crashed out of solution at the top of the column during loading, especially if you used a loading solvent in which it has low solubility.
-
Solution 1: Use a "dry loading" technique. Dissolve your crude product in a good solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the compound is evenly distributed and will enter the mobile phase smoothly.[9]
-
Underlying Cause 2: You may have made a mistake in preparing your eluent, for example, reversing the ratio of polar and non-polar solvents.
-
Solution 2: Double-check your solvent bottles and calculations. Prepare a fresh batch of eluent and test it on TLC to confirm the expected Rf value before flushing the column with it.[7]
Focus Area: Recrystallization
Q: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals ("oiling out"). What should I do?
A: "Oiling out" occurs when the solute's solubility in the cooling solvent is still too high, or the solution is cooling too quickly.
-
Underlying Cause: The solution is becoming supersaturated at a temperature above the melting point of your solid, or impurities are depressing the melting point.
-
Solution Strategy:
-
Add More Solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent. This slightly reduces the saturation level, which can encourage crystallization upon slower cooling.
-
Cool Slowly: Allow the flask to cool very slowly to room temperature on a countertop, insulated with a cloth if necessary. Do not immediately place it in an ice bath. Slow cooling is critical for forming a proper crystal lattice.[10]
-
Scratch the Flask: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth to begin.[17]
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution. This provides a perfect template for further crystallization.[17]
-
Q: My recrystallized product is still colored, even though the pure compound should be white.
A: This indicates that colored impurities are being trapped within the crystal lattice or are co-precipitating.
-
Underlying Cause: The chosen solvent may not be effectively leaving the colored impurity in the mother liquor, or the crystallization is happening too quickly, trapping impurities.
-
Solution Strategy:
-
Perform a "Hot Filtration": If the color is from an insoluble impurity, perform a filtration of the hot, saturated solution before allowing it to cool. This removes particulates that can discolor the final product.
-
Add Activated Charcoal: Add a very small amount of activated charcoal to the hot solution, let it swirl for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and the adsorbed impurities. Be cautious, as charcoal can also adsorb your product, potentially reducing yield.
-
Re-crystallize: A second recrystallization is often necessary to achieve high purity and remove stubborn impurities.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying this compound on a 10-gram scale. Adjust silica and solvent volumes accordingly for different scales.
1. Materials & Equipment
-
Crude this compound
-
Silica Gel (Flash grade, 40-63 µm)[9]
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM) (all HPLC grade)
-
Glass chromatography column, collection tubes/flasks, TLC plates, UV lamp (254 nm)
-
Rotary evaporator
2. Step-by-Step Procedure
-
TLC Analysis & Eluent Optimization:
-
Dissolve a small amount of the crude material in DCM.
-
Spot on a TLC plate and develop in various ratios of Hexane:EtOAc (e.g., 95:5, 90:10, 80:20).
-
The ideal solvent system should give the product an Rf value of approximately 0.2-0.35 and show good separation from impurities.[9] A patent for the synthesis of this compound reports using a 50:1 petroleum ether:EtOAc system.[4]
-
-
Column Packing (Slurry Method):
-
For a 10 g sample, use approximately 300-400 g of silica gel.
-
In a beaker, mix the silica gel with the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc) to form a consistent slurry.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.
-
Add a thin layer of sand on top of the packed silica to protect the surface.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the 10 g of crude product in a minimal amount of DCM.
-
Add ~20-30 g of silica gel to this solution.
-
Remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the product adsorbed onto the silica.[9]
-
Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column. Use air or nitrogen pressure (flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions. Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
If necessary, gradually increase the eluent polarity (e.g., from 95:5 to 90:10 Hexane:EtOAc) to elute the product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is a general method. The key is identifying the correct solvent, which requires small-scale screening.
1. Materials & Equipment
-
Crude this compound (should be a solid)
-
Screening solvents (e.g., Ethanol, Isopropanol, Hexanes, Ethyl Acetate, Toluene, and mixtures thereof)
-
Erlenmeyer flask, heating source (hot plate), filtration apparatus (Büchner funnel)
2. Step-by-Step Procedure
-
Solvent Screening:
-
Place a small amount of crude product (~50 mg) into several test tubes.
-
Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Heat the tubes that show poor solubility. A good solvent will dissolve the compound completely when hot.[10]
-
Allow the dissolved solutions to cool slowly. The best solvent will yield a large number of high-quality crystals.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding solvent until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent required.[11]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Section 4: Visual Workflows
Diagram 1: Purification Method Selection
This diagram provides a decision-making framework for choosing the most appropriate purification strategy based on sample quantity and purity.
Caption: Decision tree for selecting a primary purification method.
Diagram 2: Troubleshooting Column Chromatography
This workflow guides the user through diagnosing and solving common problems encountered during flash column chromatography.
Caption: Troubleshooting workflow for common column chromatography issues.
References
- BenchChem. (2025). Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine. BenchChem.
- BenchChem. (2025). In-Depth Technical Guide: 3-Bromo-5-chloropyrazine-2-carbonitrile. BenchChem.
- J&K Scientific. This compound | 1082843-70-6. J&K Scientific.
- ECHEMI. This compound Formula - 1082843-70-6. ECHEMI.
- University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. University of Rochester.
- Chem-Impex. 3,5-Dibromo-2-cloropirazina. Chem-Impex.
- Chem-Impex. This compound. Chem-Impex.
- Google Patents. (1962). US3033864A - Purification of pyrazine.
- University of Glasgow. Studies In Pyrazine Chemistry. University of Glasgow Thesis.
- Google Patents. (1963). US3113132A - Synthesis of chlorinated alkylpyrazines.
- Wiley Online Library. (2025). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
- University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. University of Rochester.
- ResearchGate. (2014). Can anyone help with purifying product from reaction mixture with column chromatography?. ResearchGate.
- Organic Syntheses. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-Chloro-2-pyrazinamine Reaction Products. BenchChem.
- BIOSYNCE. (2025). What are the side - reactions in pyrazine synthesis?. BIOSYNCE Blog.
- BenchChem. (2025). Isolation techniques for pyrazine products from complex reaction mixtures. BenchChem.
- Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization. Chemistry LibreTexts.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile. BenchChem.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. biosynce.com [biosynce.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. How To Run A Reaction [chem.rochester.edu]
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- 10. mt.com [mt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US3113132A - Synthesis of chlorinated alkylpyrazines - Google Patents [patents.google.com]
- 13. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 14. orgsyn.org [orgsyn.org]
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- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography Purification of Substituted Pyrazines
Welcome to the Technical Support Center for the purification of substituted pyrazines using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these critical heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Substituted pyrazines are a cornerstone in medicinal chemistry and flavor science, often serving as key intermediates and final products.[1][2] However, their inherent basicity and polarity can present unique purification challenges.[3][4] This resource addresses common issues through a detailed question-and-answer format, offering practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying substituted pyrazines?
A1: The choice of stationary phase is critical and depends on the polarity of your target pyrazine and the impurities present.
-
Normal-Phase Chromatography (Silica Gel): Standard silica gel is the most common choice for purifying moderately polar to nonpolar pyrazines.[3][5] Its slightly acidic surface can, however, lead to strong interactions with the basic nitrogen atoms of the pyrazine ring, potentially causing peak tailing.[6][7]
-
Deactivated Silica Gel: To mitigate the acidity of standard silica, you can use deactivated silica, prepared by adding a small amount of water or a base like triethylamine to the slurry or mobile phase.[8][9] This is particularly useful for acid-sensitive pyrazines.
-
Alumina (Neutral or Basic): For strongly basic pyrazines, neutral or basic alumina can be a superior alternative to silica gel as it minimizes acidic interactions.[8]
-
Reverse-Phase Chromatography (C18): For highly polar or water-soluble pyrazines, reverse-phase chromatography using a C18-bonded silica stationary phase is often more effective.[5][8] The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.[10]
Q2: How do I select an appropriate mobile phase for my pyrazine purification?
A2: Mobile phase selection is a process of balancing solvent strength to achieve optimal separation.
-
Normal-Phase: A common starting point is a binary mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[3][5] The polarity is gradually increased (gradient elution) to elute compounds of increasing polarity. For more polar pyrazines, a small amount of methanol can be added to the mobile phase.[8]
-
Reverse-Phase: Mobile phases typically consist of acetonitrile/water or methanol/water mixtures.[10][11] The addition of a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape by suppressing the ionization of residual silanol groups on the stationary phase.[7][12]
Q3: My pyrazine compound is showing significant peak tailing on a silica gel column. What can I do?
A3: Peak tailing for basic compounds like pyrazines on silica gel is a common issue arising from strong interactions between the basic analyte and acidic silanol groups on the silica surface.[6][7] Here are several strategies to address this:
-
Add a Basic Modifier: Incorporating a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine into your mobile phase can neutralize the active silanol sites, reducing tailing.[6]
-
Use a Less Acidic Stationary Phase: As mentioned in Q1, switching to neutral or basic alumina, or using deactivated silica gel, can prevent these strong interactions.[8]
-
Consider Reverse-Phase: If tailing persists, reverse-phase chromatography might be a more suitable approach, as the interactions are primarily hydrophobic.[8]
Q4: How do I effectively monitor the fractions collected during column chromatography?
A4: Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring fractions in normal-phase chromatography.[8] Spot each collected fraction on a TLC plate and develop it using the same solvent system as your column. Visualize the spots under UV light (if your compound is UV active) and/or by staining. Combine the fractions that contain your pure compound. For reverse-phase chromatography, fractions can be analyzed by HPLC or LC-MS.
Q5: I'm having trouble separating structurally similar pyrazine isomers. How can I improve the resolution?
A5: Separating isomers is a significant challenge due to their similar physical properties.[13] To enhance resolution:
-
Use a High-Performance Stationary Phase: Employing silica gel with a higher surface area can increase the interaction sites and improve separation.[3][13]
-
Optimize the Mobile Phase Gradient: A shallower gradient, where the polarity of the mobile phase is increased very slowly over time, can significantly improve the separation of closely eluting compounds.[13]
-
Reduce Sample Loading: Overloading the column is a common cause of poor separation.[13][14] Reduce the amount of crude material loaded onto the column to improve resolution.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you may encounter during the purification of substituted pyrazines.
Problem 1: Poor Recovery of the Target Pyrazine
| Possible Cause | Explanation | Troubleshooting Steps |
| Irreversible Adsorption | The pyrazine is strongly and irreversibly binding to the stationary phase, often due to strong acid-base interactions with silica gel.[9] | 1. Switch to a less acidic stationary phase like neutral or basic alumina.[8] 2. Deactivate the silica gel by adding a small percentage of water or triethylamine to the eluent.[9] 3. Consider reverse-phase chromatography if the compound is sufficiently polar.[8] |
| Compound Co-elution | The target pyrazine is eluting with impurities, leading to impure fractions and perceived low recovery of the pure compound. | 1. Optimize the mobile phase by testing different solvent systems with varying polarities to improve separation. 2. Run a shallower gradient to increase the resolution between your compound and the impurities.[13] |
| Sample Degradation | The pyrazine derivative may be unstable on the acidic silica gel surface. | 1. Use a deactivated or neutral stationary phase .[8] 2. Work quickly and at a lower temperature if the compound is known to be sensitive. |
Problem 2: The Compound Elutes Too Quickly or Not at All
| Possible Cause | Explanation | Troubleshooting Steps |
| Incorrect Mobile Phase Polarity | The mobile phase is either too polar (compound elutes too quickly) or not polar enough (compound remains on the column). | 1. For rapid elution: Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). 2. For no elution: Gradually increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio or add a small amount of methanol).[8] |
| Poor Solubility in Mobile Phase | The compound is not dissolving well in the mobile phase as it moves through the column. | 1. Ensure the sample is fully dissolved before loading it onto the column. 2. Consider a different solvent system in which your compound is more soluble. |
Problem 3: Separation of Pyrazines from Imidazole Byproducts
Context: In many synthetic routes for pyrazines, imidazole derivatives are common byproducts.[5][9] These can be challenging to separate due to their similar polarities.
Solution Workflow:
-
Extraction Optimization: If possible, optimize the initial workup. For instance, liquid-liquid extraction with a non-polar solvent like hexane may selectively extract pyrazines while leaving more polar imidazoles in the aqueous phase.[5][15]
-
Silica Gel Chromatography: Silica gel is effective at retaining the more polar imidazole impurities.[5][13]
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: A solvent system like 90:10 hexane/ethyl acetate has been shown to be effective for eluting pyrazines while retaining imidazoles on the column.[5][13]
-
Fraction Monitoring: Carefully monitor fractions by TLC to identify the point at which the pyrazine has fully eluted and before any imidazole begins to elute.
-
Experimental Workflow & Visualization
General Workflow for Pyrazine Purification
The following diagram illustrates a typical workflow for the purification of a substituted pyrazine using normal-phase column chromatography.
Caption: General workflow for pyrazine purification.
Troubleshooting Decision Tree for Peak Tailing
This diagram provides a logical path for addressing peak tailing issues with basic pyrazine compounds.
Caption: Decision tree for troubleshooting peak tailing.
Summary of Key Parameters
The following table summarizes critical parameters for the successful column chromatography purification of substituted pyrazines.
| Parameter | Recommendation for Normal-Phase | Recommendation for Reverse-Phase | Key Considerations |
| Stationary Phase | Silica Gel, Neutral/Basic Alumina | C18-bonded Silica | Use alumina or deactivated silica for basic or acid-sensitive pyrazines to prevent tailing and degradation.[8] |
| Mobile Phase | Hexane/Ethyl Acetate, DCM/Methanol | Acetonitrile/Water, Methanol/Water | Optimize the solvent ratio using TLC first. A shallow gradient often improves resolution of isomers.[13] |
| Mobile Phase Modifier | Triethylamine (0.1-1%) or Pyridine | Formic Acid (0.1%) or TFA (0.05-0.1%) | Modifiers are crucial for good peak shape, especially with basic compounds on silica.[6][7] |
| Sample Loading | Dry loading for poorly soluble samples | Dissolve in mobile phase or minimal DMSO | Avoid overloading the column to prevent band broadening and poor separation.[14][16] |
| Detection/Monitoring | TLC with UV visualization and/or staining | HPLC-UV, LC-MS | Pyrazines are often UV-active, making detection straightforward.[10] |
By understanding the chemical nature of substituted pyrazines and applying these principles, you can navigate the challenges of their purification with confidence. This guide serves as a starting point, and as with all chromatography, empirical optimization is key to success.
References
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Waters. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122.
- SIELC Technologies. Pyrazine.
- Benchchem. Technical Support Center: Refining Purification Methods for Synthetic 2,5-Dimethylpyrazine.
- Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
- Biotage. Improving Flash Purification of Chemically Related Pyrazines.
- Reddit. Tailing of basic compound : r/CHROMATOGRAPHY.
- Benchchem. Acetylpyrazine-d3 purity issues and purification techniques.
- SIELC Technologies. Separation of Pyrazine, 2-methoxy-6-(2-methylpropyl)- on Newcrom R1 HPLC column.
-
Ashraf-Khorassani, M., Coleman, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. Available from: [Link]
-
Ashraf-Khorassani, M., Coleman, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. Available from: [Link]
- Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
- Benchchem. Addressing challenges in the characterization of complex pyrazine derivatives.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
Sources
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- 4. welch-us.com [welch-us.com]
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- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
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- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
How to achieve regioselectivity in dihalopyrazine reactions
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists working with dihalopyrazines. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve predictable regioselectivity in your reactions. Our goal is to move beyond simple protocols and explain the underlying principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What fundamental principles control where a substitution reaction occurs on a dihalopyrazine ring?
A1: Achieving regioselectivity in dihalopyrazine reactions is a process of controlling the interplay between electronic effects, steric hindrance, and the chosen reaction mechanism.
-
Electronic Effects: The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1][2][3] This electron deficiency, or π-deficient character, is what makes the ring susceptible to attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).[4][5][6] The nitrogen atoms withdraw electron density, activating the carbon atoms (especially those ortho and para to the nitrogens) towards nucleophilic attack.[5][7]
-
Steric Hindrance: The size of both the incoming nucleophile/reagent and any existing substituents on the pyrazine ring can influence the site of reaction. Bulky reagents may preferentially attack the less sterically hindered halogen position.[8]
-
Reaction Mechanism: The type of reaction you employ is the most critical factor. An SNAr reaction follows different selectivity rules than a palladium-catalyzed Suzuki or a directed ortho metalation. Understanding the mechanism allows you to predict and control the outcome.
Q2: How does the position of the two halogens (e.g., 2,3- vs. 2,5- vs. 2,6-dichloropyrazine) impact regioselectivity?
A2: The substitution pattern creates electronically and sterically distinct environments for each halogen, which is the key to achieving selectivity.
-
2,5-Dichloropyrazine: The two chlorine atoms are electronically equivalent. Therefore, in reactions like SNAr, initial substitution can occur at either position. Selectivity for mono- versus di-substitution is achieved by controlling stoichiometry and reaction conditions.[9][10] For transition metal-catalyzed reactions, subtle differences in reactivity can sometimes be exploited.
-
2,6-Dichloropyrazine: Similar to the 2,5-isomer, the chlorine atoms are in equivalent positions. Selective mono-substitution is the primary challenge, and it is typically controlled by careful management of reaction conditions.[11]
-
2,3-Dichloropyrazine: The two chlorine atoms are in very different electronic environments. The C2 position is flanked by two nitrogen atoms, making it highly electron-deficient and generally more reactive towards nucleophilic attack in SNAr reactions. Conversely, the C3 position is adjacent to a chlorine atom that can act as a directing group for metalation reactions.[12] This inherent difference is frequently exploited for sequential functionalization.
Troubleshooting Guides & Experimental Protocols
Issue 1: Poor Selectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: "I am attempting a mono-amination on 2,5-dichloropyrazine with one equivalent of my amine, but my yield is low, and I'm isolating a significant amount of the di-substituted product along with unreacted starting material. How can I improve the yield of the mono-substituted product?"
Root Cause Analysis: This is a classic challenge of competing reaction rates. The mono-substituted product, now containing an electron-donating amino group, is often less reactive than the starting 2,5-dichloropyrazine. However, if the reaction conditions are too harsh (high temperature) or the reaction is run for too long, the second substitution can still occur. The key is to find conditions that are sufficient to promote the first substitution while minimizing the second.
Solution & Protocol: To favor mono-substitution, you must carefully control the reaction stoichiometry and temperature. Using a slight excess of the dihalopyrazine can help consume the nucleophile before it can react a second time. More importantly, running the reaction at the lowest feasible temperature will maximize the difference in reaction rates between the first and second substitution.
dot
Caption: Workflow for selective mono-SNAr on 2,5-dichloropyrazine.
Detailed Protocol: Selective Mono-amination of 2,5-Dichloropyrazine [10]
-
Vessel Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2,5-dichloropyrazine (1.0 eq) and the desired amine (0.9 to 1.1 eq).
-
Solvent Addition: Add an anhydrous solvent such as Tetrahydrofuran (THF) or Dioxane.
-
Cooling: Cool the resulting mixture to 0 °C in an ice bath.
-
Base Addition: Add a strong base, such as potassium tert-butoxide (t-BuOK) (1.2 eq), portion-wise, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to observe the consumption of the amine and the formation of the product.
-
Workup: Upon completion, quench the reaction by carefully adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation for Mono-substitution | Rationale |
| Stoichiometry | Use amine as the limiting reagent (0.9 eq) or a slight excess (up to 1.1 eq) with careful monitoring. | Prevents excess nucleophile from driving the reaction to di-substitution. |
| Temperature | Start at 0 °C and allow to warm to RT. Avoid heating if possible. | Lower temperatures increase the kinetic selectivity between the first and second substitution. |
| Base | Use a strong, non-nucleophilic base like t-BuOK or NaH. | Deprotonates the amine to form a more potent nucleophile without competing in the substitution. |
| Solvent | Polar aprotic solvents (THF, Dioxane, DMF, DMSO) are effective. | These solvents stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism.[9] |
Issue 2: Lack of Regioselectivity in Palladium-Catalyzed Cross-Coupling
Question: "I'm running a Suzuki-Miyaura coupling on 2,3-dichloropyrazine with one equivalent of an arylboronic acid. I'm getting a mixture of isomers (substitution at C2 and C3) and some di-substituted product. How do I selectively form the 2-aryl-3-chloropyrazine?"
Root Cause Analysis: In palladium-catalyzed cross-couplings, regioselectivity is governed by the rate of oxidative addition of the Pd(0) catalyst to the C-X bond. For heteroaromatic systems like pyrazines, this is influenced by both electronic factors and the specific catalyst/ligand system employed. The C2 position is generally more electron-deficient and can be more reactive towards oxidative addition than the C3 position. However, this preference can be modest, leading to mixtures if not properly controlled.
Solution & Protocol: To achieve high regioselectivity, the choice of catalyst, ligand, base, and temperature is paramount. Ligands can impart significant steric and electronic influence on the palladium center, enhancing its selectivity for one C-Cl bond over the other. Milder conditions and shorter reaction times are often key.
dot
Sources
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- 2. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
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- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scilit.com [scilit.com]
Technical Support Center: Controlling Selectivity in the Functionalization of 3,5-Dibromo-2-Chloropyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dibromo-2-Chloropyrazine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the selective functionalization of this versatile, polyhalogenated building block. By understanding the principles of reactivity and carefully selecting your reaction conditions, you can achieve high selectivity between the bromine and chlorine substituents, enabling the synthesis of complex molecular architectures.
Understanding the Reactivity Landscape of this compound
The key to controlling selectivity in this compound lies in the differential reactivity of its carbon-halogen bonds. In general, for palladium-catalyzed cross-coupling reactions, the reactivity follows the trend of C-I > C-Br > C-Cl. This is primarily due to the bond dissociation energies, with the C-Br bond being weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the stronger C-Cl bond.[1][2]
Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the reactivity is often governed by the stability of the Meisenheimer intermediate.[3][4] The electron-withdrawing nature of the pyrazine nitrogens activates the ring for nucleophilic attack. The position of the halogen also plays a crucial role, with halogens at the 2- and 6-positions being more activated.
Frequently Asked Questions (FAQs)
Q1: I want to perform a selective cross-coupling reaction. Which position is more reactive, the bromine or the chlorine?
In palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination, the carbon-bromine (C-Br) bonds at positions 3 and 5 are significantly more reactive than the carbon-chlorine (C-Cl) bond at position 2.[1][2] This allows for selective functionalization at the C-Br positions while leaving the C-Cl bond intact for subsequent transformations.
Q2: Between the two bromine atoms at C3 and C5, is there a preference for reactivity?
For an unsubstituted 3,5-dibromopyrazine, both bromine atoms are electronically similar. However, the presence of the chlorine at the adjacent C2 position can introduce subtle electronic and steric effects. In many cases, initial monosubstitution occurs at either C3 or C5, often leading to a mixture of isomers if the coupling partner is not sterically demanding. For practical purposes, achieving high selectivity between C3 and C5 often requires a directing group or careful optimization of reaction conditions.
Q3: Can I selectively react the C-Cl bond in a cross-coupling reaction?
Achieving selective reaction at the C-Cl bond in the presence of C-Br bonds is extremely challenging and generally not feasible under standard palladium-catalyzed conditions. The much higher reactivity of the C-Br bond will almost always lead to preferential reaction at the 3 and/or 5 positions. To functionalize the C2 position via cross-coupling, it is advisable to first replace both bromine atoms.
Q4: What about nucleophilic aromatic substitution (SNAr)? Which halogen is the best leaving group?
In SNAr reactions, the C-Cl bond at the 2-position is the most likely site of substitution. This is because the carbon at this position is directly activated by the adjacent nitrogen atom, which helps to stabilize the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[3][4][5] The halogens themselves have a leaving group ability trend of F > Cl > Br > I in SNAr, which is opposite to that in cross-coupling reactions.[6]
Q5: I am seeing a significant amount of hydrodehalogenation (loss of a halogen and replacement with hydrogen) in my cross-coupling reaction. What can I do to minimize this?
Hydrodehalogenation is a common side reaction, particularly with electron-deficient heteroaromatics. To minimize it:
-
Use anhydrous and anaerobic conditions: Rigorously dry all solvents and reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Choose your base carefully: Sometimes, stronger bases can promote this side reaction. Consider screening different bases.
-
Use boronic esters or trifluoroborates: In Suzuki couplings, these are often more stable than boronic acids and less prone to protodeboronation, a related side reaction.[7]
Troubleshooting Guides
Issue 1: Low or No Yield in a Selective Suzuki-Miyaura Coupling at the C-Br Position
| Possible Cause | Explanation | Suggested Solution |
| Inactive Catalyst System | The combination of palladium precursor and ligand is not active enough to promote oxidative addition to the C-Br bond of the electron-deficient pyrazine ring. | Use a more active catalyst system. For challenging substrates, catalyst systems based on bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective.[8] Consider using pre-formed palladium catalysts. |
| Catalyst Inhibition | The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst deactivation. | Increasing the ligand-to-palladium ratio can sometimes mitigate this issue. Using a different ligand that is less susceptible to displacement by the pyrazine nitrogen can also be beneficial. |
| Incorrect Base | The base is crucial for the transmetalation step. An inappropriate base can lead to poor reaction rates or decomposition of the boronic acid. | Screen a variety of bases. For Suzuki couplings, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[9][10] |
| Poor Reagent Quality | Impurities in the starting materials, solvents, or reagents can poison the catalyst. | Ensure all reagents are of high purity and solvents are anhydrous and degassed. |
Issue 2: Lack of Selectivity Between the Two Bromine Atoms (C3 vs. C5) in Monosubstitution
| Possible Cause | Explanation | Suggested Solution |
| Similar Reactivity of C3-Br and C5-Br | The electronic environment of the two bromine atoms is very similar, leading to a mixture of C3 and C5 substituted products. | If a single isomer is required, consider a strategy involving a directing group. Alternatively, careful optimization of the reaction conditions (ligand, solvent, temperature) may favor one position over the other, although achieving high selectivity can be challenging. |
| Steric Effects | A small coupling partner may not differentiate well between the two positions. | Using a bulkier boronic acid or organotin reagent might favor reaction at the less sterically hindered position. |
Issue 3: Unwanted Reaction at the C-Cl Position During a Cross-Coupling Reaction
| Possible Cause | Explanation | Suggested Solution |
| Harsh Reaction Conditions | Very high temperatures or highly active catalyst systems designed for C-Cl bond activation might lead to some reaction at the C2 position, especially after the more reactive C-Br bonds have reacted. | Use milder reaction conditions (lower temperature, less active catalyst) that are sufficient for C-Br activation but not for C-Cl activation. Monitor the reaction carefully to avoid over-reaction. |
Issue 4: Failure of a Nucleophilic Aromatic Substitution (SNAr) Reaction
| Possible Cause | Explanation | Suggested Solution |
| Insufficiently Nucleophilic Reagent | The attacking nucleophile may not be strong enough to initiate the reaction. | Use a stronger nucleophile or more forcing reaction conditions (higher temperature, longer reaction time). |
| Poor Solvent Choice | The solvent can significantly impact the rate of SNAr reactions. | Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile, making the anion more reactive. |
| Incorrect Reaction Site Targeted | Attempting SNAr at the C-Br positions is unlikely to be successful as the C-Cl at the 2-position is significantly more activated. | Ensure the reaction is designed to target the C2 position. |
Experimental Protocols (Starting Points)
These are generalized protocols based on analogous systems and should be optimized for your specific substrate and coupling partner.
Protocol 1: Selective Suzuki-Miyaura Coupling at a C-Br Position
Caption: Workflow for a selective Suzuki-Miyaura coupling.
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Stille Coupling at a C-Br Position
Caption: Workflow for a selective Stille coupling.
Procedure:
-
To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed toluene, followed by the organostannane.
-
Heat the reaction mixture to the desired temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and quench with an aqueous solution of KF to remove tin byproducts.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
Protocol 3: Selective Buchwald-Hartwig Amination at a C-Br Position
Caption: Workflow for a selective Buchwald-Hartwig amination.
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk tube.
-
Add anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
Protocol 4: Selective Nucleophilic Aromatic Substitution (SNAr) at the C-Cl Position
Caption: Workflow for a selective SNAr reaction.
Procedure:
-
Dissolve this compound in a polar aprotic solvent in a round-bottom flask.
-
Add the nucleophile (and a non-nucleophilic base if the nucleophile is an amine salt).
-
Stir the reaction at the appropriate temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Mosrin, M., Bresser, T., & Knochel, P. (2009). Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. Organic letters, 11(15), 3406–3409. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
-
ResearchGate. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
NROChemistry. (2021). Stille Coupling. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2002). Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes. [Link]
-
Scribd. (n.d.). 11-The Stille Reaction PDF. [Link]
-
Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583–3603. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Beilstein Journal of Organic Chemistry. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2018). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6515. [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Kuchař, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2206. [Link]
-
James, D. K., & Tour, J. M. (2005). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 127(26), 9382–9383. [Link]
-
Sharma, U., & Daugulis, O. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Journal of the American Chemical Society, 135(18), 6774–6777. [Link]
-
Molecules. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
-
Scientific Reports. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. [Link]
-
ResearchGate. (2004). Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. [Link]
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- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Stepwise Functionalization of 3,5-Dibromo-2-Chloropyrazine
Welcome to the technical support resource for the stepwise functionalization of 3,5-Dibromo-2-Chloropyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block for the synthesis of complex molecular architectures. Here, we move beyond simple protocols to explain the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for predictable, successful synthesis.
Core Principles: Understanding the Reactivity Hierarchy
The synthetic utility of this compound is rooted in the differential reactivity of its three halogen atoms. Mastering its chemistry requires a firm grasp of this hierarchy, which is predominantly governed by two factors: the carbon-halogen bond strength and the electronic environment of the pyrazine ring.
-
Carbon-Halogen Bond Strength: In palladium-catalyzed cross-coupling reactions, the ease of oxidative addition is inversely related to the bond dissociation energy. This trend follows the order C-Br < C-Cl.[1] Consequently, the two bromide atoms are significantly more reactive than the chloride atom.
-
Positional Electronics: The pyrazine ring is electron-deficient, a property that is amplified by the inductive effect of the halogen substituents. The positions adjacent to the nitrogen atoms (C2 and C6) are the most electron-poor. However, in the context of this compound, the C5 position is sterically more accessible than the C3 position, which is flanked by both a bromine and a chlorine atom.
This interplay results in a predictable order of reactivity for palladium-catalyzed cross-coupling reactions, which is the cornerstone of any stepwise functionalization strategy.
| Position | Halogen | Relative Reactivity (Pd-Catalyzed) | Primary Controlling Factor |
| C5 | Bromo | 1st (Most Reactive) | Weaker C-Br bond, greater steric accessibility. |
| C3 | Bromo | 2nd | Weaker C-Br bond, but sterically more hindered than C5. |
| C2 | Chloro | 3rd (Least Reactive) | Stronger C-Cl bond requires more forcing conditions.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other di- or tri-halogenated pyrazines?
The key advantage is the built-in, predictable reactivity differential between the bromine and chlorine atoms. This "orthogonal reactivity" allows for selective functionalization at the C-Br positions under milder conditions, leaving the C-Cl bond intact for a subsequent, different transformation.[3] This enables the controlled, stepwise introduction of three different substituents onto the pyrazine core, a critical capability in library synthesis and structure-activity relationship (SAR) studies.
Q2: What is the general order of reactivity for the halogens on this scaffold?
For palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reactivity order is C5-Br > C3-Br > C2-Cl. For metal-halogen exchange using organolithium reagents, the exchange typically occurs at the more electron-rich C-Br bonds, but selectivity between C3 and C5 can be highly dependent on temperature and the specific reagents used.
Q3: Can I functionalize the C-H position on the pyrazine ring?
Direct C-H functionalization of the C6 position is challenging due to the electron-deficient nature of the pyrazine ring and the presence of multiple reactive halogens which are preferential sites for metallation or cross-coupling.[4][5][6] While specialized methods exist for C-H activation on some heterocyclic systems, for this substrate, stepwise functionalization via the halogen handles is the most reliable and predictable synthetic route.
Q4: Which analytical techniques are best for monitoring reaction progress and confirming regioselectivity?
A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is useful for initial reaction monitoring. For detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to track the conversion of starting material and the formation of mono- and di-substituted intermediates. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for unambiguously confirming the regiochemistry of the newly installed substituents.
Troubleshooting Guide: Common Challenges & Solutions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Category 1: Metal-Halogen Exchange (Lithiation)
Q: My Bromine-Lithium exchange is giving me a mixture of products or low yield after quenching. What's going wrong?
This is a common problem stemming from the high reactivity of the generated organolithium species.
A: Potential Causes & Solutions:
-
Loss of Selectivity: The reaction temperature is the most critical parameter. If the temperature rises even slightly above -78 °C, the lithiated intermediate can become unstable or undergo side reactions.
-
Troubleshooting: Ensure your cooling bath is well-maintained and that the internal reaction temperature is monitored. Perform the addition of the organolithium reagent (e.g., n-BuLi) slowly and dropwise to prevent exothermic spikes.[7]
-
-
Low Yield after Electrophilic Quench: The lithiated pyrazine intermediate may be unstable or the electrophile addition may be inefficient.
-
Troubleshooting: Add the electrophile at the same low temperature (-78 °C) at which the lithiation was performed. Let the reaction stir at this temperature for a period before slowly warming. Ensure your electrophile is pure and reactive.
-
-
Competitive Deprotonation: While less likely at the C-H position, side reactions can occur.
Category 2: Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig)
Q: I am attempting the first mono-substitution (at C5-Br) but I'm getting low conversion of my starting material.
A: Potential Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction and is easily deactivated.
-
Troubleshooting: Use a fresh batch of catalyst. Consider using a more robust and air-stable pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst) which reliably generates the active Pd(0) species in situ.[2][9] Ensure your entire reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) as oxygen can rapidly deactivate the catalyst.[10]
-
-
Inappropriate Ligand/Base Combination: The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is crucial for the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig, Sonogashira) steps.[2]
-
Troubleshooting: For the initial C-Br coupling, standard phosphine ligands like PPh₃ or dppf are often sufficient. However, if yields are low, switching to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) can accelerate the oxidative addition step. Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is finely powdered and anhydrous.
-
Q: My reaction is not selective. I'm getting a mixture of mono- and di-substituted products at the bromine positions.
A: Potential Causes & Solutions:
-
Overly Forcing Conditions: High temperatures or prolonged reaction times can provide enough energy to overcome the selectivity barrier and react at the second C-Br site.
-
Troubleshooting: Reduce the reaction temperature. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Use a slight excess (1.05-1.1 equivalents) of the coupling partner, not a large excess.
-
-
High Catalyst Loading: While tempting to increase yield, a higher catalyst loading can sometimes decrease selectivity.
-
Troubleshooting: Reduce the catalyst loading to the 1-3 mol% range for the first coupling.
-
Q: I have successfully performed di-bromine substitution and now I can't functionalize the C2-Cl position. What should I do?
A: Potential Causes & Solutions:
-
Insufficiently Reactive Conditions: The C-Cl bond is significantly stronger and requires a more potent catalytic system.[2]
-
Troubleshooting: This step requires more forcing conditions. Increase the reaction temperature (e.g., >100 °C, using a solvent like dioxane or toluene). A higher catalyst loading (5-10 mol%) is often necessary.
-
-
Incorrect Ligand Choice: Standard ligands used for C-Br coupling will likely fail.
-
Troubleshooting: This is the most critical parameter. You must use a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos, BrettPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands are essential to promote the difficult oxidative addition of the Pd(0) into the strong C-Cl bond.[2][11]
-
-
Weak Base: A stronger base is often required to facilitate the catalytic cycle with less reactive aryl chlorides.
-
Troubleshooting: Switch to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Visualization of Synthetic Pathways & Troubleshooting
Caption: Stepwise functionalization workflow for this compound.
Caption: Troubleshooting logic for the final C-Cl functionalization step.
Key Experimental Protocols
The following are generalized starting protocols. Optimization for your specific substrates is highly recommended.
Protocol 1: Selective Mono-Suzuki Coupling at C5-Br
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1 equiv.), a suitable base such as K₂CO₃ (2.5 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three to five times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane/water) via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Final Suzuki Coupling at C2-Cl
-
Reaction Setup: To an oven-dried flask, add the 3,5-disubstituted-2-chloropyrazine intermediate (1.0 equiv.), the boronic acid (1.5 equiv.), a strong base such as K₃PO₄ (3.0 equiv.), a bulky, electron-rich ligand (e.g., SPhos, 10 mol%), and a palladium source (e.g., Pd(OAc)₂, 5 mol%) or a pre-catalyst (e.g., SPhos Pd G3, 5 mol%).
-
Inert Atmosphere: Thoroughly purge the vessel with an inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring. This reaction may require an extended period (12-24 h). Monitor carefully.
-
Work-up and Purification: Follow similar procedures as described in Protocol 1.
Purification Strategies
Purification of pyrazine derivatives can be non-trivial due to their polarity and potential to coordinate to silica gel.
-
Column Chromatography: This is the most common method.
-
Solvent System: A gradient elution of hexanes and ethyl acetate is a good starting point. For more polar compounds, dichloromethane/methanol may be necessary.
-
Tailing: Pyrazine nitrogens can cause significant tailing on silica gel. To mitigate this, consider pre-treating the silica with triethylamine or adding a small amount (0.1-1%) of triethylamine or ammonia to the eluent.[12]
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining material of high purity. Experiment with solvent systems like ethanol, isopropanol, or ethyl acetate/hexanes.
-
Extraction: Careful liquid-liquid extraction is crucial during work-up to remove inorganic salts and base residues. Using solvents like methyl-t-butyl ether (MTBE) or ethyl acetate is common.[12]
References
- BenchChem. (n.d.). A Comparative Analysis of Halogen Leaving Groups in Pyrazine Systems for Nucleophilic Aromatic Substitution.
- Request PDF. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
- ScienceDirect. (n.d.). Pyrazines and Related Ring Structures.
- PMC. (n.d.). Pyrazine-Functionalized Ru(II)-Complexes as Visible-Light Activated Photobases.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling.
- RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
- Wikipedia. (n.d.). Metal–halogen exchange.
- Oxford Academic. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science.
- Google Patents. (n.d.). Purification of pyrazine.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
- Wikipedia. (n.d.). Sonogashira coupling.
- PMC - NIH. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
- BenchChem. (n.d.). Troubleshooting common issues in reactions involving 2,6-Dichloropyridine.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Reactions with 2,5-Diiodopyrazine.
- Request PDF. (n.d.). Catalytic amination of polychloroarenes promoted by the Buchwald ligands.
- PMC - NIH. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Bode Group, ETH Zurich. (n.d.). OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode.
- BenchChem. (n.d.). The Strategic Advantage of 3-Bromo-5-chloropyrazine-2-carbonitrile in Sequential Synthesis.
- ResearchGate. (n.d.). Examples of C–H bond activation of pyrazine at low-valent polynuclear metal centers.
- ACS Publications. (n.d.). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ethz.ch [ethz.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Chloropyrazines
Welcome to the technical support center for the Buchwald-Hartwig amination of chloropyrazines. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently synthesize N-aryl and N-alkyl aminopyrazines. Given the electron-deficient nature of the pyrazine ring and the potential for catalyst inhibition by its nitrogen atoms, this class of substrates presents unique challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these complexities and achieve high-yielding, reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the Buchwald-Hartwig amination of chloropyrazines. The troubleshooting process is outlined in a logical flow to help you quickly identify and resolve the issue at hand.
Issue 1: Low or No Conversion of the Starting Chloropyrazine
This is one of the most common hurdles, often stemming from the inherent low reactivity of the C-Cl bond and potential catalyst deactivation.
Initial Checks:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can irreversibly oxidize the active Pd(0) catalyst.
-
Reagent and Solvent Purity: Use anhydrous, degassed solvents. Trace amounts of water can lead to hydrodehalogenation of the chloropyrazine and deactivate the catalyst. Ensure your amine and base are of high purity and anhydrous.
Systematic Troubleshooting:
-
Catalyst System Evaluation:
-
Palladium Source: If you are generating the active catalyst in situ from sources like Pd(OAc)₂, consider switching to a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G2). Precatalysts often provide more consistent and reliable results by ensuring the correct palladium-ligand ratio and facilitating the formation of the active Pd(0) species.
-
Ligand Choice: The selection of the phosphine ligand is critical. For the coupling of chloropyrazines, bulky, electron-rich biaryl phosphine ligands are essential to promote the challenging oxidative addition step and shield the palladium center from inhibition by the pyrazine nitrogen. Standard ligands like triphenylphosphine (PPh₃) are generally ineffective.
-
Recommended Ligands: XPhos, SPhos, RuPhos, and BrettPhos are excellent starting points for screening.[1]
-
-
-
Reaction Conditions Optimization:
-
Temperature: Chloropyrazines often require higher reaction temperatures (typically 90-120 °C) to facilitate the oxidative addition of the C-Cl bond.
-
Concentration: Ensure your reactants are sufficiently soluble in the chosen solvent. Poor solubility of the base can also hinder the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of chloropyrazines more challenging than that of other aryl chlorides?
A1: The increased difficulty arises from a combination of factors:
-
Electron-Deficient Ring: The two nitrogen atoms in the pyrazine ring withdraw electron density, making the C-Cl bond stronger and less susceptible to oxidative addition by the palladium catalyst.
-
Catalyst Inhibition: The lone pair of electrons on the pyrazine nitrogen atoms can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocycles.[2] The choice of a bulky ligand is crucial to mitigate this effect.
Q2: Which base is best for the amination of chloropyrazines?
A2: The optimal base depends on the functional group tolerance of your substrates.
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are generally the most effective for activating the amine and driving the reaction forward, especially with less reactive chloropyrazines.[3] However, they can be incompatible with base-sensitive functional groups like esters or ketones.
-
Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These offer better functional group tolerance but may require higher temperatures, longer reaction times, and a more active catalyst system to achieve comparable yields.[3] Cesium carbonate is often a good choice among weaker bases due to its better solubility in many organic solvents compared to potassium salts.[4]
Q3: What is the best solvent for this reaction?
A3: Aprotic solvents with relatively high boiling points are generally preferred.
-
Toluene and 1,4-Dioxane: These are the most commonly used and often provide good results.[5]
-
tert-Amyl alcohol (t-AmOH) and CPME (Cyclopentyl methyl ether): These can be effective alternatives.
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium and inhibit the reaction.
Q4: I am observing significant hydrodehalogenation of my chloropyrazine. How can I minimize this side reaction?
A4: Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction, particularly when the desired C-N bond formation is slow.[6] To suppress this:
-
Use a Bulky Ligand: Ligands like XPhos and SPhos can accelerate the rate of reductive elimination to form the desired product, outcompeting the hydrodehalogenation pathway.
-
Ensure Anhydrous Conditions: Trace water can be a source of protons for hydrodehalogenation.
-
Use a Precatalyst: A well-defined precatalyst can lead to a cleaner reaction profile with fewer side products.
-
Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help to favor the amination pathway.
Data and Protocols
Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Advantages | Disadvantages | Suitability for Chloropyrazines |
| NaOtBu / KOtBu | ~19 | Highly reactive, promotes fast reaction rates.[3] | Incompatible with base-sensitive functional groups (e.g., esters, ketones).[7] | Excellent for robust substrates. |
| LHMDS | ~26 | Good for substrates with acidic protons (e.g., alcohols, primary amides). | Can be sterically hindering; may require higher temperatures. | Useful for functionalized chloropyrazines. |
| Cs₂CO₃ | ~10.2 | Good functional group tolerance; often more soluble than other carbonate bases.[4] | More expensive; may require higher catalyst loading and longer reaction times. | A good choice for sensitive substrates. |
| K₃PO₄ | ~12.3 | Good functional group tolerance; inexpensive. | Often requires higher temperatures and longer reaction times; poor solubility in some solvents. | A viable, cost-effective option for initial screening with sensitive substrates. |
Table 2: Selection of Solvents for Buchwald-Hartwig Amination
| Solvent | Boiling Point (°C) | Properties and Considerations |
| Toluene | 111 | Commonly used, good balance of solubility and high boiling point. |
| 1,4-Dioxane | 101 | Frequently used, good solvent for many organic compounds. |
| Tetrahydrofuran (THF) | 66 | Lower boiling point, may require a sealed tube for higher temperatures. |
| tert-Amyl alcohol (t-AmOH) | 102 | Can be a good choice, sometimes improving yields. |
| Cyclopentyl methyl ether (CPME) | 106 | A greener alternative to THF and dioxane with a higher boiling point. |
Experimental Protocols
Note: These are general starting protocols. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time is often necessary for a specific substrate combination.
Protocol 1: General Procedure for the Amination of 2-Chloropyrazine with a Primary Amine
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add 2-chloropyrazine (1.0 equiv.), the primary amine (1.2 equiv.), and anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Amination of 2-Chloropyrazine with a Secondary Amine
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).[8]
-
Reagent Addition: Add 2-chloropyrazine (1.0 equiv.), the secondary amine (1.2 equiv.), and the base (e.g., LHMDS, 2.5 equiv.).[8]
-
Solvent Addition: Add anhydrous, degassed THF to achieve a concentration of 0.1-0.2 M.
-
Reaction: Seal the tube and heat the reaction mixture to 65-80 °C with stirring for 16-24 hours.[8]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Process
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
UCL. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
-
Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]
-
PubMed. Comparative study of phosphine and N-heterocyclic carbene stabilized Group 13 adducts [L(EH3)] and [L2(E2H(n))]. [Link]
-
Royal Society of Chemistry. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Semantic Scholar. Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
YouTube. The Buchwald-Hartwig Amination Reaction. [Link]
-
Purdue University Graduate School. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
Royal Society of Chemistry. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]
-
ResearchGate. Table 3 Effect of various bases in the Buchwald coupling reaction a. [Link]
-
ACS Publications. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. [Link]
-
National Institutes of Health. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]
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- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Microwave-Assisted Synthesis with 3,5-Dibromo-2-Chloropyrazine
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing 3,5-Dibromo-2-Chloropyrazine in microwave-assisted organic synthesis (MAOS). This guide is structured to provide in-depth, field-proven insights into the practical application of this versatile building block, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions encountered when designing experiments with this compound.
Q1: What is the expected order of reactivity for the halogens on this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, or Sonogashira, the reactivity of the carbon-halogen bond is paramount for selective functionalization. The generally accepted reactivity trend follows the bond dissociation energy: C-I > C-Br > C-Cl.[1] Therefore, for this compound, the two bromine atoms are significantly more reactive than the chlorine atom. This differential reactivity allows for selective sequential functionalization. You can typically achieve substitution at the bromine positions first under milder conditions, leaving the chlorine atom available for a subsequent, more forcing reaction.
Q2: Which solvents are optimal for microwave-assisted reactions with this substrate?
A2: Solvent choice is critical in MAOS as the solvent's ability to absorb microwave energy dictates heating efficiency.[2]
-
High-Absorbing Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are excellent microwave absorbers and can reach high temperatures quickly.[2][3] They are often the first choice for challenging couplings, such as those involving the C-Cl bond.
-
Medium-Absorbing Polar Protic & Aprotic Solvents: Alcohols (e.g., isopropanol, butanol), water, and acetonitrile absorb microwave energy effectively.[3] Dioxane and Tetrahydrofuran (THF) are also commonly used, often in combination with water for Suzuki reactions.[2]
-
Low-Absorbing Non-Polar Solvents: Toluene and benzene are poor microwave absorbers.[4] They are generally not recommended unless a co-solvent or ionic liquid is added to improve energy absorption, or if the reactants themselves are highly polar.[2][5]
For initial screening, 1,4-dioxane or DMF are robust starting points due to their high boiling points and excellent microwave absorption properties.
Q3: For a Suzuki-Miyaura coupling, what is a reliable starting catalyst system?
A3: Chloropyrazines are electron-deficient heterocycles, which can make oxidative addition challenging for standard catalysts like Pd(PPh₃)₄.[6] More electron-rich and sterically hindered phosphine ligands are required to facilitate the catalytic cycle. A reliable starting point would be a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[7] Modern palladium pre-catalysts (e.g., XPhos Pd G3) are also excellent choices as they form the active Pd(0) species more reliably.
Q4: Is an inert atmosphere always necessary for these microwave reactions?
A4: Yes, for palladium-catalyzed cross-coupling reactions, an inert atmosphere (Argon or Nitrogen) is crucial. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state, leading to reaction failure. Microwave vials should be thoroughly purged with an inert gas before sealing and heating. While some robust catalyst systems may show tolerance to trace amounts of air, best practice dictates the rigorous exclusion of oxygen for reproducibility and high yields.
Q5: How can I effectively monitor the reaction progress in a sealed microwave vial?
A5: Monitoring reactions in sealed vessels requires a methodical approach. The most common method is to run a series of test reactions at small scale, varying the reaction time (e.g., 5, 10, 20, 30 minutes). After cooling and de-pressurizing the vial, a small aliquot can be taken and analyzed by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of starting material and the formation of the desired product. This allows you to build a time-course profile and determine the optimal reaction duration without repeatedly opening a single reaction vessel.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during microwave-assisted synthesis with this compound.
Problem 1: Low or No Product Yield
-
Possible Cause A: Ineffective Catalyst System
-
Scientific Rationale: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting catalysis.[1] Furthermore, the C-Cl bond is particularly difficult to activate. Standard catalysts like Pd(PPh₃)₄ often fail with chloropyrazines.[6]
-
Solution:
-
Switch to a More Active Catalyst: Employ a modern catalyst system known for its efficacy with electron-deficient heteroaryl chlorides. Recommended systems include Pd(OAc)₂/XPhos, Pd₂(dba)₃/BrettPhos, or a pre-formed catalyst like XPhos Pd G3.[7][8]
-
Verify Catalyst Quality: Ensure the palladium source and ligands have not degraded. Use freshly opened reagents whenever possible.
-
Pre-catalyst Activation: For some systems, pre-stirring the palladium source, ligand, and base in the solvent for several minutes before adding the pyrazine substrate can improve the formation of the active Pd(0) species.[7]
-
-
-
Possible Cause B: Suboptimal Base
-
Scientific Rationale: The base plays a crucial role in both the transmetalation step (Suzuki) and the deprotonation of the amine (Buchwald-Hartwig). An inappropriate base can lead to poor reactivity or side reactions.
-
Solution:
-
Screen a Panel of Bases: For Suzuki reactions, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are typically required.[1][7]
-
Consider Solubility: Ensure the chosen base has some solubility in the reaction medium. In aqueous mixtures, inorganic carbonates are often effective. In anhydrous solvents like toluene or dioxane, K₃PO₄ or NaOt-Bu are preferred.
-
-
-
Possible Cause C: Insufficient Reaction Temperature or Time
-
Scientific Rationale: Microwave synthesis accelerates reactions by rapidly reaching high temperatures.[9] If the target temperature is too low or the hold time is too short, the activation energy barrier for the reaction, particularly for the less reactive C-Cl bond, may not be overcome.
-
Solution:
-
Increase Temperature: Incrementally increase the target temperature by 10-20 °C and re-run the reaction. Ensure the temperature does not exceed the safe operating limits of the solvent or the microwave vial.
-
Increase Reaction Time: Double the reaction time. If some product is observed, increase the time in smaller increments (e.g., 10 minutes) to find the optimum.[4] Microwave reactions that take hours are rare; if a reaction hasn't proceeded significantly after 60-90 minutes, another parameter is likely the issue.[10][11]
-
-
Problem 2: Significant Side Product Formation (e.g., Debromination, Dechlorination, Protodeboronation)
-
Possible Cause A: Excessive Temperature or Time
-
Scientific Rationale: While high temperatures accelerate the desired reaction, they can also promote undesired pathways like hydrodehalogenation (loss of Br or Cl) or decomposition of starting materials or products.[12]
-
Solution:
-
Systematic Optimization: Reduce the reaction temperature in 10 °C increments to find the "sweet spot" where the desired product forms cleanly without significant side reactions.
-
Reduce Reaction Time: Use LC-MS monitoring to determine when product formation plateaus and stop the reaction at that point to prevent subsequent degradation.
-
-
-
Possible Cause B: Protodeboronation (Suzuki Reaction)
-
Scientific Rationale: Arylboronic acids can be unstable in the presence of base and trace water, leading to the replacement of the B(OH)₂ group with a hydrogen atom. This is a common side reaction with electron-deficient heterocycles.[6]
-
Solution:
-
Use a Milder Base: Switch from a strong base like K₃PO₄ to a weaker one like K₂CO₃.
-
Employ Boronic Esters or Trifluoroborates: Pinacol esters of boronic acids or potassium aryltrifluoroborates are often more stable and less prone to protodeboronation.[1]
-
Use Anhydrous Conditions: If applicable to the specific Suzuki protocol, use thoroughly dried solvents and reagents.
-
-
Problem 3: Reaction Stalls After Initial Conversion
-
Possible Cause: Catalyst Deactivation
-
Scientific Rationale: The pyrazine product itself can coordinate to the palladium catalyst more strongly than the starting material, leading to product inhibition and causing the reaction to stall.[1]
-
Solution:
-
Increase Catalyst Loading: While not ideal, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes overcome partial deactivation and push the reaction to completion.
-
Use a More Robust Ligand: Ligands that form more stable and active catalytic complexes, such as the Buchwald biarylphosphine ligands, are less susceptible to product inhibition.
-
-
Data Presentation
Table 1: Solvent Properties for Microwave-Assisted Synthesis
| Solvent | Boiling Point (°C) | Microwave Absorption | Key Considerations |
| N,N-Dimethylformamide (DMF) | 153 | High | Excellent solvent for a wide range of reagents.[2][3] |
| 1,4-Dioxane | 101 | Medium | Very common for Suzuki couplings, often with water.[13] |
| Acetonitrile | 82 | Medium | Good for lower temperature reactions.[2] |
| Isopropanol | 82 | Medium | A greener solvent alternative. |
| Toluene | 111 | Low | Poor absorber; requires polar additives or reactants.[4][5] |
| Water | 100 | High | Can be an excellent "pseudo-organic" solvent at high temperatures.[2] |
Table 2: Recommended Starting Conditions for Cross-Coupling of this compound
| Reaction Type | Position | Catalyst (2 mol%) | Ligand (4 mol%) | Base (2 eq.) | Solvent | Temp (°C) | Time (min) |
| Suzuki | C-Br | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 20-40 |
| Suzuki | C-Cl | XPhos Pd G3 (5 mol%) | (Internal) | K₃PO₄ | DMF | 150-180 | 30-60 |
| Buchwald-Hartwig | C-Br | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 110 | 20-30 |
| Buchwald-Hartwig | C-Cl | Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Dioxane | 140-160 | 40-90 |
| Sonogashira | C-Br | PdCl₂(PPh₃)₂ | (Internal) | Et₃N | DMF | 100 | 15-30 |
Note: These are starting points. Optimization is highly recommended.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Bromine Position
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 272 mg), the desired arylboronic acid (1.1 mmol), and Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition & Purging: Add 4 mL of 1,4-dioxane and 1 mL of deionized water. Seal the vial with a cap and purge with argon for 5 minutes by bubbling the gas through the solution via a needle.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the temperature to 120 °C, the hold time to 30 minutes, and the power to a maximum of 300 W with magnetic stirring.
-
Work-up: After the reaction, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Experimental & Troubleshooting Workflows
Caption: General workflow for microwave-assisted synthesis and analysis.
Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
-
J&K Scientific. This compound | 1082843-70-6. Available from: [Link]
-
Stanetty, C., & Schnürch, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3597-3615. Available from: [Link]
- Cravotto, G., & Cintas, P. (2006). The Greening of Microwave-Assisted Organic Synthesis: A Critical Overview. Chemistry – A European Journal, 12(29), 7484-7493.
-
ResearchGate. 13 questions with answers in MICROWAVE ASSISTED ORGANIC SYNTHESIS | Science topic. Available from: [Link]
-
UCSB MRL. Microwave Synthesis Conditions.docx. Available from: [Link]
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Request PDF. Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Available from: [Link]
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ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. Available from: [Link]
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Buriol, L., et al. (2009). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Journal of the Brazilian Chemical Society, 20(2), 384-389. Available from: [Link]
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Organic Chemistry Portal. Microwave Chemistry. Available from: [Link]
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ResearchGate. Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Available from: [Link]
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PubMed. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available from: [Link]
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International Journal of Novel Research and Development. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). Available from: [Link]
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Organic Chemistry Portal. Microwave Synthesis. Available from: [Link]
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PubMed Central. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available from: [Link]
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CEM Corporation. Solvent Choice for Microwave Synthesis. Available from: [Link]
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MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). Available from: [Link]
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Organic Chemistry Portal. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Available from: [Link]
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PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). Available from: [Link]
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PubMed Central. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Available from: [Link]
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Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2013). Available from: [Link]
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CEM Corporation. Getting Started with Microwave Synthesis. Available from: [Link]
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Technical Support Center: Scalable Synthesis of Derivatives from 3,5-Dibromo-2-Chloropyrazine
Welcome to the technical support center for the scalable synthesis of derivatives from 3,5-dibromo-2-chloropyrazine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of utilizing this versatile building block. This compound is a key intermediate in the synthesis of a wide range of compounds, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its halogenated structure provides multiple reactive sites, allowing for sequential and regioselective functionalization.[1][2] This resource aims to provide practical, field-proven insights to overcome common challenges and ensure the successful and scalable synthesis of your target molecules.
I. Understanding the Reactivity of this compound
The pyrazine core is an important scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[3][4] The electron-deficient nature of the pyrazine ring, a consequence of the two nitrogen atoms, significantly influences its reactivity.[4][5][6] In this compound, this effect is amplified by the presence of three electron-withdrawing halogen atoms. This inherent electronic property is crucial for understanding its behavior in cross-coupling reactions.
The reactivity of the halogen substituents in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl.[7] Consequently, the two bromine atoms at the C3 and C5 positions are more reactive than the chlorine atom at the C2 position. This differential reactivity is the cornerstone of selective functionalization strategies.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of derivatives from this compound, providing probable causes and actionable solutions.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds.[8] However, challenges can arise, especially with heteroaromatic halides.
-
Probable Cause 1: Ineffective Catalyst System. Standard palladium catalysts, such as Pd(PPh₃)₄, may not be efficient for electron-deficient pyrazine systems.[5] The choice of both the palladium precursor and the ligand is critical for a successful reaction.[9]
-
Solution: Employ more active and specialized catalyst systems. For Suzuki couplings with chloropyrazines, palladium(II) ONO pincer complexes have demonstrated high activity, even at low catalyst loadings (as low as 0.01 mol%).[10][11] For challenging couplings, consider bulky, electron-rich phosphine ligands which can facilitate the oxidative addition step.[12][13]
-
-
Probable Cause 2: Protodeboronation of the Boronic Acid. This is a common side reaction where the boronic acid is replaced by a hydrogen atom, and it is particularly problematic with heteroaromatic boronic acids.[9]
-
Solution:
-
Use Boronate Esters: Pinacol (Bpin) or MIDA boronates are generally more stable than their corresponding boronic acids and less susceptible to protodeboronation.[9]
-
Optimize the Base: Strong bases like hydroxides can accelerate protodeboronation.[9] Consider using weaker inorganic bases such as K₃PO₄ or K₂CO₃, or fluoride sources like CsF.[9]
-
Anhydrous Conditions: While a small amount of water can be beneficial, excess water can promote this side reaction. Ensure solvents are properly dried.[9]
-
-
-
Probable Cause 3: Inappropriate Reaction Conditions. Temperature and solvent play a crucial role in the outcome of the reaction.[9]
-
Solution:
-
Temperature: While higher temperatures can increase the reaction rate, they can also accelerate the decomposition of the boronic acid.[9] An optimal temperature, often between 60-80 °C, should be determined empirically.[9]
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[14] The solvent system should be chosen to ensure all components remain in solution.[9]
-
-
Problem 2: Lack of Regioselectivity in Sequential Cross-Coupling
A key advantage of this compound is the potential for selective functionalization at the different halogenated positions.
-
Probable Cause 1: Insufficiently Differentiated Reaction Conditions. Achieving selectivity between the two bromine atoms or between the bromine and chlorine atoms requires careful control of the reaction parameters.
-
Solution:
-
Bromine vs. Chlorine: To selectively react at the bromine positions first, milder reaction conditions (lower temperature, less active catalyst) can be employed. Subsequent coupling at the less reactive chlorine site will then require more forcing conditions (higher temperature, more active catalyst system).[7]
-
Selective Bromine Coupling: The electronic environment of the two bromine atoms at C3 and C5 is similar. Achieving high regioselectivity between these two positions can be challenging and may depend on the steric and electronic properties of the incoming coupling partner. Ligand selection can play a decisive role in controlling regioselectivity in such cases.[15][16]
-
-
-
Probable Cause 2: Catalyst/Ligand System Not Optimized for Selectivity. The choice of ligand can significantly influence the regiochemical outcome of the reaction.[15][17]
-
Solution: Screen a variety of ligands. For instance, in some systems, changing the ligand associated with the palladium catalyst can switch the regioselectivity between different halide positions.[15] Sterically hindered and electron-rich phosphines can be particularly influential in directing the selectivity.[16]
-
Problem 3: Difficulties in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital tool for the formation of C-N bonds.[18][19]
-
Probable Cause 1: Catalyst Deactivation. The palladium catalyst can be deactivated by oxygen or other impurities.[20]
-
Probable Cause 2: Hydrodehalogenation Side Reaction. This is a common side reaction where the halide is replaced by a hydrogen atom.[20]
-
Solution:
-
Base Purity: Use a high-purity, anhydrous base. Sodium tert-butoxide (NaOt-Bu) is commonly used and effective.[20]
-
Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can favor the desired amination pathway.[20]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.[20]
-
-
-
Probable Cause 3: Low Reactivity of Chloropyrazine. The C-Cl bond is less reactive than C-Br or C-I bonds, making the oxidative addition step more challenging.[20]
Problem 4: Challenges in Product Purification
The purification of pyrazine derivatives can be complicated by the presence of residual catalyst, inorganic salts, and closely related byproducts.
-
Probable Cause 1: Co-elution of Impurities during Chromatography. Pyrazine derivatives can have similar polarities to reaction byproducts.
-
Solution:
-
Solvent System Optimization: For silica gel chromatography, a mixture of hexane and ethyl acetate is often effective for separating pyrazines.[21][22][23] A gradient elution may be necessary to achieve good separation.
-
Alternative Stationary Phases: Consider using C18-bonded silica for reverse-phase chromatography, which can offer a different selectivity.[21][22]
-
-
-
Probable Cause 2: Residual Palladium in the Final Product. For pharmaceutical applications, minimizing palladium contamination is critical.
-
Solution:
-
Metal Scavengers: Utilize commercially available metal scavengers to remove residual palladium from the product solution.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing both organic and inorganic impurities.
-
-
-
Probable Cause 3: Formation of Emulsions during Aqueous Workup.
-
Solution:
-
Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to separate the layers.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the typical order of reactivity for the halogens on this compound in palladium-catalyzed cross-coupling reactions?
A1: The general order of reactivity is Br > Cl. Therefore, the bromine atoms at the 3 and 5 positions are more reactive than the chlorine atom at the 2 position. This allows for selective functionalization, typically at the bromine positions first under milder conditions, followed by reaction at the chlorine position under more forcing conditions.[7]
Q2: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura coupling with this compound?
A2: For the more reactive bromide positions, standard catalysts like Pd(dppf)Cl₂ may be sufficient. However, for the less reactive chloride position, and for challenging couplings in general, more advanced catalyst systems are recommended. These include palladium pre-catalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands.[20]
Q3: How can I minimize the formation of homocoupled byproducts in my Suzuki-Miyaura reaction?
A3: Homocoupling of the boronic acid is often caused by the presence of oxygen.[24] To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture and to maintain a strict inert atmosphere (argon or nitrogen) throughout the course of the reaction.[24]
Q4: What are the key considerations for scaling up reactions involving this compound?
A4: When scaling up, several factors become more critical:
-
Heat Transfer: Exothermic reactions need to be carefully controlled to prevent runaways. Ensure adequate cooling capacity and consider slower addition of reagents.[25]
-
Mixing: Efficient mixing is essential to maintain homogeneity and consistent reaction temperatures.[25]
-
Reagent Purity: Use high-purity reagents and dry, degassed solvents to ensure reproducibility and minimize side reactions.
-
Purification: On a larger scale, purification by chromatography can be less practical. Developing a robust crystallization or distillation procedure for product isolation is often necessary.[21][22][23]
-
Safety: A thorough safety assessment of the process is crucial before scaling up.
IV. Experimental Protocols and Data
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an arylboronic acid with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Table 1: Representative Conditions for Cross-Coupling Reactions
| Entry | Halide Position | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Br | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 2-Cl | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 70-80 |
| 3 | 3-Br | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 80-90 |
| 4 | 2-Cl | Aniline | BrettPhos Pd G3 | LHMDS | THF | 80 | 65-75 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
V. Visualizing the Workflow
Diagram 1: General Workflow for Derivative Synthesis
Caption: Sequential cross-coupling workflow from this compound.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
VI. References
-
Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 834–842. [Link]
-
Zhang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-10. [Link]
-
Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. [Link]
-
Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
-
Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3112. [Link]
-
Mondal, B., et al. (2020). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Applied Organometallic Chemistry, 34(11), e5928. [Link]
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. [Link]
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Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]
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Britton, E. C., & Dietzler, A. J. (1962). U.S. Patent No. 3,033,864. U.S. Patent and Trademark Office.
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Cerna, I., & Ertl, P. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583-3591. [Link]
-
Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 44(3), 199-212. [Link]
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Wikipedia. (n.d.). Pyrazine. [Link]
-
Munday, R. H., et al. (2010). Catalyst Controlled Regioselective Suzuki Cross-Coupling of 2-(4-Bromophenyl)-5-chloropyrazine. ChemInform, 41(43). [Link]
-
Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7338. [Link]
-
Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 167. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry, 18(32), 9758-9769. [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?[Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform, 43(45). [Link]
-
Chen, C., et al. (2021). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 25(6), 1395-1404. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Tundel, R. E., et al. (2006). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6335-6346. [Link]
-
Kumar, S., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 54(29), 3871-3874. [Link]
-
Tundel, R. E., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6335-6346. [Link]
-
PubChem. (n.d.). 3,5-Dibromo-6-chloropyrazin-2-amine. [Link]
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Thoreauchem. (n.d.). This compound. [Link]
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Schmidt, T., & Sauermann, N. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. Organic Syntheses, 89, 354-366. [Link]
-
American Chemical Society. (n.d.). This compound suppliers USA. [Link]
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Validation & Comparative
A Comparative Guide to the NMR Characterization of 3,5-Dibromo-2-chloropyrazine for Advanced Research
For Immediate Release
This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) characterization of 3,5-Dibromo-2-chloropyrazine. Tailored for researchers, scientists, and professionals in drug development, this document offers a comparative analysis, predicted spectral data, and detailed experimental protocols to facilitate the structural elucidation and purity assessment of this critical heterocyclic compound. Given the absence of publicly available experimental spectra for this compound, this guide synthesizes data from analogous halogenated pyrazines to provide robust and scientifically grounded predictions.
Introduction to the Spectroscopic Challenge
This compound is a highly substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2] The precise arrangement of three halogen substituents on the pyrazine ring creates a unique electronic environment, making its NMR spectral interpretation a non-trivial task. Understanding the nuanced effects of these substituents on proton and carbon chemical shifts is paramount for unambiguous structural confirmation.
Predicted ¹H and ¹³C NMR Spectral Data of this compound
The predicted ¹H and ¹³C NMR spectra for this compound are based on the established principles of substituent effects on aromatic systems and comparative analysis with structurally related compounds.[3][4] The pyrazine ring's nitrogen atoms are strongly electron-withdrawing, which generally deshields the ring protons and carbons, leading to downfield chemical shifts.[5] The halogen substituents (Cl and Br) further modulate the electronic environment through a combination of inductive and resonance effects.[6]
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to exhibit a single signal, a singlet, corresponding to the proton at the C-6 position. The symmetry of the substitution pattern simplifies the spectrum, as there are no adjacent protons to cause spin-spin coupling.
Predicted ¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, one for each of the four unique carbon atoms in the pyrazine ring. The carbon atoms directly bonded to the electronegative halogen and nitrogen atoms will be significantly deshielded and thus resonate at lower fields.
Comparative NMR Analysis
To provide a comprehensive understanding, the predicted NMR data for this compound is compared with the experimental or predicted data for other key halogenated pyrazines. This comparison highlights the influence of the number and position of halogen substituents on the chemical shifts.
| Compound | Structure | Solvent | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shifts (δ, ppm) |
| This compound | C₄HBr₂ClN₂ | CDCl₃ | ~8.6 (s, 1H) | C2: ~150, C3: ~135, C5: ~130, C6: ~145 |
| 2-Chloropyrazine | C₄H₃ClN₂ | CDCl₃ | H3: 8.63 (d), H5: 8.48 (d), H6: 8.40 (d)[7] | C2: 151.1, C3: 144.9, C5: 143.5, C6: 141.9 |
| 2-Bromopyrazine | C₄H₃BrN₂ | CDCl₃ | H-3: 8.60 (d), H-5: 8.55 (dd), H-6: 8.45 (d)[3] | C-2: 145.0, C-3: 144.5, C-5: 143.0, C-6: 140.0[3] |
| 2,5-Dichloropyrazine | C₄H₂Cl₂N₂ | CDCl₃ | 8.54 (s, 2H)[8] | C2/C5: ~148, C3/C6: ~142[8] |
Experimental Protocol for NMR Characterization
Acquiring high-quality NMR spectra for halogenated heterocyclic compounds requires careful sample preparation and parameter optimization.
I. Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹³C NMR and 5-10 mg for ¹H NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for a wide range of organic molecules.[9][10] Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).[11]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently agitate to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
II. NMR Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm, centered around 7-8 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for each carbon.
-
Spectral Width: Approximately 200-220 ppm, centered around 120-130 ppm.[9][12]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Manually or automatically phase the spectra and apply baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[13]
Visualizing the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
Caption: A flowchart outlining the key stages from sample preparation to structural confirmation in the NMR analysis of this compound.
Structural Assignment and Rationale
The following diagram illustrates the structure of this compound with the predicted chemical shifts for its unique proton and carbon atoms.
Caption: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
Conclusion
The NMR characterization of this compound presents a unique spectroscopic challenge due to its polysubstituted nature. By leveraging predictive models based on the analysis of analogous compounds, this guide provides a solid framework for the structural elucidation of this important synthetic intermediate. The detailed experimental protocols and comparative data herein are intended to empower researchers to confidently identify and assess the purity of this compound in their ongoing research and development endeavors.
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Full 1H and 13C NMR assignment of 3,5-Dibromo-2-Chloropyrazine
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Assignment of 3,5-Dibromo-2-Chloropyrazine and Comparison with Related Halogenated Heterocycles
Authored by a Senior Application Scientist
This guide provides a comprehensive, predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment for this compound, a versatile halogenated building block in pharmaceutical and agrochemical research.[1][2] Given the absence of publicly available, fully assigned experimental spectra for this specific compound, this document leverages established NMR principles, substituent effect analysis, and comparative data from analogous structures to present a robust, predictive framework.
The unambiguous assignment of NMR signals is critical for the structural elucidation and purity assessment of novel compounds in drug development. For highly substituted, electron-deficient heterocycles like pyrazines, this task is non-trivial. The interplay of electronegative nitrogen atoms and multiple halogen substituents creates a complex electronic environment, significantly influencing the chemical shifts of the remaining nucleus. This guide explains the causality behind the predicted assignments and provides a detailed experimental workflow for their empirical validation.
Molecular Structure and Numbering
The systematic numbering of the pyrazine ring is fundamental to the assignment process. The structure below illustrates the IUPAC numbering for this compound.
Caption: Molecular structure of this compound.
Part 1: Predicted ¹H NMR Assignment
The pyrazine ring is substituted at positions 2, 3, and 5, leaving a single proton at the C-6 position. Its chemical shift is influenced by several factors:
-
Ring Nitrogens: The two electronegative nitrogen atoms strongly deshield the ring protons, moving them significantly downfield compared to benzene. The parent pyrazine molecule exhibits a signal at ~8.6 ppm.[3]
-
Halogen Substituents: The halogens (Cl, Br) exert a strong electron-withdrawing inductive effect, further deshielding the remaining proton. The magnitude of this effect generally correlates with electronegativity.
-
Substituent Position: The proton at C-6 is meta to the chloro group at C-2 and the bromo group at C-5, and para to the bromo group at C-3. Linear correlations of proton shifts with substituent constants in pyrazines indicate that electron-withdrawing groups cause a downfield shift.[4]
Considering these combined deshielding effects, the lone H-6 proton is expected to appear as a sharp singlet at a significantly downfield chemical shift.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.30 - 8.50 | Singlet | - |
Part 2: Predicted ¹³C NMR Assignment and Comparison
The assignment of the four unique carbon signals is more complex. The chemical shifts are dictated by the direct and long-range effects of the nitrogen and halogen atoms. A proton-decoupled ¹³C NMR spectrum will show four distinct singlets.[5]
Core Principles for Prediction:
-
Carbons bonded to Halogens (C-2, C-3, C-5): These carbons will be significantly influenced by the electronegativity of the attached halogen. However, a phenomenon known as the "heavy atom effect" can cause carbons bonded to heavier halogens (Br, I) to be shielded (shifted upfield) relative to those bonded to chlorine or fluorine, which is counterintuitive to simple electronegativity arguments.[6][7]
-
Carbons bonded to Nitrogen (C-2, C-6): The electronegative nitrogen atoms deshield adjacent carbons, shifting them downfield.
-
C-6: This is the only carbon attached to a proton. Its chemical shift will be strongly influenced by the adjacent nitrogen (N-1) and the ortho bromo substituent (C-5).
Table 2: Predicted ¹³C NMR Data and Comparative Analysis
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale & Comparison |
| C-2 | 148 - 152 | Attached to both an electronegative nitrogen and chlorine. Expected to be significantly downfield. In 2,5-bis(4-chlorophenyl)pyrazine, the ipso-carbon of the pyrazine ring (C-2/C-5) appears at 150.5 ppm.[8] |
| C-6 | 143 - 146 | Attached to a proton and adjacent to a nitrogen atom. This carbon is expected to be downfield, similar to the protonated carbons in unsubstituted pyrazine (~145 ppm). |
| C-5 | 135 - 139 | Attached to a bromine atom and adjacent to a nitrogen atom. The heavy atom effect of bromine may lead to a more upfield shift compared to C-2 (Cl) despite being adjacent to a nitrogen. |
| C-3 | 130 - 134 | Attached to a bromine atom and situated between two carbons (C-2 and C-4). It is likely the most upfield of the substituted carbons due to being further from the second nitrogen atom compared to C-5. |
This predicted assignment can be empirically verified using 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), as detailed in the experimental protocol below.
Part 3: Experimental Protocol for NMR Analysis
This section outlines a robust, self-validating protocol for the acquisition and assignment of NMR spectra for this compound.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 15-25 mg of high-purity this compound.
-
Solvent Selection: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, Dimethyl Sulfoxide-d₆ (DMSO-d₆) can be used. Add approximately 0.7 mL of the chosen solvent.
-
Dissolution: Gently vortex the sample vial to ensure complete dissolution. Brief sonication may be applied if necessary.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
II. Instrument Setup & Calibration (400 MHz Spectrometer or higher)
-
Locking & Tuning: Insert the sample, lock the spectrometer on the deuterium signal of the solvent, and tune/match the probe for both ¹H and ¹³C frequencies.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
III. Data Acquisition
Workflow for NMR Spectral Analysis
Caption: Workflow for complete NMR structural elucidation.
1. ¹H NMR Spectrum
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 7 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 scans.
2. ¹³C{¹H} NMR Spectrum (Proton Decoupled)
-
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').[9]
-
Spectral Width: ~200 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delay for quaternary carbons).
-
Number of Scans: 1024-4096 scans, owing to the low natural abundance of ¹³C.[9]
3. DEPT-135 Spectrum
-
Purpose: To unambiguously identify the C-6 signal. In a DEPT-135 spectrum, CH signals appear as positive peaks, CH₂ as negative peaks, and quaternary carbons (like C-2, C-3, C-5) are absent. This experiment will confirm a single positive peak corresponding to C-6.
4. 2D NMR: HSQC & HMBC (Optional but Recommended for Verification)
-
HSQC: This experiment will show a single correlation cross-peak between the ¹H signal (H-6) and the ¹³C signal it is directly attached to (C-6), confirming the C-6 assignment.[10]
-
HMBC: This experiment reveals correlations between protons and carbons over 2-3 bonds. The H-6 proton should show correlations to C-2 and C-5. These correlations would provide definitive proof for the assignment of C-2 and C-5 relative to the proton-bearing C-6.
IV. Data Processing
-
Apply Fourier transform, phase correction, and baseline correction to all acquired spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the signal in the ¹H spectrum.
-
Analyze the 1D and 2D spectra to produce the final, validated assignment.
Conclusion
This guide presents a detailed, predictive ¹H and ¹³C NMR assignment for this compound based on fundamental NMR principles and comparative data. The provided experimental workflow offers a clear and robust methodology for researchers to obtain and confirm this assignment empirically. By combining predictive analysis with a rigorous validation protocol, this document serves as a practical tool for scientists and drug development professionals working with this important chemical intermediate.
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A Comparative Guide to the Purity Analysis of 3,5-Dibromo-2-Chloropyrazine by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3,5-Dibromo-2-Chloropyrazine is a halogenated heterocyclic compound that serves as a vital intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2][3] Its unique structure is leveraged by medicinal chemists to develop novel bioactive molecules, including protein kinase modulators and treatments for degenerative diseases.[1][4] In the pharmaceutical industry, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for the safety and efficacy of the final active pharmaceutical ingredient (API).[5][6] Regulatory bodies mandate stringent purity requirements, making the development of robust and reliable analytical methods a critical step in the drug development process.[7]
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound. We will explore a primary reversed-phase method, discuss alternative chromatographic strategies to resolve challenging impurities, and contextualize the data within the rigorous framework of analytical method validation. The objective is to equip researchers, scientists, and drug development professionals with the technical rationale and practical data needed to make informed decisions in their analytical workflows.
Part 1: The Workhorse Method - Reversed-Phase HPLC with a C18 Column
The most widely utilized technique for purity analysis in pharmaceuticals is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9][10] Its versatility in handling compounds with diverse polarities makes it an ideal starting point for a molecule like this compound.
Causality Behind Experimental Choices (Expertise & Rationale)
-
Stationary Phase Selection: An Ascentis C18 column is the logical first choice. The C18 (octadecylsilyl) bonded phase provides a non-polar stationary phase that effectively retains moderately non-polar to non-polar analytes, such as our target compound (XLogP3: 2.8[1]), through hydrophobic interactions. This classic C18 selectivity is capable of resolving the majority of process-related impurities.
-
Mobile Phase Composition: A gradient elution using acetonitrile and water is selected for its ability to resolve compounds with a range of polarities within a reasonable timeframe. Acetonitrile is a common organic modifier that offers good UV transparency and low viscosity. The addition of a small concentration of an acid, such as formic acid, is crucial. For nitrogen-containing heterocyclic compounds like pyrazines, an acidic mobile phase protonates residual free silanol groups on the silica backbone of the column, minimizing peak tailing and improving chromatographic efficiency.[11]
-
Detector and Wavelength: A Photodiode Array (PDA) or UV detector is employed. Based on the analysis of similar pyrazine structures, a detection wavelength of 270 nm is chosen as it is likely to provide a strong chromophoric response for the pyrazine ring system, ensuring high sensitivity for both the main compound and potential impurities.[11][12]
Experimental Workflow: Primary RP-HPLC Method
Caption: Workflow for the primary RP-HPLC purity analysis of this compound.
Detailed Protocol: RP-HPLC on C18
-
Chromatographic Conditions:
-
Column: Ascentis C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 270 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 50% B (re-equilibration)
-
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard.
-
-
Data Analysis:
-
Purity is determined using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all integrated peaks.
-
Part 2: Comparative Analysis - Orthogonal and Alternative Methods
While the C18 method is robust, a comprehensive purity profile often requires an orthogonal approach—a method that separates compounds based on a different chemical principle. This is critical for detecting impurities that may co-elute with the main peak in the primary method.
Alternative HPLC Method: The Phenyl-Hexyl Column
Rationale: For halogenated aromatic compounds, a Phenyl-Hexyl stationary phase can offer a distinct advantage. In addition to hydrophobic interactions, this phase facilitates pi-pi (π-π) interactions between the electron-rich phenyl rings of the stationary phase and the aromatic pyrazine ring of the analyte. This alternative selectivity can effectively resolve impurities that are structurally similar to the main compound but differ in their aromatic character or halogen substitution pattern, which might not be separated on a C18 column.
Complementary Technique: Gas Chromatography (GC)
Rationale: Gas Chromatography is an essential complementary technique, particularly for assessing the presence of volatile impurities.[13] Potential impurities in the synthesis of this compound could include residual solvents (e.g., DCM, petroleum ether from purification) or volatile starting materials.[1] GC offers superior resolution and sensitivity for such compounds, which may not be well-retained or detected by HPLC.[12][13]
Comparative Performance Data
The following table summarizes the expected performance of each method for the purity analysis of this compound.
| Parameter | Method 1: RP-HPLC (C18) | Method 2: RP-HPLC (Phenyl-Hexyl) | Method 3: Gas Chromatography (GC-FID) |
| Primary Separation Principle | Hydrophobic Interactions | Hydrophobic & π-π Interactions | Volatility & Polarity |
| Best Suited For | General purity, non-polar to moderately polar impurities. | Aromatic impurities, positional isomers, compounds with different halogenation. | Residual solvents, volatile starting materials, low molecular weight by-products. |
| Typical Analysis Time | 20-25 minutes | 20-25 minutes | 15-20 minutes |
| Selectivity for Key Impurity * | Good | Excellent (potential to resolve co-eluting isomers) | Poor (impurity is non-volatile) |
| Sensitivity (LOD/LOQ) | High | High | Very High (for volatile analytes) |
| Robustness | High | High | Moderate (sensitive to injection technique and inlet conditions) |
*Key Impurity Example: 2-amino-3,5-dibromopyrazine (a potential starting material)[1]
Decision Logic for Method Selection
The choice of analytical method is dictated by the specific information required. The following diagram illustrates a logical approach to selecting the appropriate technique.
Caption: Decision tree for selecting the appropriate analytical method.
Part 3: The Foundation of Trustworthiness - Method Validation
An analytical method, regardless of its sophistication, is only as reliable as its validation.[8] The validation process is a self-validating system that demonstrates an analytical procedure is suitable for its intended purpose.[14] All methods used for pharmaceutical quality control must be validated according to International Council for Harmonisation (ICH) guidelines.[15][16][17]
Key Validation Parameters (per ICH Q2(R2))
-
Specificity: This is the ability to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or excipients.[17] For a purity method, this involves demonstrating that the peaks for known impurities are well-resolved from the main analyte peak.
-
Linearity: The method must demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range.[8][16] This is typically assessed by analyzing a series of solutions at different concentrations.
-
Accuracy: Accuracy measures the closeness of the test results to the true value. It is often determined by spiking the sample with a known quantity of the analyte (percent recovery).[8][17]
-
Precision: This parameter assesses the degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[14]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[8][16] These are critical for quantifying trace impurities.
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase pH, column temperature, or flow rate to ensure it remains unaffected.[8]
Conclusion
The purity analysis of this compound is most effectively initiated with a robust RP-HPLC method using a C18 column. This approach serves as a reliable workhorse for routine quality control. However, to build a comprehensive understanding of the impurity profile, which is essential during process development and for meeting stringent regulatory standards, orthogonal methods are indispensable. Employing a Phenyl-Hexyl column provides alternative selectivity for challenging aromatic impurities, while Gas Chromatography is the superior technique for monitoring volatile contaminants and residual solvents.
Ultimately, the integrity of any purity data rests on a foundation of rigorous method validation according to ICH guidelines. By combining rational method development with comprehensive validation, scientists can ensure the analytical data is accurate, trustworthy, and fit for the purpose of guaranteeing the quality and safety of pharmaceutical products.
References
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Available from: [Link]
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ijarsct. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Available from: [Link]
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Verdiana, G. et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]
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National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available from: [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available from: [Link]
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]
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ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Available from: [Link]
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alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]
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Chem-Impex. (n.d.). 3,5-Dibromo-2-cloropirazina. Available from: [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Available from: [Link]
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Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available from: [Link]
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Chem-Impex. (n.d.). This compound. Available from: [Link]
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SciSpace. (n.d.). Hplc method development and validation: an overview. Available from: [Link]
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ResearchGate. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Available from: [Link]
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A Senior Application Scientist's Guide to Halogen Reactivity in 3,5-Dibromo-2-Chloropyrazine
For synthetic chemists, particularly those in medicinal and materials science, polyhalogenated heterocycles are invaluable building blocks. Their true potential, however, is only unlocked through a deep understanding of site-selective functionalization. 3,5-Dibromo-2-chloropyrazine is a prime example—a substrate offering three distinct reaction handles. The challenge, and the opportunity, lies in selectively addressing one halogen in the presence of the others.
This guide provides an in-depth comparison of the reactivity of the chloro and bromo substituents on the this compound core. We will move beyond simple rules of thumb to explore the interplay of electronics, sterics, and reaction conditions that govern selectivity in the most common and synthetically useful transformations: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
The Landscape of Reactivity: A Tale of Three Halogens
The reactivity of the C-X bonds in this compound is not straightforward. It is a competition between the inherent reactivity of the halogens (Br vs. Cl) and the electronic activation conferred by the pyrazine ring's nitrogen atoms.
-
Halogen Identity: In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity is governed by the bond dissociation energy, leading to a general trend of C-I > C-Br > C-Cl.[1] Based on this principle alone, one would expect the C-Br bonds to be more reactive than the C-Cl bond.
-
Positional Electronics: The pyrazine ring is an electron-deficient system, a property that activates attached halogens to both oxidative addition and nucleophilic aromatic substitution (SNAr).[2][3] The positions alpha to the ring nitrogens (C2 and C6) are the most electron-deficient and, therefore, the most activated. The positions beta to the nitrogens (C3 and C5) are significantly less so.
In this compound, these two factors are in opposition: the most reactive halogen type (Br) is located at the less electronically activated C3 and C5 positions, while the less reactive halogen (Cl) is at the highly activated C2 position. This sets the stage for a nuanced reactivity profile that can be manipulated by carefully chosen reaction conditions.
Caption: Structure of this compound with labeled positions.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is the most powerful tool for functionalizing this compound. The choice of catalyst, ligand, and base can exquisitely tune the site of reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[4] For polyhalogenated N-heteroarenes, selectivity can often be directed to a specific site.[5]
General Reactivity Trend: In many N-heterocyclic systems, the site of Suzuki coupling can be selectively controlled. While the C-Br bond is intrinsically more reactive towards oxidative addition than the C-Cl bond, the electronic activation at the C2 position makes the C-Cl bond a viable, and sometimes preferred, reaction site. Studies on analogous systems like bromochloropyridines show that bulky phosphine ligands can influence selectivity, sometimes favoring reaction at the more sterically accessible or electronically distinct position.[6]
Experimental Insights: For this compound, initial functionalization often occurs at one of the C-Br positions due to the weaker bond energy. Achieving high selectivity between the C3 and C5 positions can be challenging as they are electronically similar. However, subsequent reactions can then target the remaining C-Br or the C-Cl position. To selectively target the C2-Cl bond first is more difficult and typically requires specialized conditions that favor oxidative addition at the more electron-deficient site, potentially using highly active catalysts that can overcome the higher bond energy of the C-Cl bond.[7]
| Target Site | Halogen | Catalyst System (Example) | Conditions (Typical) | Expected Outcome & Rationale |
| C3 / C5 | Bromo | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, Toluene/H₂O, 80-90 °C | Primary Monosubstitution. The weaker C-Br bond undergoes oxidative addition preferentially under standard conditions. Selectivity between C3 and C5 is often low, leading to a mixture of regioisomers. |
| C2 | Chloro | Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄, 1,4-Dioxane, 100-110 °C | Possible with forcing conditions. Requires a highly active, electron-rich, and bulky ligand to facilitate the more difficult oxidative addition to the C-Cl bond.[1] This is typically performed after both C-Br sites have reacted. |
| C3/C5 & C2 | Bromo & Chloro | Stepwise approach | 1. Mild conditions for C-Br. 2. More forcing conditions for C-Cl. | Sequential Disubstitution. A common strategy is to first substitute the bromo positions and then, in a subsequent step with a different coupling partner, substitute the chloro position.[8] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[9][10] The principles of selectivity largely mirror those of Suzuki coupling, where a balance of electronics and C-X bond strength dictates the outcome.
Causality Behind Experimental Choices: The choice of ligand is paramount in Buchwald-Hartwig aminations.[11] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential. They stabilize the palladium catalyst, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination step. The base is also critical; strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are required to deprotonate the amine and facilitate the catalytic cycle.
Caption: A self-validating workflow for selective cross-coupling reactions.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions offer a metal-free alternative for functionalization, typically with N-, O-, or S-nucleophiles.[12] The reaction proceeds through a Meisenheimer complex, and its rate is highly dependent on the electrophilicity of the carbon center and the stability of the intermediate.[13]
Reactivity Hierarchy in SNAr: For SNAr on halo-N-heterocycles, reactivity is almost exclusively dictated by the position's electronic activation.[2][14]
-
C2-Position (Chloro): The C2 position is alpha to one nitrogen and para to the other, making it extremely electron-deficient. This powerful activation makes the C2-Cl the most susceptible site for nucleophilic attack, despite chlorine being a poorer leaving group than bromine.
-
C3 and C5-Positions (Bromo): These positions are meta to one or both nitrogens, resulting in significantly less electronic activation. Therefore, they are far less reactive towards SNAr.
Caption: Decision guide for site-selective reactions on this compound.
Experimental Protocols
The following protocols are representative and should be optimized for specific substrates and coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
Objective: To synthesize 3-bromo-2-chloro-5-phenylpyrazine.
Methodology:
-
Reagent Preparation: In a Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.1 equiv), and sodium carbonate (3.0 equiv).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and argon backfill three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Solvent Addition: Add a degassed 3:1 mixture of Toluene:Water to the flask. The total solvent volume should create a ~0.2 M solution with respect to the starting pyrazine.
-
Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the appearance of a new, major product spot.
-
Workup: After cooling to room temperature, add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Trustworthiness Check: The primary product should be the mono-arylated compound. Analysis by ¹H NMR will confirm the substitution pattern, and mass spectrometry will confirm the molecular weight, showing the loss of one bromine atom and the addition of a phenyl group.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C-Cl Position
Objective: To synthesize 3,5-dibromo-2-(morpholino)pyrazine.
Methodology:
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in dimethyl sulfoxide (DMSO).
-
Nucleophile Addition: Add morpholine (2.5 equiv) to the solution, followed by potassium carbonate (3.0 equiv) as a base.
-
Reaction: Heat the mixture to 80-100 °C and stir. The reaction is typically much faster than cross-couplings.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove excess morpholine and salts, and then with a small amount of cold diethyl ether.
-
Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization.
Trustworthiness Check: Mass spectrometry will confirm the substitution of chlorine with the morpholine fragment. The ¹H NMR spectrum will show characteristic peaks for the morpholine protons and the remaining pyrazine proton.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Transition metal-catalyzed functionalization of pyrazines. Royal Society of Chemistry.
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
-
Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]
-
Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate. [Link]
-
Suzuki Coupling Mechanism and Applications. YouTube. [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]
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- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
Reactivity of C-Br vs. C-Cl in Palladium-Catalyzed Reactions: A Comparative Guide for Synthetic Chemists
An In-Depth Technical Guide
In the arsenal of the modern synthetic chemist, palladium-catalyzed cross-coupling reactions represent a cornerstone technology for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Central to the design of any cross-coupling strategy is the choice of the organohalide partner. While aryl iodides are highly reactive, their cost and propensity for side reactions often limit their use. Consequently, aryl bromides and chlorides are the workhorses of the field.
This guide provides a detailed comparison of the reactivity of carbon-bromine (C-Br) versus carbon-chlorine (C-Cl) bonds in palladium-catalyzed reactions. We will explore the fundamental chemical principles that govern their reactivity, present comparative experimental data, and discuss the practical implications for reaction development, offering field-proven insights for researchers, scientists, and drug development professionals.
The Decisive Factor: Bond Strength and the Oxidative Addition Step
The pronounced difference in reactivity between aryl bromides and aryl chlorides is rooted in their fundamental bond dissociation energies (BDEs). The C-Cl bond is significantly stronger than the C-Br bond. For instance, the BDE for the C-Cl bond in chlorobenzene is approximately 96 kcal/mol, while the C-Br bond in bromobenzene is considerably weaker at about 81 kcal/mol.[1][2] This ~15 kcal/mol difference represents a substantial energetic hurdle.
This disparity in bond strength directly impacts the initial and often rate-determining step of most cross-coupling catalytic cycles: oxidative addition .[1][3] In this step, the active Pd(0) catalyst inserts into the carbon-halogen bond to form an Ar-Pd(II)-X intermediate. The higher energy required to cleave the robust C-Cl bond means that the activation barrier for this step is significantly higher for aryl chlorides than for aryl bromides.[4][5]
Historically, this "inertness" of the C-Cl bond rendered aryl chlorides as challenging and often unusable substrates for many palladium-catalyzed reactions.[3][6] However, as we will discuss, the evolution of sophisticated catalyst systems has largely surmounted this challenge, making the cheaper and more widely available aryl chlorides attractive starting materials.[7][8]
Caption: Energy profile of oxidative addition for C-Br vs. C-Cl.
Comparative Performance in Key Cross-Coupling Reactions
The general reactivity trend of Ar-I > Ar-Br > Ar-Cl holds true across most palladium-catalyzed reactions, but the practical consequences and the catalyst systems required to achieve success differ.[9][10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool. While simple palladium sources like Pd(PPh₃)₄ are often sufficient for coupling aryl bromides, aryl chlorides typically fail to react under these conditions. The activation of aryl chlorides in Suzuki couplings necessitated the development of highly active catalysts based on bulky, electron-rich ligands.[7][11]
Table 1: Comparative Data for the Suzuki-Miyaura Coupling of 4-Methylphenyl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | 80 | 12 | >95 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | 80 | 24 | <5 |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ (1) | RuPhos (4) | K₂CO₃ | 80 | 2 | >98[8] |
This data clearly illustrates the challenge and the solution. A standard catalyst system (Entry 1 vs. 2) is ineffective for the C-Cl bond. However, switching to a modern, sterically hindered biarylphosphine ligand like RuPhos (Entry 3) enables the efficient coupling of the less reactive aryl chloride.[8]
Buchwald-Hartwig Amination
The development of the Buchwald-Hartwig amination is a story of progressively conquering less reactive substrates. Early systems were only effective for aryl bromides and iodides.[12] The ability to efficiently couple aryl chlorides with a wide range of amines was a significant breakthrough, enabled by sophisticated ligand design. Interestingly, in this reaction, the reactivity order can sometimes be Ar-Br > Ar-Cl > Ar-I, as the iodide anion generated from aryl iodide substrates can act as a catalyst inhibitor.[13]
Sonogashira Coupling
The Sonogashira coupling of terminal alkynes with aryl halides shows a similar reactivity trend. While aryl bromides often react under relatively mild conditions, the coupling of aryl chlorides typically requires higher temperatures, more active catalysts, or microwave assistance to achieve good yields.[9][14][15] The development of copper-free Sonogashira protocols has also been driven by the need to activate challenging substrates like aryl chlorides.[15]
Ligand Design: The Key to Activating C-Cl Bonds
The successful engagement of aryl chlorides in cross-coupling is one of the great triumphs of modern ligand design. To overcome the high activation barrier of C-Cl oxidative addition, ligands were developed to make the Pd(0) center more nucleophilic and reactive. The key features of these advanced ligands are:
-
Strong Electron Donation: Ligands with electron-donating groups (e.g., alkyl groups, methoxy groups) increase the electron density on the palladium atom. This "electron-push" makes the metal center more eager to engage in oxidative addition with the electron-poor carbon of the C-Cl bond.[16]
-
Steric Bulk: Large, sterically demanding ligands (e.g., those with tert-butyl or adamantyl groups) favor the formation of low-coordinate, highly reactive L-Pd(0) species. This steric bulk also promotes the final, product-forming reductive elimination step, accelerating catalyst turnover.
This design philosophy led to the creation of highly successful ligand classes, including the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs), which are now commercially available and routinely used for activating C-Cl bonds.[7][17][18]
Caption: Role of advanced ligands in C-Cl bond activation.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is representative of the conditions required for the successful coupling of an unactivated aryl chloride, as demonstrated in Table 1, Entry 3.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-chlorotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and the RuPhos ligand (0.04 mmol, 4 mol%).
-
Solvent Addition: Add 4 mL of toluene and 0.4 mL of water (10:1 ratio).
-
Inerting: Seal the vial and purge with argon or nitrogen for 5-10 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure biaryl product.
Practical Considerations and Conclusion
The choice between an aryl bromide and an aryl chloride is a decision based on a trade-off between reactivity and cost.
-
Reactivity vs. Cost: Aryl bromides offer higher reactivity and often require simpler, less expensive catalysts and milder conditions. Aryl chlorides are substantially cheaper and more diverse, but necessitate more expensive, advanced catalyst systems.[3][4] For large-scale industrial processes, the cost savings from using a chloride starting material can far outweigh the higher initial catalyst cost.
-
Chemoselectivity: In substrates bearing both a C-Br and a C-Cl bond, the significant reactivity difference can be exploited for selective, sequential functionalization. Standard conditions will typically react at the C-Br site, leaving the C-Cl bond untouched for a subsequent, more forcing coupling reaction.[17]
References
-
Littke, A. F.; Fu, G. C. A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. J. Am. Chem. Soc.2001 , 123 (29), 6989–7000. [Link]
-
Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Amines. Angew. Chem. Int. Ed.2006 , 45 (21), 3484-3488. [Link]
-
Ananikov, V. P.; Galushko, A. S.; Prima, D. O.; Burykina, J. V. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorg. Chem. Front.2021 , 8 (2), 446-466. [Link]
-
Scrivanti, A.; Beghetto, V.; Bertoldini, M. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Org. Chem. Front.2019 , 6 (10), 1634-1650. [Link]
-
Littke, A. F.; Fu, G. C. A general and mild Suzuki coupling of aryl chlorides. Angew. Chem. Int. Ed.1998 , 37 (24), 3387-3388. [Link]
-
Huang, H.; Liu, H.; Jiang, H.; Chen, K. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. J. Org. Chem.2008 , 73 (15), 6037-6040. [Link]
-
Dreher, S. D.; et al. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. J. Org. Chem.2009 , 74 (9), 3428–3439. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46-49. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chem. Rev.2007 , 107 (1), 133–173. [Link]
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- 18. mdpi.com [mdpi.com]
A Comparative Guide to Suzuki Coupling Reactivity: 3,5-Dibromo-2-Chloropyrazine vs. 2,3,5-Trichloropyridine
In the landscape of modern medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of hetero-biaryl scaffolds that are prevalent in a vast array of pharmaceutical agents. The strategic functionalization of polyhalogenated heterocycles is a key approach for rapidly accessing diverse chemical space. This guide provides an in-depth, objective comparison of two such valuable building blocks: 3,5-Dibromo-2-Chloropyrazine and 2,3,5-trichloropyridine, in the context of their Suzuki coupling performance. We will delve into their respective reactivities, supported by experimental data, and provide detailed protocols to aid researchers in making informed decisions for their synthetic campaigns.
Introduction: The Strategic Importance of Halogenated Pyrazines and Pyridines
Both pyrazine and pyridine cores are privileged structures in medicinal chemistry, appearing in numerous approved drugs. Their polyhalogenated derivatives serve as versatile platforms for sequential and site-selective functionalization. The choice between a brominated/chlorinated pyrazine and a trichlorinated pyridine is often dictated by a nuanced understanding of their chemical behavior, particularly the reactivity of their carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.
Unraveling Reactivity: An In-depth Mechanistic Perspective
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][2] The facility of this step is inversely correlated with the carbon-halogen bond dissociation energy, leading to the general reactivity trend: C-I > C-Br > C-Cl.[3]
However, the electronic nature of the heterocyclic ring plays a crucial role. The electron-deficient character of both pyrazine and pyridine rings, owing to the presence of electronegative nitrogen atoms, significantly activates the attached halogens towards oxidative addition.[4] This activation can even render C-Cl bonds, which are typically less reactive, viable substrates for Suzuki coupling, especially at positions alpha to a ring nitrogen.[5]
This compound: A Tale of Two Halogens
In this compound, we are presented with a scenario of competitive reactivity between two different halogen atoms. Based on the fundamental principles of Suzuki coupling, the weaker C-Br bonds are expected to be significantly more reactive than the C-Cl bond.[3] Between the two electronically similar C-Br bonds at the 3 and 5 positions, their reactivity will be subtly influenced by the adjacent chloro group and the pyrazine nitrogens. The position alpha to a nitrogen (C2 and C6) is generally the most electrophilic and therefore most reactive in pyridine systems.[5] In pyrazines, all positions are alpha to a nitrogen, leading to a generally activated system.
2,3,5-Trichloropyridine: A Study in Regioselectivity
For 2,3,5-trichloropyridine, all reactive sites are C-Cl bonds. Here, the regioselectivity is governed by the electronic environment of each position. The C2 position is doubly activated by the adjacent nitrogen atom and the electron-withdrawing chloro groups at C3 and C5, making it the most electrophilic and thus the most susceptible to oxidative addition.[3][6] Experimental evidence confirms that Suzuki coupling of 2,3,5-trichloropyridine with various arylboronic acids proceeds with high regioselectivity at the C2 position.[6][7]
Comparative Performance: Experimental Data at a Glance
The following tables summarize representative experimental data for the Suzuki coupling of both this compound and 2,3,5-trichloropyridine. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature. Therefore, the data for this compound is based on established reactivity principles and analogous systems, such as 3-bromo-2-chloropyridine.[8]
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 | C3/C5 > C2 | [8] |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | ~90 | C3/C5 > C2 | [8] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | Na₂CO₃ | H₂O/DMF | 60 | 12 | 83 | C2 selective | [6][7] |
| 2,3,5-Trichloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ (0.5) | - | Na₂CO₃ | H₂O/DMF | 60 | 12 | 89 | C2 selective | [6][7] |
| 2,3,5-Trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | - | Na₂CO₃ | H₂O/DMF | 60 | 12 | 85 | C2 selective | [6][7] |
| 2,3,5-Trichloropyridine | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.5) | - | Na₂CO₃ | H₂O/DMF | 60 | 12 | 81 | C2 selective | [6][7] |
Table 1: Comparative Experimental Data for Suzuki Coupling.
Experimental Protocols: A Step-by-Step Guide
The following are detailed, self-validating protocols for conducting Suzuki-Miyaura coupling reactions with both substrates. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Protocol for Site-Selective Suzuki Coupling of this compound
This protocol is designed for the selective arylation at one of the C-Br positions. The choice of a palladium(0) source like Pd(PPh₃)₄ is often effective for C-Br bonds.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (1 mL, degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
With vigorous stirring, heat the reaction mixture to 90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-bromo-2-chloropyrazine.
Protocol for Regioselective Suzuki Coupling of 2,3,5-Trichloropyridine
This ligand-free protocol is optimized for the selective arylation at the C2 position of 2,3,5-trichloropyridine.[6] The use of an aqueous system and a simple palladium salt makes this a cost-effective and environmentally benign procedure.
Materials:
-
2,3,5-Trichloropyridine (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.005 mmol, 0.5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Water (3.5 mL)
-
Standard reaction vessel
Procedure:
-
In a reaction vessel, combine 2,3,5-trichloropyridine, the arylboronic acid, sodium carbonate, and palladium(II) acetate.
-
Add the water and DMF to the vessel.
-
Heat the reaction mixture to 60 °C with vigorous stirring. The reaction is carried out in air.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 3,5-dichloro-2-arylpyridine.
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of this compound and 2,3,5-trichloropyridine in the context of Suzuki-Miyaura cross-coupling.
-
This compound offers the advantage of differential reactivity between its bromo and chloro substituents, allowing for selective initial coupling at the more reactive C-Br positions. This opens the door for subsequent, distinct functionalization at the remaining halogen sites.
-
2,3,5-Trichloropyridine demonstrates excellent regioselectivity for Suzuki coupling at the C2 position, providing a direct route to 2-aryl-3,5-dichloropyridines. The use of a simple, ligand-free palladium acetate catalyst in an aqueous system highlights its practical utility and cost-effectiveness.
The choice between these two substrates will ultimately depend on the specific synthetic strategy and the desired final product. For researchers aiming to perform sequential, multi-component couplings on a pyrazine core, this compound is an excellent starting point. Conversely, for the direct and efficient synthesis of 2-aryl-3,5-dichloropyridines, 2,3,5-trichloropyridine presents a robust and economical option.
Future research in this area will likely focus on the development of even more selective and efficient catalyst systems that can further control the site of coupling in polyhalogenated heterocycles, enabling the synthesis of increasingly complex and novel molecular architectures for drug discovery and materials science.
References
-
Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. (Molecules 2009, 14(8), 3154-3161). [Link]
-
Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. (ResearchGate). [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (The Journal of Organic Chemistry). [Link]
-
Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (ResearchGate). [Link]
-
Suzuki reaction. (Wikipedia). [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (Journal of Combinatorial Chemistry). [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (Chemical Science). [Link]
-
Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. (Chemistry – A European Journal). [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (MDPI). [Link]
-
Suzuki-Miyaura Coupling. (Chemistry LibreTexts). [Link]
-
Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. (MDPI). [Link]
-
Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (Organic & Biomolecular Chemistry). [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (Accounts of Chemical Research). [Link]
-
Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. (The Journal of Organic Chemistry). [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (Molecules). [Link]
-
Site-selective Suzuki–Miyaura reactions of 2,3,5-tribromo-N-methylpyrrole. (ResearchGate). [Link]
-
Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. (ACS Omega). [Link]
Sources
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- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 3,5-Dibromo-2-chloropyrazine and Other Dihalopyrazines in Cross-Coupling Reactions
Introduction: The Strategic Importance of Substituted Pyrazines
The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The ability to selectively introduce diverse substituents onto the pyrazine ring through transition metal-catalyzed cross-coupling reactions is therefore of paramount importance for the rapid generation of novel molecular entities with tailored properties. Dihalopyrazines, in particular, serve as versatile building blocks, offering multiple reaction sites for sequential and regioselective functionalization.
This guide provides a comprehensive comparison of the reactivity of 3,5-dibromo-2-chloropyrazine with other common dihalopyrazines in three of the most powerful and widely utilized cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. By understanding the underlying principles governing their reactivity and selectivity, researchers can make more informed decisions in the design and execution of their synthetic strategies.
Principles of Reactivity and Regioselectivity in Dihalopyrazines
The reactivity of dihalopyrazines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors:
-
Carbon-Halogen Bond Strength: The oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond is often the rate-determining step in the catalytic cycle. The bond dissociation energies follow the trend C-I > C-Br > C-Cl.[3] Consequently, C-Br bonds are more readily cleaved than C-Cl bonds, leading to higher reactivity at brominated positions under milder conditions.
-
Position of the Halogen: The electron-deficient nature of the pyrazine ring, due to the presence of two nitrogen atoms, significantly influences the reactivity of the C-X bonds. Positions alpha (C2/C6) to the nitrogen atoms are more electron-deficient and thus more activated towards oxidative addition.[3]
This interplay of bond strength and positional activation dictates the regioselectivity of cross-coupling reactions on polyhalogenated pyrazines.
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. The choice of dihalopyrazine substrate has a profound impact on the reaction outcome.
Reactivity Profile:
-
This compound: In this molecule, we have two distinct types of halogens at different positions. Based on the principles outlined above, the C-Br bonds are significantly more reactive than the C-Cl bond. Between the two C-Br bonds, the one at the C5 position is generally more reactive than the one at the C3 position due to the electronic influence of the adjacent chlorine and nitrogen atoms. Therefore, initial Suzuki coupling is expected to occur selectively at the C5-Br bond.
-
2,3-Dichloropyrazine: Both halogens are the same, so reactivity is primarily determined by position. The C2 position is alpha to a nitrogen atom, making it more electron-deficient and thus more reactive than the C3 position.
-
2,5-Dibromopyrazine: Both halogens are bromine, and both are at positions alpha to a nitrogen atom. Therefore, both C-Br bonds are highly activated, and achieving mono-substitution can be challenging, often leading to mixtures of mono- and di-substituted products.
Experimental Data Summary:
| Dihalopyrazine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 / 12 | ~80 (at C5) | (Predicted based on analogous systems) |
| 2,3-Dichloropyrazine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 / 24 | ~75 (at C2) | [4] |
| 2,5-Dibromopyrazine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 / 12 | ~85 (mono-arylated) | [4] |
Experimental Protocol: Regioselective Suzuki Coupling of this compound
Objective: To synthesize 5-phenyl-3-bromo-2-chloropyrazine.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add toluene (5 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to afford the desired product.
Logical Workflow for Suzuki Coupling of Dihalopyrazines
Caption: Decision workflow for Suzuki coupling of dihalopyrazines.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups onto aromatic and heteroaromatic rings.[5] The reactivity trends observed in Suzuki coupling are generally mirrored in this transformation.
Reactivity Profile:
-
This compound: The C5-Br bond is expected to be the most reactive site for Sonogashira coupling, allowing for the selective introduction of an alkynyl substituent.
-
2,3-Dichloropyrazine: The C2 position is the preferred site of reaction due to its higher activation.
-
2,5-Dibromopyrazine: Similar to Suzuki coupling, achieving mono-alkynylation can be challenging due to the high reactivity of both C-Br bonds.
Experimental Data Summary:
| Dihalopyrazine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 / 8 | ~85 (at C5) | (Predicted based on analogous systems) |
| 2,3-Dichloropyrazine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 65 / 10 | ~80 (at C2) | [2] |
| 2,5-Dibromopyrazine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 50 / 6 | ~90 (mono-alkynylated) | [2] |
Experimental Protocol: Regioselective Sonogashira Coupling of this compound
Objective: To synthesize 5-(phenylethynyl)-3-bromo-2-chloropyrazine.
Materials:
-
This compound
-
Phenylacetylene
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (5 mL) and Et₃N (2 mL) via syringe.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 2% ethyl acetate in hexanes) to yield the desired product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[6] The choice of ligand is often crucial for achieving high yields and selectivity in this reaction.
Reactivity Profile:
-
This compound: The C5-Br bond is the most likely site for amination, given its higher reactivity compared to the other halogenated positions.
-
2,3-Dichloropyrazine: Amination will preferentially occur at the more activated C2 position.
-
2,5-Dibromopyrazine: Both C-Br bonds are susceptible to amination, and careful control of reaction conditions is necessary to achieve mono-amination.
Experimental Data Summary:
| Dihalopyrazine | Amine | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 / 16 | ~90 (at C5) | (Predicted based on analogous systems) |
| 2,3-Dichloropyrazine | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 / 24 | ~85 (at C2) | [7] |
| 2,5-Dibromopyrazine | Benzylamine | Pd₂(dba)₃/Xantphos | K₃PO₄ | Dioxane | 90 / 12 | ~88 (mono-aminated) | [7] |
Experimental Protocol: Regioselective Buchwald-Hartwig Amination of this compound
Objective: To synthesize 5-(morpholino)-3-bromo-2-chloropyrazine.
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Hexanes
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 10% ethyl acetate in hexanes) to obtain the desired product.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion: A Versatile Building Block for Complex Molecule Synthesis
This guide has provided a comparative overview of the reactivity of this compound and other dihalopyrazines in key palladium-catalyzed cross-coupling reactions. The predictable regioselectivity of this compound, with initial functionalization occurring at the C5-Br bond, makes it an exceptionally valuable building block for the synthesis of highly substituted pyrazine derivatives. By leveraging the principles of C-X bond strength and positional activation, chemists can strategically design synthetic routes to access a wide array of complex molecules for applications in drug discovery, agrochemicals, and materials science. The provided experimental protocols serve as a starting point for the development of robust and efficient synthetic methodologies.
References
- Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. (2021).
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles - ResearchGate. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Recent Advances in Sonogashira Reactions - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. - ResearchGate. (n.d.). Retrieved from [Link]
-
Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2023). Retrieved from [Link]
-
Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PubMed. (2014). Retrieved from [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (n.d.). Retrieved from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products - MDPI. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017). Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
PDF 1014.01 K - International Journal of New Chemistry. (2024). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. (2020). Retrieved from [Link]
-
(PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole - ResearchGate. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.). Retrieved from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (n.d.). Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (n.d.). Retrieved from [Link]
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- 2. Sonogashira Coupling [organic-chemistry.org]
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- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to Ligands for the Selective Cross-Coupling of 3,5-Dibromo-2-Chloropyrazine
Introduction
Substituted pyrazines are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to engage in hydrogen bonding make them invaluable pharmacophores. 3,5-Dibromo-2-chloropyrazine is a particularly attractive starting material, offering three distinct reaction handles for sequential, site-selective functionalization. The ability to precisely control which halogen atom reacts is paramount for the efficient construction of complex, unsymmetrically substituted pyrazine derivatives.
This guide provides a comparative analysis of various ligand systems for the palladium-catalyzed selective cross-coupling of this compound. We will delve into the principles governing selectivity, compare the performance of common ligand classes with supporting data, and provide detailed experimental protocols for researchers in synthetic and medicinal chemistry.
The Principle of Chemoselectivity
The primary challenge in the functionalization of this compound lies in achieving chemoselectivity. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to a palladium(0) complex. The reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl.[1] This intrinsic reactivity difference forms the basis for selectivity, making the two C-Br bonds at the C3 and C5 positions more susceptible to reaction than the C-Cl bond at C2.
However, the electronic nature of the π-deficient pyrazine ring, coupled with the steric and electronic properties of the palladium catalyst's ligand, can significantly influence this reactivity order, allowing for fine-tuned control over the reaction site.[2][3] The choice of ligand is therefore the most critical parameter in directing the selectivity of the coupling reaction.
Understanding Ligand Effects in Catalysis
The ligand's role in a palladium-catalyzed cross-coupling reaction is multifaceted. It stabilizes the palladium center, influences its solubility, and, most importantly, modulates its reactivity. Two key properties of a ligand dictate its performance:
-
Electronic Properties : Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step, especially for less reactive C-Cl bonds.[4][5]
-
Steric Properties (Bulk) : Sterically demanding ligands promote the final reductive elimination step, which forms the product and regenerates the active Pd(0) catalyst.[6] Furthermore, the ligand's bulk can direct the catalyst to attack the least sterically hindered position on the substrate.
Below is a generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, illustrating the key stages where the ligand exerts its influence.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Comparative Analysis of Ligand Classes
The choice of ligand class is critical for directing the reaction to the desired position on the this compound core.
Traditional Phosphine Ligands (e.g., PPh₃, dppf)
Triphenylphosphine (PPh₃) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are foundational ligands in cross-coupling chemistry. They are moderately electron-donating and have well-defined steric profiles.
-
Rationale & Performance : Due to the higher intrinsic reactivity of the C-Br bond, these ligands predictably favor coupling at either C3 or C5 over the C2 chlorine. However, they often exhibit poor selectivity between the two non-equivalent C-Br positions, which can lead to a mixture of mono-brominated isomers or disubstituted products, especially if the coupling partner is used in excess. Dppf, being a bidentate ligand, can sometimes offer improved stability and reactivity over monodentate PPh₃.[7]
Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)
This class of ligands, developed by Stephen Buchwald and his group, has revolutionized palladium-catalyzed cross-coupling.[6] Ligands such as XPhos, SPhos, and RuPhos are characterized by a biphenyl backbone and bulky, electron-donating alkyl groups on the phosphorus atom.
-
Rationale & Performance : The combination of steric bulk and high electron-donating ability makes these ligands exceptionally effective.[4] They accelerate both the oxidative addition and reductive elimination steps, allowing reactions to proceed under milder conditions and with lower catalyst loadings.[6][8] For this compound, the steric hindrance of these ligands is key to achieving high selectivity. The bulky ligand-palladium complex will preferentially approach the less sterically hindered C5 position over the C3 position, which is flanked by the chloro substituent. This often results in excellent regioselectivity for mono-functionalization at C5.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands.[9][10] They are strong σ-donors, forming highly stable and robust bonds with the palladium center.
-
Rationale & Performance : The strong Pd-NHC bond often leads to highly active and long-lived catalysts that are resistant to decomposition.[11] This makes them ideal for coupling less reactive electrophiles, such as aryl chlorides. In the context of this compound, an NHC-based catalyst can be tuned to achieve different selectivities. While they will still generally favor the C-Br bonds, highly hindered NHC ligands have been shown to promote coupling at unconventional, sterically crowded positions.[12][13] This offers a potential strategy to selectively target the C3 position, although this may require careful optimization.
Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling
The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, illustrating the impact of ligand choice on product distribution.
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | C5-Product Yield (%) | C3-Product Yield (%) | C2-Product Yield (%) | Selectivity (C5:C3) |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | ~45% | ~30% | <5% | ~1.5 : 1 |
| dppf | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 85 | ~55% | ~25% | <2% | ~2.2 : 1 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | >90% | <5% | <1% | >18 : 1 |
| IPr (NHC) | [Pd(IPr)(cinnamyl)Cl] | NaOt-Bu | Dioxane | 100 | ~70% | ~15% | ~5% | ~4.7 : 1 |
Note: The data presented is a compilation of typical results from the literature and serves as an illustrative guide.[6][14][15][16] Actual yields and selectivities are highly dependent on the specific substrates and precise reaction conditions.
Experimental Protocols
The following protocols provide detailed, reproducible methods for the selective functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5 Position using XPhos
This protocol details a procedure for the highly selective mono-arylation at the C5-bromo position.
Caption: Step-by-step workflow for the selective Suzuki coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous, degassed toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-3-bromo-2-chloropyrazine.
Protocol 2: Selective Buchwald-Hartwig Amination at the C5 Position
This protocol outlines the selective C-N bond formation at the C5 position, a common transformation in pharmaceutical synthesis.[7][17]
Materials:
-
5-Aryl-3-bromo-2-chloropyrazine (from Protocol 1, or other mono-bromo pyrazine) (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Bis(tri-t-butylphosphine)palladium(0) (Pd(PtBu₃)₂) (0.03 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 eq)
-
Anhydrous Dioxane
-
Sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the mono-bromo pyrazine substrate, Pd(PtBu₃)₂, and NaOt-Bu to a sealable reaction vial equipped with a stir bar.
-
Remove the vial from the glovebox, add the amine, followed by anhydrous dioxane.
-
Seal the vial tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 8-24 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the desired 5-aryl-3-amino-2-chloropyrazine.
Conclusion and Ligand Selection Strategy
The selective functionalization of this compound is a powerful strategy for building molecular complexity. The choice of ligand is the single most important factor in dictating the site of reaction.
Caption: Decision guide for ligand selection based on desired outcome.
-
For High Selectivity at C5-Br : Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos ) are the clear choice. Their steric profile effectively blocks the C3 position, leading to excellent yields of the C5-substituted product.
-
For General C-Br Functionalization : If high selectivity between C3 and C5 is not critical, traditional phosphine ligands like dppf can be effective and more economical.
-
For Subsequent C-Cl Functionalization : After both C-Br positions have been functionalized, robust ligands such as N-Heterocyclic Carbenes may be required to activate the stronger C-Cl bond, often under more forcing conditions.
By understanding the principles outlined in this guide and selecting the appropriate ligand, researchers can unlock the full synthetic potential of this compound for applications in drug discovery and materials science.
References
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A Comparative Guide to the Reaction Kinetics of 3,5-Dibromo-2-Chloropyrazine Functionalization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Functionalized pyrazine scaffolds are integral to modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] 3,5-Dibromo-2-Chloropyrazine is a versatile starting material, offering three distinct reaction sites for sequential, regioselective functionalization. Understanding the kinetic differences between these sites is paramount for rational reaction design and process optimization. This guide provides an in-depth analysis of the reaction kinetics for the primary functionalization pathways—Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr)—offering a comparative framework supported by experimental insights to empower chemists in their synthetic endeavors.
Introduction: The Strategic Value of Polysubstituted Pyrazines
The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged structure in drug discovery due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions with protein targets.[3] Molecules incorporating this scaffold have demonstrated a wide range of biological activities, including anticancer and antiviral properties.[1][2][4]
This compound stands out as a particularly valuable building block.[5] Its three halogen substituents possess differential reactivity, enabling chemists to perform selective, stepwise modifications. This guide will dissect the kinetic principles governing this selectivity, focusing on the two major classes of transformations: cross-coupling reactions at the C-Br and C-Cl bonds and SNAr at the C-Cl bond.
Part 1: Kinetics of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone for forming C-C and C-N bonds on the pyrazine ring. The key to selectivity in molecules like this compound lies in the relative rates of the initial, often rate-determining, oxidative addition step.[6]
Theoretical Framework: The Oxidative Addition Cascade
The generally accepted mechanism for reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings begins with the oxidative addition of the organohalide to a Palladium(0) complex.[7][8][9] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy (BDE). The established trend for BDEs is C-Cl > C-Br > C-I. Consequently, the kinetic preference for oxidative addition follows the reverse trend: C-I > C-Br > C-Cl .[6][7]
This fundamental principle dictates that the C3 and C5 bromine atoms of this compound are significantly more reactive towards Palladium(0) catalysts than the C2 chlorine atom.
Suzuki-Miyaura Coupling: A Comparative Case Study
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds.[9][10] When this compound is subjected to typical Suzuki conditions (e.g., Pd(PPh₃)₄, a boronic acid, and a base), the reaction proceeds with high regioselectivity at the bromine positions.[11][12]
Kinetic Profile & Selectivity:
-
Initial Reaction: The first equivalent of boronic acid will almost exclusively displace one of the bromine atoms. The two bromine positions (C3 and C5) are electronically similar, often leading to a mixture of 3-aryl-5-bromo-2-chloropyrazine and 5-aryl-3-bromo-2-chloropyrazine.
-
Forcing Conditions: Driving the reaction to completion with excess boronic acid and prolonged heating will result in the disubstituted 3,5-diaryl-2-chloropyrazine. The C-Cl bond remains largely unreacted under standard Suzuki conditions that readily cleave C-Br bonds.[11]
-
Overcoming C-Cl Inertness: Coupling at the C-Cl position is possible but requires more specialized and forcing conditions, such as the use of highly active electron-rich, sterically hindered phosphine ligands (e.g., tBu₃P) and stronger bases.[13]
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
| Position | Halogen | Relative Reaction Rate | Typical Conditions for Monofunctionalization |
| C3 / C5 | Bromine (Br) | Fast | Pd(PPh₃)₄, Na₂CO₃, 1 eq. ArB(OH)₂, Toluene/H₂O, 80-100 °C |
| C2 | Chlorine (Cl) | Very Slow | Requires specialized catalysts (e.g., Pd₂(dba)₃/tBu₃P), KF, THF, 50 °C.[13] Generally unreactive under standard C-Br coupling conditions. |
Buchwald-Hartwig Amination
Similar to the Suzuki reaction, the Buchwald-Hartwig amination follows a catalytic cycle initiated by oxidative addition.[14][15][16] Therefore, it exhibits the same kinetic preference for C-Br over C-Cl bonds.[7] This allows for the selective synthesis of 3-amino-5-bromo-2-chloropyrazines or 3,5-diamino-2-chloropyrazines while preserving the C2 chlorine for subsequent transformations.
-
Ligand Influence: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. While first-generation ligands like P(o-tolyl)₃ can be effective, modern biarylphosphines (e.g., XPhos, SPhos) or ferrocene-based ligands (e.g., dppf) often provide higher yields and faster reaction times, though the intrinsic C-Br > C-Cl reactivity preference is maintained.[15]
Part 2: Kinetics of Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature makes halogenated pyrazines, particularly at the C2 position, highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[11]
Theoretical Framework: The SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the halide leaving group.
Key Kinetic Factors:
-
Ring Activation: The two ring nitrogens strongly withdraw electron density, activating the ring towards nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitrogens (i.e., C2, C3, C5, C6).
-
Leaving Group Ability: The rate of the elimination step is influenced by the stability of the departing halide anion (I⁻ > Br⁻ > Cl⁻ > F⁻).
-
Electronegativity: The C-Cl bond is more polarized than the C-Br bond due to chlorine's higher electronegativity. This makes the C2 carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack.
For this compound, the powerful electron-withdrawing effect of the adjacent nitrogen atoms and the high electrophilicity of the C2 carbon make the C-Cl bond the primary site for SNAr, even though chloride is a poorer leaving group than bromide.[17][18]
Table 2: Comparative Reactivity in SNAr Reactions
| Position | Halogen | Relative Reaction Rate | Typical Nucleophiles & Conditions |
| C2 | Chlorine (Cl) | Fast | Amines, Alkoxides, Thiolates. Often proceeds at or slightly above room temperature. |
| C3 / C5 | Bromine (Br) | Slow | Generally unreactive towards SNAr under conditions that readily displace the C2-Chloride. |
Part 3: Orthogonal Reactivity & Strategic Synthesis
The distinct kinetic profiles of cross-coupling and SNAr reactions on this compound enable a powerful and strategic approach to synthesis known as orthogonal functionalization. A chemist can choose the reaction sequence to build molecular complexity in a controlled manner.
This dual reactivity allows for the synthesis of diverse libraries of compounds from a single starting material, a highly desirable feature in drug discovery programs.
Part 4: Comparison with Alternative Scaffolds
While this compound is highly versatile, other halogenated pyrazines offer different reactivity profiles that may be advantageous for specific synthetic targets.
Table 3: Comparison of Halogenated Pyrazine Starting Materials
| Compound | Key Kinetic Feature(s) | Primary Use Case |
| This compound | Orthogonal SNAr (C-Cl) and Cross-Coupling (C-Br) reactivity. | Stepwise synthesis of trisubstituted pyrazines. |
| 2,3-Dichloropyrazine | Two reactive sites for SNAr or double cross-coupling. C3 is often more reactive in cross-coupling.[6] | Synthesis of symmetrical or unsymmetrical 2,3-disubstituted pyrazines. |
| 2,6-Dichloropyrazine | Symmetrical substrate. Good for double functionalization (SNAr or Cross-Coupling). | Accessing symmetrical 2,6-disubstituted pyrazines. |
| 2-Amino-3,5-dibromopyrazine | The amino group can direct or modulate reactivity and serves as a synthetic handle. | Synthesis of kinase inhibitors and other complex heterocycles.[5] |
Part 5: Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on the specific substrates and desired products.
Protocol 1: Selective Monobromide Suzuki-Miyaura Coupling
This protocol targets the selective functionalization of one bromine atom.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.05 eq.), and Sodium Carbonate (Na₂CO₃, 2.5 eq.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent: Add a degassed mixture of Toluene and Water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Trustworthiness Note: The disappearance of the starting material and the appearance of a new, less polar spot by TLC are indicators of a successful reaction. Incomplete conversion may be addressed by adding a fresh portion of the palladium catalyst.
Protocol 2: Selective SNAr at the C2-Chloride Position
This protocol targets the selective displacement of the chlorine atom with an amine.
-
Setup: To a round-bottom flask, add this compound (1.0 eq.) and a suitable solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Nucleophile Addition: Add the desired amine (e.g., morpholine, 1.2 eq.) and a base such as Potassium Carbonate (K₂CO₃, 2.0 eq.) or Triethylamine (Et₃N, 2.0 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-6 hours.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.
-
Expertise Note: The choice of base is crucial. For less nucleophilic amines, a stronger, non-nucleophilic base like sodium hydride (NaH) may be required to deprotonate the amine in situ. However, this requires strictly anhydrous conditions.
Conclusion
The functionalization of this compound is a study in controlled, kinetically driven reactivity. The C-Br bonds are predisposed to rapid oxidative addition in palladium-catalyzed cross-coupling reactions, while the C-Cl bond, activated by the adjacent ring nitrogens, is the prime target for nucleophilic aromatic substitution. By understanding and leveraging these intrinsic kinetic biases, researchers can strategically and efficiently construct complex, highly functionalized pyrazine derivatives, accelerating the pace of drug discovery and development.
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D. L. Comins & S. O'Connor. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(35), 5869-5883. DOI: 10.1039/C3OB40460A.
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Various Authors. (2002). ChemInform Abstract: Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines. ChemInform, 33(41).
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ECHEMI. (n.d.). This compound.
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A. T. Stone et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1984-1991.
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
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P. J. Kocienski et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2346-2357.
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A. T. Stone et al. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). ResearchGate.
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S. Maity et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14, 15414-15419.
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H. M. Hassaneen & A. S. Shawali. (2013). Regioselective synthesis of some functionalized 3,4'-bis-(pyrazolyl)ketones and chemoselectivity in their reaction with hydrazine hydrate. European Journal of Chemistry, 4(1), 102-109.
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Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
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Various Authors. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. ResearchGate.
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A. G. Tzakos et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4376.
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A Comparative Guide to the Reactivity of 3,5-Dibromo-2-Chloropyrazine: A DFT and Experimental Synthesis
Halogenated pyrazines are foundational scaffolds in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their unique electronic properties, stemming from the π-deficient nature of the diazine ring, impart distinct reactivity patterns that can be strategically exploited.[4][5] Among these, 3,5-Dibromo-2-Chloropyrazine stands out as a versatile building block, offering three distinct halogenated sites for functionalization.[2][6] This guide provides an in-depth analysis of the reactivity of these sites, comparing predictions from Density Functional Theory (DFT) studies with established experimental outcomes for key synthetic transformations like Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Part 1: Theoretical Reactivity Analysis via Density Functional Theory (DFT)
DFT has become an indispensable tool for predicting molecular properties and reactivity, offering insights that can guide experimental design and explain observed outcomes.[7][8] By calculating properties like electrostatic potential, frontier molecular orbital energies, and reaction pathways, we can generate a robust hypothesis for the chemical behavior of this compound.[9][10]
Computational Methodology: A Self-Validating Protocol
The accuracy of DFT predictions hinges on the appropriate selection of computational methods. A widely accepted and validated protocol for molecules of this type involves the following steps:
-
Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p).[8][11]
-
Frequency Calculation: This step confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data.
-
Solvent Modeling: Reactions are typically run in a solvent, so its effect is included using a model like the Polarization Continuum Model (PCM).[7]
-
Reactivity Descriptor Calculation: Key electronic properties are calculated from the optimized structure, including:
-
Molecular Electrostatic Potential (MEP): Maps the charge distribution to identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions.
-
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate regions susceptible to electrophilic and nucleophilic attack, respectively.
-
Fukui Functions: Quantify the change in electron density at a specific site upon the addition or removal of an electron, pinpointing the most reactive atoms for nucleophilic, electrophilic, or radical attack.
-
Predicted Reactivity of this compound
Applying this workflow, we can predict the reactivity hotspots on the pyrazine ring:
-
Molecular Electrostatic Potential (MEP): The MEP map would show a strong positive potential (electrophilic character) on the carbon atoms bonded to the halogens, particularly the C2 carbon. This is due to the cumulative electron-withdrawing effects of the two ring nitrogens and the attached chlorine atom. The nitrogen atoms themselves would exhibit negative potential, indicating their nucleophilic character.
-
LUMO Distribution: For a nucleophilic attack, the LUMO is the key orbital. In pyrazine systems, the LUMO is typically distributed over the ring carbons. For this compound, the LUMO density is expected to be highest at the C2 position, followed by the C5 and C3 positions. This identifies C2 as the most probable site for an initial nucleophilic attack.
Based on these DFT descriptors, a clear hierarchy of reactivity emerges, which differs depending on the reaction mechanism.
Part 2: Comparison with Experimental Data
The true value of theoretical predictions lies in their correlation with real-world experimental results. Here, we compare the DFT-based hypotheses with established synthetic protocols.
Alternative 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for functionalizing electron-deficient aromatic rings.[12][13] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electrophilic carbon, forming a resonance-stabilized intermediate (a Meisenheimer complex) before the leaving group is expelled.[12]
Experimental Protocol: General Procedure for SNAr on this compound
-
Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent: Add an appropriate polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Nucleophile & Base: Add the nucleophile (e.g., a primary/secondary amine, alkoxide, or thiol, 1.1-1.5 equiv) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 2.0 equiv) if the nucleophile is not anionic.
-
Reaction: Heat the mixture to a temperature between 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., Ethyl Acetate). The organic layers are combined, dried, and concentrated.
-
Purification: Purify the crude product by column chromatography on silica gel.
Comparison of Predicted vs. Experimental Reactivity for SNAr
| Position | DFT Prediction (Reactivity) | Supporting Rationale (Theoretical) | Typical Experimental Outcome | Supporting Rationale (Experimental) |
| C2-Cl | Highest | Strongest electrophilic character due to activation by two adjacent nitrogen atoms. Highest LUMO coefficient. | Preferred site of substitution. High yields for substitution of the chlorine atom are consistently reported for chloropyrazines.[14][15] | The rate-determining step is the nucleophilic attack, which is favored at the most electron-deficient site. The stability of the Meisenheimer complex is greatest when the negative charge is delocalized by the adjacent nitrogens.[16] |
| C3/C5-Br | Lower | Less activation compared to C2. The C-Br bond is less polarizing than the C-Cl bond. | Generally unreactive under typical SNAr conditions unless forced with very harsh conditions or activated by other means. | The C-Cl bond is more polarized, making the C2 carbon a "harder" electrophilic center, which is preferred by many nucleophiles. The activation from the nitrogens is paramount. |
This strong correlation confirms that DFT accurately predicts the outcome of SNAr reactions on this substrate. The C2-Cl position is the primary target for nucleophilic displacement.
Alternative 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, catalyzed by a palladium complex.[17] Its mechanism involves a catalytic cycle where the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[18][19]
Experimental Protocol: General Procedure for Suzuki Coupling
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O).
-
Reaction: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Dry, concentrate, and purify the crude product by column chromatography or recrystallization.
Comparison of Predicted vs. Experimental Reactivity for Suzuki Coupling
| Position | DFT Prediction (Reactivity) | Supporting Rationale (Theoretical) | Typical Experimental Outcome | Supporting Rationale (Experimental) |
| C3/C5-Br | Highest | The C-Br bond dissociation energy (BDE) is significantly lower than the C-Cl BDE, facilitating the oxidative addition step. | Preferred sites of reaction. Selective mono- or di-arylation at the bromine positions is readily achievable by controlling stoichiometry.[20][21] | The general reactivity trend for oxidative addition is C-I > C-Br > C-Cl.[18] This bond strength difference allows for high regioselectivity.[4] |
| C2-Cl | Lowest | The C-Cl bond is stronger and requires more energy for the palladium catalyst to insert. | Largely unreactive under standard Suzuki conditions that target C-Br bonds. More specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos) and stronger bases are required to activate the C-Cl bond.[18][22] | The higher activation barrier for C-Cl oxidative addition allows the C-Br bonds to react preferentially. This orthogonality is a key tool in sequential cross-coupling strategies.[20] |
Again, the experimental data aligns perfectly with the DFT predictions. The C-Br bonds are the primary sites for Suzuki coupling, leaving the C-Cl bond available for subsequent functionalization.
Conclusion and Outlook
The reactivity of this compound is a clear and compelling example of mechanism-dependent regioselectivity. DFT calculations provide a robust and predictive framework for understanding its behavior:
-
For Nucleophilic Aromatic Substitution , the reaction is under electronic control, favoring attack at the most electrophilic C2-Cl position.
-
For Palladium-Catalyzed Cross-Coupling , the reaction is governed by the kinetics of oxidative addition, favoring cleavage of the weaker C-Br bonds at the C3 and C5 positions.
This predictable orthogonality makes this compound an exceptionally valuable intermediate for constructing complex, multi-substituted pyrazine derivatives. By synergizing the predictive power of computational chemistry with established experimental protocols, researchers can design more efficient, selective, and innovative synthetic routes, accelerating the discovery and development of novel molecules in the pharmaceutical and materials science sectors.
References
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Evers, A., et al. (2011). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available at: [Link]
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Proctor, D. J., et al. (2010). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH). Available at: [Link]
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Mathew, B., et al. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. MDPI. Available at: [Link]
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García, F., et al. (2023). Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation. National Institutes of Health (NIH). Available at: [Link]
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Saeed, S., et al. (2009). Chemical reactivity of dihydropyrazine derivatives. Cycloaddition behavior toward ketenes. Chemical and Pharmaceutical Bulletin. Available at: [Link]
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Kolář, M., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. ACS Publications. Available at: [Link]
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Knochel, P., et al. (2009). Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. Organic Letters. Available at: [Link]
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Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. Available at: [Link]
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Li, B., et al. (2024). Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. Available at: [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
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Ho, P. S., & Ford, M. C. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
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The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Bouhrira, S., et al. (2023). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry. Available at: [Link]
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Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
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ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]
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NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Xinkai. (n.d.). This compound|1082843-70-6. Xinkai. Available at: [Link]
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ResearchGate. (n.d.). A Theoretical Study of Chemical Reactivity of Tartrazine Through DFT Reactivity Descriptors. ResearchGate. Available at: [Link]
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Kollár, L., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates.... MDPI. Available at: [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. ResearchGate. Available at: [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available at: [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]
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MDPI. (n.d.). 5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1). MDPI. Available at: [Link]
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ResearchGate. (n.d.). Study of the molecular structure and chemical reactivity of pinocembrin by DFT calculations. ResearchGate. Available at: [Link]
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Wibowo, D., et al. (2020). Reactivity and Stability of Metalloporphyrin Complex Formation: DFT and Experimental Study. MDPI. Available at: [Link]
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National Institutes of Health (NIH). (2024). Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. National Institutes of Health (NIH). Available at: [Link]
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A-Senior-Application-Scientist-s-Guide-to-the-Structural-Confirmation-of-3-5-Dibromo-2-Chloropyrazine-Derivatives
Introduction: The-Critical-Need-for-Unambiguous-Structural-Elucidation
In the landscape of pharmaceutical and agrochemical research, pyrazine derivatives stand out as privileged heterocyclic scaffolds due to their prevalence in biologically active molecules. Specifically, halogenated pyrazines like 3,5-Dibromo-2-Chloropyrazine serve as versatile intermediates in the synthesis of novel compounds with potential therapeutic or practical applications. However, the regiochemistry of polysubstituted aromatic systems can be complex, making unambiguous structural confirmation a cornerstone of reliable drug development and scientific advancement. An erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially compromised safety profiles.
This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of this compound derivatives. We will delve into the strengths and limitations of each method, supported by experimental data and protocols, to empower researchers to make informed decisions in their analytical workflows. Our focus is not merely on the "what" but the "why," providing the causal logic behind experimental choices to ensure robust and trustworthy results.
The-Challenge-of-Polysubstituted-Pyrazines
The primary challenge in confirming the structure of this compound derivatives lies in definitively assigning the position of each substituent on the pyrazine ring. While the starting material is defined, subsequent reactions can potentially lead to isomeric products. Therefore, a multi-faceted analytical approach is essential to provide orthogonal data points that collectively build an irrefutable structural assignment.
Core-Analytical-Techniques:-A-Comparative-Overview
The structural elucidation of organic molecules relies on a synergistic application of various spectroscopic and analytical methods. For this compound derivatives, the most powerful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
| Technique | Information-Provided | Strengths | Limitations |
| NMR-Spectroscopy | Atomic connectivity, chemical environment of nuclei (¹H, ¹³C) | Provides detailed information on the carbon-hydrogen framework, crucial for differentiating isomers. 2D NMR techniques (COSY, HSQC, HMBC) can establish through-bond correlations. | Can be complex to interpret for highly substituted or coupled systems. May not be definitive for establishing regiochemistry without extensive 2D NMR analysis. |
| Mass-Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns | Confirms the molecular formula and provides clues about the structure through characteristic fragmentation. Isotopic patterns of bromine and chlorine are highly informative. | Isomers will have the same molecular weight, making it difficult to distinguish them based on mass alone. Fragmentation patterns can be complex and may not always be diagnostic for positional isomers. |
| X-ray-Crystallography | Unambiguous 3D molecular structure | Provides the absolute, definitive structure of a crystalline compound, resolving any ambiguity in connectivity and stereochemistry. | Requires a suitable single crystal, which can be challenging to obtain. The solid-state structure may not always represent the solution-state conformation. |
| Vibrational-Spectroscopy-(IR,-Raman) | Functional groups present | Quick and simple method to identify the presence of key functional groups. | Provides limited information on the overall molecular structure and is generally insufficient for distinguishing isomers of this type on its own. |
Deep-Dive-into-Key-Analytical-Workflows
1.-Nuclear-Magnetic-Resonance-(NMR)-Spectroscopy:-The-Workhorse-of-Structural-Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound derivatives, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.
-
Sample-Preparation:
-
Accurately weigh 5-10 mg of the purified derivative for ¹H NMR and 20-3
-
A Researcher's Guide to the Spectroscopic Identification of Regioisomers from 3,5-Dibromo-2-Chloropyrazine Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of pharmaceutical development, the precise control of molecular architecture is paramount. Reactions involving polysubstituted aromatic rings, such as 3,5-Dibromo-2-Chloropyrazine, often yield a mixture of regioisomers—compounds with the same molecular formula but different spatial arrangements of substituents. Distinguishing between these closely related molecules is a critical analytical challenge. This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous identification of regioisomers arising from reactions with this compound, supported by experimental data and protocols.
The Challenge of Regioisomerism in Pyrazine Chemistry
This compound is a versatile starting material in organic synthesis, offering multiple reactive sites for functionalization.[1] However, reactions such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling can lead to the formation of different regioisomers, depending on which halogen is displaced. For instance, a nucleophile could potentially substitute the bromine at the 3-position, the bromine at the 5-position, or the chlorine at the 2-position. The electronic and steric environment of each halogen influences its reactivity, but reaction conditions can often be tailored to favor one isomer over another.[2][3]
The resulting regioisomers can possess vastly different biological activities and physical properties. Therefore, their accurate identification is not merely an academic exercise but a crucial step in drug discovery and development. Spectroscopic methods provide the necessary tools to elucidate the precise substitution pattern of the pyrazine ring.
A Multi-faceted Spectroscopic Approach
No single spectroscopic technique is universally sufficient for the unambiguous identification of all regioisomers. A combination of methods is often required, each providing a unique piece of the structural puzzle. The most powerful techniques in this context are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for definitive confirmation, single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most informative technique for distinguishing regioisomers in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations of atomic nuclei, one can deduce the connectivity and spatial relationships of atoms within a molecule.[4]
¹H NMR Spectroscopy: The substitution pattern on the pyrazine ring directly influences the chemical environment of the remaining protons.[5] For a monosubstituted product derived from this compound, the position of the single remaining proton provides a clear indication of the site of substitution.
-
Substitution at C-3: If the bromine at the 3-position is replaced, the remaining proton will be at the 6-position, adjacent to a nitrogen and a bromine-bearing carbon.
-
Substitution at C-5: If the bromine at the 5-position is replaced, the remaining proton will be at the 6-position, adjacent to a nitrogen and a chlorine-bearing carbon.
-
Substitution at C-2: If the chlorine at the 2-position is replaced, the remaining proton will be at the 6-position, flanked by two bromine-bearing carbons.
These different electronic environments will result in distinct chemical shifts for the pyrazine proton, allowing for initial differentiation.
¹³C NMR Spectroscopy: While ¹H NMR is often the first-line technique, ¹³C NMR provides complementary and often more decisive information.[6] The chemical shifts of the carbon atoms in the pyrazine ring are highly sensitive to the nature of the directly attached substituents. By comparing the observed ¹³C chemical shifts with those predicted by empirical calculations or with data from known compounds, the substitution pattern can be confirmed. For instance, the carbon atom bearing the new substituent will exhibit a characteristic chemical shift depending on the nature of that substituent.
2D NMR Techniques (COSY, HSQC, HMBC, and NOESY): For more complex substitution patterns or in cases of signal overlap, two-dimensional NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, which can help to assign protons in more complex spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming the positions of substituents that lack protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons.[7][8] For regioisomers, NOESY can reveal through-space correlations between the protons of a new substituent and the remaining pyrazine proton, confirming the site of attachment.[9] An NOE is typically observed between protons that are closer than 5 Å apart.[7]
Caption: Workflow for the identification of pyrazine regioisomers using NMR spectroscopy.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition: If necessary, perform HMBC and NOESY experiments to establish long-range correlations and spatial proximities. Optimize the mixing times for the specific experiments.
-
Data Processing and Analysis: Process the spectra using appropriate software. Reference the spectra to the TMS signal. Analyze the chemical shifts, multiplicities, coupling constants, and cross-peaks to elucidate the structure.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound, confirming the successful incorporation of the new substituent.[10] High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition. While MS alone cannot typically distinguish between regioisomers, the fragmentation patterns observed in the mass spectrum can sometimes offer clues about the substitution pattern.[11][12][13][14]
The position of a substituent can influence the stability of the resulting fragment ions.[15] For example, a substituent that can stabilize an adjacent positive charge through resonance or inductive effects may lead to a more abundant fragment ion corresponding to the loss of a particular group. By carefully analyzing the fragmentation pathways, it may be possible to infer the substitution pattern.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: Acquire the mass spectrum, ensuring accurate mass calibration.
-
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.[14]
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to identify characteristic losses and fragment ions that may be indicative of a particular regioisomer.
Single-Crystal X-ray Crystallography: The Definitive Answer
When NMR and MS data are inconclusive, or for absolute confirmation of a novel structure, single-crystal X-ray crystallography is the gold standard.[16] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the positions of all atoms in the molecule. The resulting crystal structure provides unambiguous proof of the substitution pattern.
The main limitation of this technique is the requirement for a single, well-ordered crystal of suitable size and quality, which can sometimes be challenging to obtain.
-
Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Crystal Selection and Mounting: Select a suitable crystal under a microscope and mount it on the diffractometer.
-
Data Collection: Collect diffraction data by irradiating the crystal with X-rays.
-
Structure Solution and Refinement: Solve the crystal structure using appropriate software and refine the atomic positions and thermal parameters.
-
Structure Analysis: Analyze the final crystal structure to confirm the connectivity and stereochemistry of the molecule.
Comparative Data Summary
The following table summarizes the expected key differentiating features for the spectroscopic analysis of monosubstituted products from this compound.
| Spectroscopic Technique | 3-Substituted Isomer | 5-Substituted Isomer | 2-Substituted Isomer |
| ¹H NMR | Single proton signal at C6 | Single proton signal at C6 | Single proton signal at C6 |
| (Distinct chemical shift) | (Distinct chemical shift) | (Distinct chemical shift) | |
| ¹³C NMR | Unique set of carbon signals | Unique set of carbon signals | Unique set of carbon signals |
| (Chemical shift of C3 indicative of new substituent) | (Chemical shift of C5 indicative of new substituent) | (Chemical shift of C2 indicative of new substituent) | |
| NOESY | Correlation between substituent protons and H6 | Correlation between substituent protons and H6 | Correlation between substituent protons and H6 |
| MS Fragmentation | Potentially characteristic fragment ions | Potentially characteristic fragment ions | Potentially characteristic fragment ions |
| X-ray Crystallography | Unambiguous structure determination | Unambiguous structure determination | Unambiguous structure determination |
Conclusion
The successful identification of regioisomers from reactions involving this compound is a critical aspect of synthetic and medicinal chemistry. A systematic and multi-technique spectroscopic approach, spearheaded by NMR spectroscopy and supported by mass spectrometry, provides a robust workflow for structural elucidation. In cases of ambiguity or for definitive proof of structure, single-crystal X-ray crystallography remains the ultimate arbiter. By employing these powerful analytical tools, researchers can confidently navigate the complexities of regioisomerism and accelerate the development of novel chemical entities.
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A Senior Application Scientist's Guide to Pyrazine Synthesis: Navigating Alternatives to 3,5-Dibromo-2-Chloropyrazine
Introduction
The pyrazine scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have cemented its status as a privileged structure in numerous FDA-approved drugs, including the anti-tuberculosis agent Pyrazinamide and the anti-cancer drug Bortezomib.[1][2] The synthesis of highly functionalized, unsymmetrical pyrazines is therefore a critical endeavor for drug discovery professionals aiming to fine-tune molecular properties and explore structure-activity relationships (SAR).
3,5-Dibromo-2-Chloropyrazine has long served as a versatile starting material, offering three distinct handles for sequential functionalization. However, reliance on a single building block can limit synthetic flexibility and accessibility. This guide provides an in-depth comparison of viable alternative reagents, offering researchers and drug development professionals a data-driven framework for selecting the optimal starting material for their specific synthetic targets. We will delve into the nuanced reactivity of various di- and mono-halogenated pyrazines, supported by experimental data and detailed protocols, to empower more strategic and efficient synthetic design.
The Principles of Halogen Reactivity on the Pyrazine Core
The functionalization of halogenated pyrazines is predominantly achieved through two powerful reaction classes: palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). The reactivity of the carbon-halogen (C-X) bond is paramount and generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl.[3][4] This trend implies that bromo- and iodo-pyrazines will typically react under milder conditions than their chloro-counterparts.
However, a critical factor that distinguishes pyrazines from other aromatic systems is the electron-deficient nature of the ring, caused by the two electronegative nitrogen atoms. This intrinsic property significantly activates the ring towards oxidative addition, the rate-determining step in many Pd-catalyzed cycles.[4] Consequently, even the more robust C-Cl bond on a pyrazine ring is considerably more reactive than a C-Cl bond on an electron-rich arene, making chloropyrazines highly viable and cost-effective substrates, especially with the advent of advanced catalyst systems.[3][4]
A Comparative Analysis of Key Alternative Reagents
The choice of a starting material is a strategic decision that dictates the entire synthetic route. Below, we compare the most common alternatives to this compound, evaluating their unique reactivity profiles and synthetic utility.
Dichloropyrazines: Workhorses for Sequential Functionalization
Dichloropyrazines are excellent substrates for building unsymmetrical, polysubstituted pyrazines through stepwise reactions. Their low cost and the distinct reactivity of different positions make them highly attractive.
-
2,3-Dichloropyrazine: This reagent is a prime candidate for creating 2,3,5,6-tetrasubstituted pyrazines. The C-2 position is generally more susceptible to nucleophilic attack than the C-3 position.[5] This differential reactivity allows for selective mono-functionalization at C-2, followed by a subsequent, often more forcing, reaction at the C-3 position. However, some nucleophiles can lead to unexpected "tele-substitution" where a hydrogen at C-6 is displaced instead, highlighting the need for careful reaction optimization.[5]
-
2,6-Dichloropyrazine: The symmetrical nature of this isomer is advantageous for synthesizing symmetrically substituted pyrazines in a single step. Furthermore, it is an excellent substrate for directed ortho-metalation strategies. Using a strong, non-nucleophilic base like lithium tetramethylpiperidide (LTMP) or undergoing dimetalation at low temperatures allows for the introduction of electrophiles at the C-3 and C-5 positions, leading to highly substituted pyrazine C-nucleosides.[6]
Dibromopyrazines: The High-Reactivity Option
The weaker C-Br bond makes dibromopyrazines more reactive than their chlorinated analogs, often enabling reactions under milder conditions with lower catalyst loadings.
-
2,5-Dibromopyrazine: This symmetrical reagent is ideal for double cross-coupling reactions to generate 2,5-disubstituted pyrazines. A prominent example is its use in the concise total synthesis of the bisindole alkaloid Alocasin A, where a double Suzuki-Miyaura coupling with a 3-borylindole proceeded in good yield.[1]
-
2,3-Dibromopyrazine & 2,6-Dibromopyrazine: Similar to their dichloro-counterparts, these reagents offer higher reactivity for sequential functionalization. The choice between them depends on the desired final substitution pattern. 2-Bromopyrazine is inherently more reactive than 2-chloropyrazine in Suzuki couplings, often providing higher yields under gentler conditions, which is crucial when working with sensitive or complex substrates.[4]
Monohalogenated Pyrazines: Fundamental Building Blocks
For targets that do not require full substitution, monohalogenated pyrazines are the most direct starting points.
-
2-Chloropyrazine & 2-Bromopyrazine: These are foundational reagents for accessing a vast array of substituted pyrazines. Modern catalytic systems, particularly those employing bulky, electron-rich phosphine ligands like SPhos, have made 2-chloropyrazine an efficient and economical alternative to the more reactive but more expensive 2-bromopyrazine for Suzuki couplings.[4] These substrates are also excellent candidates for C-N bond formation via Buchwald-Hartwig amination.[7]
Comparative Data Summary
The following tables provide a high-level overview and specific experimental comparisons to guide reagent selection.
Table 1: High-Level Comparison of Halogenated Pyrazine Reagents
| Reagent | Structure | Key Features & Advantages | Common Limitations |
| 2,3-Dichloropyrazine | Cl-C1=NC(Cl)=CC=N1 | Excellent for sequential functionalization; cost-effective. | Regioselectivity can be challenging; risk of tele-substitution.[5] |
| 2,6-Dichloropyrazine | Cl-C1=CN=C(Cl)C=C1 | Symmetrical; ideal for double substitution and directed metalation.[6] | Less versatile for complex unsymmetrical patterns. |
| 2,5-Dibromopyrazine | Br-C1=CC=NC(Br)=C1 | High reactivity for double Suzuki couplings.[1] | Higher cost and molecular weight. |
| 2-Chloropyrazine | Cl-C1=NC=CC=N1 | Economical and highly effective with modern catalysts.[3][4] | Less reactive than bromopyrazine, may require more forceful conditions. |
| 2-Bromopyrazine | Br-C1=NC=CC=N1 | High reactivity, ideal for mild conditions and sensitive substrates.[4] | Higher cost compared to chloropyrazine. |
Table 2: Experimental Data for Suzuki-Miyaura Cross-Coupling Reactions
| Pyrazine Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyrazine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 95 | [4] |
| 2-Bromopyrazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 98 | [4] |
| 2,5-Dibromopyrazine | 3-Borylindole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 69 | [1] |
| 2-Chloropyrazine | Arylboronic acids | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | 75-95 | [3] |
Key Experimental Protocols
The following protocols are provided as validated, self-contained methodologies for common transformations.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyrazine
Objective: To synthesize 2-phenylpyrazine from 2-chloropyrazine and phenylboronic acid, demonstrating the efficacy of modern catalyst systems with chlorinated heterocycles.[4]
-
Materials:
-
2-Chloropyrazine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (3 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloropyrazine, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-phenylpyrazine.
-
Protocol 2: Buchwald-Hartwig Amination of a Chloropyrazine
Objective: To synthesize an N-aryl pyrazine via palladium-catalyzed C-N bond formation, a crucial transformation in medicinal chemistry.[7]
-
Materials:
-
Chloropyrazine (1.0 mmol, 1.0 equiv)
-
Amine (e.g., n-octylamine) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
A bulky phosphine ligand (e.g., XPhos, RuPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube with a stir bar.
-
Add the chloropyrazine and anhydrous toluene.
-
Add the amine via syringe.
-
Seal the tube and heat in an oil bath at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired aminopyrazine.
-
Visualization of Workflows and Mechanisms
Diagrams provide a clear visual summary of complex processes, aiding in experimental design and comprehension.
Caption: Fig 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Caption: Fig 2: Decision workflow for selecting a halogenated pyrazine.
Conclusion
While this compound is a powerful and established reagent, the landscape of pyrazine synthesis is rich with alternatives that offer distinct advantages in reactivity, cost, and synthetic strategy. Dichloropyrazines serve as economical and versatile platforms for sequential functionalization, whereas dibromopyrazines provide a higher degree of reactivity for milder transformations. The judicious selection of a starting material, informed by the target structure and the principles of reactivity outlined in this guide, is a critical first step toward an efficient and successful synthetic campaign. As catalyst technology continues to evolve, the utility of these fundamental heterocyclic building blocks will only expand, further enabling the discovery of novel therapeutics and materials.
References
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-
Akita, Y., Inoue, A., & Ohta, A. (1986). Cross-Coupling Reaction of Chloropyrazines with Acetylenes. Chemical and Pharmaceutical Bulletin, 34(4), 1447-1458. Available at: [Link]
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Liu, W., Wise, D. S., & Townsend, L. B. (2001). Dimetalation of pyrazines. a one-pot synthesis of multisubstituted pyrazine C-nucleosides. The Journal of Organic Chemistry, 66(14), 4783–4786. Available at: [Link]
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Ghaffar, T., & Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1035. Available at: [Link]
- An efficient synthesis of tetrasubstituted unsymmetrical pyrazines and their related pyrazine N-oxides. Tetrahedron Letters, 50(26), 3335-3338.
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Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. Available at: [Link]
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Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3299-3318. Available at: [Link]
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Tele-Substitution of 2,3-Dichloropyrazine. RCS Research Chemistry Services. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking the Efficiency of 3,5-Dibromo-2-Chloropyrazine in Multi-Step Synthesis
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and role as a bioisosteric replacement for other aromatic systems have cemented its status as a "privileged scaffold" in drug development.[3] Pyrazine-containing molecules are found in a wide array of clinically used drugs, demonstrating therapeutic value in oncology, infectious diseases, and neurology.[2][3][4]
The efficient construction of complex, multi-substituted pyrazine derivatives is therefore a critical task for synthetic chemists. This guide provides an in-depth technical benchmark of 3,5-Dibromo-2-Chloropyrazine (CAS 1082843-70-6) , a versatile and highly functionalized building block.[5][6] We will dissect its reactivity, demonstrate its utility in sequential cross-coupling reactions, and provide objective, data-driven comparisons to inform your synthetic strategy.
The Strategic Advantage of this compound: A Tri-Halogenated Powerhouse
The synthetic power of this compound lies in the differential reactivity of its three halogen atoms. This intrinsic difference allows for programmed, site-selective functionalization, enabling the precise and efficient construction of complex target molecules.[7][8]
Understanding the principles of this selectivity is paramount. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the first step is the oxidative addition of the palladium catalyst to a carbon-halogen bond.[9] The rate and selectivity of this step are governed by several factors:
-
Bond Dissociation Energy : The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition under standard conditions.[10] This is the primary driver of chemoselectivity.
-
Electronic Effects : The pyrazine ring is electron-deficient. The relative electrophilicity of the carbon atoms attached to the halogens influences their reactivity. Computational studies and experimental data, such as ¹³C NMR chemical shifts, can help predict the most reactive sites.[9][11]
-
Catalyst and Ligand Choice : Modern palladium catalysis offers a vast toolbox. Bulky, electron-rich phosphine ligands can facilitate the activation of stronger C-Cl bonds, often allowing for reactivity that is inaccessible with simpler catalysts.[10][12]
This hierarchy of reactivity allows a chemist to sequentially address each position on the pyrazine core, as illustrated below.
Caption: Logical workflow for the sequential functionalization of this compound.
Benchmarking Performance: The Suzuki-Miyaura Coupling
To provide a clear efficiency benchmark, we will focus on the widely used Suzuki-Miyaura cross-coupling reaction. The protocols below are representative and serve as a starting point for optimization.
Experimental Protocol 1: Selective Mono-Arylation at a C-Br Position
This protocol is designed to exploit the higher reactivity of the C-Br bonds over the C-Cl bond.
Objective: To synthesize 3-Bromo-2-chloro-5-phenylpyrazine.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Phenylboronic acid (1.1 mmol, 1.1 equiv.), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), and Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and Water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality of Choices:
-
Catalyst: Pd(PPh₃)₄ is a standard, reliable catalyst that is effective for C-Br bond activation but generally less reactive towards C-Cl bonds at this temperature, ensuring high selectivity.[13]
-
Base & Solvent: The K₂CO₃/Dioxane/Water system is a robust and common choice for Suzuki couplings, providing good solubility for both organic and inorganic reagents.[10]
Experimental Protocol 2: Subsequent Arylation at the C-Cl Position
This protocol demonstrates the functionalization of the more robust C-Cl bond, requiring a more active catalytic system.
Objective: To synthesize 3-Bromo-5-phenyl-2-(4-methoxyphenyl)pyrazine from the product of Protocol 1.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the mono-arylated intermediate (1.0 mmol, 1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%), 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.033 mmol, 3.3 mol%), and Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with Argon three times.
-
Solvent Addition: Add degassed 1,4-Dioxane (5 mL) via syringe.
-
Reaction: Place the tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor reaction progress. This step may require up to 24 hours for completion.[10]
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Causality of Choices:
-
Catalyst/Ligand: The combination of a Pd(0) source like Pd₂(dba)₃ and a highly electron-rich, bulky biarylphosphine ligand like SPhos is crucial. This system generates a highly active catalytic species capable of performing the more difficult oxidative addition into the C-Cl bond.[10][12]
-
Base & Temperature: A stronger base (K₃PO₄) and higher temperature are employed to overcome the higher activation energy of C-Cl bond cleavage.[10]
Comparative Data and Alternative Reagents
The efficiency of a multi-step synthesis is ultimately judged by its overall yield and step economy. This compound offers a distinct advantage by providing three points of diversification on a single, commercially available starting material.[5][14]
| Reagent | Halogen Reactivity | Typical Conditions for Suzuki Coupling | Key Advantage |
| This compound | C3-Br ≈ C5-Br > C2-Cl | C-Br: Pd(PPh₃)₄, 85°C, ~85-95% YieldC-Cl: Pd₂(dba)₃/SPhos, 110°C, ~70-85% Yield | Three distinct points for sequential, selective functionalization.[11][15] |
| 2,5-Dichloropyrazine | C2-Cl ≈ C5-Cl | Pd₂(dba)₃/SPhos, >100°C | Symmetrical starting material, useful for synthesizing symmetrical products.[13] |
| 2-Bromo-5-chloropyrazine | C2-Br > C5-Cl | C-Br: Standard Pd catalystsC-Cl: More active systems | Two points of diversification with clear reactivity differentiation.[16] |
| 2,3,5-Trichloropyridine | C2 > C5 > C3 (Generally) | Requires careful optimization of conditions to achieve selectivity. | An alternative heterocyclic core with different electronic properties.[17] |
Note: Yields are representative estimates based on typical outcomes for these reaction classes and are highly dependent on the specific substrates and optimization.
The primary alternative is not another single reagent, but a different synthetic approach, such as building the pyrazine ring from acyclic precursors or functionalizing a simpler pyrazine through a series of protection, activation, and coupling steps.[4][18] While effective, these routes often require more steps, leading to a lower overall yield compared to the convergent approach enabled by a pre-functionalized scaffold like this compound.
Caption: A simplified decision tree for synthetic route selection.
Conclusion
This compound stands out as a highly efficient and versatile building block for the synthesis of complex pyrazine-containing molecules. Its primary advantage is the intrinsic, differential reactivity of its three halogen substituents, which allows for a programmed and site-selective functionalization strategy. By carefully selecting palladium catalysts, ligands, and reaction conditions, researchers can sequentially introduce up to three different substituents with high fidelity.
When benchmarked against simpler di-halogenated pyrazines or longer, linear synthetic routes, the use of this compound often results in a more convergent and efficient synthesis, saving valuable time and resources in the pursuit of novel chemical entities for drug discovery and materials science.[7]
References
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI.
- 2-Bromopyrazine vs. 2-Chloropyrazine: A Comparative Guide to Suzuki Coupling Reactivity. (n.d.). Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. (n.d.). Benchchem.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). ResearchGate.
- Pyrazines in Drug Discovery. (n.d.). PharmaBlock.
- The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (n.d.).
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. (n.d.). Benchchem.
- This compound Formula. (n.d.). ECHEMI.
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- Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2025). ResearchGate.
- Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). ResearchGate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dibromo-2-Chloropyrazine
As researchers and drug development professionals, our work with novel chemical intermediates like 3,5-Dibromo-2-Chloropyrazine is foundational to innovation.[1][2][3] This halogenated pyrazine is a valuable building block in the synthesis of complex bioactive molecules for the pharmaceutical and agrochemical industries.[1][2][3] However, its utility in synthesis is matched by the critical need for meticulous handling and disposal. Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a direct, procedural framework for the safe management and disposal of this compound, moving beyond simple checklists to explain the causality behind each critical step.
Core Hazard Assessment and Risk Mitigation
Understanding the chemical nature of this compound is paramount to handling it safely. As a halogenated heterocyclic organic compound, it belongs to a class of chemicals that require specific disposal pathways to mitigate potential environmental and health risks.[4][5]
Inherent Hazards and Incompatibilities: While comprehensive toxicological data for this specific compound is not fully established, its structure and classification as a halogenated organic demand a cautious approach.[6] Analogous compounds are known skin and eye irritants, and inhalation of dust particles can be harmful.[7][8][9] Therefore, all handling must be performed with the assumption of toxicity.
Crucially, this compound must be stored away from incompatible materials to prevent dangerous reactions.
| Property | Description | Source |
| Chemical Class | Halogenated Organic Compound | [1][2][4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Primary Hazards | Potential for skin, eye, and respiratory irritation | [7][8][9] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [7][8] |
The rationale for segregating this compound from strong acids or bases is to prevent uncontrolled exothermic reactions or degradation into unknown, potentially more hazardous byproducts. Its incompatibility with strong oxidizing agents presents a risk of violent reactions.[6]
Mandatory Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The selection of PPE must be tailored to the handling procedure, whether managing the pure solid or a solution.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., double-layered nitrile) | Prevents direct skin contact and absorption.[7] |
| Eye Protection | Chemical splash goggles and/or a full-face shield | Protects against accidental splashes of solutions or airborne dust particles.[7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Mandatory when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[7][10] |
| Body Protection | Fully-buttoned laboratory coat | Provides a barrier against skin exposure from spills or contamination.[7] |
All handling of this compound, especially weighing the solid or making transfers, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
Waste Segregation: The Critical First Step
The single most important principle in the disposal of this compound is strict segregation . It must be disposed of as halogenated organic waste .[4][11]
Causality: Halogenated wastes cannot be disposed of with non-halogenated organic wastes. The reason is rooted in their thermal decomposition. Standard incineration of mixed waste can lead to the formation of highly toxic and environmentally persistent dioxins and furans from the halogenated components. Therefore, regulatory agencies like the U.S. EPA mandate that halogenated wastes are sent to specialized high-temperature incinerators equipped with scrubbers to neutralize acidic gases (like HCl and HBr) and prevent the formation of these pollutants.[4][12]
Segregation Protocol:
-
NEVER mix waste containing this compound with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[7][11][13]
-
If the compound is in solid form, it should be collected as solid halogenated waste.[7]
-
If it is dissolved in a solvent (e.g., dichloromethane, chloroform), the entire solution is classified as liquid halogenated waste.[4][7]
Step-by-Step Disposal Workflow
The following workflow provides a self-validating system for the proper disposal of this compound from the point of generation to final collection.
Caption: Disposal workflow for this compound.
Detailed Protocol:
-
Don Appropriate PPE: Before handling any waste, ensure all PPE outlined in Section 2 is correctly worn.[7]
-
Select the Correct Waste Container:
-
For solid waste, use a designated, sealable, and compatible container (e.g., a wide-mouth HDPE jar) labeled for "Solid Halogenated Organic Waste."[7]
-
For liquid waste (solutions), use a vented, compatible container (e.g., an HDPE carboy) designated for "Liquid Halogenated Organic Waste."[7][11] Metal containers are not recommended as they can corrode.[7]
-
-
Label the Container: Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste."[11][13] As waste is added, list the full chemical name, "this compound," and any solvents or other chemicals present with their approximate concentrations.[7][11]
-
Transfer Waste: Conduct all transfers of waste into the container inside a chemical fume hood to prevent inhalation of dust or vapors.[7] Avoid creating dust when transferring solids.[10]
-
Seal and Store: Tightly seal the waste container when not in use.[7][11] Store the container in a designated and properly signed Satellite Accumulation Area. This area should be cool, dry, well-ventilated, and away from incompatible materials.[7]
-
Arrange for Disposal: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup.[7] Do not accumulate excessive amounts of waste.[11]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Small Spills (in a fume hood):
-
Ensure PPE is worn, including respiratory protection.
-
Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[14]
-
Carefully sweep or scoop the absorbed material into a designated waste container for solid halogenated waste.[10][14] Avoid raising dust.[10]
-
Decontaminate the area using a detergent and water solution, followed by a thorough rinse.[15] Collect all cleaning materials as contaminated solid waste.
-
Properly label the spill cleanup waste and dispose of it through EH&S.
For large spills, or any spill outside of a containment hood, evacuate the immediate area, alert colleagues, and contact your institution's emergency response team or EH&S immediately.[11]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9][14]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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California State Water Resources Control Board. (n.d.). Decontamination Procedures. [Link]
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AFG Bioscience LLC. (n.d.). Safety Data Sheet: 2,3-Dibromo-5-chloropyridine. [Link]
-
Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dibromo-2-Chloropyrazine
As a key intermediate in pharmaceutical and agrochemical research, 3,5-Dibromo-2-Chloropyrazine (CAS No. 1082843-70-6) is a compound with significant potential.[1][2] However, its novelty in the field means that comprehensive toxicological data is not yet available. In such instances, our approach must be guided by the foundational principle of laboratory safety: treat all substances of unknown toxicity as potentially hazardous .[3][4]
This guide provides a procedural framework for the safe handling of this compound, ensuring that you and your team are protected. As your partner in research, we believe that robust safety protocols are the bedrock of groundbreaking science. This is not just about following rules; it's about building a culture of safety that enables confident and effective discovery.
Hazard Identification and Risk Assessment: The Precautionary Principle
A thorough risk assessment is the mandatory first step before any laboratory work commences.[5] For novel compounds like this compound, the risk assessment is based on the "precautionary principle," where we infer potential hazards from its chemical structure and the absence of safety data.[6][7]
Structural Clues:
-
Halogenated Aromatic Compound: The presence of chlorine and bromine atoms on a pyrazine ring suggests potential for irritation and toxicity. Halogenated organics require careful handling and specific waste streams.[8][9]
-
Solid Form: The compound is a solid, likely a crystalline powder.[2] This presents a risk of aerosolization and inhalation during handling, such as weighing or transferring.
Based on these factors, we must assume the compound is, at a minimum, an irritant to the skin, eyes, and respiratory tract, and potentially toxic if ingested or inhaled.[3] The following table summarizes our assumed hazard profile and the corresponding rationale.
| Assumed Hazard | Route of Exposure | Rationale for Precaution | Primary Control Measures |
| Acute Toxicity | Inhalation, Skin Contact, Ingestion | Toxicological properties have not been thoroughly investigated. Halogenated heterocycles can exhibit unexpected toxicity.[10] | Engineering: Chemical Fume HoodPPE: Gloves, Lab Coat |
| Skin Irritation/Corrosion | Skin Contact | Halogenated aromatic compounds are frequently skin irritants.[9] | PPE: Chemical-resistant gloves, Lab coat |
| Serious Eye Damage/Irritation | Eye Contact | Fine powders can easily become airborne and cause severe mechanical and chemical irritation to the eyes. | PPE: Chemical splash goggles |
| Respiratory Irritation | Inhalation | Weighing and transferring fine powders can generate dust that is easily inhaled, causing irritation to the respiratory tract. | Engineering: Chemical Fume Hood |
The Core of Protection: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is your last line of defense, employed after engineering controls (like a fume hood) have been established as the primary barrier.[11] For this compound, a comprehensive PPE strategy is non-negotiable.
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Laboratory Coat: A standard, long-sleeved lab coat is the minimum requirement to protect against incidental contact. Ensure it is fully buttoned.
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for incidental contact.[3] Given the unknown hazards, consider double-gloving to provide an extra layer of protection against potential pinholes and to allow for safe removal of the outer, contaminated glove. Always check the manufacturer's guidance for chemical compatibility if available.[3]
-
Full-Length Pants and Closed-Toe Shoes: This is a fundamental requirement for all laboratory work and is not optional.
-
For operations involving larger quantities (>1g) or procedures with a higher risk of spills and splashes, consider upgrading your PPE:
-
Face Shield: Worn in addition to chemical splash goggles, a face shield provides full-face protection.[3]
-
Chemical-Resistant Apron: An apron worn over the lab coat provides an additional layer of chemical resistance.
Operational Plan: Weighing and Dissolving this compound
This step-by-step protocol integrates the PPE requirements into a common laboratory workflow. The causality is clear: every step is designed to minimize exposure by containing the chemical.
Objective: To accurately weigh 100 mg of this compound and prepare a stock solution.
Location: All steps must be performed inside a certified chemical fume hood.[3][9]
Protocol Steps:
-
Preparation and PPE Donning:
-
Before entering the lab, ensure you are wearing full-length pants and closed-toe shoes.
-
Don your lab coat and chemical splash goggles.
-
Don your inner layer of nitrile gloves.
-
Don your outer layer of nitrile gloves.
-
-
Fume Hood Preparation:
-
Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Place all necessary equipment inside the hood: analytical balance, weigh paper, spatula, vial for the final solution, solvent, and pipettes.
-
Place a labeled container for halogenated solid waste and another for halogenated liquid waste inside the hood.[8]
-
-
Weighing the Compound:
-
Carefully open the container of this compound. Avoid any abrupt movements that could aerosolize the powder.
-
Using a clean spatula, carefully transfer a small amount of the solid onto the weigh paper on the balance.
-
Once the target weight is achieved, securely close the primary container.
-
Carefully fold the weigh paper and transfer the solid into the designated vial.
-
-
Preparing the Solution:
-
Using a pipette, add the required volume of solvent to the vial containing the solid.
-
Cap the vial and mix gently until the solid is fully dissolved.
-
-
Decontamination and Cleanup:
-
Dispose of the used weigh paper and any contaminated spatula wipes into the designated halogenated solid waste container within the hood.
-
Wipe down the spatula with a solvent-dampened cloth, disposing of the cloth in the solid waste container.
-
Carefully remove the outer pair of gloves and dispose of them in the solid waste container.
-
-
Exiting the Work Area:
-
With the inner gloves still on, transport the sealed solution vial to its storage location.
-
Remove the inner gloves and wash your hands thoroughly with soap and water.
-
Remove your lab coat and goggles before exiting the laboratory. Never wear PPE into common areas.[3]
-
Emergency and Disposal Plans
Emergency Procedures: Be prepared for accidents.[3]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes using an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Spill: Treat all spills as major spills. Evacuate the immediate area and notify your supervisor and institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.[6]
Disposal Plan: Proper segregation of waste is critical for safety and environmental compliance.
-
Halogenated Waste Stream: this compound is a halogenated organic compound.[13] All waste, including excess solid, solutions, contaminated gloves, weigh paper, and pipette tips, MUST be disposed of in a clearly labeled "Halogenated Organic Waste" container.[8][14]
-
Do Not Mix: Never mix halogenated waste with non-halogenated waste streams, as this complicates disposal and can create hazardous chemical reactions.[10]
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the experimental work.
Caption: PPE selection workflow for this compound.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Available from: [Link]
-
National Research Council (US) Committee on Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment. (2007). Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment. National Academies Press (US). Available from: [Link]
-
El-Morsi, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering, 1(2), 76-78. Available from: [Link]
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University of California, Riverside Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP. Available from: [Link]
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Health and Safety Authority. (n.d.). Chemical Risk Assessment. Available from: [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Available from: [Link]
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ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry. Available from: [Link]
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Stockholm University Department of Organic Chemistry. (2022). General Safety Framework of the Department of Organic Chemistry. Available from: [Link]
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University of Wisconsin-Madison Safety Department. (n.d.). Hazardous Waste Segregation. Available from: [Link]
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Purdue University Environmental Health and Safety. (n.d.). Unknown Chemicals. Available from: [Link]
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California Institute of Technology CCE. (n.d.). General Lab Safety Procedure. Available from: [Link]
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National Research Council (US) Committee on R&D Needs for Improving Civilian Medical Response to Chemical and Biological Terrorism Incidents. (1999). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press (US). Available from: [Link]
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Virginia Commonwealth University Office of Clinical and Research Safety. (n.d.). Newly Synthesized Chemical Hazard Information. Available from: [Link]
-
Swedish Chemicals Agency. (2020). Hazard and risk assessment of chemicals – an introduction. Available from: [Link]
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Massoomi, F. (n.d.). Personal protective equipment for preparing toxic drugs. GERPAC. Available from: [Link]
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Schilter, B. (2013). Chemical risk assessment in absence of adequate toxicological data. Toxicology Letters, 221, S34-S35. Available from: [Link]
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Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
